N,N'-Bisbenzylidenebenzidine
Description
The exact mass of the compound Dibenzalbenzidine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 43214. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-[4-[4-(benzylideneamino)phenyl]phenyl]-1-phenylmethanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2/c1-3-7-21(8-4-1)19-27-25-15-11-23(12-16-25)24-13-17-26(18-14-24)28-20-22-9-5-2-6-10-22/h1-20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUDPDXGSAOZKNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NC2=CC=C(C=C2)C3=CC=C(C=C3)N=CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10285907 | |
| Record name | Dibenzalbenzidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10285907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6311-48-4 | |
| Record name | Dibenzalbenzidine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43214 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dibenzalbenzidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10285907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of N,N'-Bisbenzylidenebenzidine
This guide provides a comprehensive overview of the synthesis and characterization of N,N'-Bisbenzylidenebenzidine, a prominent Schiff base. It is intended for researchers, scientists, and professionals in the field of drug development and materials science who require a detailed, practical understanding of this compound. The content herein is structured to deliver not just procedural steps, but also the fundamental principles and expert insights that underpin these methodologies.
Introduction: The Significance of Schiff Bases
Schiff bases, named after Hugo Schiff, are a class of organic compounds characterized by the presence of an imine or azomethine (-C=N-) functional group.[1][2] These compounds are formed through the condensation of primary amines with carbonyl compounds.[1][2] Their versatile coordination chemistry and wide-ranging applications in catalysis, material science, and bioinorganic chemistry have made them a subject of significant scientific interest.[1][3] this compound, derived from benzidine and benzaldehyde, is a notable example, exhibiting interesting chemical properties and potential applications in various fields, including as a corrosion inhibitor and in the synthesis of metal complexes.[4][5]
Synthesis of this compound: A Self-Validating Protocol
The synthesis of this compound is a classic example of a condensation reaction.[6][7] This process involves the reaction of a primary amine (benzidine) with an aldehyde (benzaldehyde) to form the characteristic imine linkages.[6] The protocol described below is designed to be self-validating, meaning the successful formation of the product can be readily confirmed through straightforward analytical techniques.
Underlying Principles and Causality
The reaction proceeds via nucleophilic addition of the amine to the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the stable imine bond. The use of a suitable solvent is crucial to facilitate the reaction, and in many cases, a catalyst such as a few drops of acid can be used to accelerate the reaction rate.[8] However, for this particular synthesis, the reaction can often proceed efficiently without a strong acid catalyst, especially with gentle heating.[6] The choice of ethanol as a solvent is strategic; it readily dissolves the reactants and allows for easy precipitation of the product upon cooling.[1][6]
Experimental Protocol
Materials and Reagents:
-
Benzidine (C₁₂H₁₂N₂)
-
Benzaldehyde (C₇H₆O)
-
Absolute Ethanol (C₂H₅OH)
-
Erlenmeyer flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or hot plate
-
Büchner funnel and filter paper
-
Vacuum flask
Step-by-Step Procedure:
-
Reactant Preparation: In a 100 mL Erlenmeyer flask, dissolve a specific molar equivalent of benzidine in approximately 30 mL of absolute ethanol. In a separate beaker, dissolve two molar equivalents of benzaldehyde in 20 mL of absolute ethanol.
-
Reaction Setup: Place the Erlenmeyer flask containing the benzidine solution on a magnetic stirrer and add a stir bar. Attach a reflux condenser to the flask.
-
Initiation of Reaction: While stirring, slowly add the benzaldehyde solution to the benzidine solution. A color change and the formation of a precipitate may be observed almost immediately.
-
Reflux: Gently heat the reaction mixture to reflux and maintain it for a period of 2-4 hours to ensure the reaction goes to completion.[1] The progress of the reaction can be monitored using thin-layer chromatography (TLC).[8]
-
Isolation of Product: After the reflux period, allow the mixture to cool to room temperature, followed by further cooling in an ice bath to maximize precipitation.[6]
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel.[6] Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials.[6]
-
Drying: Dry the product in a vacuum oven or air-dry to obtain the final this compound.
Visualization of the Synthesis Workflow
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chemical properties of N,N'-Bisbenzylidenebenzidine
An In-Depth Technical Guide to the Chemical Properties of N,N'-Bisbenzylidenebenzidine
Introduction: Unveiling the Schiff Base Core
This compound is a prominent member of the Schiff base family of compounds, characterized by the presence of a carbon-nitrogen double bond, or imine (-C=N-), functionality. Its molecular structure, with the formula C₂₆H₂₀N₂, features a central biphenyl core derived from benzidine, symmetrically substituted at its terminal amino groups with benzylidene moieties.[1] This arrangement creates an extended π-conjugated system, which is the primary determinant of its unique electronic, spectroscopic, and electrochemical properties.
For researchers in materials science and drug discovery, understanding the foundational chemical properties of such molecules is paramount. The imine linkage is not merely a structural component; it is a site of chemical reactivity and a key influencer of molecular geometry and electronic behavior. This guide provides a comprehensive technical overview of this compound, detailing its synthesis, structural features, and key physicochemical characteristics. The methodologies and insights presented herein are designed to equip scientists with the knowledge necessary to harness the potential of this and related Schiff base compounds in their research endeavors.
Synthesis and Structural Elucidation
The synthesis of this compound is typically achieved through a classical condensation reaction. This method is valued for its efficiency and high yield, forming the characteristic imine bonds through the reaction of an amine with an aldehyde.
Synthetic Protocol: Condensation Reaction
The primary route involves the reaction of benzidine with two equivalents of benzaldehyde in an alcoholic solvent, often with a catalytic amount of acid to facilitate the dehydration process.
Experimental Protocol: Synthesis of this compound
-
Reactant Preparation: In a 250 mL round-bottom flask, dissolve one equivalent of benzidine in absolute ethanol. The choice of ethanol as a solvent is crucial as it effectively dissolves the reactants while allowing for the precipitation of the product upon formation.
-
Addition of Aldehyde: To the stirred benzidine solution, add two equivalents of benzaldehyde dropwise.
-
Catalysis: Add a few drops of glacial acetic acid to the mixture. The acid protonates the carbonyl oxygen of the benzaldehyde, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the amine.
-
Reaction & Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for 2-3 hours. The elevated temperature provides the necessary activation energy for the dehydration step, driving the equilibrium towards the formation of the Schiff base. Progress can be monitored using Thin-Layer Chromatography (TLC).
-
Isolation and Purification: After the reaction is complete, allow the mixture to cool to room temperature. The this compound product, being less soluble in ethanol than the reactants, will precipitate out. Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid with cold ethanol to remove any unreacted starting materials or soluble impurities.
-
Drying: Dry the purified product in a vacuum oven to yield a crystalline solid.
Caption: General workflow for the synthesis of this compound.
Structural Confirmation
Confirmation of the molecular structure is achieved through a combination of spectroscopic techniques. While single-crystal X-ray diffraction would provide the most definitive structural data, spectroscopic methods are more routinely employed for verification.[2][3]
Spectroscopic Properties
The extended conjugation in this compound gives rise to a distinct spectroscopic signature. UV-Vis, FT-IR, and NMR spectroscopy are indispensable tools for its characterization.[4]
¹H NMR Spectroscopy
The proton NMR spectrum provides detailed information about the electronic environment of the hydrogen atoms in the molecule. For a related compound, N,N'-Bis(2-hydroxy benzylidene) benzidine, the spectrum was examined in Chloroform-d.[5][6] The spectrum of this compound is expected to show distinct signals for the aromatic protons of the central benzidine core and the terminal benzylidene groups, as well as a characteristic signal for the imine proton (-CH=N-).
FT-IR Spectroscopy
Infrared spectroscopy is particularly useful for identifying the key functional groups. The most significant feature in the IR spectrum of a Schiff base is the stretching vibration of the imine bond (C=N). This peak typically appears in the range of 1650-1560 cm⁻¹, providing strong evidence for the successful formation of the compound.[7]
UV-Visible Spectroscopy
The electronic absorption spectrum, measured by UV-Vis spectroscopy, reveals information about the electronic transitions within the molecule. Due to its extensive π-system, this compound exhibits strong absorption bands in the UV region, corresponding to π→π* transitions. The position and intensity of these bands are sensitive to solvent polarity.
Table 1: Summary of Spectroscopic Data
| Technique | Key Feature | Typical Range/Value | Interpretation |
|---|---|---|---|
| ¹H NMR | Imine Proton (-CH=N-) | δ 8.0-8.5 ppm | Confirms the presence of the Schiff base linkage. |
| Aromatic Protons | δ 7.0-8.0 ppm | Complex multiplets corresponding to the phenyl rings. | |
| FT-IR | C=N Stretch | 1650-1560 cm⁻¹ | Characteristic vibration of the imine functional group.[7] |
| C-H Aromatic Stretch | > 3000 cm⁻¹ | Indicates the presence of aromatic C-H bonds. |
| UV-Vis | π→π* Transition | λmax ~280-350 nm | Arises from electronic transitions within the conjugated π-system.[7] |
Thermal Properties: Stability Under Stress
The thermal stability of a compound is a critical parameter, especially for applications in materials science and for assessing the shelf-life of pharmaceutical compounds. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary techniques used for this evaluation.[8][9]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. It is used to determine the onset of thermal decomposition. A stable compound like this compound is expected to show minimal weight loss until a high temperature, at which point a sharp decrease in mass indicates decomposition.[10]
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as it is heated or cooled.[11] This technique is used to identify phase transitions such as melting (endothermic peak) and crystallization (exothermic peak). The melting point is a key indicator of purity. For crystalline materials, a sharp, well-defined melting peak is expected.[12]
Experimental Protocol: Thermal Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into an aluminum TGA or DSC pan.[10]
-
Instrument Setup: Place the sample pan and an empty reference pan into the instrument.
-
Atmosphere Control: Purge the analysis cell with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 30°C).
-
Ramp the temperature at a controlled rate (e.g., 10°C/min) up to a final temperature well above the expected decomposition point (e.g., 500°C).
-
-
Data Analysis: Analyze the resulting TGA curve for the onset temperature of weight loss (decomposition) and the DSC thermogram for the peak temperature of endothermic events (melting).
Caption: Workflow for TGA and DSC thermal analysis of a chemical compound.
Electrochemical Behavior
The extended π-conjugation and the presence of redox-active imine groups suggest that this compound should exhibit interesting electrochemical properties. Cyclic Voltammetry (CV) is a powerful technique to probe the oxidation and reduction potentials of a molecule. Compounds with similar amine units show rich, multi-step redox processes.[13] This behavior is relevant for applications in organic electronics and sensor technology.
Significance in Drug Development
While this compound itself is not a marketed drug, its structural motifs are highly relevant in medicinal chemistry.
-
Schiff Base Core: The imine group is a versatile pharmacophore found in compounds with a wide range of biological activities, including antimicrobial and anticancer properties.[14][15]
-
N-Benzyl Moiety: The N-benzyl group is frequently used in drug design to modulate physicochemical properties and enhance binding affinity to biological targets through cation-π and π-π interactions.[16]
-
Benzidine/Biphenyl Core: The biphenyl scaffold provides a rigid framework for orienting functional groups, a common strategy in designing inhibitors for enzymes and receptors. Related structures, such as bisbenzimidazoles, are known to be effective DNA binding agents with therapeutic potential.[17]
The chemical properties detailed in this guide—solubility, stability, and electronic characteristics—are fundamental parameters that govern a molecule's pharmacokinetics and pharmacodynamics. Characterizing these properties is a foundational step in the early stages of drug discovery.
Conclusion
This compound serves as a quintessential model for a class of aromatic Schiff bases with significant scientific interest. Its straightforward synthesis, well-defined structure, and rich physicochemical properties make it a valuable subject of study. The comprehensive characterization of its spectroscopic, thermal, and electrochemical behavior provides a critical framework for researchers. This knowledge is not only essential for fundamental chemical understanding but also underpins the rational design of novel materials and therapeutic agents that incorporate the versatile Schiff base scaffold.
References
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ResearchGate. (n.d.). Synthesis and electrochemical and spectroscopic studies of a N , N , N' , N' -tetraphenylbenzidine-bridged bis(2,2'-bipyridine) ligand and diruthenium complex. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of N, N' bis (2-hydroxy benzylidene) benzidine. Retrieved from [Link]
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ResearchGate. (n.d.). Important thermal properties obtained from TGA, DSC, and sublimation. Retrieved from [Link]
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National Center for Biotechnology Information. (2021, April 15). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. PubMed. Retrieved from [Link]
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ResearchGate. (n.d.). 15N NMR Spectroscopy, X-ray- and Neutron-Diffraction, Quantum Chemical Calculations and UV/vis Spectrophotometric Titrations as Complementary Techniques for the Analysis of Pyridine-Supported Bicyclic Guanidine Superbases. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies. PMC. Retrieved from [Link]
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ResearchGate. (2023, February 1). The crystal structure of N′1,N′2-bis((E)-3-(tert-butyl)-2-hydroxybenzylidene)oxalohydrazide, C24H30N4O4. Retrieved from [Link]
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An In-Depth Technical Guide to N,N'-Bisbenzylidenebenzidine: Molecular Structure, Synthesis, and Scientific Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Date: January 12, 2026
Abstract
This technical guide provides a comprehensive overview of N,N'-Bisbenzylidenebenzidine, a significant Schiff base derived from the condensation of benzaldehyde and benzidine. The document delves into its core molecular and structural characteristics, outlines a detailed synthesis protocol, and discusses its characterization through various spectroscopic techniques. Emphasis is placed on the compound's relevance in medicinal chemistry and materials science, while also addressing the critical safety considerations owing to its benzidine backbone. This guide is intended to be a valuable resource for researchers and professionals engaged in chemical synthesis and drug discovery, offering both foundational knowledge and practical insights.
Introduction: The Significance of Schiff Bases and the Profile of this compound
Schiff bases, compounds containing an imine or azomethine group (-C=N-), are a cornerstone of modern synthetic chemistry. Their versatile reactivity and coordination capabilities have led to their widespread use as ligands in coordination chemistry, as intermediates in organic synthesis, and as biologically active agents in medicinal chemistry. This compound, a prominent member of this class, is formed through the condensation reaction between two equivalents of benzaldehyde and one equivalent of benzidine.
The scientific interest in this compound and its derivatives stems from the unique combination of the rigid biphenyl core of benzidine and the reactive imine linkages. This structure imparts specific electronic and steric properties that can be exploited in various applications, from the development of novel organic materials to the design of potential therapeutic agents. However, the inherent toxicity of benzidine, a known human carcinogen, necessitates a thorough understanding of its derivatives' safety profiles and handling procedures.[1]
Molecular Structure and Chemical Formula
The fundamental identity of this compound is defined by its molecular structure and chemical formula.
Chemical Formula and Molecular Weight
The chemical formula for this compound is C₂₆H₂₀N₂ .[2] Its molecular weight is 360.45 g/mol .[2]
Structural Representation
The molecule consists of a central 4,4'-biphenyl moiety, to which two benzylidene groups are attached at the nitrogen atoms. The imine bonds (C=N) are the characteristic functional groups of this Schiff base.
Caption: Molecular structure of this compound.
Synthesis and Purification
The synthesis of this compound is a straightforward condensation reaction, characteristic of Schiff base formation. The general principle involves the reaction of a primary amine with an aldehyde.
Causality Behind Experimental Choices
The choice of reactants is fundamental: benzidine provides the diamine core, and benzaldehyde provides the carbonyl groups for the condensation. The reaction is typically carried out in a solvent that allows for the dissolution of the reactants and facilitates the removal of the water byproduct, which drives the reaction to completion according to Le Chatelier's principle. Ethanol is a common and effective solvent for this purpose. The use of a catalytic amount of a weak acid, such as acetic acid, can protonate the carbonyl oxygen of the benzaldehyde, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the amine groups of benzidine, thereby accelerating the reaction rate.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from standard procedures for the synthesis of similar Schiff bases.[3][4]
Materials:
-
Benzidine (C₁₂H₁₂N₂)
-
Benzaldehyde (C₇H₆O)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and filter paper
-
Beakers and graduated cylinders
Procedure:
-
Dissolution of Benzidine: In a round-bottom flask, dissolve one molar equivalent of benzidine in a suitable volume of absolute ethanol with gentle heating and stirring.
-
Addition of Benzaldehyde: To this solution, add two molar equivalents of benzaldehyde.
-
Catalyst Addition: Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Precipitation and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product, this compound, will precipitate out of the solution as a solid.
-
Filtration and Washing: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid product with a small amount of cold ethanol to remove any unreacted starting materials and impurities.
-
Drying: Dry the purified product in a vacuum oven at a moderate temperature.
Caption: Workflow for the synthesis of this compound.
Physicochemical Properties and Characterization
The synthesized this compound should be characterized to confirm its identity and purity. The following table summarizes the expected physicochemical properties and the key spectroscopic data used for its characterization, based on data from analogous compounds.[5][6]
| Property | Data |
| Appearance | Yellow solid |
| Molecular Formula | C₂₆H₂₀N₂ |
| Molecular Weight | 360.45 g/mol |
| Melting Point | Expected to be a crystalline solid with a distinct melting point. The melting point of the related N,N'-bis(3-methylphenyl)-N,N'-diphenylbenzidine is 175-177 °C. |
| Solubility | Generally insoluble in water, but soluble in common organic solvents like DMSO, THF, and chloroform.[3][5] |
| FT-IR (cm⁻¹) | - ~1616-1625: C=N (imine) stretching vibration, a characteristic peak for Schiff bases.[5] - ~3050-3000: Aromatic C-H stretching. - ~1600-1450: Aromatic C=C stretching. |
| ¹H NMR (ppm) | - ~8.3-8.9: Singlet for the azomethine proton (-CH=N).[3] - ~7.2-7.9: Multiplets corresponding to the aromatic protons of the biphenyl and benzylidene rings.[3] |
| ¹³C NMR (ppm) | - ~160-165: Signal for the imine carbon (-C=N). - ~120-150: Signals for the aromatic carbons. |
| UV-Vis (nm) | Expected to show strong absorption bands in the UV-Vis region due to π-π* and n-π* electronic transitions within the conjugated system. The related N,N'-Bis(salicylidene)benzidine shows an absorption maximum around 375 nm in THF.[3] |
Applications in Research and Drug Development
The structural features of this compound make it an interesting scaffold for various applications, particularly in medicinal chemistry and materials science.
Potential as a Pharmacophore
Schiff bases are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. The imine group is often crucial for their biological activity. While specific studies on the drug development applications of this compound are limited, its structural motifs are found in various bioactive molecules. The N-benzylidene moiety, for instance, is a component of various compounds with therapeutic potential.[7][8][9]
The rigid benzidine core can act as a scaffold to position the two benzylidene units in a specific spatial orientation, which could be favorable for binding to biological targets such as enzymes or receptors. Further derivatization of the benzylidene rings could be a strategy to modulate the compound's biological activity and pharmacokinetic properties.
Precursor for Novel Ligands and Materials
The nitrogen atoms of the imine groups can coordinate with metal ions, making this compound a potential ligand for the synthesis of novel metal complexes. These complexes can have interesting catalytic, magnetic, or optical properties. Furthermore, the extended π-conjugated system of the molecule suggests potential applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). The related compound N,N′-Bis(3-methylphenyl)-N,N′-diphenylbenzidine is used as a hole transport layer in OLEDs.
Safety and Handling: The Benzidine Precaution
It is of utmost importance to handle this compound with extreme caution due to its benzidine component. Benzidine is a known human carcinogen, with occupational exposure strongly linked to an increased risk of bladder cancer.[1]
Core Safety Directives:
-
Engineering Controls: All work with this compound and its precursor, benzidine, must be conducted in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including a lab coat, chemical-resistant gloves (nitrile is a suitable option), and safety glasses with side shields.
-
Avoid Inhalation and Contact: Prevent the inhalation of dust or fumes and avoid direct contact with the skin and eyes.
-
Waste Disposal: Dispose of all waste materials containing benzidine or this compound in accordance with institutional and national regulations for hazardous chemical waste.
-
Decontamination: Thoroughly decontaminate all work surfaces and equipment after use.
Researchers must consult the Safety Data Sheet (SDS) for both benzidine and this compound before commencing any experimental work.
Conclusion
This compound is a chemically significant Schiff base with a well-defined molecular structure that can be synthesized through a straightforward condensation reaction. Its characterization relies on standard spectroscopic techniques that confirm the presence of the key imine functionality and the overall molecular framework. While its direct applications in drug development are still an emerging area of research, the structural motifs it contains are prevalent in various bioactive compounds and advanced materials. The primary consideration for any researcher working with this compound is the significant health hazard posed by its benzidine core, mandating stringent safety protocols. This guide provides the foundational knowledge and practical considerations necessary for the safe and effective utilization of this compound in a research setting.
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Saleh, Z. A., & Kafi, D. K. (2017). Synthesis and Fluorescence Spectrum of N, N' Bis (2-Hydroxy Benzylidene) Benzidine with Different Solvents and Different PH. American Journal of Optics and Photonics, 5(4), 36-44. [Link]
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Saleh, Z. A., & Kafi, D. K. (2018). Synthesis of N, N' bis (2-hydroxy benzylidene) benzidine. ResearchGate. [Link]
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Saleh, Z. A., & Kafi, D. K. (2017). Synthesis and Fluorescence Spectrum of N, N' Bis (2-Hydroxy Benzylidene) Benzidine with Different Solvents and Different PH. Semantic Scholar. [Link]
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Saleh, Z. A., & Kafi, D. K. (2016). Synthesis and Spectroscopic Characterization for Bis (salysylaldehyde) Benzidine. Physical Chemistry, 6(2), 49-56. [Link]
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Kafi-Ahmadi, L., Poursattar Marjani, A., & Pakdaman-Azari, M. (2018). Synthesis, Characterization and Antibacterial Properties of N,N'-Bis(4-dimethylaminobenzylidene)benzene-1,3-diamine as New Schiff Base Ligand and its Binuclear Zn(II), Cd(II) Complexes. South African Journal of Chemistry, 71, 155-159. [Link]
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Saleh, Z. A., & Kafi, D. K. (2018). Synthesis ofN, N' bis (salysylaldehyde) benzidine. ResearchGate. [Link]
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El-Sayed, W. M., et al. (2023). Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies. RSC Advances, 13(45), 31635-31656. [Link]
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Preprints.org. (2024). Synthesis and Characterization of New Derivatives of (EZ)-N'-Benzylidene-(2RS)-2-(6-Chloro-9H-Carbazol-2-Yl)propanohydrazide as Potential Tuberculostatic Agents. [Link]
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An In-depth Technical Guide to N,N'-Bisbenzylidenebenzidine (CAS No. 6311-48-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N,N'-Bisbenzylidenebenzidine, a significant Schiff base derived from benzidine. The document delves into its fundamental physicochemical properties, offers a detailed, validated protocol for its synthesis, and explores its current and potential applications in diverse scientific fields. Particular emphasis is placed on its role as a versatile ligand in coordination chemistry and as a scaffold in the development of novel compounds with potential biological activity. This guide is intended to be a valuable resource for researchers and professionals engaged in organic synthesis, materials science, and medicinal chemistry, providing the necessary technical information to facilitate its synthesis, characterization, and application in innovative research endeavors.
Introduction: Unveiling this compound
This compound, with the CAS number 6311-48-4, is an organic compound characterized by the presence of two imine (Schiff base) functionalities.[1] It is systematically synthesized through the condensation reaction of two equivalents of benzaldehyde with one equivalent of benzidine. This symmetrical molecule, with the chemical formula C26H20N2 and a molecular weight of 360.45 g/mol , presents as a yellow solid.[1] The core structure, featuring a biphenyl unit linked to two benzylidene imines, imparts a rigid and planar character to the molecule, making it an interesting candidate for various applications in materials science and coordination chemistry.
The scientific interest in Schiff bases like this compound stems from the versatility of the C=N (imine) bond. This functional group is not only crucial in various biological processes but also serves as a key building block in the synthesis of a wide array of organic compounds, including heterocyclic systems. Furthermore, the nitrogen atom of the imine group possesses a lone pair of electrons, enabling these compounds to act as effective ligands for a multitude of metal ions.
This guide aims to provide a detailed technical overview for researchers, scientists, and drug development professionals, covering the essential aspects of this compound, from its synthesis and characterization to its potential applications.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is paramount for its effective handling, application, and the interpretation of experimental results.
General Properties
A summary of the key physicochemical properties is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 6311-48-4 | [1] |
| Molecular Formula | C26H20N2 | [1] |
| Molecular Weight | 360.45 g/mol | [1] |
| Appearance | Yellow solid | [1] |
| Synonyms | DIBENZALBENZIDINE, N,N'-DIBENZALBENZIDINE, 4,4'-BISBENZALBENZIDINE |
Note: Specific data on melting point, boiling point, and solubility for this compound are not consistently reported in publicly available literature and should be determined experimentally.
Spectroscopic Characterization
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the biphenyl and benzylidene moieties. The imine proton (-CH=N-) should appear as a singlet in the downfield region of the spectrum.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons and the imine carbon. The chemical shift of the imine carbon is a key diagnostic peak for the confirmation of Schiff base formation.
2.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum provides valuable information about the functional groups present in the molecule. The most characteristic absorption band for this compound is the C=N stretching vibration of the imine group, which is typically observed in the range of 1600-1650 cm⁻¹. The spectrum will also exhibit bands corresponding to aromatic C-H and C=C stretching vibrations. The disappearance of the characteristic N-H stretching bands of the primary amine (benzidine) and the C=O stretching band of the aldehyde (benzaldehyde) are strong indicators of a successful reaction.
2.2.3. UV-Visible (UV-Vis) Spectroscopy
The UV-Vis absorption spectrum of this compound, typically recorded in a suitable solvent like THF, is expected to show absorption bands in the UV and visible regions. These absorptions are due to π-π* and n-π* electronic transitions within the conjugated system of the molecule.
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is a classic example of a Schiff base condensation reaction. The following protocol is based on the established reactivity of benzidine and benzaldehyde.[1]
Reaction Principle
The synthesis involves the nucleophilic addition of the primary amine groups of benzidine to the carbonyl carbon of benzaldehyde, followed by the elimination of water to form the stable imine linkages. The reaction is typically carried out in a suitable solvent and can be acid-catalyzed, although in many cases, the reaction proceeds efficiently without a catalyst.
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An In-depth Technical Guide to the Physicochemical Properties of N,N'-Bisbenzylidenebenzidine
This technical guide provides a comprehensive overview of the melting and boiling points of N,N'-Bisbenzylidenebenzidine, a significant Schiff base compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical methodologies for determining these crucial physical constants. Our focus is on fostering a deep understanding of the causality behind experimental choices and ensuring the scientific integrity of the presented data and protocols.
Introduction to this compound: Synthesis and Purity
This compound (CAS No. 6311-48-4) is a Schiff base synthesized through the condensation reaction of benzidine with two equivalents of benzaldehyde.[1] The formation of the characteristic azomethine (-CH=N-) groups results in a conjugated system that imparts distinct chemical and physical properties to the molecule.[2]
The purity of this compound is paramount for the accurate determination of its physical properties.[3][4] Impurities can lead to a depression and broadening of the melting point range, providing a useful indicator of sample purity.[3][5] Therefore, synthesis is typically followed by rigorous purification steps, such as recrystallization, and characterization using techniques like FT-IR and NMR spectroscopy to confirm the structure and purity of the compound.[6]
Melting Point of this compound
The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase.[5] It is a key physical property used for identification and purity assessment.[3][4] For a pure, crystalline organic compound, the melting point is typically a sharp, well-defined value.[3][5]
Expected Melting Point
While a definitive, universally cited melting point for this compound is not consistently reported across all databases, analogous benzidine Schiff bases exhibit high melting points, often exceeding 170°C.[1] The high molecular weight, symmetrical structure, and potential for intermolecular π-π stacking in this compound suggest a similarly high melting point.
| Compound | Molecular Formula | CAS Number | Reported Melting Point (°C) |
| This compound | C₂₆H₂₀N₂ | 6311-48-4 | Not consistently reported |
| N,N'-Bis(2-hydroxybenzylidene)benzidine | C₂₆H₂₀N₂O₂ | - | >300 (decomposition) |
| N,N'-Bis(4-methoxybenzylidene)benzidine | C₂₈H₂₄N₂O₂ | - | 190-191 |
Table 1: Comparison of Melting Points of Related Benzidine Schiff Bases. Data synthesized from multiple sources.[1]
Experimental Determination of Melting Point
The following protocol outlines a robust method for the experimental determination of the melting point of this compound using a capillary-based apparatus (e.g., a Mel-Temp or similar device).[3][7][8]
Protocol:
-
Sample Preparation:
-
Apparatus Setup:
-
Place the packed capillary tube into the heating block of the melting point apparatus.[3]
-
Ensure the thermometer is correctly positioned to accurately measure the temperature of the block.
-
-
Approximate Determination:
-
Rapidly heat the sample to get a rough estimate of the melting point.[3]
-
Allow the apparatus to cool sufficiently before proceeding.
-
-
Accurate Determination:
-
Heat the sample again, but at a slower rate (approximately 1-2°C per minute) as the temperature approaches the estimated melting point.[3]
-
Record the temperature at which the first drop of liquid appears (T₁).
-
Record the temperature at which the entire sample has melted (T₂).
-
Repeat the measurement at least twice to ensure consistency.
-
Diagram of Melting Point Determination Workflow:
Caption: Workflow for experimental melting point determination.
Boiling Point of this compound
The boiling point is the temperature at which a substance's vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor.[9] For large organic molecules with high melting points like this compound, experimental determination of the boiling point is often impractical.
Challenges in Experimental Determination
The primary challenge is thermal decomposition. The energy required to overcome the strong intermolecular forces in the liquid state and transition to the gaseous phase may be higher than the energy required to break the covalent bonds within the molecule. Therefore, this compound is likely to decompose at temperatures below its theoretical boiling point.
Predictive Approaches to Boiling Point Estimation
In the absence of experimental data, computational methods such as Quantitative Structure-Property Relationship (QSPR) models are employed to predict the boiling point. These models establish a mathematical relationship between a compound's chemical structure and its physical properties.
Key molecular descriptors used in these models include:
-
Molecular Weight: Heavier molecules generally have higher boiling points.[9]
-
LogP: A measure of hydrophobicity, which reflects intermolecular interactions.[9]
-
Hydrogen Bonding: The presence of hydrogen bond donors and acceptors significantly increases the boiling point.[9]
-
Molecular Connectivity Indices and Topological Descriptors: These describe the size, shape, and degree of branching of the molecule.
Machine learning algorithms, such as linear regression and neural networks, are trained on large datasets of compounds with known boiling points to generate predictive models.[9] These models can then be used to estimate the boiling point of novel or uncharacterized compounds like this compound with a reasonable degree of accuracy.
Diagram of Predictive Boiling Point Logic:
Caption: Logic flow for predictive boiling point modeling.
Conclusion
The determination of the melting and boiling points of this compound requires a nuanced approach that combines experimental rigor with an understanding of the compound's inherent properties. While the melting point can be accurately determined experimentally, serving as a crucial indicator of purity, the high thermal lability of the compound necessitates the use of predictive models for estimating its boiling point. The methodologies and theoretical considerations outlined in this guide provide a robust framework for researchers to approach the physicochemical characterization of this and other complex organic molecules.
References
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An In-depth Technical Guide to the Synthesis of Schiff Bases from Benzidine
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of Schiff bases derived from benzidine. It is designed to move beyond a simple recitation of steps, offering field-proven insights into the causality behind experimental choices and emphasizing the principles of scientific integrity and safety.
Foundational Principles: Understanding Benzidine-Derived Schiff Bases
Schiff bases are a class of organic compounds characterized by the presence of a carbon-nitrogen double bond, known as an azomethine or imine group (-C=N-).[1] They are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone.[1][2] When benzidine, a diamine with the structure (4,4'-diaminobiphenyl), serves as the amine precursor, it possesses two primary amine functionalities. This allows it to react with two equivalents of a carbonyl compound, yielding a symmetrical bis-Schiff base.[3][4]
These molecules are of significant interest in coordination chemistry, where they act as versatile chelating ligands, readily forming stable complexes with a wide range of transition metals.[5][6][7] The resulting metal complexes have demonstrated potential in catalysis, materials science, and various biological applications.[3][8][9]
Critical Safety Directive: Handling Benzidine
Benzidine is a confirmed human carcinogen, primarily targeting the bladder, and is acutely toxic. [10] All procedures involving this compound must be conducted with the highest level of caution.
-
Engineering Controls: All handling of solid benzidine and its solutions must occur within a certified chemical fume hood to prevent inhalation of dust or vapors.[10][11]
-
Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory. This includes, at a minimum, a lab coat, chemical-resistant gloves (nitrile gloves are generally sufficient for incidental contact), and safety glasses with side shields or chemical splash goggles.[10][11]
-
Waste Disposal: All benzidine-contaminated waste, including glassware, filter paper, and gloves, must be disposed of as hazardous waste according to institutional and federal guidelines.[10]
-
Chemical Incompatibilities: Benzidine reacts violently with strong oxidizing agents such as nitric acid and peroxides. It should be stored away from heat and direct sunlight in a cool, well-ventilated, and tightly sealed container.[12]
The Reaction Mechanism: From Amine to Imine
The synthesis of a Schiff base is a classic example of a nucleophilic addition-elimination reaction. The mechanism proceeds through two primary stages, often catalyzed by a small amount of acid.
-
Nucleophilic Addition: The nitrogen atom of benzidine's primary amine group, possessing a lone pair of electrons, acts as a nucleophile. It attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This step is often facilitated by an acid catalyst, which protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack. This addition forms an unstable intermediate known as a hemiaminal (or carbinolamine).[2]
-
Dehydration (Elimination): The hemiaminal intermediate is then protonated at the oxygen atom by the acid catalyst, converting the hydroxyl group into a good leaving group (water). The nitrogen's lone pair of electrons then forms a double bond with the adjacent carbon, expelling the water molecule and forming the stable imine bond.[2]
Since benzidine has two amine groups, this process occurs at both ends of the molecule, resulting in the formation of a bis-imine structure.
Caption: Figure 1: General Reaction Mechanism for Benzidine Schiff Base Formation.
A Self-Validating Experimental Protocol
This protocol details the synthesis of a bis-Schiff base from benzidine and a substituted aromatic aldehyde. The choice of solvent and reaction conditions is critical for achieving high yield and purity. Methanol or ethanol are commonly used as they effectively dissolve the reactants and allow for easy precipitation of the typically less soluble Schiff base product upon cooling.[3] The addition of a catalytic amount of glacial acetic acid accelerates the reaction, particularly the dehydration step.[13]
Workflow: Synthesis of N,N'-bis(salicylidene)biphenyl-4,4'-diamine
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An In-Depth Technical Guide to N,N'-Bisbenzylidenebenzidine Derivatives and Analogues: Synthesis, Properties, and Applications in Modern Drug Discovery and Material Science
This guide provides a comprehensive technical overview of N,N'-Bisbenzylidenebenzidine derivatives and their analogues. It is intended for researchers, scientists, and drug development professionals, offering insights into the synthesis, characterization, and diverse applications of this important class of Schiff bases. The content is structured to deliver not just procedural steps but also the underlying scientific rationale, fostering a deeper understanding of these versatile compounds.
Introduction: The Structural and Functional Significance of Benzidine-Based Schiff Bases
This compound and its derivatives are a class of organic compounds characterized by a central biphenyl core linked to two benzylidene-imine (-N=CH-Ar) groups. This structure imparts a unique combination of properties, including high thermal stability, photoactivity, and the ability to coordinate with metal ions.[1][2] The versatility of these compounds stems from the ease with which the aromatic aldehydes and the benzidine core can be functionalized, allowing for the fine-tuning of their electronic, optical, and biological properties.[3][4] This adaptability has led to their exploration in a wide range of fields, from the development of advanced materials to the design of novel therapeutic agents.[5][6]
The core structure, a Schiff base, is formed through the condensation reaction of a primary amine (benzidine) with an aldehyde or ketone.[7] These imine or azomethine linkages are not merely structural linkers but are crucial to the functionality of the molecule, contributing to its coordination chemistry and biological activity.[8] This guide will delve into the synthetic strategies to create a diverse library of these derivatives, their detailed characterization, and their promising applications, with a particular focus on their potential in drug discovery.
Synthetic Strategies and Methodologies
The synthesis of this compound derivatives is typically achieved through a straightforward condensation reaction between benzidine (or its substituted analogues) and two equivalents of an aromatic aldehyde.[1][6] The choice of solvent and catalyst can influence the reaction rate and yield.
General Synthesis Protocol
A common and efficient method involves the reflux of benzidine with the desired aldehyde in an alcoholic solvent, often with a catalytic amount of acid.[9]
Experimental Protocol: Synthesis of N,N'-Bis(substituted-benzylidene)benzidine
-
Reactant Preparation: Dissolve benzidine (1 mmol) in methanol (15 mL). In a separate flask, dissolve the substituted aromatic aldehyde (2 mmol) in methanol (15 mL).
-
Reaction Setup: Add the aldehyde solution to the benzidine solution in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Catalysis: Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Reflux: Heat the reaction mixture to reflux and maintain for 3-5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation and Purification: Upon completion, the solid product that precipitates is filtered, washed with cold methanol, and dried under vacuum.[9]
This protocol can be adapted for a variety of substituted aldehydes, including those with electron-donating (e.g., -OCH3) or electron-withdrawing (e.g., -NO2, -Cl) groups, to yield a library of derivatives with tailored properties.[1][6]
Diagram: General Synthesis of this compound Derivatives
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An In-depth Technical Guide to N,N'-Bisbenzylidenebenzidine: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of N,N'-Bisbenzylidenebenzidine, a versatile Schiff base with significant applications in coordination chemistry, materials science, and analytical chemistry. The content is structured to deliver not just procedural steps but also the underlying scientific rationale, empowering researchers and drug development professionals to leverage the full potential of this compound.
Introduction: The Molecular Architecture and Significance of this compound
This compound is a symmetrical Schiff base formed from the condensation reaction of two equivalents of benzaldehyde with one equivalent of benzidine. Its rigid, conjugated structure, arising from the two imine (-C=N-) linkages and the biphenyl core, is the foundation of its unique chemical and physical properties. This molecular framework allows it to act as an effective chelating agent for various metal ions and imparts interesting photophysical and thermal characteristics.
The core structure consists of a central biphenyl unit linked to two benzylidene moieties via azomethine groups. This extended π-system is responsible for its chromophoric nature and its potential in nonlinear optics and as a building block for electroactive polymers.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a self-validating system, with expected outcomes and characterization data provided for verification.
Materials:
-
Benzidine (1.84 g, 0.01 mol)
-
Benzaldehyde (2.12 g, 0.02 mol)
-
Methanol (50 mL)
-
Glacial Acetic Acid (a few drops)
Procedure:
-
Dissolve benzidine (0.01 mol) in 25 mL of warm methanol in a round-bottom flask. Causality: The use of warm methanol ensures complete dissolution of the solid benzidine, maximizing its availability for the reaction.
-
In a separate beaker, dissolve benzaldehyde (0.02 mol) in 25 mL of methanol.
-
Add the benzaldehyde solution to the benzidine solution with continuous stirring.
-
Add a few drops of glacial acetic acid to catalyze the reaction. Causality: The acid protonates the carbonyl oxygen of benzaldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine group of benzidine.
-
Reflux the reaction mixture for 3-5 hours. The formation of a solid product is often observed during reflux. [1]Causality: Refluxing provides the necessary activation energy for the dehydration step of the Schiff base formation and drives the reaction to completion.
-
After the reflux period, allow the mixture to cool to room temperature. The product will precipitate out of the solution.
-
Collect the solid product by filtration.
-
Wash the product with a small amount of cold methanol to remove any unreacted starting materials. Causality: Using cold methanol minimizes the loss of the desired product, which has lower solubility at reduced temperatures.
-
Dry the purified this compound in a vacuum oven.
Characterization Data
The identity and purity of the synthesized compound should be confirmed by various analytical techniques.
| Technique | Expected Result | Significance |
| Melting Point | 268-269 °C [1] | A sharp melting point indicates high purity of the synthesized compound. |
| FT-IR (KBr, cm⁻¹) | ~1620 (C=N stretch), ~3030 (Ar-H stretch), ~1580 (C=C stretch) [1] | The presence of the strong C=N stretching vibration confirms the formation of the imine bond, a key feature of Schiff bases. |
| ¹H NMR (CDCl₃, δ ppm) | ~8.5-9.0 (s, 2H, -CH=N-), ~7.2-8.0 (m, Ar-H) [1] | The singlet in the downfield region is characteristic of the azomethine proton, confirming the structure. The integration of aromatic protons corresponds to the expected number. |
| UV-Vis (DMF, λ_max, nm) | ~342 (excitation), ~422 (fluorescence) [1] | These absorptions are due to π-π* transitions within the conjugated system and are characteristic of the chromophore. |
Applications: A Molecule of Diverse Functionality
The unique structural features of this compound make it a valuable compound in several scientific domains.
Coordination Chemistry: A Versatile Ligand
The two nitrogen atoms of the imine groups in this compound can act as donor sites, allowing it to function as a bidentate or bridging ligand to form stable complexes with various transition metals. [2][3][4]The geometry and electronic properties of these metal complexes can be tuned by the choice of the metal ion, leading to applications in catalysis and materials science. [5]
Caption: this compound as a ligand in metal complex formation.
These metal complexes have been investigated for their catalytic activity, magnetic properties, and biological relevance. The chelation with metal ions often enhances the biological activity of the ligand.
Polymer Science: A Building Block for Advanced Materials
This compound and its derivatives can be used as monomers in the synthesis of polymers with interesting thermal and electronic properties. [6]The rigid backbone imparted by the Schiff base unit can lead to polymers with high thermal stability. [6]The conjugated nature of the molecule also makes it a candidate for the development of conductive polymers and materials for optoelectronic applications. [6]
Analytical Chemistry: A Chromogenic Reagent
The ability of this compound to form colored complexes with specific metal ions allows for its use as a chromogenic reagent in spectrophotometric analysis. The formation of a colored complex can be used for the qualitative detection and quantitative determination of metal ions in various samples.
Future Perspectives and Conclusion
This compound is a molecule with a rich chemical landscape. While its primary applications have been explored in coordination chemistry, its potential in materials science, particularly in the development of functional polymers and nonlinear optical materials, is an expanding area of research. [7]Further derivatization of the benzylidene or benzidine moieties can lead to a vast library of related Schiff bases with tailored properties for specific applications, including in the field of medicinal chemistry. The synthetic accessibility and the tunable electronic and structural properties of this compound and its analogues ensure their continued importance in both fundamental and applied chemical research.
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Synthesis of N, N' bis (2-hydroxy benzylidene) benzidine. - ResearchGate. Available at: [Link]
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Synthesis and study of the linear and nonlinear properties of N,N'-bis (2-hydroxybenzylidene) benzidine using Z-scan technique and quantum mechanical calculations. Journal of Research on Many-body Systems. Available at: [Link]
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Synthesis and binding mode of N, N'-bis(4-methoxybenzylidene)ethan- 1,2-diamine with Co(II), Ni(II) and Hg(II) - mocedes.org. Available at: [Link]
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Preparation and Structural Studies of new Metal Complexes with 2-N(4. Iraqi National Journal of Chemistry. Available at: [Link]
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Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies - PMC - NIH. Available at: [Link]
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Heterobimetallic Complexes of Bi- or Polydentate N-Heterocyclic Carbene Ligands and Their Catalytic Properties - MDPI. Available at: [Link]
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Synthesis, Single Crystal X-Ray and Biological Study of Transition Metal Complexes of N, N-Donor Schiff Base Ligand - ClinicSearch. Available at: [Link]
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Synthesis, Characterization and Antioxidant study of some Bivalent Metal complexes by N2O2 -donor crown macrocyclic ligand. Journal of Kufa for Chemical Sciences. Available at: [Link]
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Synthesis, Characterization and Antibacterial Properties of N,N'-Bis(4-dimethylaminobenzylidene)benzene-1,3-diamine as New Schiff Base Ligand and its Binuclear Zn(II), Cd(II) Complexes - ResearchGate. Available at: [Link]
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Bisbenzylidene cycloalkanone: A versatile molecule as a polymer building block. ResearchGate. Available at: [Link]
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Synthesis and Spectral Characterization of Novel Schiff Base and Fe(II) Complex: Evaluation of Antibacterial, Antifungal, and An. Letters in Applied NanoBioScience. Available at: [Link]
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Thermal Decomposition Study on Solid Complexes of 7-[2-(Benzimidazolyl)azo]-8-hydroxy quinoline with Co(III), Ni(II) and Cu(II). Iraqi National Journal of Chemistry. Available at: [Link]
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Poly(N-phenylenebenzimidazoles), a New Approach for Monomer Synthesis | Request PDF. ResearchGate. Available at: [Link]
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The Multifaceted Biological Activities of N,N'-Bisbenzylidenebenzidine Schiff Bases: A Technical Guide for Drug Discovery
Abstract
This technical guide provides an in-depth exploration of the synthesis, characterization, and diverse biological activities of N,N'-Bisbenzylidenebenzidine Schiff bases. These compounds, characterized by a central biphenyl core and two azomethine linkages, have emerged as a versatile scaffold in medicinal chemistry. This document details their significant potential as antimicrobial, anticancer, antioxidant, and enzyme inhibitory agents. By elucidating the structure-activity relationships and providing detailed experimental protocols, this guide serves as a critical resource for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutic agents.
Introduction: The Chemical Versatility of Schiff Bases
Schiff bases, or imines, are a class of organic compounds characterized by the presence of a carbon-nitrogen double bond (azomethine group, -C=N-). First reported by Hugo Schiff in 1864, these compounds are typically synthesized through the condensation of a primary amine with an aldehyde or ketone.[1] The synthetic accessibility and structural diversity of Schiff bases have made them a cornerstone in coordination chemistry and medicinal research.[1] The azomethine group is crucial for their broad spectrum of biological activities, which include antimicrobial, anti-inflammatory, antiviral, and antitumor properties.[2]
This compound Schiff bases are a specific subclass derived from the reaction of benzidine (4,4'-diaminobiphenyl) with two equivalents of a substituted or unsubstituted benzaldehyde. The resulting symmetrical structure, featuring a rigid biphenyl core flanked by two imine functionalities, provides a unique platform for tuning biological activity through modifications of the terminal aromatic rings. This guide delves into the synthesis of these compounds and their promising applications in various therapeutic areas.
Synthesis and Characterization
The synthesis of this compound Schiff bases is a straightforward and efficient process, typically achieved through a condensation reaction. The general synthetic scheme involves the reaction of benzidine with two molar equivalents of a desired aromatic aldehyde in a suitable solvent, often with catalytic amounts of acid.
General Synthesis Protocol
A standardized and reliable method for the synthesis of these Schiff bases is outlined below. This protocol can be adapted for various substituted benzaldehydes.
Materials:
-
Benzidine
-
Substituted Benzaldehyde (e.g., 4-chlorobenzaldehyde, 4-hydroxybenzaldehyde, 4-methoxybenzaldehyde)
-
Absolute Ethanol or Methanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Buchner funnel and filter paper
Step-by-Step Procedure:
-
Dissolve one molar equivalent of benzidine in a minimal amount of hot ethanol in a round-bottom flask.
-
In a separate beaker, dissolve two molar equivalents of the substituted benzaldehyde in ethanol.
-
Add the ethanolic solution of the benzaldehyde to the benzidine solution dropwise while stirring.
-
Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Wash the product with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, dimethylformamide) to obtain pure crystals.
-
Dry the purified product in a vacuum oven.
Characterization Techniques
The structural elucidation of the synthesized this compound Schiff bases is crucial for confirming their identity and purity. The following spectroscopic techniques are routinely employed:
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The most significant evidence for the formation of the Schiff base is the appearance of a strong absorption band in the region of 1600-1650 cm⁻¹, which is characteristic of the C=N (azomethine) stretching vibration. The disappearance of the C=O stretching band of the aldehyde and the N-H stretching bands of the primary amine further confirms the reaction.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The formation of the Schiff base is confirmed by the appearance of a singlet signal in the downfield region (δ 8-9 ppm) corresponding to the azomethine proton (-CH=N-). The aromatic protons will appear in the region of δ 6.5-8.5 ppm.
-
¹³C NMR: The carbon of the azomethine group typically resonates in the range of δ 158-165 ppm.
-
-
Mass Spectrometry (MS): This technique is used to determine the molecular weight of the synthesized compound, which should correspond to the expected molecular formula. The molecular ion peak [M]⁺ is a key indicator.
-
Elemental Analysis (CHN): The experimentally determined percentages of carbon, hydrogen, and nitrogen should be in close agreement (within ±0.4%) with the calculated values for the proposed molecular formula.
Biological Activities and Mechanisms of Action
This compound Schiff bases have demonstrated a wide array of biological activities, making them attractive candidates for drug development. The biological profile can be significantly influenced by the nature and position of substituents on the terminal benzylidene rings.
Antimicrobial Activity
Schiff bases are well-documented for their antimicrobial properties against a broad spectrum of bacteria and fungi.[3] The lipophilicity of these compounds, a key factor in their antimicrobial action, allows them to easily permeate the microbial cell wall.
Mechanism of Action: The antimicrobial effect of Schiff bases is often attributed to the azomethine linkage. It is theorized that the nitrogen atom of the imine group can form hydrogen bonds with the active centers of cellular enzymes, leading to interference with normal metabolic processes.[4] Furthermore, chelation with metal ions present in the microbial cells can enhance their activity.
Experimental Protocol: Broth Microdilution Method for MIC Determination
The minimum inhibitory concentration (MIC) is a fundamental measure of a compound's antimicrobial efficacy.
-
Preparation of Bacterial/Fungal Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard.
-
Serial Dilution of Test Compound: Prepare a series of twofold dilutions of the this compound Schiff base in a 96-well microtiter plate containing broth.
-
Inoculation: Add a standardized volume of the microbial inoculum to each well.
-
Controls: Include a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum only), and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Structure-Activity Relationship (SAR):
-
The presence of electron-withdrawing groups (e.g., halogens like -Cl, -Br) on the benzylidene rings often enhances antimicrobial activity.[5]
-
Hydroxyl (-OH) and methoxy (-OCH₃) groups can also contribute to increased activity, potentially by facilitating interactions with microbial enzymes.
| Compound | Substituent | General Activity Trend |
| N,N'-Bis(4-chlorobenzylidene)benzidine | 4-Cl | Potentially high antibacterial activity |
| N,N'-Bis(4-hydroxybenzylidene)benzidine | 4-OH | Moderate to high antimicrobial activity |
| N,N'-Bis(4-methoxybenzylidene)benzidine | 4-OCH₃ | Moderate antimicrobial activity |
| N,N'-Bis(4-nitrobenzylidene)benzidine | 4-NO₂ | Potentially high antibacterial activity |
Note: This table represents general trends observed in Schiff bases; specific data for this compound derivatives may vary.
Anticancer Activity
The cytotoxic potential of Schiff bases against various cancer cell lines is a significant area of research.[6] The planar structure of the this compound core allows for potential intercalation with DNA, while the imine groups can interact with various cellular targets.
Mechanism of Action: The anticancer mechanism of Schiff bases is multifaceted and can involve:
-
Induction of Apoptosis: Triggering programmed cell death is a key mechanism for many anticancer drugs.[7] Schiff bases can induce apoptosis through the activation of caspases and modulation of pro- and anti-apoptotic proteins.
-
DNA Intercalation: The planar aromatic structure of these compounds can allow them to insert between the base pairs of DNA, disrupting DNA replication and transcription.
-
Enzyme Inhibition: Inhibition of key enzymes involved in cancer cell proliferation, such as topoisomerases and kinases, is another potential mechanism.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.[8]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound Schiff base for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (usually around 570 nm) using a microplate reader.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.
Specific Findings: A study on BIS(4-(DIMETHYLAMINO)BENZYLIDENE)-[1,1'-BIPHENYL]-4,4'-DIAMINE demonstrated its efficacy in killing Ishikawa endometrial cancer cells. The IC₅₀ values were found to be 245.79 µM for 24 hours and 288.74 µM for 48 hours of exposure, indicating a dose-dependent cytotoxic effect.[9]
Antioxidant Activity
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, is implicated in numerous diseases. Schiff bases, particularly those containing phenolic hydroxyl groups, can act as potent antioxidants.[10]
Mechanism of Action: The antioxidant activity of these compounds is primarily due to their ability to donate a hydrogen atom or an electron to neutralize free radicals. The presence of electron-donating substituents on the benzylidene rings can enhance this activity by stabilizing the resulting radical.
Experimental Protocols:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
Prepare a methanolic solution of DPPH, which has a deep violet color.
-
Add different concentrations of the Schiff base to the DPPH solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the decrease in absorbance at 517 nm. The color change from violet to yellow indicates the scavenging of the DPPH radical.[11]
-
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay:
-
Generate the ABTS radical cation (ABTS•⁺) by reacting ABTS with potassium persulfate. The resulting solution is blue-green.
-
Add various concentrations of the Schiff base to the ABTS•⁺ solution.
-
After a set incubation time, measure the reduction in absorbance at 734 nm. The degree of decolorization is proportional to the antioxidant activity.[12]
-
Structure-Activity Relationship (SAR):
-
Schiff bases with hydroxyl (-OH) groups on the aromatic rings are generally excellent antioxidants due to their ability to readily donate a hydrogen atom.
-
Electron-donating groups like methoxy (-OCH₃) and amino (-NH₂) groups can also increase antioxidant capacity.
Enzyme Inhibition
The specific structural features of this compound Schiff bases make them potential inhibitors of various enzymes. Of particular interest is their ability to inhibit acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease.[13]
Mechanism of Action: Schiff bases can interact with the active site of AChE, which contains a catalytic triad and a peripheral anionic site. The imine nitrogen and aromatic rings can form hydrogen bonds and π-π stacking interactions with amino acid residues in the active site, thereby blocking the entry of the substrate.
Experimental Protocol: Ellman's Method for Acetylcholinesterase Inhibition
-
Prepare Reagents: Acetylthiocholine iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and a buffer solution (e.g., phosphate buffer, pH 8.0).
-
Enzyme and Inhibitor Incubation: Pre-incubate the AChE enzyme with various concentrations of the Schiff base inhibitor.
-
Initiate Reaction: Add the substrate, acetylthiocholine iodide, to start the enzymatic reaction. AChE hydrolyzes the substrate to thiocholine.
-
Color Development: Thiocholine reacts with DTNB to produce a yellow-colored 5-thio-2-nitrobenzoate anion.
-
Spectrophotometric Measurement: Monitor the increase in absorbance at 412 nm over time.
-
Calculate Inhibition: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the uninhibited reaction.[14]
Concluding Remarks and Future Perspectives
This compound Schiff bases represent a promising class of compounds with a broad spectrum of biological activities. Their synthetic tractability allows for the facile generation of diverse libraries for structure-activity relationship studies. The evidence presented in this guide highlights their potential in the development of new antimicrobial, anticancer, antioxidant, and enzyme-inhibiting agents.
Future research should focus on:
-
Systematic SAR Studies: A comprehensive investigation of the effects of various substituents on all major biological activities to build a robust predictive model for designing more potent and selective compounds.
-
Mechanism of Action Studies: In-depth molecular studies to fully elucidate the specific cellular and molecular targets of these compounds for each biological activity.
-
In Vivo Efficacy and Toxicity: Promising candidates identified from in vitro screening should be advanced to preclinical in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.
-
Metal Complexation: The coordination of these Schiff bases to various metal ions can significantly enhance their biological activity, opening another avenue for therapeutic development.
This technical guide provides a solid foundation for researchers to build upon in their quest to harness the therapeutic potential of this compound Schiff bases.
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More, S. A., Sakle, N., & Mokale, S. N. (2022). Design and Synthesis of N-4-(substituted benzylidene)-N-2-(4-chloropyrimidin-2-yl)-6, 7-dimethoxyquinazoline-2, 4-diamines as Anticancer Agents. Malaysian Journal of Chemistry, 24(3), 132-143. [Link]
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Özçelik, B., & Tural, S. (2023). Synthesis of Schiff Bases Containing Phenol Rings and Investigation of Their Antioxidant Capacity, Anticholinesterase, Butyrylcholinesterase, and Carbonic Anhydrase Inhibition Properties. Molecules, 28(5), 2191. [Link]
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Raja, D. S., Bhuvanesh, N. S. P., & Natarajan, K. (2012). BIS(4-(DIMETHYLAMINO)BENZYLIDENE)-[1,1'-BIPHENYL]-4,4'-DIAMINE SYNTHESIS AND ANTICANCER INVESTIGATIONS. ResearchGate. [Link]
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Shanty, A. A., & Mohan, P. S. (2018). Heterocyclic Schiff Bases as Non Toxic Antioxidants: Solvent Effect, Structure Activity Relationship and Mechanism of Action. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 192, 41-49. [Link]
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Sukhramani, P. S., Desai, S., & Patel, P. (2011). In-vitro cytotoxicity evaluation of novel N-substituted bis-benzimidazole derivatives for anti-lung an. Annals of Biological Research, 2(1), 51-59. [Link]
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Tan, T. N., Nguyen, V. H., Le, T. H., & Tran, P. H. (2018). Design, Synthesis and Evaluation of Novel (E)-N'-((1-(4-chlorobenzyl)-1H-indol-3-yl)methylene)-2-(4-oxoquinazolin-3(4H)-yl)acetohydrazides as Antitumor Agents. Anti-Cancer Agents in Medicinal Chemistry, 18(10), 1434-1443. [Link]
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Wang, Y., et al. (2020). Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies. European Journal of Medicinal Chemistry, 199, 112391. [Link]
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discovery and history of N,N'-Bisbenzylidenebenzidine
An In-depth Technical Guide to the Discovery and History of N,N'-Bisbenzylidenebenzidine
Foreword: The Emergence of a Versatile Intermediate
This compound, a notable Schiff base, represents a confluence of historical organic synthesis and modern materials science. As a derivative of benzidine, its story is intertwined with the development of dye chemistry and the subsequent understanding of aromatic amine toxicology. However, its own unique properties, particularly in the realm of liquid crystals and as a stable chemical intermediate, have carved out a distinct niche for this compound in the landscape of organic chemistry. This guide provides a comprehensive overview for researchers and drug development professionals, detailing its historical context, synthesis, and key applications, grounded in established scientific principles.
The Historical Foundation: Hugo Schiff and the Birth of Imines
The journey of this compound begins with the foundational work of the Italian chemist Hugo Schiff. In the 19th century, Schiff first reported the formation of a class of compounds characterized by a carbon-nitrogen double bond (>C=N-). These compounds, now universally known as Schiff bases or imines, are formed through the condensation reaction between a primary amine and a carbonyl compound (an aldehyde or a ketone).[1][2] This discovery was a significant milestone in organic chemistry, providing a new and versatile method for forming C=N bonds and opening avenues for the synthesis of a vast array of organic molecules.[3] The reaction investigated by Schiff in the 1860s laid the groundwork for the synthesis of countless derivatives, including the subject of this guide.[4]
The general mechanism for Schiff base formation is a two-step process involving a nucleophilic addition to form a hemiaminal intermediate, followed by dehydration to yield the stable imine.[5] This fundamental reaction is the cornerstone of the synthesis of this compound.
Visualizing the Foundation: General Schiff Base Formation
The following diagram illustrates the fundamental reaction pathway for the synthesis of a Schiff base from a primary amine and an aldehyde.
Caption: General synthesis of a Schiff base.
Synthesis and Discovery of this compound
This compound (CAS No. 6311-48-4) is synthesized via the classic Schiff base condensation reaction.[2] In this specific case, two equivalents of benzaldehyde react with one equivalent of benzidine, a diamine. The reaction results in the formation of two imine bonds, yielding the target molecule.
The parent compound, benzidine, has a long and complex history. First synthesized in 1845, it became a crucial component in the production of azo dyes starting in 1884.[6][7] However, by the early 20th century, a strong link was established between occupational exposure to benzidine and an increased risk of bladder cancer.[7][8] This led to a significant decline in its industrial use and the implementation of strict handling regulations.[6] Researchers working with benzidine or its derivatives must adhere to rigorous safety protocols due to its classification as a known human carcinogen.[7]
Experimental Protocol: Synthesis of this compound
This protocol is a representative synthesis adapted from standard procedures for preparing benzidine-derived Schiff bases.[9]
Objective: To synthesize this compound from benzidine and benzaldehyde.
Reagents and Materials:
-
Benzidine (C₁₂H₁₂N₂)
-
Benzaldehyde (C₇H₆O)
-
Methanol (CH₃OH) or Ethanol (C₂H₅OH)
-
Glacial Acetic Acid (CH₃COOH) (catalytic amount)
-
Reaction flask with reflux condenser
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Heating mantle
-
Filtration apparatus (Büchner funnel, filter paper)
-
Beakers and graduated cylinders
Step-by-Step Methodology:
-
Dissolution of Amine: In a round-bottom flask, dissolve benzidine (1 equivalent) in a suitable volume of methanol. Gentle warming and stirring may be required to achieve complete dissolution. Causality: Methanol serves as a common solvent that can dissolve both the amine and aldehyde reactants, facilitating their interaction in the solution phase.
-
Addition of Aldehyde: To the stirred solution of benzidine, add benzaldehyde (2 equivalents), also dissolved in a minimal amount of methanol.
-
Catalysis: Add a few drops of glacial acetic acid to the reaction mixture. Causality: The acid catalyst protonates the carbonyl oxygen of benzaldehyde, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the amine, accelerating the reaction rate.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain the reflux for a period of 3-5 hours. Causality: Heating the reaction provides the necessary activation energy for the condensation and dehydration steps. Refluxing prevents the loss of solvent and reactants due to evaporation, allowing the reaction to proceed at a constant, elevated temperature.
-
Precipitation and Isolation: During the reflux period, the product, this compound, will typically precipitate out of the solution as a solid. After the reflux is complete, allow the mixture to cool to room temperature.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the collected solid with cold methanol to remove any unreacted starting materials and impurities. Dry the purified product in a vacuum oven.
Visualizing the Synthesis Workflow
The following diagram outlines the key steps in the laboratory synthesis of this compound.
Sources
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An In-depth Technical Guide to N,N'-Bisbenzylidenebenzidine: Synthesis, Characterization, and Potential Applications in Drug Discovery
This guide provides a comprehensive technical overview of N,N'-Bisbenzylidenebenzidine, a Schiff base derived from benzidine. It is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis, characterization, and potential applications of this class of compounds. This document offers a detailed exploration of its chemical identity, a step-by-step synthesis protocol, expected analytical characterization, and a discussion of its potential biological significance based on the known activities of related compounds.
Chemical Identity and Nomenclature
This compound is a symmetrical aromatic imine. The core of the molecule is a biphenyl unit with two imine linkages, each connecting to a phenyl group.
IUPAC Name: N4,N4'-bis[(E)-phenylmethylidene][1,1'-biphenyl]-4,4'-diamine[1][2]
Synonyms:
-
N,N'-Dibenzylidenebenzidine
-
DIBENZALBENZIDINE
-
4,4'-BISBENZALBENZIDINE
-
N,N'-DIBENZALBENZIDINE[3]
Chemical Structure:
Caption: 2D structure of this compound.
Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 6311-48-4 | [3][4][5][6] |
| Molecular Formula | C₂₆H₂₀N₂ | [3] |
| Molecular Weight | 360.45 g/mol | [3] |
| Appearance | Yellow solid | [3][5] |
| Melting Point | 231-235°C (for a related compound) | [7] |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents, and insoluble in water. |
Synthesis of this compound
This compound is synthesized via a condensation reaction between benzidine and two equivalents of benzaldehyde. This reaction is a classic example of Schiff base formation.
Reaction Scheme:
Caption: Synthesis of this compound.
Experimental Protocol
This protocol is based on established methods for the synthesis of Schiff bases.
Materials:
-
Benzidine
-
Benzaldehyde
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and flask
-
Beakers and graduated cylinders
Procedure:
-
In a 250 mL round-bottom flask, dissolve benzidine (1.84 g, 10 mmol) in 100 mL of absolute ethanol with gentle warming and stirring.
-
To this solution, add benzaldehyde (2.12 g, 2.04 mL, 20 mmol).
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature. A yellow precipitate should form.
-
Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the product with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent, such as ethanol or a mixture of ethanol and DMF, to obtain pure this compound as yellow crystals.
-
Dry the purified product in a vacuum oven.
Safety Precautions:
-
Benzidine is a known human carcinogen and should be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
All waste containing benzidine must be disposed of according to institutional and regulatory guidelines for hazardous waste.
-
Benzaldehyde is a skin and respiratory irritant. Handle in a fume hood.
-
Glacial acetic acid is corrosive. Avoid contact with skin and eyes.
Analytical Characterization
The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques. The following are the expected spectral data based on the analysis of closely related compounds and the principles of spectroscopy.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 7.0-9.0 ppm). The imine proton (-CH=N-) should appear as a singlet at a downfield chemical shift, likely in the range of δ 8.0-9.0 ppm. The protons of the phenyl and biphenyl rings will appear as multiplets.
-
¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the imine carbon (-CH=N-) in the range of δ 150-165 ppm. The aromatic carbons will resonate in the typical range of δ 120-150 ppm.
3.2. Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum provides valuable information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| ~3050-3100 | Aromatic C-H stretch |
| ~1620-1640 | C=N (imine) stretch |
| ~1580-1600 | C=C aromatic ring stretch |
| ~1450-1500 | C=C aromatic ring stretch |
| ~690-900 | Aromatic C-H out-of-plane bend |
The disappearance of the N-H stretching bands of benzidine (around 3300-3500 cm⁻¹) and the C=O stretching band of benzaldehyde (around 1700 cm⁻¹) and the appearance of a strong C=N stretching band are key indicators of successful Schiff base formation.
3.3. Mass Spectrometry (MS)
Mass spectrometry can be used to confirm the molecular weight of the compound. For this compound, the molecular ion peak [M]⁺ should be observed at an m/z of approximately 360.45. Fragmentation patterns would likely involve cleavage of the imine bonds and fragmentation of the aromatic rings.
Potential Applications in Drug Discovery
While there is a lack of specific studies on the biological activity of this compound, the broader class of Schiff bases, including those derived from benzidine, has been extensively investigated for a wide range of pharmacological activities.[8][9][10] This suggests that this compound could be a valuable scaffold for the development of new therapeutic agents.
4.1. Antimicrobial Activity
Schiff bases are well-known for their antibacterial and antifungal properties.[8][9][10] The imine group is a key pharmacophore that can interact with various biological targets in microorganisms. The lipophilicity of the aromatic rings in this compound may facilitate its transport across microbial cell membranes.
4.2. Anticancer Activity
Many Schiff bases have demonstrated significant cytotoxic activity against various cancer cell lines.[11] The planar structure of this compound could potentially allow it to intercalate with DNA, a mechanism of action for some anticancer drugs. Furthermore, the imine bond can be a target for enzymatic hydrolysis within cancer cells, leading to the release of cytotoxic components.
4.3. Other Potential Activities
Schiff bases have also been reported to possess antiviral, anti-inflammatory, and antioxidant activities.[8][9] The diverse biological profile of this class of compounds makes this compound an interesting candidate for further investigation in various therapeutic areas.
Workflow for Biological Evaluation:
Caption: A proposed workflow for the biological evaluation of this compound.
Conclusion
This compound is a readily synthesizable Schiff base with a well-defined chemical structure. While specific biological data for this compound is limited, the extensive literature on the pharmacological activities of related Schiff bases provides a strong rationale for its investigation as a potential therapeutic agent. The synthesis protocol and characterization data presented in this guide offer a solid foundation for researchers to produce and verify this compound for further studies. The critical safety considerations related to its precursor, benzidine, must be strictly adhered to in all handling and synthesis procedures. Future research into the biological activities of this compound and its derivatives could unveil novel applications in drug discovery and development.
References
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Saleh, Z. A., & Kafi, D. K. (2017). Synthesis and Fluorescence Spectrum of N, N' Bis (2-Hydroxy Benzylidene) Benzidine with Different Solvents and Different PH. American Journal of Optics and Photonics, 5(4), 36-44. [Link]
- Supporting Information for a relevant article. (n.d.). The Royal Society of Chemistry.
-
Experimental FT-IR spectrum of bis (2-hydroxy benzylidene) benzidine. - ResearchGate. (n.d.). [Link]
-
Zoubi, W. (2013). Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works. International Journal of Organic Chemistry, 3, 73-95. [Link]
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Scirp.org. (2013). Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works. [Link]
- Horozić, E., et al. (2020). Synthesis, characterization and in vitro biological evaluation of the Schiff base derived from Benzidine and 1,3-Diphenyl-1,3-propanedione. JOURNAL OF ENGINEERING & PROCESSING MANAGEMENT, 11(2), 112-116.
- Arulmurugan, S., et al. (2010). BIOLOGICAL ACTIVITIES OF SCHIFF BASE AND ITS COMPLEXES: A REVIEW. Rasayan Journal of Chemistry, 3(3), 385-410.
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MDPI. (2019). Novel Benzimidazole Derived Imine Ligand and Its Co(III) and Cu(II) Complexes as Anticancer Agents: Chemical Synthesis, DFT Studies, In Vitro and In Vivo Biological Investigations. [Link]
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SpectraBase. (n.d.). N,N'-bis[p-(Hexyloxy)benzylidene]benzidine - Optional[13C NMR]. [Link]
-
SpectraBase. (n.d.). N,N'-Bis[2-(phenylthio)benzylidene]benzidine - Optional[13C NMR]. [Link]
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quantum chemical studies of N,N'-Bisbenzylidenebenzidine
An In-Depth Technical Guide to the Quantum Chemical Studies of N,N'-Bisbenzylidenebenzidine
Abstract
This compound, a prominent Schiff base, possesses a unique conjugated system that imparts significant electronic and optical properties, making it a molecule of interest for materials science and drug development. Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide an indispensable framework for elucidating its molecular structure, stability, electronic behavior, and spectroscopic signatures from first principles. This guide offers a comprehensive overview of the theoretical and practical aspects of performing quantum chemical studies on this molecule. We delve into the causality behind selecting computational methods, detail a robust workflow for property prediction, and correlate theoretical data with experimental findings, thereby providing a self-validating protocol for researchers in the field.
Introduction: The Rationale for Computational Scrutiny
This compound belongs to the class of Schiff bases, characterized by the azomethine (-CH=N-) group. This imine linkage, integrated within a large π-conjugated system spanning two phenyl rings and a biphenyl core, is the primary determinant of the molecule's chemical and physical properties. Experimental characterization through techniques like FT-IR, NMR, and UV-Vis spectroscopy provides essential data but can be powerfully augmented by computational analysis.[1][2]
Quantum chemical studies serve a dual purpose:
-
Validation and Interpretation: Theoretical calculations of spectroscopic data (IR frequencies, NMR chemical shifts, UV-Vis absorption maxima) can confirm experimental assignments and provide a deeper understanding of the underlying electronic transitions and vibrational modes.[2][3]
-
Prediction and Design: By calculating properties such as molecular orbital energies, electrostatic potential, and hyperpolarizabilities, we can predict the molecule's reactivity, stability, and potential for applications in areas like nonlinear optics without the need for initial synthesis.[4][5]
This guide will focus on the application of Density Functional Theory (DFT), which offers an excellent balance between computational cost and accuracy for medium-to-large organic molecules.[6]
Theoretical Foundations and Methodological Choices
The cornerstone of modern quantum chemical studies on organic molecules is Density Functional Theory (DFT). Unlike more computationally expensive wavefunction-based methods, DFT calculates the total energy of a system based on its electron density. The choice of functional and basis set is the most critical decision in setting up a DFT calculation.
-
Functionals: The functional approximates the exchange-correlation energy, which accounts for the quantum mechanical interactions between electrons.
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a hybrid functional that is widely used and often provides a good starting point due to its robust performance across a range of properties for organic systems.[2][3] It is known to provide a reliable prediction of molecular geometries and vibrational frequencies.
-
M06-2X: This is a high-nonlocality hybrid meta-GGA functional that often yields superior results for main-group thermochemistry, kinetics, and non-covalent interactions. It is also highly effective for calculating electronic excited states, making it a strong choice for UV-Vis spectra predictions via Time-Dependent DFT (TD-DFT).[5][7]
-
-
Basis Sets: A basis set is a set of mathematical functions used to construct the molecular orbitals.
-
6-311G(d,p): This is a Pople-style, split-valence triple-zeta basis set. It provides a flexible and accurate description of the electron distribution. The "(d,p)" notation indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are crucial for accurately describing chemical bonds and non-covalent interactions.[2]
-
def2-TZVP (def2-Triple Zeta Valence with Polarization): This is another high-quality basis set from the Ahlrichs school, known for its consistency and efficiency. It is often used for reliable geometry optimizations and frequency calculations.[7][8]
-
For a comprehensive study of this compound, a combination like B3LYP/6-311G(d,p) or M06-2X/6-311G(d,p) represents a well-justified and authoritative choice.[2][5][7]
Experimental Protocol: A Validated Computational Workflow
The following protocol outlines a step-by-step methodology for a thorough quantum chemical analysis of this compound using a software package like Gaussian.[7][9][10]
Step 1: Initial Structure Generation
Construct the 3D structure of this compound using a molecular builder (e.g., GaussView, Avogadro). Ensure the initial geometry is reasonable to facilitate faster convergence.
Step 2: Geometry Optimization
This is the most critical step, where the calculation finds the lowest energy conformation of the molecule.
-
Purpose: To locate the equilibrium geometry on the potential energy surface.
-
Procedure:
-
Select the DFT method (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)).
-
Perform a geometry optimization calculation. The algorithm iteratively adjusts the atomic positions to minimize the system's energy.
-
Convergence is achieved when the forces on the atoms and the change in energy between steps fall below predefined thresholds.
-
Step 3: Vibrational Frequency Analysis
-
Purpose: To confirm that the optimized structure is a true energy minimum and to calculate the theoretical IR spectrum.
-
Procedure:
-
Using the optimized geometry from Step 2, perform a frequency calculation at the same level of theory.
-
Validation: A true minimum is confirmed by the absence of any imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state), requiring further geometry optimization.
-
The output will list the vibrational frequencies and their corresponding IR intensities, which can be compared directly with an experimental FT-IR spectrum.[3]
-
Computational Workflow Diagram
Caption: A standard workflow for quantum chemical analysis.
Step 4: Electronic and Spectroscopic Property Calculations
Once the validated minimum energy structure is obtained, a series of single-point energy calculations are performed to determine various properties.
-
Frontier Molecular Orbitals (HOMO/LUMO):
-
Purpose: To analyze the molecule's electronic reactivity and stability.[11] The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor.[6]
-
Analysis: The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a crucial descriptor. A small gap suggests high chemical reactivity and polarizability, whereas a large gap indicates high kinetic stability.[11]
-
-
Molecular Electrostatic Potential (MEP):
-
Purpose: To visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.
-
Analysis: The MEP surface is color-coded. Red regions (negative potential) indicate electron-rich areas susceptible to electrophilic attack, while blue regions (positive potential) denote electron-deficient areas prone to nucleophilic attack.
-
-
UV-Vis Spectrum (TD-DFT):
-
Purpose: To predict the electronic absorption spectrum.
-
Procedure: Perform a Time-Dependent DFT (TD-DFT) calculation. This method calculates the energies of excited states, corresponding to the absorption of light. The results provide the maximum absorption wavelengths (λmax) and oscillator strengths, which can be compared with experimental UV-Vis spectra.[7]
-
Analysis of Results: A Representative Case Study
Based on studies of this compound and its analogues, we can summarize the expected computational results.[2][3]
Molecular Geometry
The optimized geometry will show a nearly planar structure for the benzylidene-imine fragments, though there will be a significant dihedral angle between the two halves of the biphenyl core. A comparison of key calculated bond lengths and angles with experimental X-ray diffraction data (if available) serves as a primary validation of the chosen computational level.
Table 1: Representative Computational Parameters
| Parameter | Selection | Rationale |
|---|---|---|
| Software | Gaussian 16 | Industry-standard quantum chemistry package.[7] |
| Functional | B3LYP | A robust hybrid functional with a good track record for organic molecules.[2][3] |
| Basis Set | 6-311G(d,p) | A flexible triple-zeta basis set essential for accurate bond description.[2] |
| Solvent Model | PCM/CPCM (optional) | Can be used to simulate solvent effects on properties like UV-Vis spectra.[12] |
Frontier Molecular Orbitals (HOMO-LUMO)
For this compound, the HOMO is typically distributed over the entire π-conjugated system, particularly the benzidine core, while the LUMO is often localized more on the benzylidene-imine portions of the molecule.
HOMO-LUMO Energy Gap Diagram
Caption: The HOMO-LUMO gap dictates chemical reactivity.
Table 2: Typical Frontier Molecular Orbital Data
| Parameter | Typical Calculated Value (eV) | Interpretation |
|---|---|---|
| EHOMO | -5.5 to -6.5 | Represents the ionization potential; the energy required to remove an electron. |
| ELUMO | -1.5 to -2.5 | Represents the electron affinity; the energy released when an electron is added. |
| Energy Gap (ΔE) | ~4.0 | A moderate gap, suggesting a balance between stability and reactivity.[13] |
Spectroscopic Properties
The calculated vibrational and electronic spectra should show good agreement with experimental data.
-
FT-IR: The most characteristic calculated vibrational mode will be the C=N stretching frequency, typically appearing around 1615-1630 cm-1.[2]
-
UV-Vis: TD-DFT calculations will likely predict intense electronic transitions in the UV-A range (around 350 nm), corresponding to π → π* transitions within the conjugated system.[7] This calculated λmax can be directly compared to the experimental value obtained in a solvent like DMSO or THF.[2][4]
Conclusion and Future Directions
Quantum chemical studies provide a powerful, predictive, and cost-effective lens for understanding the structure-property relationships of this compound. The workflow detailed herein, centered on DFT calculations, offers a reliable protocol for obtaining accurate geometries, electronic properties, and spectroscopic data. The strong correlation typically observed between calculated and experimental results validates the computational approach, establishing it as an essential tool for both fundamental research and the rational design of novel Schiff base derivatives for advanced applications in materials science and medicinal chemistry.
References
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Al-Masoudi, N. A., et al. (2022). Synthesis, Characterization, and DFT Calculations of a New Sulfamethoxazole Schiff Base and Its Metal Complexes. MDPI. [Link]
-
Gharaati, A., Abed, Y., & Mostaghni, F. (2021). Synthesis and study of the linear and nonlinear properties of N,N'-bis (2-hydroxybenzylidene) benzidine using Z-scan technique and quantum mechanical calculations. Journal of Research on Many-body Systems. [Link]
-
Asghar, M. A., et al. (2022). Synthesis, nonlinear optical analysis and DFT studies of D–π–D and A–π–A configured Schiff bases derived from bis-phenylenediamine. RSC Advances. [Link]
-
Girma, Y., et al. (2025). Synthesis, Characterization, Biological Evaluation, DFT Calculations, and Molecular Docking Study of Transition Metal Complexes Derived From a Schiff Base Ligand. Chemistry & Biodiversity. [Link]
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Abdel-Rahman, L. H., et al. (2023). Synthesis, characterization, DFT calculations and biological activity of new Schiff base complexes. ResearchGate. [Link]
-
Abdel-Rahman, L. H., et al. (2023). Synthesis, characterization, DFT calculations and biological activity of new Schiff base complexes. PubMed. [Link]
-
Al-Jibouri, M. N. A. (2018). Synthesis of N, N' bis (2-hydroxy benzylidene) benzidine. ResearchGate. [Link]
-
Hassan, A. A. (2016). Synthesis and Spectroscopic Characterization for Bis (salysylaldehyde) Benzidine. International Journal of Science and Research. [Link]
-
Lal, S. D. (2020). Synthesis, Characterization and Quantum Chemical Computational Studies on the N,N'-Dibenzylidene-3,3'-dimethoxybenzidine. DergiPark. [Link]
-
Omixium. (2023). HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties! YouTube. [Link]
-
Yathirajan, H. S., et al. (2018). Crystal structure, Hirshfeld surface analysis and HOMO–LUMO analysis of (E)-N′-(3-hydroxy-4-methoxybenzylidene)nicotinohydrazide monohydrate. Acta Crystallographica Section E: Crystallographic Communications. [Link]
-
Golius, A., et al. (2015). Computational study of nitroguanidine (NQ) tautomeric properties in aqueous solution. Structural Chemistry. [Link]
-
Volokhov, V. M., et al. (2024). Quantum-Chemical Study of Some Trispyrazolobenzenes and Trispyrazolo-1,3,5-triazines. Supercomputing Frontiers and Innovations. [Link]
-
Muthu, S., & Al-Deyab, S. S. (2015). Molecular structure, HOMO, LUMO, MEP, natural bond orbital analysis of benzo and anthraquinodimethane derivatives. ResearchGate. [Link]
-
Volokhov, V. M., et al. (2024). Quantum-Chemical Study of Some Trispyrazolobenzenes and Trispyrazolo-1,3,5-triazines. Supercomputing Frontiers and Innovations. [Link]
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Introduction: The Structural Significance of a Schiff Base
An In-Depth Technical Guide to the Crystal Structure of N,N'-Bisbenzylidenebenzidine: From Synthesis to Structural Elucidation
This compound is a compelling molecule within the extensive family of Schiff bases, compounds distinguished by the presence of an imine or azomethine group (-C=N-). This functional group is not merely a structural curiosity; it is a linchpin for a vast array of applications, from coordination chemistry and catalysis to the development of novel materials with unique optical and electronic properties. The molecule itself is built upon a rigid benzidine core, which is a biphenyl diamine, flanked by two benzylidene groups. This architecture suggests a rich potential for interesting solid-state behaviors, including specific crystal packing arrangements and intermolecular interactions that can profoundly influence its macroscopic properties.
For researchers in materials science and drug development, a thorough understanding of the three-dimensional arrangement of atoms in the crystalline state—the crystal structure—is of paramount importance. It dictates physical properties such as solubility, melting point, and stability, and governs how the molecule interacts with its neighbors and with other chemical species. This guide provides a comprehensive technical overview of the methodologies required to determine and analyze the crystal structure of this compound, offering field-proven insights into the experimental choices and the interpretation of the resulting data. While a definitive, publicly deposited crystal structure for this specific molecule is not available at the time of this writing, this guide will leverage data from closely related, structurally characterized Schiff bases to provide a robust framework for its investigation.
Synthesis and Crystallization: The Gateway to a Perfect Crystal
The journey to understanding a crystal structure begins with the synthesis of the compound and the growth of high-quality single crystals. The synthesis of this compound is a classic example of Schiff base condensation chemistry.
Experimental Protocol: Synthesis of this compound
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve benzidine (1.0 equivalent) in 30 mL of absolute ethanol. Gentle heating may be required to achieve complete dissolution.
-
Addition of Aldehyde: To the stirred solution, add benzaldehyde (2.2 equivalents) dropwise at room temperature. The slight excess of the aldehyde ensures the complete conversion of the diamine.
-
Catalysis: Add 3-4 drops of glacial acetic acid to the reaction mixture. The acid catalyzes the nucleophilic addition of the amine to the carbonyl carbon and the subsequent dehydration to form the imine bond.
-
Reaction: Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation: Upon completion, a precipitate will form. Allow the flask to cool to room temperature, and then place it in an ice bath for 30 minutes to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration and wash it with cold ethanol to remove any unreacted benzaldehyde and catalyst. The resulting product is typically a yellow solid.[1]
Protocol: Single Crystal Growth by Slow Evaporation
The quality of the single crystal is the most critical factor for a successful X-ray diffraction experiment.
-
Solvent Selection: Prepare a saturated solution of the purified this compound in a suitable solvent. A solvent system like ethanol-chloroform or methanol-dichloromethane often works well for Schiff bases. The ideal solvent is one in which the compound is moderately soluble.
-
Solution Preparation: Gently heat the solvent and add the powdered compound until no more will dissolve. Add a small amount of additional solvent to ensure all solute is dissolved.
-
Filtration: Filter the hot solution through a syringe filter (0.22 µm) into a clean vial to remove any dust or particulate matter that could act as nucleation sites and hinder the growth of a single crystal.
-
Evaporation: Cover the vial with a cap that has been pierced with a needle a few times to allow for slow evaporation of the solvent. Place the vial in a vibration-free environment.
-
Harvesting: Over several days to a week, as the solvent evaporates, single crystals should form. Carefully select a well-formed crystal with sharp edges and no visible defects for X-ray analysis.
Single-Crystal X-ray Diffraction (SC-XRD): Unveiling the Atomic Arrangement
Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional structure of a molecule in the solid state.
Experimental Workflow: From Crystal to Structure
The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the pattern of diffracted beams.
Caption: The experimental workflow for single-crystal X-ray diffraction analysis.
Detailed Protocol: SC-XRD Data Collection and Processing
-
Crystal Mounting: A suitable single crystal is mounted on a goniometer head, typically using a cryoloop and cryoprotectant oil, and flash-cooled in a stream of cold nitrogen gas (e.g., at 100 K) to minimize thermal vibrations and radiation damage.
-
Data Collection: The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector (e.g., a CCD or CMOS detector). A series of diffraction images are collected as the crystal is rotated through various angles.[2]
-
Data Reduction: The raw diffraction data are processed using specialized software (e.g., CrysAlisPro, SAINT).[2][3] This involves integrating the intensities of the diffraction spots, scaling the data, and applying corrections for factors such as absorption.
-
Structure Solution: The processed data is used to solve the phase problem and obtain an initial electron density map. This is typically achieved using direct methods or Patterson methods, as implemented in software like SHELXT.
-
Structure Refinement: The initial structural model is refined against the experimental data using full-matrix least-squares procedures (e.g., with SHELXL).[2] This iterative process adjusts atomic positions and displacement parameters to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Analysis of the Crystal Structure: Insights from Molecular Architecture
Once the structure is refined, a detailed analysis of the molecular and supramolecular features is performed. Based on the structures of similar Schiff bases, such as N,N′-(1,4-phenylenedimethylidyne)bis(2-phenylbenzenamine), we can anticipate several key structural characteristics for this compound.[2]
Molecular Geometry
The geometry of the molecule provides insights into its electronic structure and steric effects. Key parameters to analyze include:
-
Imine Bond: The C=N bond length is expected to be in the range of 1.27-1.29 Å, characteristic of a double bond.[2][4]
-
Conformation: The molecule is unlikely to be planar. The biphenyl unit itself will likely have a twisted conformation.[2] Furthermore, steric hindrance between the benzylidene groups and the benzidine core will lead to significant torsion angles between the planes of the aromatic rings. For a similar molecule, the dihedral angles between the central phenyl ring and the flanking biphenyl units are substantial, indicating a highly non-planar structure.[2]
-
Bond Angles: The bond angles around the sp²-hybridized imine carbon and nitrogen atoms will deviate from the ideal 120° due to steric strain.[2]
Crystallographic Data (Hypothetical)
The following table presents a hypothetical set of crystallographic parameters for this compound, based on typical values for related organic molecules.
| Parameter | Expected Value | Significance |
| Crystal System | Monoclinic or Orthorhombic | Describes the basic symmetry of the unit cell. |
| Space Group | e.g., P2₁/c, P-1, Pbca | Defines the symmetry elements within the unit cell. Centrosymmetric groups are common for such molecules. |
| a, b, c (Å) | 10-25 Å | The dimensions of the unit cell. |
| α, β, γ (°) | For monoclinic, α=γ=90°, β≠90° | The angles of the unit cell. |
| V (ų) | 1500-3000 ų | The volume of the unit cell. |
| Z | 2, 4, or 8 | The number of molecules in the unit cell. |
| R-factor | < 0.05 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
Intermolecular Interactions and Crystal Packing
The way molecules pack in the crystal is determined by a network of non-covalent interactions. These interactions are crucial for the stability of the crystal lattice.
-
π-π Stacking: The presence of multiple aromatic rings suggests that π-π stacking interactions between adjacent molecules will be a dominant feature in the crystal packing.
-
C-H···π Interactions: Hydrogen atoms on one molecule can interact with the π-electron clouds of aromatic rings on a neighboring molecule.
-
C-H···N Interactions: The imine nitrogen atoms can act as hydrogen bond acceptors for weak C-H···N interactions, which can play a significant role in directing the supramolecular assembly.
Caption: Potential intermolecular interactions in the crystal lattice of this compound.
Polymorphism: The Challenge of Multiple Forms
Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. Different polymorphs can have different physical properties, which is of critical importance in the pharmaceutical industry. A screening for polymorphs of this compound would be a crucial step in its solid-state characterization.
Screening Methods:
-
Crystallization from various solvents: Different solvents can promote the nucleation and growth of different polymorphs.
-
Varying crystallization conditions: Factors such as temperature, pressure, and rate of cooling can influence which polymorphic form is obtained.
-
Thermal analysis: Techniques like Differential Scanning Calorimetry (DSC) can be used to identify phase transitions between polymorphs upon heating or cooling.
Conclusion and Outlook
Determining the crystal structure of this compound is a vital step towards understanding its fundamental properties and unlocking its potential in various scientific domains. This guide has outlined a comprehensive and technically detailed roadmap for achieving this goal, from the initial synthesis and crystallization to the sophisticated analysis of the final structure. The insights gained from a high-resolution crystal structure—regarding molecular conformation, packing motifs, and the subtle interplay of intermolecular forces—provide an invaluable foundation for rational molecular design. For researchers in drug development, this information can guide the formulation of stable and bioavailable solid forms. For materials scientists, it can illuminate the structure-property relationships that govern the performance of organic electronic and optical materials. The methodologies described herein represent a robust and validated approach to the crystallographic characterization of novel Schiff bases and other functional organic molecules.
References
- Synthesis and X-ray structure Analysis of Schiff base compound.
- Comparative Analysis of X-ray Crystallographic Behaviours of Some Schiff Base Compounds - AIP Publishing.
- (PDF) Syntheses, X-Ray Single Crystal Structures and Biological Activities of Cobalt(III) Complexes with Reduced Schiff Base Ligands - ResearchGate.
- CCDC 1581826: Experimental Crystal Structure Determination - Research Explorer - The University of Manchester.
- CCDC 1967634: Experimental Crystal Structure Determination - Iowa Research Online.
- (PDF) Crystal structure of N,N′-dibenzyl-3,3′-dimethoxybenzidine - ResearchGate.
-
CCDC: Structural Chemistry Data, Software, and Insights. Available at: [Link]
-
Synthesis and crystal structure of N,N′-(1,4-phenylenedimethylidyne)bis(2-phenylbenzenamine) - PMC - PubMed Central. Available at: [Link]
-
Screening for cocrystallization tendency: the role of intermolecular interactions - PubMed. Available at: [Link]
-
Supramolecular structures of NiII and CuII with the sterically demanding Schiff base dyes driven by cooperative action of preagostic and other non-covalent interactions - PMC - NIH. Available at: [Link]
-
Bridging Crystal Engineering and Drug Discovery by Utilizing Intermolecular Interactions and Molecular Shapes in Crystals - PubMed. Available at: [Link]
-
Solvent-induced polymorphism in dipodal N-donor ligands containing a biphenyl core - NIH. Available at: [Link]
-
Crystal structure of bis{4-[(4-methylbenzyl)oxy]-N′-(4-methylbenzylidene)benzohydrazidato}nickel(II) - PMC - PubMed Central. Available at: [Link]
-
The crystal structure of N′1,N′2-bis((E)-3-(tert-butyl)-2-hydroxybenzylidene)oxalohydrazide, C24H30N4O4 - ResearchGate. Available at: [Link]
-
The Polymorphism of 2-Benzoyl-N,N-diethylbenzamide - MDPI. Available at: [Link]
-
Conformational differences and intermolecular C-H...N interactions in three polymorphs of a bis(pyridinyl)-substituted benzimidazole - PubMed. Available at: [Link]
-
Polymorphism, pseudo-polymorphism, and conformerism in the crystal structure of piperazine-N,N′-bis(N,O-diphenyl phosphoramidate) - CrystEngComm (RSC Publishing). Available at: [Link]
-
Synthesis, Characterization, Single-Crystal X-ray Structure and Biological Activities of [(Z)-N′-(4-Methoxybenzylidene)benzohydrazide–Nickel(II)] Complex - MDPI. Available at: [Link]
-
Synthesis and X-ray diffraction data of N 1,N 2-di(2-hydroxy)benzylidenbenzene-1,2-di-imine, C20H16N2O2 - ResearchGate. Available at: [Link]
-
Crystal engineering of active pharmaceutical ingredients to improve solubility and dissolution rates - PubMed. Available at: [Link]
-
Synthesis and crystal structures of N-H, N-phenyl and N-benzyl-2-(4-hexyl-oxyphen-yl)benzimidazoles - PubMed. Available at: [Link]
Sources
Methodological & Application
Application Notes & Protocols: The Versatility of N,N'-Bisbenzylidenebenzidine in Modern Organic Synthesis and Materials Science
Prepared by: Senior Application Scientist, Gemini Division
Abstract
N,N'-Bisbenzylidenebenzidine is a prominent Schiff base, characterized by a rigid biphenyl core flanked by two azomethine (C=N) groups. This unique structural architecture imparts a combination of electronic and steric properties that make it a highly versatile molecule in synthetic chemistry. Its applications extend from serving as a robust tetradentate ligand in catalysis to acting as a foundational building block for advanced functional materials. This guide provides an in-depth exploration of its synthesis, key applications, and detailed protocols tailored for researchers, chemists, and professionals in drug development. We delve into its role in forming catalytically active metal complexes, its efficacy as a corrosion inhibitor, its potential as a precursor to high-performance polymers, and its utility as a scaffold for designing biologically active compounds.
Synthesis of this compound and its Derivatives
The synthesis of this compound and its analogs is fundamentally a Schiff base condensation reaction. This reaction involves the nucleophilic attack of the primary amine groups of benzidine on the carbonyl carbon of two equivalents of an aldehyde, followed by the elimination of water.[1] The reaction is typically acid-catalyzed and proceeds with high efficiency. The choice of aldehyde (e.g., benzaldehyde, salicylaldehyde, or other substituted aldehydes) allows for the fine-tuning of the ligand's electronic and steric properties.
Protocol 1: Synthesis of N,N'-Bis(2-hydroxybenzylidene)benzidine
This protocol details the synthesis of a hydroxyl-substituted analog, which enhances the ligand's coordinating ability through the additional oxygen donor atoms.
Rationale: The use of ethanol as a solvent facilitates the dissolution of both reactants and the subsequent precipitation of the product upon formation. The reflux condition provides the necessary activation energy for the condensation and dehydration steps to proceed to completion.
Materials:
-
Benzidine (1,1'-biphenyl-4,4'-diamine)
-
2-Hydroxybenzaldehyde (Salicylaldehyde)
-
Absolute Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Buchner funnel and filter paper
Procedure:
-
In a 250 mL round-bottom flask, dissolve benzidine (10 mmol) in 100 mL of absolute ethanol with gentle heating and stirring.
-
In a separate beaker, dissolve 2-hydroxybenzaldehyde (20 mmol, 2 equivalents) in 50 mL of absolute ethanol.
-
Add the ethanolic solution of 2-hydroxybenzaldehyde dropwise to the benzidine solution at room temperature with continuous stirring.
-
Upon addition, a yellow precipitate should begin to form.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 3-4 hours to ensure the reaction goes to completion.[2]
-
After the reflux period, allow the mixture to cool to room temperature, and then cool further in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with cold ethanol (2 x 20 mL) to remove any unreacted starting materials.
-
Dry the purified N,N'-Bis(2-hydroxybenzylidene)benzidine product in a vacuum oven at 60°C.
-
Characterize the final product using FT-IR, ¹H NMR, and melting point determination to confirm its identity and purity.[2]
Caption: Synthetic workflow for N,N'-Bis(2-hydroxybenzylidene)benzidine.
Application in Coordination Chemistry and Catalysis
The defining feature of this compound in synthetic applications is its ability to act as a ligand for a wide array of transition metals.[1] The two imine nitrogen atoms serve as primary coordination sites. When substituted benzaldehydes are used (e.g., salicylaldehyde), additional heteroatoms like oxygen can participate in chelation, forming a stable, tetradentate ONNO-type ligand.[3] These resulting Schiff base metal complexes are often highly effective catalysts.
Catalytic Activity in Cross-Coupling Reactions
Palladium(II) complexes of this compound derivatives have demonstrated significant catalytic activity in C-C bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling.[3]
Mechanism Insight: In a typical Suzuki-Miyaura reaction, the Pd(II)-Schiff base complex is first reduced in situ to the catalytically active Pd(0) species. This Pd(0) complex then undergoes oxidative addition with an aryl halide. The subsequent transmetalation with an organoboron compound, followed by reductive elimination, yields the biaryl product and regenerates the Pd(0) catalyst, thus completing the cycle. The Schiff base ligand stabilizes the palladium center throughout this process, preventing catalyst decomposition and enhancing turnover.
Protocol 2: General Synthesis of a Palladium(II)-Schiff Base Complex
Rationale: Methanol is a common solvent for this type of complexation, effectively dissolving both the ligand and the metal salt. The reflux condition ensures sufficient energy for the ligand exchange and coordination to occur.
Materials:
-
Synthesized Schiff base ligand (e.g., N,N'-Bis(2-hydroxybenzylidene)benzidine) (1 mmol)
-
Palladium(II) acetate [Pd(CH₃COO)₂] (1 mmol)
-
Methanol (50 mL)
-
Schlenk flask and reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Add the Schiff base ligand (1 mmol) to a Schlenk flask containing 25 mL of hot methanol.
-
In a separate flask, dissolve Pd(CH₃COO)₂ (1 mmol) in 25 mL of hot methanol.
-
Under an inert atmosphere, add the palladium acetate solution to the ligand solution.
-
A color change and/or precipitation of the complex should be observed.
-
Heat the reaction mixture to reflux for 2-3 hours.
-
Cool the mixture to room temperature.
-
Collect the precipitated metal complex by filtration, wash with a small amount of cold methanol, and dry under vacuum.[3]
-
Characterize the complex using FT-IR (noting the shift in the C=N stretching frequency upon coordination), UV-Vis, and elemental analysis.
Caption: Simplified catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
| Catalyst System | Reaction | Yield (%) | Reference |
| Pd(II)-Salophen Analog | Suzuki-Miyaura Coupling | >90% | [3] |
| Co(II)-Benzylideneaniline | Phenol Benzoylation | Moderate | [4] |
| Ni(II)-Benzylideneaniline | Phenol Benzoylation | Moderate | [4] |
Applications in Materials Science
The rigid, conjugated structure of this compound makes it an excellent candidate for applications in materials science, particularly in corrosion inhibition and as a precursor for polymers.
Corrosion Inhibition
Schiff bases are highly effective corrosion inhibitors for metals like mild steel, especially in acidic environments.[5] The inhibitory action stems from the molecule's ability to adsorb onto the metal surface. This adsorption is facilitated by the presence of heteroatoms (nitrogen) with lone pair electrons and the π-electrons of the aromatic rings, which can interact with the vacant d-orbitals of the metal.[5][6] This forms a protective film that isolates the metal from the corrosive medium.
Mechanism of Action: The this compound molecule physically and chemically adsorbs onto the steel surface, blocking the active sites where corrosion (both anodic dissolution and cathodic hydrogen evolution) occurs. The large surface area covered by the molecule further enhances its efficiency.
Caption: Mechanism of corrosion inhibition by adsorption.
Protocol 3: Evaluation of Corrosion Inhibition by Weight Loss
Rationale: This gravimetric method provides a direct and straightforward measurement of the corrosion rate. By comparing the mass loss of a metal coupon in an uninhibited acid solution to that in solutions containing various concentrations of the inhibitor, the efficiency can be calculated.
Materials:
-
Mild steel coupons of known dimensions
-
1M HCl solution
-
This compound
-
Acetone, distilled water
-
Analytical balance (±0.1 mg)
-
Water bath/thermostat
Procedure:
-
Mechanically polish mild steel coupons with different grades of emery paper, degrease with acetone, wash with distilled water, and dry.
-
Accurately weigh each coupon and record its initial weight (W₁).
-
Prepare a series of 1M HCl solutions containing different concentrations of the inhibitor (e.g., 0 mM, 0.1 mM, 0.5 mM, 1.0 mM).
-
Completely immerse one coupon into each test solution at a constant temperature (e.g., 298 K) for a fixed period (e.g., 6 hours).
-
After the immersion period, remove the coupons, wash them with distilled water and a brush to remove corrosion products, rinse with acetone, and dry.
-
Weigh the coupons again and record the final weight (W₂).
-
Calculate the corrosion rate (CR) and the inhibition efficiency (%IE) using the following equations:
-
Mass Loss (ΔW) = W₁ - W₂
-
%IE = [(ΔW_blank - ΔW_inhibitor) / ΔW_blank] x 100
-
| Inhibitor Concentration (mM) | Mass Loss (mg) | Inhibition Efficiency (%IE) |
| 0 (Blank) | 50.2 | - |
| 0.1 | 15.1 | 70.0% |
| 0.5 | 8.5 | 83.1% |
| 1.0 | 4.8 | 90.4% |
| (Note: Data is illustrative) |
Precursor for High-Performance Polymers
The rigid, aromatic structure of the benzidine core is a key component in the synthesis of high-performance polymers such as poly(N-phenylenebenzimidazoles).[7] These polymers are known for their exceptional thermal stability, high glass-transition temperatures, and good solubility in organic solvents, making them suitable for applications in demanding environments.
Scaffold for Biologically Active Molecules
While this compound itself is not primarily known for its biological activity, its core structure serves as an excellent scaffold for the synthesis of potentially therapeutic agents. By modifying the benzidine core or the benzylidene moieties, chemists can access a wide range of derivatives. For instance, related bis-benzimidazole structures have been synthesized and shown to possess significant antitumor activity by interfering with DNA topoisomerase I.[8][9] Similarly, other Schiff bases derived from benzohydrazides exhibit potent antimicrobial and antioxidant properties.[10][11] This highlights the potential of the this compound framework in drug discovery and development programs.
Conclusion
This compound is far more than a simple Schiff base; it is a molecular workhorse with diverse and significant applications. Its utility as a chelating ligand enables the creation of potent catalysts for crucial organic transformations. Its inherent electronic and structural properties make it an effective corrosion inhibitor and a valuable monomer for advanced polymers. Furthermore, its adaptable framework presents a promising starting point for the design of novel therapeutic agents. The protocols and insights provided in this guide aim to equip researchers with the foundational knowledge to explore and expand the synthetic and material applications of this versatile compound.
References
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Synthesis of N, N' bis (2-hydroxy benzylidene) benzidine. - ResearchGate. Available at: [Link]
-
Biological activity of bis-benzimidazole derivatives on DNA topoisomerase I and HeLa, MCF7 and A431 cells - PubMed. Available at: [Link]
-
Catalytic Studies on Schiff Base Complexes of Co(II) and Ni(II) Using Benzoylation of Phenol - Hilaris Publishing. Available at: [Link]
-
Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review - PubMed Central. Available at: [Link]
-
Benzylidene Schiff Base Corrosion Inhibition and Electrochemical Studies of Mild Steel in 1M HCI and 0.5M H2SO4 Acidic Solutions - Oriental Journal of Chemistry. Available at: [Link]
-
Synthesis, spectral characterization, and theoretical investigation of Pd (II) complex incorporating unsymmetrical tetradentate Schiff base ligand and its catalytic application in Suzuki-Miyaura cross-coupling reactions - Inorganic Chemistry Research. Available at: [Link]
-
Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies - PMC - NIH. Available at: [Link]
-
Synthesis, characterization and biological applications of substituted benzohydrazide derivatives - Der Pharma Chemica. Available at: [Link]
-
Inhibition effect of a synthesized N, N′-bis(2-hydroxybenzaldehyde)- 1, 3-propandiimine on corrosion of mild steel in HCl - ResearchGate. Available at: [Link]
-
Poly(N-phenylenebenzimidazoles), a New Approach for Monomer Synthesis - ResearchGate. Available at: [Link]
-
Synthetic route to N,N'-bis(salicylidene)ethylenediamine (denoted ligand). - ResearchGate. Available at: [Link]
-
Biological activity of bis-benzimidazole derivatives on DNA topoisomerase I and HeLa, MCF7 and A431 cells - Semantic Scholar. Available at: [Link]
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- 1. Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. inorgchemres.org [inorgchemres.org]
- 4. researchgate.net [researchgate.net]
- 5. Benzylidene Schiff Base Corrosion Inhibition and Electrochemical Studies of Mild Steel in 1M HCI and 0.5M H2SO4 Acidic Solutions – Oriental Journal of Chemistry [orientjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Biological activity of bis-benzimidazole derivatives on DNA topoisomerase I and HeLa, MCF7 and A431 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biological activity of bis-benzimidazole derivatives on DNA topoisomerase I and HeLa, MCF7 and A431 cells | Semantic Scholar [semanticscholar.org]
- 10. Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. derpharmachemica.com [derpharmachemica.com]
The Coordination Chemistry of N,N'-Bisbenzylidenebenzidine: A Guide for Researchers
This document provides a comprehensive technical guide on the synthesis, characterization, and applications of N,N'-Bisbenzylidenebenzidine and its coordination complexes. It is intended for researchers, scientists, and professionals in the fields of coordination chemistry, materials science, and drug development. This guide offers detailed experimental protocols, insights into the underlying chemical principles, and an overview of the potential applications of this versatile Schiff base ligand and its metal complexes.
Introduction: The Significance of this compound in Coordination Chemistry
Schiff bases, compounds containing an imine or azomethine group (-C=N-), are a cornerstone of coordination chemistry. Their facile synthesis, structural versatility, and the ability of the imine nitrogen to coordinate with a wide array of metal ions make them privileged ligands. Among these, this compound, a Schiff base derived from the condensation of two equivalents of benzaldehyde with one equivalent of benzidine, presents a particularly interesting case.
The extended π-system of the biphenyl unit in this compound, coupled with the two imine functionalities, allows it to act as a versatile tetradentate or bidentate chelating agent, forming stable complexes with various transition metals. This chelation often enhances the inherent properties of both the ligand and the metal ion, leading to novel materials with interesting catalytic and biological activities. The rigid backbone of the benzidine moiety can also enforce specific geometries on the resulting metal complexes, influencing their reactivity and physical properties.
This guide will delve into the practical aspects of working with this compound, providing detailed protocols for its synthesis and the preparation of its coordination complexes. Furthermore, it will explore the characterization techniques essential for confirming the identity and purity of these compounds and discuss their emerging applications, particularly in catalysis and as antimicrobial agents.
PART 1: Synthesis and Characterization
Protocol 1: Synthesis of this compound Ligand
This protocol details the synthesis of this compound via the condensation reaction of benzidine and benzaldehyde.
Materials:
-
Benzidine (C₁₂H₁₂N₂)
-
Benzaldehyde (C₇H₆O)
-
Absolute Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Buchner funnel and filter paper
-
Crystallization dish
Procedure:
-
Dissolution of Reactants: In a 250 mL round-bottom flask, dissolve benzidine (1.84 g, 0.01 mol) in 100 mL of absolute ethanol with gentle heating and stirring. In a separate beaker, dissolve benzaldehyde (2.12 g, 0.02 mol) in 50 mL of absolute ethanol.
-
Reaction: Slowly add the benzaldehyde solution to the benzidine solution with continuous stirring. A precipitate may start to form.
-
Reflux: Attach the reflux condenser to the flask and heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation of Product: After the reflux period, allow the mixture to cool to room temperature. The solid product will precipitate out of the solution.
-
Filtration and Washing: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the solid product with cold ethanol to remove any unreacted starting materials.
-
Drying and Recrystallization: Dry the product in a vacuum oven at 60 °C. For further purification, the crude product can be recrystallized from a suitable solvent such as ethanol or a mixture of ethanol and chloroform.
-
Characterization: The final product should be a crystalline solid. Confirm the identity and purity of the synthesized this compound using FT-IR, ¹H NMR, and elemental analysis.
Expected Yield: 85-95%
Causality behind Experimental Choices:
-
Ethanol as Solvent: Ethanol is a good solvent for both reactants and allows for the precipitation of the less soluble Schiff base product upon cooling, facilitating its isolation.
-
Reflux: Heating the reaction mixture under reflux increases the reaction rate, ensuring the completion of the condensation reaction in a reasonable timeframe.
-
Molar Ratio: A 1:2 molar ratio of benzidine to benzaldehyde is used to ensure the formation of the bis-substituted product.
Diagram 1: Synthesis of this compound
Caption: Reaction scheme for the synthesis of this compound.
Characterization Data for this compound and its Analogs:
The successful synthesis of the Schiff base can be confirmed by the following spectroscopic data. While specific data for the unsubstituted this compound is compiled from various sources, data for closely related analogs are also provided for comparison.
| Compound | Key FT-IR Peaks (cm⁻¹) | Key ¹H NMR Signals (δ, ppm) |
| This compound | ~1620-1630 (C=N stretch), ~3050 (aromatic C-H stretch) | ~8.5 (s, 2H, -CH=N-), ~7.2-7.9 (m, aromatic H) |
| N,N'-Bis(salicylidene)benzidine[1][2] | ~1615 (C=N stretch), ~3400 (O-H stretch) | ~8.6 (s, 2H, -CH=N-), ~6.8-7.8 (m, aromatic H), ~12.8 (s, 2H, -OH) |
| N,N'-Bis(o-vanillin)benzidine[3] | ~1614 (C=N stretch), ~2833 (O-CH₃ stretch) | ~8.7 (s, 2H, -CH=N-), ~6.7-7.7 (m, aromatic H), ~3.9 (s, 6H, -OCH₃) |
Protocol 2: Synthesis of a Transition Metal Complex of this compound (Example: Cu(II) Complex)
This protocol describes a general method for the synthesis of a copper(II) complex with this compound. This method can be adapted for other transition metals by using the corresponding metal salts.
Materials:
-
This compound (Ligand)
-
Copper(II) Chloride Dihydrate (CuCl₂·2H₂O)
-
Methanol
-
Round-bottom flask
-
Magnetic stirrer
-
Buchner funnel and filter paper
Procedure:
-
Ligand Solution: Dissolve this compound (0.360 g, 1 mmol) in 50 mL of hot methanol in a 100 mL round-bottom flask.
-
Metal Salt Solution: In a separate beaker, dissolve copper(II) chloride dihydrate (0.170 g, 1 mmol) in 20 mL of methanol.
-
Complexation: Add the metal salt solution dropwise to the hot ligand solution with continuous stirring. A change in color and the formation of a precipitate indicate complex formation.
-
Reflux: Reflux the reaction mixture for 2-3 hours to ensure complete complexation.
-
Isolation: Cool the mixture to room temperature and collect the solid complex by vacuum filtration.
-
Washing and Drying: Wash the complex with a small amount of cold methanol and then with diethyl ether. Dry the complex in a vacuum oven at 60 °C.
-
Characterization: Characterize the synthesized complex using FT-IR, UV-Vis spectroscopy, elemental analysis, and magnetic susceptibility measurements.
Causality behind Experimental Choices:
-
Methanol as Solvent: Methanol is a common solvent for both the Schiff base ligand and many metal salts, providing a suitable medium for the complexation reaction.
-
Dropwise Addition: Slow, dropwise addition of the metal salt solution helps to control the reaction and often leads to the formation of a more crystalline product.
-
Reflux: Refluxing ensures that the reaction goes to completion and can help in the formation of a well-defined complex.
Diagram 2: General Workflow for Metal Complex Synthesis
Caption: A generalized workflow for the synthesis of metal complexes.
Characterization of Metal Complexes:
The formation of the metal complex can be confirmed by comparing the FT-IR spectrum of the complex with that of the free ligand. A shift in the C=N stretching vibration to a lower or higher frequency is indicative of the coordination of the imine nitrogen to the metal ion. New bands in the far-IR region can be attributed to the M-N and M-O (if applicable) vibrations.
| Complex Type | Expected Shift in ν(C=N) (cm⁻¹) | Appearance of New Bands (cm⁻¹) |
| [M(this compound)Cl₂] | Shift of 10-40 cm⁻¹ | ~400-500 (ν M-N) |
UV-Vis spectroscopy is also a powerful tool for characterizing these complexes. The spectra of the complexes typically show bands corresponding to intra-ligand transitions (π → π* and n → π*) and ligand-to-metal charge transfer (LMCT) bands. In the case of d-block metal complexes, d-d transitions may also be observed.
PART 2: Applications of this compound Metal Complexes
The coordination of this compound to metal centers can lead to complexes with a range of interesting applications. Two of the most explored areas are catalysis and antimicrobial activity.
Application Note 1: Catalytic Activity
Schiff base metal complexes are widely investigated as catalysts for various organic transformations due to their stability and tunable steric and electronic properties. Complexes of this compound and its analogs have shown promise in oxidation and C-C coupling reactions.
Catalytic Oxidation:
Manganese, cobalt, and iron complexes of benzidine-based Schiff bases have been shown to catalyze the oxidation of various organic substrates, such as alcohols and olefins. The metal center in these complexes can exist in multiple oxidation states, facilitating the redox cycle required for catalysis.
Carbon-Carbon Coupling Reactions:
Nickel(II) and Palladium(II) complexes of Schiff bases have been employed as catalysts in cross-coupling reactions like the Suzuki and Heck reactions.[4] The ligand stabilizes the metal center and influences the efficiency and selectivity of the catalytic cycle.
Experimental Insight: The catalytic activity of a newly synthesized complex can be evaluated by performing a model reaction, such as the oxidation of benzyl alcohol to benzaldehyde or a Suzuki coupling of an aryl halide with a boronic acid. The reaction progress can be monitored by gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Diagram 3: Catalytic Cycle for a Cross-Coupling Reaction
Caption: A simplified catalytic cycle for a Suzuki cross-coupling reaction.
Application Note 2: Antimicrobial Activity
Schiff base metal complexes often exhibit enhanced biological activity compared to the free ligands.[5] This is often explained by Tweedy's chelation theory, which suggests that chelation reduces the polarity of the metal ion, increasing its lipophilicity and facilitating its penetration through the lipid membrane of the microorganism.
Complexes of this compound with metals like copper, cobalt, nickel, and zinc have been screened for their antibacterial and antifungal activities. The mode of action is believed to involve the disruption of cellular processes by the metal ion, which is delivered to the microbial cell by the ligand.
Protocol for Antimicrobial Screening (Agar Well Diffusion Method):
-
Prepare Agar Plates: Prepare nutrient agar plates and inoculate them with a standardized suspension of the test microorganism (e.g., E. coli, S. aureus).
-
Create Wells: Punch wells of a standard diameter into the agar.
-
Apply Samples: Add a known concentration of the synthesized complexes (dissolved in a suitable solvent like DMSO) to the wells. A well with the pure solvent serves as a negative control, and a well with a standard antibiotic serves as a positive control.
-
Incubation: Incubate the plates at 37 °C for 24 hours.
-
Measure Zones of Inhibition: Measure the diameter of the clear zone of growth inhibition around each well. A larger zone of inhibition indicates higher antimicrobial activity.
Quantitative Data Presentation:
The antimicrobial activity is often reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.
| Complex | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. S. aureus |
| This compound | > 250 | > 250 |
| [Cu(L)Cl₂] | 62.5 | 125 |
| [Co(L)Cl₂][6] | 125 | 62.5 |
| [Ni(L)Cl₂] | 125 | 125 |
| Standard Antibiotic (e.g., Ciprofloxacin) | < 1 | < 1 |
(Note: The above data is representative and actual values may vary depending on the specific complex and experimental conditions.)
Conclusion
This compound is a readily accessible and versatile Schiff base ligand that provides a gateway to a rich field of coordination chemistry. The protocols and application notes provided in this guide are intended to serve as a starting point for researchers interested in exploring the synthesis, characterization, and applications of its metal complexes. The potential for these compounds in catalysis and as antimicrobial agents warrants further investigation and development, offering exciting opportunities for future research.
References
- Amer, Y., El-Daghare, R., Hammouda, A., El-Ferjani, R., & Elmagbari, F. (2020). Synthesis and Characterization of Cr(III) & Fe(II) Bis(2-Methoxybenzylidene)Biphenyl-4,4'-Diamine Complexes. Open Journal of Inorganic Chemistry, 10, 6-14.
- Maurya, R. C., & Rajput, S. (2007). Bis(o-vanillin)benzidine(o-v2bzH2) as a binucleating ligand: Synthesis, characterization and 3D molecular modeling and analysis. Journal of Molecular Structure: THEOCHEM, 803(1-3), 87-94.
- Saleh, Z. A., & Kafi, D. K. (2016). Synthesis and Spectroscopic Characterization for Bis (salysylaldehyde) Benzidine. Physical Chemistry, 6(2), 49-56.
- Al-Shemary, R. K., Zaidan, B. A. H., & Al-marsomy, N. A. (2018). Synthesis, Characterization and Antibacterial Activities of Mixed Ligand Complexes of Schiff Base Derived from Benzidine and 2-Benzoyl benzoic acid. Journal of Physics: Conference Series, 1032, 012048.
- Iorungwa, E. N., Iornumbe, P. T., Shimaibo, S. T., Dafa, H., & Abuh, N. (2023). Synthesis, Characterization and Antimicrobial Activities of Bis-2-Hydroxybenzylidene-N, N′-Ethylenediamine and its Cd(II), Co(II) and Cr(III) Complexes. Chemical Methodologies, 7(11), 882-893.
- Gwaram, N. S., Ali, H. M., Abdulla, M. A., & Lin, L. C. (2012). Metal complexes of sulfamethazine/benzoin-based Schiff base ligand: synthesis, characterization, DFT calculations, and antimicrobial activities.
- Tulu, M. M., & Yimer, A. M. (2018). Catalytic Studies on Schiff Base Complexes of Co (II) and Ni (II) Using Benzoylation of Phenol.
- Ismayilova, S. (2020). Synthesis and characterization of new Co(II), Ni(II), Cu(II) and Zn(II) complexes with N, N‐bis (salicylidene) benzidine. Azerbaijan Chemical Journal, (1), 44-48.
- Hazra, M., Dolai, T., Pandey, A., Dey, S. K., & Patra, A. (2021). Synthesis and Characterisation of Copper (II) Complexes with Tridentate NNO Functionalized Ligand: Density Function Theory Study, DNA Binding Mechanism, Optical Properties, and Biological Application.
- Kuchtanin, A. M., & et al. (2016). Nickel (II) Schiff base complexes: Synthesis, characterization and catalytic activity in Kumada-Corriu cross-coupling reactions. Inorganica Chimica Acta, 453, 566-574.
- Ali, B. M., & Abd-El-zaher, M. M. (2015). Preparation and Characterization of Di-, Tri-, and Tetranuclear Schiff Base Complexes Derived from Diamines and 3, 4-Dihydroxybenzaldehyde.
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Saleh, Z. A., & Kafi, D. K. (2016). Synthesis and Spectroscopic Characterization for Bis (salysylaldehyde) Benzidine. Physical Chemistry, 6(2), 49-56. Available at: [Link]
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ResearchGate. (2016). Synthesis and Spectroscopic Characterization for Bis (salysylaldehyde) Benzidine. Available at: [Link]
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Application Note & Protocols: N,N'-Bisbenzylidenebenzidine as a Versatile Ligand for Novel Metal Complexes
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Power of Schiff Base Ligands in Coordination Chemistry
Schiff bases, compounds featuring an azomethine or imine group (-C=N-), are foundational pillars in the development of coordination chemistry.[1][2] Named after their discoverer, Hugo Schiff, these molecules are typically synthesized through the condensation of a primary amine with an aldehyde or ketone.[1][3] Their significance stems from their remarkable ability to form stable complexes with a wide array of transition metal ions.[4] The lone pair of electrons on the nitrogen atom of the imine group provides an excellent coordination site, making Schiff bases effective chelating agents.[1]
Among this versatile class of ligands, N,N'-Bisbenzylidenebenzidine stands out due to its structure. It is a tetradentate ligand, meaning it can bind to a metal ion through four donor atoms, in this case, the two nitrogen atoms of the imine groups. This multidentate nature often leads to the formation of highly stable, often octahedral, metal complexes. The aromatic backbone of the benzidine and benzylidene moieties provides a rigid framework that can be further functionalized to tune the electronic and steric properties of the resulting metal complex.
The chelation of metal ions with Schiff base ligands like this compound is of profound interest in drug development. It is a well-documented phenomenon that the biological activity of a ligand can be significantly enhanced upon complexation with a metal ion.[2][5] This enhancement is often explained by Tweedy's chelation theory, which posits that chelation reduces the polarity of the metal ion, allowing the complex to more easily permeate the lipid layers of cell membranes. This increased lipophilicity enhances the complex's ability to reach and interact with intracellular targets. Furthermore, the metal ion itself can become a crucial center for biological action.
This guide provides detailed protocols for the synthesis of this compound and its subsequent use in the preparation of transition metal complexes. It further outlines methods for their characterization and explores their applications, particularly as antimicrobial agents.
Synthesis Protocols: From Ligand to Complex
Protocol 1: Synthesis of this compound Ligand
This protocol details the synthesis of the Schiff base ligand via a condensation reaction. The reaction involves the nucleophilic attack of the primary amine (benzidine) on the carbonyl carbon of the aldehyde (benzaldehyde), followed by dehydration to form the imine bond.
Workflow for Ligand Synthesis
Caption: Workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Reagent Preparation: In a 250 mL round-bottom flask, dissolve benzidine (0.01 mol) in 50 mL of ethanol. In a separate beaker, dissolve benzaldehyde (0.02 mol) in 20 mL of ethanol.
-
Reaction Initiation: Add the ethanolic solution of benzaldehyde dropwise to the benzidine solution while stirring continuously. Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours.[6] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation: After the reflux period, allow the reaction mixture to cool to room temperature. A colored precipitate of the Schiff base ligand will form.
-
Purification: Collect the precipitate by filtration, wash it several times with cold ethanol to remove any unreacted starting materials, and then dry it in a desiccator over anhydrous CaCl₂.
-
Characterization: Determine the melting point of the synthesized ligand and characterize it using FT-IR and NMR spectroscopy to confirm its structure.[7]
Protocol 2: General Synthesis of Metal(II) Complexes
This protocol describes a general method for coordinating the this compound ligand (L) with various transition metal(II) salts (e.g., CoCl₂, NiCl₂, CuCl₂, ZnCl₂). The ligand acts as a tetradentate chelating agent, coordinating with the metal ion through the nitrogen atoms of the two imine groups.
Step-by-Step Methodology:
-
Ligand Solution: Dissolve the synthesized this compound ligand (0.02 mol) in 30 mL of hot ethanol in a 100 mL round-bottom flask.
-
Metal Salt Solution: In a separate beaker, dissolve the respective metal(II) salt (0.01 mol) in 20 mL of ethanol.
-
Complexation: Add the metal salt solution dropwise to the hot ligand solution with constant stirring.[2] A 2:1 ligand-to-metal molar ratio is commonly used.[2]
-
Reflux: Reflux the resulting mixture for approximately 2-3 hours.[2] During this time, the color of the solution will change, and a colored precipitate of the metal complex will form.
-
Isolation and Purification: After cooling the mixture to room temperature, collect the precipitated complex by filtration. Wash the product with ethanol and then with a small amount of diethyl ether to facilitate drying.
-
Drying: Dry the final product in a vacuum oven at 60-70 °C.
Physicochemical Characterization of Metal Complexes
Thorough characterization is essential to confirm the successful synthesis and elucidate the structure of the metal complexes.
General Coordination Scheme
Caption: General coordination of the ligand to a metal (M) center.
A combination of spectroscopic and physical methods provides a comprehensive understanding of the complexes' properties.
| Technique | Purpose | Key Observations & Rationale |
| Elemental Analysis (C,H,N) | To determine the empirical formula of the complex. | The experimental percentages of C, H, and N should match the calculated values for the proposed complex structure, confirming the ligand-to-metal ratio. |
| Molar Conductivity | To determine the electrolytic nature of the complexes.[5] | Measurements are typically done in a solvent like DMSO or DMF. Low conductivity values suggest non-electrolytic complexes, where anions are coordinated to the metal. High values indicate electrolytic nature.[1][8] |
| Magnetic Susceptibility | To determine the magnetic moment and infer the geometry of the complex.[5] | For example, an octahedral Co(II) complex is expected to be paramagnetic, while a square planar or tetrahedral Zn(II) complex will be diamagnetic.[5] This data helps in proposing the coordination geometry. |
| FT-IR Spectroscopy | To identify the coordination sites of the ligand. | A key indicator is the shift of the C=N (azomethine) stretching vibration band to a lower frequency in the complex's spectrum compared to the free ligand. This shift confirms the coordination of the azomethine nitrogen to the metal ion.[9] |
| UV-Visible Spectroscopy | To study the electronic transitions and provide further evidence for the geometry. | The spectra of the complexes will show bands corresponding to ligand-to-metal charge transfer (LMCT) and d-d electronic transitions. The position and number of d-d bands are characteristic of the coordination geometry (e.g., octahedral, tetrahedral).[10] |
Applications in Drug Development: Antimicrobial Activity
Transition metal complexes derived from Schiff bases are widely recognized for their potential as therapeutic agents, particularly as antimicrobial drugs.[11] The increased antimicrobial activity of the metal complexes compared to the free ligand is a frequently observed phenomenon.[5][12]
Mechanism of Action: The enhanced activity is often attributed to the chelation process, which increases the lipophilic character of the complex. This allows the molecule to penetrate the microbial cell wall more effectively. Once inside the cell, the metal ion can interfere with vital cellular processes, such as protein synthesis, DNA replication, and enzyme function, ultimately leading to cell death.
Protocol 3: Antimicrobial Screening by Disc Diffusion Method
This protocol provides a standard method to evaluate the antibacterial activity of the synthesized ligand and its metal complexes.
Workflow for Antimicrobial Screening
Caption: Workflow for the disc diffusion antimicrobial assay.
Step-by-Step Methodology:
-
Media Preparation: Prepare nutrient agar according to the manufacturer's instructions, sterilize it by autoclaving, and pour it into sterile Petri dishes. Allow the agar to solidify.
-
Inoculum Preparation: Prepare a standardized suspension of the test bacteria (e.g., E. coli, S. aureus) in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard.
-
Seeding the Plates: Using a sterile cotton swab, evenly spread the bacterial inoculum over the entire surface of the agar plates.
-
Disc Application: Prepare solutions of the this compound ligand and its metal complexes in a suitable solvent (e.g., DMSO) at a specific concentration. Impregnate sterile paper discs (6 mm diameter) with these solutions. A disc with the solvent alone serves as a negative control, and a disc with a standard antibiotic (e.g., gentamicin) serves as a positive control.
-
Incubation: Carefully place the impregnated discs onto the surface of the seeded agar plates. Incubate the plates at 37°C for 24 hours.
-
Data Collection: After incubation, measure the diameter of the clear zone of inhibition around each disc in millimeters (mm). A larger zone of inhibition indicates greater antimicrobial activity.
Expected Results: Often, the metal complexes will exhibit significantly larger zones of inhibition compared to the free Schiff base ligand, demonstrating the potentiation of antimicrobial activity through chelation.[13]
| Compound | Zone of Inhibition (mm) vs. E. coli | Zone of Inhibition (mm) vs. S. aureus |
| Ligand (L) | 8 | 10 |
| [CoL]Cl₂ | 15 | 18 |
| [NiL]Cl₂ | 14 | 16 |
| [CuL]Cl₂ | 18 | 22 |
| [ZnL]Cl₂ | 12 | 14 |
| Gentamicin (Control) | 25 | 28 |
Note: The data in the table is hypothetical and for illustrative purposes.
Conclusion
This compound is a highly versatile and accessible Schiff base ligand that readily forms stable complexes with various transition metals. The protocols outlined in this guide provide a robust framework for the synthesis and characterization of these complexes. The significant enhancement in biological activity, particularly antimicrobial efficacy, upon complexation underscores the therapeutic potential of these compounds. Researchers in drug development can leverage this ligand system to design and screen novel metal-based drug candidates to combat infectious diseases and explore other therapeutic areas.
References
- Synthesis, Characterization and Antimicrobial Activities of Bis-2- Hydroxybenzylidene-N, N′-Ethylenediamine and its Cd(II), Co(II) and Cr(III) Complexes. (2023).
- Synthesis of N, N' bis (2-hydroxy benzylidene) benzidine. (n.d.).
- This compound | 6311-48-4. (2023). ChemicalBook.
- Coordination Complexes of Transition Metals and Schiff Base with Potent Medicinal Activity. (n.d.). SCIRP.
- Medicinal Utility of Some Schiff Bases and their Complexes with First Transition Series Metals: A Review. (n.d.).
- Preparation and Structural Studies of new Metal Complexes with 2-N(4. (n.d.).
- Antimicrobial activities of bis-(N-alkylbenzimidazole)-cobalt(II) and zinc(II) complexes. (n.d.).
- Synthesis, characterization and antibacterial properties of N,N'-Bis(4-dimethylaminobenzylidene)benzene-1,3-diamine as new Schiff base ligand and its binuclear Zn(II), Cd(II) complexes. (n.d.). Semantic Scholar.
- Synthesis and Characterization of New Schiff Base Transition Metal Complexes Derived from Drug Together with Biological Potential Study. (2016). Hilaris Publisher.
- Synthesis, Spectral Studies, Antifungal Activity and Biological Study of Bis (2 Hydroxy Benzylidene) Benzidine Titanium. (n.d.). IRJET.
- Synthesis and binding mode of N, N'-bis(4-methoxybenzylidene)ethan- 1,2-diamine with Co(II), Ni(II) and Hg(II). (n.d.). mocedes.org.
- Synthesis and Characterization of N-Benzylidene Aniline Ligand for Spectrophotometric Determin
- Synthesis, Characterization and Antimicrobial Activity of Metal Complexes of N-(4-methoxybenzylidene) isonicotinohydrazone Schiff base. (n.d.). IJRAR.
- Review Synthesis and Characterization of N-benzylidene-2- hydroxybenzohydrazine. (n.d.). IISTE.org.
- Preparation and Characterization of some transition metal complexes of bis Schiff Base Ligand. (n.d.).
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- 13. [PDF] Synthesis, characterization and antibacterial properties of N,N’-Bis(4-dimethylaminobenzylidene)benzene-1,3-diamine as new Schiff base ligand and its binuclear Zn(II), Cd(II) complexes | Semantic Scholar [semanticscholar.org]
Application Note & Protocol: Synthesis of N,N'-Bisbenzylidenebenzidine
Abstract & Introduction
This document provides a comprehensive, field-tested protocol for the synthesis of N,N'-Bisbenzylidenebenzidine, a prominent Schiff base compound. Schiff bases, characterized by their azomethine or imine (-C=N-) functional group, are synthetically accessible and serve as versatile ligands in coordination chemistry, key intermediates in organic synthesis, and are investigated for various industrial and pharmacological applications.[1][2][3] The synthesis detailed herein involves the acid-catalyzed condensation reaction between benzidine and benzaldehyde. This guide is structured to provide not only a step-by-step procedure but also the underlying mechanistic principles, critical safety mandates, and robust characterization techniques essential for verifying the synthesis of the target compound.
Reaction Principle and Mechanism
The synthesis of this compound is a classic example of a nucleophilic addition-elimination reaction, specifically a condensation reaction, between a primary diamine and an aldehyde.
Stoichiometry: The reaction proceeds with a 1:2 molar ratio of benzidine to benzaldehyde. Each of the two primary amine groups (-NH₂) on the benzidine molecule reacts with one molecule of benzaldehyde.[1]
Mechanism:
-
Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the nitrogen atom of the primary amine group in benzidine on the electrophilic carbonyl carbon of benzaldehyde.
-
Formation of Carbinolamine: This attack forms an unstable intermediate known as a carbinolamine.[4]
-
Dehydration: The carbinolamine intermediate is then protonated, typically by an acid catalyst, which facilitates the elimination of a water molecule. This dehydration step is the rate-determining step and results in the formation of the stable imine (or azomethine) bond.[4][5]
The overall reaction is depicted below:
C₁₂H₁₂N₂ (Benzidine) + 2 * C₇H₆O (Benzaldehyde) → C₂₆H₂₀N₂ (this compound) + 2 * H₂O
A catalytic amount of a weak acid, such as glacial acetic acid, is often used to protonate the carbonyl oxygen of the aldehyde, thereby increasing its electrophilicity and accelerating the initial nucleophilic attack.[2][4]
Critical Safety Mandates: A Self-Validating System
Trustworthiness in chemical synthesis begins with an uncompromising commitment to safety. The reagents used in this protocol present significant hazards that must be managed through strict adherence to safety procedures.
-
Benzidine: Confirmed Human Carcinogen.
-
Hazard: Benzidine is a known and potent human carcinogen that can cause bladder tumors.[6][7] It is also acutely toxic if ingested.[6]
-
Mandatory Handling: All operations involving benzidine, including weighing and transfer, must be conducted within a certified chemical fume hood.[6][8] An area should be designated specifically for this work.
-
Personal Protective Equipment (PPE): A double layer of nitrile gloves, a lab coat, and chemical splash goggles with a face shield are required.[6][8]
-
Waste Disposal: All benzidine-contaminated waste (gloves, weighing paper, glassware) is considered hazardous and must be collected in a sealed, properly labeled hazardous waste container for professional disposal.[6]
-
-
Benzaldehyde:
-
Solvents (Methanol/Ethanol):
-
Hazard: These solvents are flammable.
-
Handling: Ensure no open flames or spark sources are present in the laboratory. The reflux procedure must be performed using a heating mantle, not a hot plate, to minimize ignition risk.
-
An emergency eyewash station and safety shower must be readily accessible.[6] All personnel must be trained on the specific hazards of these chemicals before beginning any work.[6]
Materials and Equipment
Reagents & Chemicals
| Reagent | Formula | MW ( g/mol ) | CAS No. | Amount | Notes |
| Benzidine | C₁₂H₁₂N₂ | 184.24 | 92-87-5 | 1.84 g (10 mmol) | EXTREMELY HAZARDOUS - CARCINOGEN |
| Benzaldehyde | C₇H₆O | 106.12 | 100-52-7 | 2.12 g (2.0 mL, 20 mmol) | Use freshly distilled for best results. |
| Methanol | CH₃OH | 32.04 | 67-56-1 | 50 mL | Reagent Grade |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 64-19-7 | ~5 drops | Catalyst |
Glassware & Equipment
-
100 mL Round Bottom Flask
-
Reflux Condenser
-
Magnetic Stirrer with Heating Mantle
-
Magnetic Stir Bar
-
Glass Funnel
-
Beakers (100 mL, 250 mL)
-
Graduated Cylinders (10 mL, 50 mL)
-
Büchner Funnel and Flask
-
Filter Paper
-
Spatula and Weighing Paper
-
Melting Point Apparatus
-
FT-IR Spectrometer
-
¹H NMR Spectrometer
Detailed Experimental Protocol
The following protocol is designed as a self-validating system; successful completion of each step ensures the integrity of the next.
Reaction Setup & Execution
-
Reagent Preparation: Inside a chemical fume hood, carefully weigh 1.84 g (10 mmol) of benzidine and place it into a 100 mL round-bottom flask.
-
Dissolution: Add 40 mL of methanol to the flask along with a magnetic stir bar. Stir the mixture until the benzidine is fully dissolved.
-
Aldehyde Addition: Measure 2.0 mL (20 mmol) of benzaldehyde using a graduated cylinder and add it to the benzidine solution.
-
Catalyst Addition: Add 4-5 drops of glacial acetic acid to the reaction mixture. This serves to catalyze the condensation.[2]
-
Reflux: Attach the reflux condenser to the round-bottom flask, ensuring a secure connection. Place the apparatus in a heating mantle on a magnetic stirrer. Heat the mixture to reflux (approximately 65-70°C for methanol) and maintain a gentle reflux with continuous stirring for 3 hours.[10][11] The formation of a precipitate may be observed during this time.
Product Isolation and Purification
-
Cooling & Precipitation: After the reflux period, turn off the heat and allow the flask to cool to room temperature. A solid product should precipitate from the solution.
-
Isolation: Place the flask in an ice bath for 15-20 minutes to maximize precipitation.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid on the filter paper with a small amount of cold methanol (2 x 10 mL) to remove any unreacted starting materials or impurities.[5]
-
Drying: Transfer the pale yellow crystalline product to a watch glass and let it air dry. For complete drying, place it in a desiccator under vacuum.
-
Yield Calculation: Weigh the final, dry product and calculate the percentage yield.
Visualization of Experimental Workflow
The following diagram outlines the logical flow of the synthesis protocol.
Caption: Workflow for this compound Synthesis.
Product Characterization
To confirm the identity and purity of the synthesized this compound, the following analytical techniques are essential.
| Technique | Expected Result | Causality & Interpretation |
| Appearance | Pale yellow crystalline solid | The formation of the extended conjugated system in the Schiff base results in a colored compound. |
| Melting Point | Literature values vary; consistent, sharp melting point indicates purity. | Impurities typically depress and broaden the melting point range. |
| FT-IR Spectroscopy | - Disappearance of N-H stretch (from benzidine) ~3300-3400 cm⁻¹- Disappearance of C=O stretch (from benzaldehyde) ~1700 cm⁻¹- Appearance of C=N stretch ~1620 cm⁻¹ | The key diagnostic peak is the appearance of the azomethine (C=N) bond, confirming the formation of the Schiff base. The absence of starting material peaks indicates a complete reaction.[2][4] |
| ¹H NMR Spectroscopy | - Singlet at δ ≈ 8.8 ppm (1H per imine) - Multiplets in the aromatic region (δ ≈ 7.0-8.0 ppm) | The downfield singlet is characteristic of the azomethine proton (-CH=N-). Its integration relative to the aromatic protons confirms the structure.[2][12] |
| UV-Vis Spectroscopy | Characteristic absorption bands in the UV-Visible range. | The spectrum will show absorptions corresponding to π → π* and n → π* electronic transitions within the conjugated system.[3][13] |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z ≈ 360.45 | This confirms the molecular weight of the target compound, C₂₆H₂₀N₂.[2][14] |
References
-
Rutgers University Environmental Health and Safety. (n.d.). Benzidine Standard Operating Procedure. Retrieved from [Link]
-
Saleh, Z. A., & Kafi, D. K. (2016). Synthesis and Spectroscopic Characterization for Bis (salysylaldehyde) Benzidine. Physical Chemistry, 6(2), 49-56. Retrieved from [Link]
-
Techno PharmChem. (n.d.). Benzaldehyde Safety Data Sheet. Retrieved from [Link]
-
Amteghy, A. H. (2022). Synthesis, Fluorescence and Thermal Properties of Some Benzidine Schiff Base. NeuroQuantology, 20(3), 135-149. Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic representation of the Schiff base synthesis from benzidine and 4-hydroxybenzaldehyde. Retrieved from [Link]
-
Amteghy, A. H. (2022). Synthesis, Fluorescence and Thermal Properties of Some Benzidine Schiff Base. ResearchGate. Retrieved from [Link]
-
TSI Journals. (n.d.). Synthesis and Characterization of Schiff Base Derived from 4-Benzoyl-3-Methyl-1-Phenylpyrazol-5-One and p-Anisidine. Retrieved from [Link]
-
ResearchGate. (2019). Synthesis, characterization and in vitro biological evaluation of the Schiff base derived from Benzidine and 1,3-Diphenyl-1,3-propanedione. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of N, N' bis (2-hydroxy benzylidene) benzidine. Retrieved from [Link]
-
Gharaati, A., Abed, Y., & Mostaghni, F. (2021). Synthesis and study of the linear and nonlinear properties of N,N'-bis (2-hydroxybenzylidene) benzidine using Z-scan technique and quantum mechanical calculations. Journal of Research on Many-body Systems, 11(4), pp. 101-112. Retrieved from [Link]
-
International Journal of Chemical Studies. (2023). Synthesis and characterization of novel Schiff base ligands. Retrieved from [Link]
- Google Patents. (n.d.). CN1876620A - Preparation method of N, N '-bis (3-methylphenyl) -N, N' -diphenyl benzidine.
-
International Journal of Pharmaceutical and Life Sciences. (2022). Synthesis and Characterization of Schiff Base Compound Benzaldehyde- 2,4-Dinitrophenylhydrazone as a Carbonate Anion Sensor. Retrieved from [Link]
-
Saleh, Z. A., & Kafi, D. K. (2016). Synthesis and Spectroscopic Characterization for Bis (salysylaldehyde) Benzidine. ResearchGate. Retrieved from [Link]
-
PubMed Central (PMC). (2019). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. Retrieved from [Link]
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The Backbone of Modern Displays: A Guide to N,N'-Bisbenzylidenebenzidine and its Derivatives in Organic Electronics
Abstract
The field of organic electronics, with its promise of flexible, low-cost, and large-area devices, is built upon the innovation of novel semiconducting materials. Among these, Schiff base compounds have emerged as a versatile class of molecules. This comprehensive guide delves into the synthesis, properties, and applications of N,N'-Bisbenzylidenebenzidine and, more critically, its high-performance derivatives such as N,N′-Bis(3-methylphenyl)-N,N′-diphenylbenzidine (TPD) and N,N′-di(naphthalen-1-yl)-N,N′-diphenyl-benzidine (NPB). We provide detailed experimental protocols, from molecular synthesis to device fabrication, and explore the causal relationships between molecular structure and electronic function. This document is intended for researchers, chemists, and materials scientists engaged in the development of next-generation organic electronic devices.
Introduction: The Schiff Base Core Structure
This compound is a diamine compound characterized by the presence of two imine (-C=N-) groups, formed from the condensation reaction of benzaldehyde and benzidine. While the base molecule itself exhibits interesting electronic properties, its true potential in high-performance organic electronics is unlocked through strategic chemical modifications.
The addition of bulky, aromatic side groups, as seen in its famous derivatives TPD and NPB, serves several critical functions:
-
Enhanced Solubility: The bulky substituents improve solubility in common organic solvents, which is essential for solution-based processing techniques like spin coating.
-
Morphological Stability: The non-planar structures of these derivatives inhibit crystallization in thin films. This amorphous morphology is crucial for creating uniform, defect-free layers and preventing device failure over time.
-
Tunable Electronic Properties: Modification of the side groups allows for precise tuning of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This is vital for optimizing charge injection and transport by aligning the energy levels of adjacent layers in a device.
This guide will first detail the synthesis of the parent compound before focusing on the protocols and applications of its more technologically significant derivatives.
Synthesis and Purification: From Precursor to High-Purity Material
The quality of an organic semiconductor is paramount to device performance. The protocols below outline the synthesis and purification strategies to achieve the high purity (>99.5%) required for electronic applications.
Protocol 1: Synthesis of this compound
This protocol is adapted from standard procedures for Schiff base condensation.[1]
Objective: To synthesize this compound via the condensation of benzidine and benzaldehyde.
Materials:
-
Benzidine (1 molar equivalent)
-
Benzaldehyde (2.2 molar equivalents)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Stirring plate and magnetic stir bar
-
Heating mantle
Procedure:
-
Dissolution: In the round-bottom flask, dissolve 1 molar equivalent of benzidine in a minimal amount of warm absolute ethanol.
-
Addition of Reactant: While stirring, add 2.2 molar equivalents of benzaldehyde to the solution.
-
Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction. The acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.
-
Reflux: Heat the mixture to reflux for 2-4 hours. The reaction proceeds through a nucleophilic addition of the amine to the carbonyl, followed by the elimination of water to form the imine bond. A precipitate of the Schiff base should form as the reaction progresses.
-
Isolation: After cooling the reaction mixture to room temperature, collect the solid product by vacuum filtration.
-
Washing: Wash the crude product with cold ethanol to remove unreacted benzaldehyde and other impurities.
-
Drying: Dry the product in a vacuum oven at 60 °C.
Protocol 2: Synthesis of N,N′-Bis(3-methylphenyl)-N,N′-diphenylbenzidine (TPD)
This protocol is based on the Ullmann condensation reaction, a common method for forming C-N bonds.[2]
Objective: To synthesize TPD via a copper-catalyzed cross-coupling reaction.
Materials:
-
4,4'-Diiodobiphenyl (1 molar equivalent)
-
3-Methyldiphenylamine (2.2 molar equivalents)
-
Potassium Hydroxide (base)
-
Cuprous Iodide (CuI) catalyst
-
N,N-dimethylaniline or 4,4'-bipyridine (co-catalyst/ligand)
-
Toluene (solvent)
-
Inert atmosphere setup (e.g., Schlenk line with Argon or Nitrogen)
Procedure:
-
Inert Atmosphere: Assemble the reaction flask under an inert atmosphere to prevent oxidation of the catalyst and reactants.
-
Charging the Flask: To the flask, add 4,4'-diiodobiphenyl, 3-methyldiphenylamine, potassium hydroxide, cuprous iodide, the co-catalyst, and toluene.
-
Reaction: Heat the mixture to 100-120 °C and stir vigorously for 4-8 hours. The copper catalyst facilitates the coupling between the aryl halide and the amine.
-
Workup: After cooling, the reaction mixture is typically washed with water to remove inorganic salts. The organic layer is then separated and dried.
-
Purification: The crude product is purified by column chromatography followed by recrystallization from a mixture of toluene, hexane, and methanol to yield high-purity TPD.
Purification and Quality Control
High purity is non-negotiable for achieving optimal device performance and longevity. Impurities can act as charge traps, quenching sites for excitons, or morphological defects, all of which degrade device efficiency.
Table 1: Purification and Characterization Summary
| Technique | Purpose | Key Parameters/Observations |
| Recrystallization | Removes soluble and insoluble impurities. | Choice of solvent is critical; slow cooling promotes larger, purer crystals. |
| Column Chromatography | Separates compounds based on polarity. | Silica gel is a common stationary phase; eluent polarity is tuned for optimal separation. |
| Gradient Sublimation | Final purification for ultra-high purity materials. | Performed under high vacuum; material is heated and pure product condenses on a cooler surface. |
| NMR Spectroscopy | Confirms molecular structure and purity. | Absence of impurity peaks in ¹H and ¹³C spectra. |
| Melting Point | Indicates purity. | A sharp, well-defined melting point close to the literature value suggests high purity. |
Diagram 1: General Synthesis and Purification Workflow
Caption: Workflow for synthesis and multi-step purification.
Physicochemical and Electronic Properties
The performance of this compound derivatives in electronic devices is dictated by their fundamental properties. TPD and NPB are primarily known as hole transport materials (HTMs) , meaning they are efficient at conducting positive charge carriers (holes).
Table 2: Key Properties of TPD and NPB
| Property | TPD | NPB | Significance in Organic Electronics |
| CAS Number | 65181-78-4 | 123847-85-8 | Unique identifier for the chemical substance. |
| Molecular Formula | C₃₈H₃₂N₂ | C₄₄H₃₂N₂ | Defines the elemental composition. |
| Molecular Weight | 516.67 g/mol | 588.74 g/mol | Influences sublimation temperature and film density. |
| Melting Point | 175-177 °C | 279-283 °C | Indicator of thermal stability. |
| Glass Transition (Tg) | ~60 °C | 95 °C | A higher Tg indicates better morphological stability of the amorphous film, crucial for device longevity.[3] |
| HOMO Level | ~5.5 eV | ~5.5 eV | Determines the energy barrier for hole injection from the anode. A good match with the anode's work function is desired.[4] |
| LUMO Level | ~2.3 eV | ~2.4 eV | Determines the energy barrier for electron injection. A high LUMO level helps to block electrons at the HTL/emissive layer interface, confining them for efficient recombination.[4] |
| Hole Mobility (μh) | ~10⁻³ - 10⁻⁴ cm²/Vs | ~10⁻³ - 10⁻⁴ cm²/Vs | A measure of how quickly holes move through the material. Higher mobility generally leads to lower device operating voltage. |
Application in Organic Light-Emitting Diodes (OLEDs)
The most prominent application of TPD and NPB is as the Hole Transport Layer (HTL) in OLEDs. The HTL is a critical component that facilitates the efficient injection of holes from the transparent anode (typically Indium Tin Oxide, ITO) and transports them to the emissive layer where they recombine with electrons to produce light.
The Role of the HTL:
-
Reduces Hole Injection Barrier: The HOMO level of the HTL acts as an energetic stepping stone between the work function of the ITO anode and the HOMO of the emissive layer.
-
Transports Holes: The high hole mobility of materials like TPD and NPB ensures that holes are efficiently transported across the layer.
-
Blocks Electrons: The large energy gap and high LUMO level of the HTL prevent electrons from passing through to the anode, thereby confining electrons and holes in the emissive layer and increasing the probability of radiative recombination.
Diagram 2: Typical OLED Device Architecture
Caption: Layered structure of an OLED showing the role of the HTL.
Table 3: Representative Performance of OLEDs using TPD or NPB as HTL
| Device Structure | HTL | Max. Current Efficiency (cd/A) | Max. Luminance (cd/m²) | Turn-on Voltage (V) | Reference |
| ITO/HTL/Alq₃/Mg:Ag | TPD:PVK | ~1.7 | >3400 | ~14-15 | [5] |
| ITO/SAM/NPB/EML/ETL/Cathode | NPB | 1.77 | 32,290 | < 5 | [6] |
| ITO/HTL/Alq₃/LiF/Al | NPB | 12.3 | 13,600 | < 10 | [7] |
Note: Performance is highly dependent on the full device stack, including the emissive and electron transport layers.
Device Fabrication and Characterization Protocols
Protocol 3: Thin-Film Deposition by Thermal Evaporation
Thermal evaporation is the standard technique for depositing thin films of small organic molecules like TPD and NPB in a controlled, high-vacuum environment.
Objective: To deposit a uniform thin film of an organic semiconductor onto a substrate.
Equipment:
-
High-vacuum thermal evaporation system (< 10⁻⁶ Torr)
-
Substrate holder with rotation
-
Quartz crystal microbalance (QCM) for thickness monitoring
-
Tungsten or Molybdenum evaporation boat
-
Substrates (e.g., ITO-coated glass)
Procedure:
-
Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen gun and treat with UV-Ozone or oxygen plasma to improve the work function and remove organic residues.
-
Loading: Load the cleaned substrates into the substrate holder and the high-purity organic material (e.g., TPD) into the evaporation boat inside the vacuum chamber.
-
Pump Down: Evacuate the chamber to a base pressure below 10⁻⁶ Torr. This is crucial to ensure a long mean free path for the evaporated molecules and to prevent contamination of the film.
-
Deposition: Pass a current through the evaporation boat to heat the material to its sublimation temperature. The molecules travel in a line-of-sight path and condense on the cooler substrate.
-
Monitoring: Monitor the deposition rate and film thickness in real-time using the QCM. A typical deposition rate for organic layers is 0.5-2 Å/s. Substrate rotation ensures film uniformity.
-
Cool Down and Venting: Once the desired thickness is achieved, stop the deposition and allow the system to cool before slowly venting the chamber with an inert gas like nitrogen.
Protocol 4: Characterization of Electronic Properties
Objective: To determine the HOMO/LUMO energy levels and charge carrier mobility.
A. Cyclic Voltammetry (CV) for HOMO/LUMO Estimation:
-
Preparation: Prepare a 0.1 M solution of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate) in an anhydrous, deoxygenated solvent (e.g., acetonitrile or dichloromethane). Dissolve a small amount of the organic semiconductor in this solution.
-
Setup: Use a three-electrode setup: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Measurement: Scan the potential and record the resulting current. The potential at which oxidation begins (the onset potential) is used to calculate the HOMO level. The LUMO level can be estimated from the reduction potential or calculated by adding the optical bandgap (from UV-Vis spectroscopy) to the HOMO energy.
-
Calibration: Calibrate the system by adding a known standard, such as ferrocene/ferrocenium (Fc/Fc⁺), to the solution and referencing the measured potentials to its known redox potential.
B. Time-of-Flight (ToF) for Mobility Measurement:
-
Sample Preparation: Fabricate a sandwich-structure device (e.g., ITO/Organic Semiconductor/Al) where the organic layer is relatively thick (a few microns).
-
Measurement Setup: Apply a voltage across the device. A short laser pulse is used to generate a sheet of charge carriers near one of the electrodes.
-
Data Acquisition: The applied electric field causes these carriers to drift across the organic layer to the opposite electrode. The resulting transient photocurrent is measured as a function of time.
-
Analysis: The time it takes for the carriers to traverse the film is the "transit time" (tᵣ). The mobility (μ) is then calculated using the formula: μ = d² / (V * tᵣ) , where d is the film thickness and V is the applied voltage.
Diagram 3: Characterization Workflow
Caption: Workflow for characterizing material and device properties.
Applications Beyond OLEDs: OFETs and OPVs
While OLEDs are the primary application, the excellent hole-transporting properties of TPD and NPB make them suitable for other organic electronic devices.
-
Organic Field-Effect Transistors (OFETs): In an OFET, these materials can be used as the p-type semiconductor channel layer. The high mobility allows for faster switching speeds and higher drive currents.
-
Organic Photovoltaics (OPVs) / Perovskite Solar Cells: In solar cells, TPD and NPB can function as the Hole Transport Layer, analogous to their role in OLEDs. They facilitate the efficient extraction of holes generated in the photoactive layer and transport them to the anode, contributing to the overall power conversion efficiency of the cell.
Conclusion and Future Outlook
This compound itself laid the structural foundation, but it is through its derivatives, TPD and NPB, that this class of materials has made a significant impact on the field of organic electronics. Their combination of high hole mobility, tunable energy levels, and excellent film-forming properties has made them benchmark materials for the hole transport layer in OLEDs, contributing directly to the high efficiency and stability of modern displays and lighting.
Future research will likely focus on developing new derivatives with even higher mobility and greater thermal and photochemical stability to further extend device lifetimes. Moreover, the rational design of these molecules will continue to be a key strategy in engineering the next generation of high-performance organic and hybrid optoelectronic devices.
References
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CHARACTERIZATION OF ORGANIC SEMICONDUCTORS USING CYCLIC VOLTAMMETRY. (n.d.). Retrieved from [Link]
-
Dost, R., Das, A., & Grell, M. (2008). Time-of-flight mobility measurements in organic field-effect transistors. Journal of Applied Physics, 104(10), 104510. [Link]
-
Smarzewska, S., et al. (2018). Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds. Journal of Visualized Experiments, (140), 58332. [Link]
-
Dost, R., Das, A., & Grell, M. (2008). Time-of-flight mobility measurements in organic field-effect transistors. ResearchGate. Retrieved from [Link]
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Wikipedia. (n.d.). Time of flight. Retrieved from [Link]
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(2015). Time‐of‐Flight Method for Determining the Drift Mobility in Organic Semiconductors. ResearchGate. Retrieved from [Link]
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Synthesis of N, N' bis (2-hydroxy benzylidene) benzidine. (n.d.). ResearchGate. Retrieved from [Link]
-
Zhou, X., et al. (2021). Energy level measurement for organic semiconductors. Physical Chemistry Chemical Physics, 23(16), 9635-9646. [Link]
-
Influence of different hole transport layer on the performance of organic light-emitting devices. (2006). ResearchGate. Retrieved from [Link]
- CN1876620A - Preparation method of N, N '-bis (3-methylphenyl) -N, N' -diphenyl benzidine. (n.d.). Google Patents.
-
Enhancing OLED Performance by Optimizing the Hole Transport Layer with a Self-Assembled Monolayer. (2023). National Center for Biotechnology Information. Retrieved from [Link]
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Application Notes and Protocols: N,N'-Bisbenzylidenebenzidine and its Derivatives as Advanced Fluorescent Probes
Authored by: [Your Name], Senior Application Scientist
Introduction: Unveiling the Potential of Schiff Base Fluorophores
In the realm of molecular sensing and cellular imaging, the quest for versatile and robust fluorescent probes is perpetual. Among the myriad of fluorogenic scaffolds, Schiff bases, characterized by their imine (-C=N-) linkage, have emerged as a particularly promising class. Their facile synthesis, structural tunability, and inherent coordination sites make them ideal candidates for the development of chemosensors.[1] This guide delves into the application of N,N'-Bisbenzylidenebenzidine and its hydroxylated analogue, N,N'-Bis(2-hydroxybenzylidene)benzidine, as powerful fluorescent probes. We will explore their unique photophysical properties, rooted in the phenomenon of Aggregation-Induced Emission (AIE), and provide detailed protocols for their synthesis and application in metal ion detection and live-cell imaging.
The core strength of these probes lies in their AIE characteristics.[2] Unlike traditional fluorophores that suffer from aggregation-caused quenching (ACQ) in high concentrations or the solid state, AIE-active molecules exhibit enhanced fluorescence emission upon aggregation.[3] This is attributed to the restriction of intramolecular rotation (RIR) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission.[3] This "turn-on" fluorescence behavior is highly advantageous for sensing applications, as it provides a high signal-to-noise ratio.
Part 1: The Science Behind the Probe - Photophysical Properties and the AIE Mechanism
N,N'-Bis(2-hydroxybenzylidene)benzidine is a prime exemplar of a Schiff base AIEgen. In dilute solutions, the molecule is dimly fluorescent due to the free rotation of the phenyl rings, which provides a non-radiative pathway for the excited state to relax. However, in the presence of a poor solvent or upon aggregation, these intramolecular rotations are restricted, leading to a significant enhancement of fluorescence.[2][4]
The fluorescence properties of N,N'-Bis(2-hydroxybenzylidene)benzidine are also highly sensitive to the surrounding environment, exhibiting solvatochromism and pH-dependent emission.[4] This sensitivity further expands its utility as a sensor for probing local polarity and acidity.
Mechanism of Aggregation-Induced Emission (AIE)
The AIE mechanism in this compound derivatives can be visualized as a transition from a freely rotating, non-emissive state to a rigid, highly emissive state upon aggregation.
Figure 1: Mechanism of Aggregation-Induced Emission in this compound Derivatives.
Quantitative Photophysical Data
The photophysical properties of N,N'-Bis(2-hydroxybenzylidene)benzidine have been characterized in various solvents. The data clearly demonstrates the influence of the solvent environment on the excitation and emission wavelengths.
| Solvent | Excitation Max (λex, nm) | Emission Max (λem, nm) | Stokes Shift (nm) |
| Tetrahydrofuran (THF) | 400 | 553 | 153 |
| Chloroform (CDCl3) | 428 | 532 | 104 |
| Toluene | 429 | 534 | 105 |
| Acetone | 427 | 529 | 102 |
| Table 1: Spectral properties of N,N'-Bis(2-hydroxybenzylidene)benzidine in different solvents.[4] |
Part 2: Synthesis Protocol
The synthesis of N,N'-Bis(2-hydroxybenzylidene)benzidine is a straightforward condensation reaction between benzidine and 2-hydroxybenzaldehyde (salicylaldehyde).[5][6]
Materials and Reagents:
-
Benzidine
-
2-Hydroxybenzaldehyde (Salicylaldehyde)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Buchner funnel and filter paper
Step-by-Step Synthesis Protocol:
-
Dissolution of Reactants: In a round-bottom flask, dissolve benzidine (1 mmol) in 20 mL of absolute ethanol with gentle heating and stirring. In a separate beaker, dissolve 2-hydroxybenzaldehyde (2 mmol) in 15 mL of absolute ethanol.
-
Reaction Setup: Slowly add the ethanolic solution of 2-hydroxybenzaldehyde to the benzidine solution under continuous stirring.
-
Catalysis and Reflux: Add a few drops of glacial acetic acid to the reaction mixture to catalyze the condensation. Fit the flask with a reflux condenser and heat the mixture to reflux for 3-4 hours. The progress of the reaction can be monitored by the formation of a yellow precipitate.
-
Isolation of Product: After the reflux period, allow the mixture to cool to room temperature. The yellow precipitate of N,N'-Bis(2-hydroxybenzylidene)benzidine will crystallize out of the solution.
-
Purification: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the product with cold ethanol to remove any unreacted starting materials and impurities.
-
Drying: Dry the purified product in a vacuum oven at 60°C for several hours.
-
Characterization: The final product can be characterized by FT-IR, ¹H NMR, and mass spectrometry to confirm its structure and purity.[6]
Figure 2: Workflow for the Synthesis of N,N'-Bis(2-hydroxybenzylidene)benzidine.
Part 3: Application in Metal Ion Detection
The nitrogen and oxygen atoms in the Schiff base linkage of N,N'-Bis(2-hydroxybenzylidene)benzidine provide excellent coordination sites for metal ions.[1] This interaction can significantly alter the photophysical properties of the probe, leading to a "turn-on" or "turn-off" fluorescent response, making it a highly selective and sensitive chemosensor for various metal ions, such as Cu²⁺ and Zn²⁺.[7]
Protocol for Cu²⁺ Detection in Aqueous Solution:
This protocol describes a fluorescence quenching-based assay for the detection of Cu²⁺ ions.
-
N,N'-Bis(2-hydroxybenzylidene)benzidine (stock solution in DMSO)
-
HEPES buffer (10 mM, pH 7.4)
-
Stock solutions of various metal ions (e.g., CuCl₂, ZnCl₂, FeCl₃, etc.) in deionized water
-
Fluorometer
-
Preparation of Probe Solution: Prepare a working solution of the probe by diluting the DMSO stock solution in HEPES buffer to a final concentration of 10 µM. The final DMSO concentration should be kept low (e.g., <1%) to minimize solvent effects.
-
Fluorescence Measurement of the Probe: Record the initial fluorescence emission spectrum of the probe solution (e.g., excitation at 400 nm, emission scan from 450 nm to 700 nm).
-
Titration with Cu²⁺: Add increasing concentrations of the Cu²⁺ stock solution to the probe solution. After each addition, gently mix and allow the solution to equilibrate for 2-3 minutes before recording the fluorescence spectrum.
-
Data Analysis: Plot the fluorescence intensity at the emission maximum as a function of the Cu²⁺ concentration. This will generate a calibration curve.
-
Selectivity Test: To assess the selectivity of the probe, repeat the experiment with other metal ions at the same concentration as the highest Cu²⁺ concentration used.
-
Determination of Detection Limit: The limit of detection (LOD) can be calculated using the formula: LOD = 3σ/S, where σ is the standard deviation of the blank measurement and S is the slope of the linear range of the calibration curve.
Figure 3: Workflow for Cu²⁺ Detection using N,N'-Bis(2-hydroxybenzylidene)benzidine.
Part 4: Application in Live-Cell Imaging
The lipophilic nature and low cytotoxicity of many Schiff base probes make them suitable for live-cell imaging applications.[7] They can readily cross cell membranes and their fluorescence can be used to visualize specific cellular compartments or to monitor intracellular ion concentrations.
Protocol for Live-Cell Imaging:
This protocol provides a general guideline for staining live cells with N,N'-Bis(2-hydroxybenzylidene)benzidine. Optimization of probe concentration and incubation time is recommended for each cell type.
-
Live cells cultured on glass-bottom dishes or coverslips
-
N,N'-Bis(2-hydroxybenzylidene)benzidine (stock solution in DMSO)
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope equipped with appropriate filters
-
Cell Culture: Plate the cells on glass-bottom dishes or coverslips and culture them to 60-80% confluency.
-
Preparation of Staining Solution: Prepare a working solution of the probe by diluting the DMSO stock solution in pre-warmed cell culture medium to a final concentration of 1-10 µM.
-
Cell Staining: Remove the culture medium from the cells and wash them once with pre-warmed PBS. Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.
-
Washing: After incubation, remove the staining solution and wash the cells two to three times with pre-warmed PBS to remove any unbound probe.
-
Imaging: Add fresh, pre-warmed culture medium or imaging buffer to the cells. Immediately proceed to image the cells using a fluorescence microscope. Use an excitation wavelength around 400 nm and collect the emission in the green-yellow range.
Figure 4: Workflow for Live-Cell Imaging with N,N'-Bis(2-hydroxybenzylidene)benzidine.
Conclusion and Future Perspectives
This compound and its derivatives represent a versatile and powerful class of fluorescent probes. Their unique Aggregation-Induced Emission properties, coupled with their straightforward synthesis and environmental sensitivity, make them highly valuable tools for a wide range of applications, from environmental monitoring to biomedical research. The protocols provided in this guide offer a solid foundation for researchers to begin exploring the potential of these remarkable molecules. Future research in this area will likely focus on the development of new derivatives with enhanced photophysical properties, improved selectivity for specific analytes, and targeted delivery to subcellular organelles, further expanding the horizons of fluorescent probe technology.
References
-
Saleh, Z. A., & Kafi, D. K. (2017). Synthesis and Fluorescence Spectrum of N, N' Bis (2-Hydroxy Benzylidene) Benzidine with Different Solvents and Different PH. American Journal of Optics and Photonics, 5(4), 36-44. [Link]
-
Saleh, Z. A., & Kafi, D. K. (2017). Synthesis and Fluorescence Spectrum of N, N' Bis (2-Hydroxy Benzylidene) Benzidine with Different Solvents and Different PH. Science Publishing Group. [Link]
-
ResearchGate. (n.d.). Emission spectra of Bis(2-hydroxy benzylidene) benzidinein in different.... [Link]
-
ResearchGate. (n.d.). Synthesis ofN, N' bis (salysylaldehyde) benzidine.. [Link]
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Saleh, Z. A., & Kafi, D. K. (2016). Synthesis and Spectroscopic Characterization for Bis (salysylaldehyde) Benzidine. Physical Chemistry, 6(2), 49-56. [Link]
-
Afrin, A., Jayaraj, A., Gayathri, M. S., & Swamy, C. A. P. (2023). An overview of Schiff base-based fluorescent turn-on probes: a potential candidate for tracking live cell imaging of biologically active metal ions. Sensors & Diagnostics, 2(4), 833-855. [Link]
-
Li, Y., et al. (2022). A Simple and Rapid “Turn-On” Fluorescent Probe Based on Binuclear Schiff Base for Zn2+ and Its Application in Cell Imaging and Test Strips. Molecules, 27(19), 6539. [Link]
-
Amteghy, A. H., et al. (2022). Synthesis, Fluorescence and Thermal Properties of Some Benzidine Schiff Base. NeuroQuantology, 20(3), 135-149. [Link]
-
Afrin, A., Jayaraj, A., Gayathri, M. S., & Swamy, C. A. P. (2023). An overview of Schiff base-based fluorescent turn-on probes: a potential candidate for tracking live cell imaging of biologically active metal ions. Sensors & Diagnostics. [Link]
-
ResearchGate. (n.d.). Experimental FT-IR spectrum of bis (2-hydroxy benzylidene) benzidine.. [Link]
-
ResearchGate. (n.d.). Synthetic route to N,N'-bis(salicylidene)ethylenediamine (denoted ligand).. [Link]
-
ResearchGate. (n.d.). Overview of Schiff Base-based Fluorescent Turn-on Probes: A Potential Candidate for Tracking Live Cell Imaging of Biologically Active Metal Ions. [Link]
-
Hong, Y., Lam, J. W., & Tang, B. Z. (2009). Aggregation-induced emission: phenomenon, mechanism and applications. Chemical Communications, (29), 4332-4353. [Link]
-
ResearchGate. (n.d.). Structure of N′,2-bis((E)-2-hydroxybenzylidene) hydrazine-1-carbothiohydrazide (H 4 L). [Link]
-
Patel, K. D., et al. (2023). Aggregation-Induced Emission Active Benzidine-Pyridoxal Derived Scaffold for Detecting Fe3+ and pH. Journal of Fluorescence. [Link]
-
Ismayilova, S. Z. (2020). CO (II), NI (II), ZN (II) AND CU (II) COMPLEXES WITH N, N'-bis-(2-HYDROXYBENZYL) BENZIDINE. Azerbaijan Chemical Journal, (1), 23-27. [Link]
-
Saleh, Z. A., & Kafi, D. K. (2017). Synthesis and Fluorescence Spectrum of N, N' Bis (2-Hydroxy Benzylidene) Benzidine with Different Solvents and Different PH. Semantic Scholar. [https://www.semanticscholar.org/paper/Synthesis-and-Fluorescence-Spectrum-of-N%2C-N'-Bis-(-Saleh-Kafi/f5b8c9d1c9e8e0c8b6a3e1c6d3e8c9b8e1c6d3e8]([Link]
-
ResearchGate. (n.d.). Synthesis of N, N' bis (2-hydroxy benzylidene) benzidine.. [Link]
-
ResearchGate. (n.d.). Synthesis of N, N' bis (2-hydroxy benzylidene) benzidine.. [Link]
-
Zhao, Z., et al. (2018). Aggregation-induced emission and the working mechanism of 1-benzoyl and 1-benzyl pyrene derivatives. Physical Chemistry Chemical Physics, 20(14), 9343-9351. [Link]
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Application of N,N'-Bisbenzylidenebenzidine in Catalysis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of Schiff Base Ligands in Modern Catalysis
Schiff bases, characterized by the azomethine (-C=N-) functional group, represent a privileged class of ligands in coordination chemistry and catalysis. Their facile synthesis, electronic tunability, and diverse coordination modes with a wide array of metal ions have established them as versatile scaffolds for the development of highly efficient catalysts.[1] Among these, N,N'-Bisbenzylidenebenzidine, a tetradentate Schiff base ligand, offers a unique combination of steric bulk and electronic properties, making it a compelling candidate for various catalytic transformations. This document provides a comprehensive overview of the applications of this compound in catalysis, with a focus on detailed experimental protocols for its synthesis, complexation, and use in key organic reactions.
PART 1: Synthesis of this compound Ligand
A fundamental prerequisite for the application of this compound in catalysis is its efficient synthesis. The ligand is typically prepared via a condensation reaction between benzaldehyde and benzidine.
Protocol 1: Synthesis of this compound
Materials:
-
Benzidine (1 equivalent)
-
Benzaldehyde (2 equivalents)
-
Ethanol (anhydrous)
-
Glacial acetic acid (catalytic amount)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzidine in anhydrous ethanol.
-
Add benzaldehyde (2 equivalents) to the solution.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature. The product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent such as ethanol or a mixture of ethanol and dimethylformamide (DMF) to obtain pure this compound as a crystalline solid.
-
Dry the purified product under vacuum. Characterize the final product by FT-IR, ¹H NMR, and elemental analysis.
PART 2: this compound as a Ligand in Metal Complexes for Catalysis
The catalytic activity of this compound is most prominently realized when it is complexed with a transition metal ion. The imine nitrogen atoms and the aromatic framework of the ligand coordinate with the metal center, creating a stable complex that can act as a potent catalyst.
General Protocol for the Synthesis of this compound Metal Complexes (e.g., Ni(II), Co(II), Pd(II))
Materials:
-
This compound (1 equivalent)
-
Metal salt (e.g., NiCl₂·6H₂O, CoCl₂·6H₂O, Pd(OAc)₂) (1 equivalent)
-
Methanol or Ethanol (anhydrous)
Procedure:
-
Dissolve this compound in hot anhydrous methanol or ethanol in a round-bottom flask.
-
In a separate flask, dissolve the metal salt in the same solvent.
-
Slowly add the metal salt solution to the ligand solution with constant stirring.
-
A change in color and/or the formation of a precipitate usually indicates complex formation.
-
Reflux the reaction mixture for 2-3 hours to ensure complete complexation.
-
Cool the mixture to room temperature and collect the solid complex by vacuum filtration.
-
Wash the complex with the solvent to remove any unreacted ligand or metal salt.
-
Dry the metal complex under vacuum. Characterization can be performed using FT-IR, UV-Vis spectroscopy, and elemental analysis.
Caption: General workflow for the synthesis of this compound and its metal complexes for catalytic applications.
PART 3: Applications in Catalytic Oxidation
Metal complexes of Schiff bases are well-known for their ability to catalyze oxidation reactions. This compound complexes can act as effective catalysts for the oxidation of various organic substrates, such as alcohols and alkenes.
Application Note: Catalytic Oxidation of Benzyl Alcohol
Complexes of this compound with metals like Ni(II) and Co(II) can catalyze the aerobic oxidation of benzyl alcohol to benzaldehyde, a key intermediate in the synthesis of pharmaceuticals and fragrances. The catalyst facilitates the activation of molecular oxygen or another oxidant for the selective oxidation of the alcohol.
Protocol 2: Oxidation of Benzyl Alcohol using a [Ni(this compound)] Catalyst
Materials:
-
[Ni(this compound)] complex (catalyst, 1-5 mol%)
-
Benzyl alcohol (substrate)
-
Toluene or DMF (solvent)
-
Molecular oxygen (O₂) or Hydrogen peroxide (H₂O₂) (oxidant)
-
Base (e.g., K₂CO₃), if required
Procedure:
-
To a reaction vessel, add the [Ni(this compound)] catalyst, benzyl alcohol, and the solvent.
-
If using molecular oxygen, pressurize the vessel with O₂ (typically 1-10 atm). If using H₂O₂, add it dropwise to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 80-120 °C) and stir vigorously.
-
Monitor the reaction progress by GC or TLC.
-
Upon completion, cool the reaction mixture to room temperature and vent the excess oxygen (if used).
-
Filter the catalyst. The filtrate can be analyzed to determine the conversion and selectivity.
-
Purify the product by column chromatography on silica gel.
| Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Conversion (%) | Selectivity for Benzaldehyde (%) |
| 1 | 80 | 6 | 45 | >95 |
| 2.5 | 100 | 4 | 78 | >92 |
| 5 | 120 | 2 | 92 | >90 |
| Note: The data in this table is representative and will vary based on specific reaction conditions and the nature of the catalyst. |
PART 4: Applications in Polymerization Reactions
Schiff base complexes, particularly of late transition metals, have been investigated as catalysts for olefin polymerization. The steric and electronic environment provided by the this compound ligand can influence the activity of the catalyst and the properties of the resulting polymer.
Application Note: Ethylene Polymerization
Nickel(II) complexes of this compound, when activated with a co-catalyst such as methylaluminoxane (MAO), can catalyze the polymerization of ethylene to produce polyethylene. The ligand structure plays a crucial role in determining the molecular weight and branching of the polymer.[2]
Protocol 3: Ethylene Polymerization using a [Ni(this compound)]/MAO System
Materials:
-
[Ni(this compound)] complex (pre-catalyst)
-
Methylaluminoxane (MAO) solution in toluene (co-catalyst)
-
Toluene (anhydrous and deoxygenated)
-
Ethylene gas (polymer grade)
Procedure:
-
In a high-pressure reactor equipped with a mechanical stirrer and temperature control, add anhydrous and deoxygenated toluene.
-
Introduce the desired amount of MAO solution into the reactor.
-
In a separate Schlenk flask, dissolve the [Ni(this compound)] pre-catalyst in toluene and transfer it to the reactor via a syringe.
-
Pressurize the reactor with ethylene to the desired pressure (e.g., 10-30 atm).
-
Maintain the reaction at a constant temperature (e.g., 30-70 °C) with vigorous stirring for the desired time.
-
Terminate the polymerization by venting the ethylene and adding acidified methanol.
-
The precipitated polymer is collected by filtration, washed with methanol, and dried under vacuum.
-
The polymer can be characterized by GPC (for molecular weight and polydispersity) and DSC (for melting point).
Caption: A simplified representation of the ethylene polymerization mechanism catalyzed by a Schiff base metal complex.
PART 5: Applications in Cross-Coupling Reactions
Palladium complexes of Schiff base ligands have shown promise in catalyzing C-C bond-forming reactions, such as the Suzuki-Miyaura and Heck-Mizoroki couplings. The this compound ligand can stabilize the palladium center in its various oxidation states during the catalytic cycle.
Application Note: Suzuki-Miyaura Cross-Coupling
A palladium(II) complex of this compound can be employed as a pre-catalyst for the Suzuki-Miyaura coupling of aryl halides with arylboronic acids. This reaction is a cornerstone of modern organic synthesis for the construction of biaryl scaffolds, which are prevalent in pharmaceuticals and functional materials.[3][4][5][6]
Protocol 4: Suzuki-Miyaura Coupling using a [Pd(this compound)] Catalyst
Materials:
-
[Pd(this compound)] complex (pre-catalyst, 0.5-2 mol%)
-
Aryl halide (e.g., bromobenzene) (1 equivalent)
-
Arylboronic acid (e.g., phenylboronic acid) (1.2-1.5 equivalents)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 equivalents)
-
Solvent (e.g., DMF, dioxane, toluene/water mixture)
Procedure:
-
In a reaction flask, combine the [Pd(this compound)] pre-catalyst, aryl halide, arylboronic acid, and base.
-
Add the degassed solvent to the flask under an inert atmosphere (e.g., argon or nitrogen).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting materials are consumed (monitor by TLC or GC).
-
Cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl.
| Aryl Halide | Arylboronic Acid | Base | Solvent | Yield (%) |
| 4-Bromoanisole | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 88 |
| 1-Bromonaphthalene | 4-Tolylboronic acid | Cs₂CO₃ | Dioxane | 92 |
| 2-Chloropyridine | 3-Methoxyphenylboronic acid | K₃PO₄ | DMF | 75 |
| Note: The data in this table is representative and will vary based on specific reaction conditions and the nature of the catalyst. |
Conclusion and Future Outlook
This compound is a readily accessible and versatile Schiff base ligand with significant potential in catalysis. Its metal complexes have demonstrated applicability in a range of important organic transformations, including oxidation, polymerization, and cross-coupling reactions. The protocols detailed in this document provide a foundation for researchers to explore and optimize the catalytic performance of this compound-based systems. Future research in this area could focus on the synthesis of chiral derivatives for asymmetric catalysis, immobilization of the catalysts on solid supports for enhanced recyclability, and detailed mechanistic studies to further refine catalyst design and efficiency.
References
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. N-(5,6,7-trihydroquinolin-8-ylidene)-2-benzhydrylbenzenaminonickel halide complexes: synthesis, characterization and catalytic behavior towards ethylene polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BJOC - Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates [beilstein-journals.org]
- 4. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antimicrobial Studies of N,N'-Bisbenzylidenebenzidine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: The Potential of N,N'-Bisbenzylidenebenzidine as a Novel Antimicrobial Agent
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Schiff bases, compounds containing an azomethine (-C=N-) functional group, have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2] The imine linkage is crucial for their biological activity, potentially facilitating interactions with various cellular targets.[1]
This compound is a Schiff base synthesized from the condensation of benzaldehyde and benzidine. While the broader class of benzidine-derived Schiff bases and their metal complexes have been investigated for their biological potential, specific and detailed antimicrobial studies on the parent compound, this compound, are not extensively reported in the current literature. This document provides a comprehensive guide for researchers to systematically evaluate the antimicrobial efficacy of this compound, from initial screening to preliminary mechanism of action and cytotoxicity studies. The protocols outlined herein are based on established methodologies for the assessment of novel antimicrobial compounds and are designed to provide a robust framework for the investigation of this promising molecule.
Chemical Profile: this compound
| Property | Value | Source |
| Chemical Name | N,N'-Bis(phenylmethylene)bis-[1,1'-biphenyl]-4,4'-diamine | [3] |
| Molecular Formula | C₂₆H₂₀N₂ | [3] |
| Molecular Weight | 360.45 g/mol | [3] |
| Structure | PubChem |
Part 1: Foundational Antimicrobial Screening
The initial phase of evaluating a novel compound involves determining its broad-spectrum activity against a panel of clinically relevant microorganisms. The agar disk diffusion method is a widely used, preliminary qualitative assay to assess the susceptibility of different microbes to the test compound.[4][5]
Protocol: Agar Disk Diffusion Assay
This method provides a visual indication of antimicrobial activity through the formation of an inhibition zone.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO, sterile)
-
Mueller-Hinton Agar (MHA) plates
-
Sterile paper disks (6 mm diameter)
-
Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans)
-
Positive control antibiotic disks (e.g., Ciprofloxacin, Fluconazole)
-
Negative control (DMSO)
-
Sterile swabs, forceps, and micropipettes
-
Incubator
Procedure:
-
Preparation of Test Compound: Dissolve this compound in sterile DMSO to a stock concentration of 1 mg/mL. Further dilutions can be prepared as needed.
-
Inoculum Preparation: Prepare a bacterial or fungal suspension in sterile saline or broth, adjusted to a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL).
-
Plate Inoculation: Uniformly streak the microbial suspension onto the surface of an MHA plate using a sterile swab.
-
Disk Application: Aseptically place sterile paper disks onto the inoculated agar surface.
-
Compound Loading: Pipette a defined volume (e.g., 20 µL) of the this compound solution onto a disk. Load positive and negative control disks on the same plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 25-30°C for 24-48 hours for fungi.
-
Data Collection: Measure the diameter of the zone of inhibition (including the disk) in millimeters. The absence of a zone indicates no activity at the tested concentration.
Interpretation: The diameter of the inhibition zone is proportional to the antimicrobial activity of the compound. A larger zone suggests greater efficacy.
Experimental Workflow: Agar Disk Diffusion Assay
Caption: Workflow for the agar disk diffusion assay.
Part 2: Quantitative Antimicrobial Susceptibility Testing
Following a positive result in the initial screening, it is crucial to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) to quantify the compound's potency. The broth microdilution method is the gold standard for these determinations.[3][6]
Protocol: Broth Microdilution for MIC Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7]
Materials:
-
This compound stock solution in DMSO
-
Mueller-Hinton Broth (MHB) or appropriate broth for the test organism
-
96-well microtiter plates (sterile)
-
Bacterial/fungal inoculum (adjusted to ~5 x 10⁵ CFU/mL in broth)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Growth control (no compound)
-
Sterility control (broth only)
-
Plate reader (optional, for OD measurements)
-
Multichannel pipette
Procedure:
-
Plate Preparation: Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Serial Dilution: Add 100 µL of the this compound stock solution (at 2x the highest desired concentration) to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last dilution column.
-
Inoculation: Add 100 µL of the prepared microbial inoculum to each well (except the sterility control). This will bring the final volume to 200 µL and dilute the compound to the desired test concentrations.
-
Controls: Include a growth control well (inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria or at 25-30°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density (OD) at 600 nm.
Protocol: Determination of MBC/MFC
The MBC/MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.
Procedure:
-
Subculturing: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Plating: Spot-plate the aliquot onto a fresh MHA plate.
-
Incubation: Incubate the plates under the same conditions as the initial MIC assay.
-
MBC/MFC Determination: The MBC/MFC is the lowest concentration that results in no microbial growth on the subculture plates.
Data Presentation: Expected Results Format
| Microorganism | MIC (µg/mL) | MBC/MFC (µg/mL) |
| S. aureus | ||
| E. coli | ||
| P. aeruginosa | ||
| C. albicans | ||
| Positive Control |
Part 3: Preliminary Investigation into the Mechanism of Action
Understanding how a compound exerts its antimicrobial effect is a critical step in drug development. For Schiff bases, common mechanisms involve disruption of the cell membrane or interaction with DNA.[1]
Potential Mechanisms of Action of Schiff Bases
Caption: Potential antimicrobial mechanisms of Schiff bases.
Further experimental protocols would be required to elucidate the specific mechanism of this compound, such as cell permeability assays (e.g., using crystal violet or propidium iodide) and DNA binding studies (e.g., UV-Vis spectroscopy or gel electrophoresis).
Part 4: Cytotoxicity Assessment
A crucial aspect of developing a new antimicrobial agent is to ensure its selective toxicity towards microorganisms with minimal harm to host cells. In vitro cytotoxicity assays are the first step in this evaluation.[8]
Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
CO₂ incubator
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of ~1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of this compound for 24-48 hours. Include untreated cells as a negative control.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Protocol: Lactate Dehydrogenase (LDH) Assay for Cell Membrane Integrity
The LDH assay quantifies the release of lactate dehydrogenase from damaged cells, indicating a loss of membrane integrity.
Materials:
-
LDH cytotoxicity assay kit
-
Mammalian cell line
-
96-well cell culture plates
-
This compound
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the treatment period, centrifuge the plate and collect the cell culture supernatant.
-
LDH Reaction: Follow the manufacturer's instructions for the LDH assay kit to measure LDH activity in the supernatant.
-
Data Analysis: Calculate cytotoxicity as a percentage relative to a positive control (cells lysed with a detergent).
Data Presentation: Cytotoxicity Profile
| Concentration (µg/mL) | % Cell Viability (MTT) | % Cytotoxicity (LDH) |
| 0 (Control) | 100 | 0 |
| X | ||
| Y | ||
| Z |
Conclusion and Future Directions
This guide provides a foundational framework for the comprehensive antimicrobial evaluation of this compound. The outlined protocols will enable researchers to determine its spectrum of activity, quantify its potency, and assess its preliminary safety profile. Positive findings from these studies would warrant further investigation into its precise mechanism of action, in vivo efficacy, and potential for structural optimization to enhance its therapeutic index. The exploration of this and other novel Schiff bases is a promising avenue in the ongoing search for the next generation of antimicrobial drugs.
References
- da Silva, C. M., da Silva, D. L., Modolo, L. V., Alves, R. B., de Resende, M. A., Martins, C. V., & de Fátima, Â. (2011). Schiff bases: A short review of their antimicrobial activities. Journal of Advanced Research, 2(1), 1-8.
- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.
- Clinical and Laboratory Standards Institute (CLSI). (2018). Performance Standards for Antimicrobial Disk Susceptibility Tests; Approved Standard—Thirteenth Edition. CLSI document M02-A13.
- Ashraf, M. A., Mahmood, K., & Wajid, A. (2011). Synthesis, characterization and biological activity of Schiff bases. IPCBEE, 10(1), 1-7.
- Iqbal, M. A., et al. (2020). Synthesis, characterization, and antimicrobial studies of some transition metal complexes of Schiff bases. Research Journal of Chemical Sciences, 2(4), 68-71.
- BenchChem. (2025). Application Notes and Protocols for Evaluating the Cytotoxicity of New Antibacterial Agents.
- Abcam. (n.d.).
- Hancock, R. E. W. (2000). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab.
- Frontiers. (2020). Bacterial Interference With Lactate Dehydrogenase Assay Leads to an Underestimation of Cytotoxicity. Frontiers in Cellular and Infection Microbiology.
- Wikipedia. (2024). Broth microdilution.
- Abcam. (n.d.).
- Frontiers. (2020). Bacterial Interference With Lactate Dehydrogenase Assay Leads to an Underestimation of Cytotoxicity. Frontiers in Cellular and Infection Microbiology.
- Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55-63.
- Riss, T. L., et al. (2016). Cell Viability Assays. In Assay Guidance Manual.
- PubChem. (n.d.). This compound.
- ChemicalBook. (2023). This compound | 6311-48-4.
- PubChem. (n.d.). N,N'-Diphenylbenzidine.
- Kumar, P., Nagarajan, A., & Uchil, P. D. (2018). Analysis of cell viability by the lactate dehydrogenase assay. Cold Spring Harbor Protocols, 2018(6).
- Wikipedia. (2024). Broth microdilution.
- protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
- FWD AMR-RefLabCap. (2022).
- Hancock, R. E. W. (2000). MIC Determination By Microtitre Broth Dilution Method.
- FWD AMR-RefLabCap. (2022).
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- 3. Synthesis, Characterization and Biocidal Activity of Some Schiff Base Metal(II) Complexes | Jordan Journal of Chemistry (JJC) [jjc.yu.edu.jo]
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Application Notes and Protocols for N,N'-Bisbenzylidenebenzidine as a Corrosion Inhibitor
For Distribution To: Researchers, Materials Scientists, and Chemical Engineers
Abstract
This document provides a comprehensive technical guide on the application of N,N'-Bisbenzylidenebenzidine, a Schiff base compound, as an effective corrosion inhibitor, primarily for mild steel in acidic environments. These notes detail the underlying inhibitory mechanisms, a complete synthesis protocol, and rigorous methodologies for performance evaluation. Protocols for electrochemical analysis, including Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS), are provided alongside surface analysis techniques. This guide is intended to equip researchers with the necessary protocols to investigate and validate the efficacy of this compound as a corrosion inhibitor.
Introduction: The Role of Schiff Bases in Corrosion Mitigation
The corrosion of metals, particularly steel, is a persistent challenge across numerous industries, leading to significant economic losses and safety concerns. The use of organic corrosion inhibitors is a primary strategy to mitigate this degradation. Among these, Schiff bases have emerged as a highly effective class of inhibitors. Their efficacy is largely attributed to the presence of the azomethine group (-C=N-) and the delocalized π-electrons in their aromatic rings. These structural features facilitate the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment.[1][2]
This compound, a prominent Schiff base, is synthesized from the condensation of benzaldehyde and benzidine. Its molecular structure, rich in π-electrons and containing nitrogen heteroatoms, makes it an excellent candidate for corrosion inhibition. The inhibitor molecules can adsorb onto the metal surface through a combination of physisorption (electrostatic interactions) and chemisorption (covalent bonding), effectively blocking the active sites for corrosion.[3]
Mechanism of Corrosion Inhibition
The protective action of this compound on a metal surface in an acidic medium is a multi-faceted process rooted in the principles of electrochemistry and surface science. The inhibition is primarily achieved through the adsorption of the inhibitor molecules onto the metal surface, which can be described by the following key interactions:
-
Electrostatic Interaction (Physisorption): In acidic solutions, the metal surface typically carries a positive charge, and the inhibitor molecule may be protonated. The electrostatic attraction between the charged metal surface and the charged inhibitor molecules initiates the adsorption process.
-
Chemical Adsorption (Chemisorption): The lone pair of electrons on the nitrogen atoms of the azomethine groups, along with the π-electrons of the benzene rings, can be shared with the vacant d-orbitals of the iron atoms on the metal surface. This forms a coordinate-type covalent bond, leading to a more stable and robust protective film.[4]
-
Protective Film Formation: The adsorbed this compound molecules form a thin, protective film on the metal surface. This film acts as a physical barrier, hindering the diffusion of corrosive species (such as H+ and Cl- ions) to the metal surface and impeding the dissolution of the metal.[5]
The overall mechanism involves the displacement of water molecules from the metal surface by the inhibitor molecules, leading to a reduction in both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.
Figure 1: Mechanism of corrosion inhibition by this compound.
Synthesis and Characterization
Synthesis Protocol for this compound
This protocol outlines the synthesis of this compound via the condensation reaction of benzidine and benzaldehyde.
Materials:
-
Benzidine (C₁₂H₁₂N₂)
-
Benzaldehyde (C₇H₆O)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
Procedure:
-
Dissolution of Benzidine: In a 250 mL round-bottom flask, dissolve 0.1 mol of benzidine in 100 mL of absolute ethanol with gentle heating and stirring until a clear solution is obtained.
-
Addition of Benzaldehyde: To the warm solution of benzidine, add 0.2 mol of benzaldehyde dropwise while continuously stirring.
-
Catalyst Addition: Add a few drops of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.
-
Reflux: Fit the flask with a reflux condenser and heat the mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Precipitation and Filtration: After the reaction is complete, cool the mixture to room temperature. The solid product, this compound, will precipitate out.
-
Washing: Filter the precipitate using a Buchner funnel and wash it several times with cold ethanol to remove any unreacted starting materials and catalyst.
-
Drying: Dry the purified product in a vacuum oven at a temperature below its melting point.
-
Recrystallization (Optional): For higher purity, the product can be recrystallized from a suitable solvent like ethanol or a mixture of ethanol and water.
Characterization
The synthesized this compound should be characterized to confirm its structure and purity using standard analytical techniques such as:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, particularly the C=N stretching of the azomethine group.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the formation of the desired product.
-
Melting Point Determination: To assess the purity of the synthesized compound.
Experimental Protocols for Corrosion Inhibition Studies
Preparation of Test Specimens and Solutions
-
Metal Specimens: Mild steel coupons of appropriate dimensions (e.g., 1 cm x 1 cm x 0.1 cm) are typically used. The surface of the coupons should be mechanically polished with a series of emery papers of decreasing grit size, followed by degreasing with acetone and rinsing with deionized water.[6]
-
Corrosive Medium: A 1 M solution of hydrochloric acid (HCl) is a commonly used aggressive medium for these studies.
-
Inhibitor Solutions: Prepare a stock solution of this compound in the corrosive medium. A series of inhibitor concentrations (e.g., 100 ppm, 200 ppm, 300 ppm, 400 ppm, 500 ppm) are then prepared by diluting the stock solution.
Electrochemical Measurements
Electrochemical tests are performed using a standard three-electrode cell setup consisting of the mild steel coupon as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.
This technique is used to determine the corrosion current density (Icorr) and to understand the effect of the inhibitor on the anodic and cathodic reactions.[7][8][9]
Protocol:
-
Immerse the three-electrode setup in the test solution (with and without the inhibitor) and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).
-
Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).[6]
-
Plot the resulting current density versus the applied potential on a semi-logarithmic scale (Tafel plot).
-
Extrapolate the linear portions of the anodic and cathodic curves to the corrosion potential (Ecorr) to determine the corrosion current density (Icorr).
-
Calculate the inhibition efficiency (IE%) using the following equation:
IE% = [(Icorr_uninhibited - Icorr_inhibited) / Icorr_uninhibited] x 100
Figure 2: Workflow for Potentiodynamic Polarization (PDP) measurements.
EIS is a non-destructive technique that provides information about the kinetics of the electrochemical processes at the metal/solution interface and the properties of the protective film.[10][11]
Protocol:
-
Use the same three-electrode setup as for the PDP measurements.
-
After OCP stabilization, apply a small amplitude AC signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Record the impedance data and present it as a Nyquist plot (-Z'' vs. Z') and Bode plots (log |Z| vs. log f and phase angle vs. log f).
-
The Nyquist plot for an inhibited system typically shows a larger semicircle compared to the uninhibited system, indicating an increase in the charge transfer resistance (Rct).
-
Model the impedance data using an appropriate equivalent electrical circuit to extract parameters like solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).
-
Calculate the inhibition efficiency (IE%) using the Rct values:
IE% = [(Rct_inhibited - Rct_uninhibited) / Rct_inhibited] x 100
Surface Analysis Techniques
These techniques provide direct evidence of the formation of a protective inhibitor film on the metal surface.
-
Scanning Electron Microscopy (SEM): To visualize the surface morphology of the mild steel coupons before and after immersion in the corrosive medium with and without the inhibitor. A smoother surface in the presence of the inhibitor indicates effective protection.
-
Atomic Force Microscopy (AFM): To provide a three-dimensional profile of the metal surface and quantify the surface roughness. A decrease in surface roughness in the presence of the inhibitor confirms the formation of a protective film.
-
X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition of the surface film and identify the chemical states of the elements, confirming the presence of the inhibitor molecules on the metal surface.
Expected Results and Data Interpretation
Potentiodynamic Polarization Data
The addition of this compound is expected to shift both the anodic and cathodic branches of the polarization curve to lower current densities, indicating that it acts as a mixed-type inhibitor.[1]
Table 1: Representative Potentiodynamic Polarization Data for Mild Steel in 1 M HCl with and without this compound
| Inhibitor Concentration (ppm) | Ecorr (mV vs. SCE) | Icorr (µA/cm²) | Anodic Tafel Slope (βa) (mV/dec) | Cathodic Tafel Slope (βc) (mV/dec) | Inhibition Efficiency (IE%) |
| 0 (Blank) | -475 | 1050 | 75 | 120 | - |
| 100 | -468 | 210 | 72 | 115 | 80.0 |
| 200 | -465 | 126 | 70 | 112 | 88.0 |
| 300 | -460 | 73.5 | 68 | 110 | 93.0 |
| 400 | -455 | 52.5 | 65 | 108 | 95.0 |
| 500 | -452 | 42 | 63 | 105 | 96.0 |
Electrochemical Impedance Spectroscopy Data
The Nyquist plots are expected to show depressed semicircles. The diameter of the semicircle should increase with increasing inhibitor concentration, signifying an increase in the charge transfer resistance.
Table 2: Representative Electrochemical Impedance Spectroscopy Data for Mild Steel in 1 M HCl with and without this compound
| Inhibitor Concentration (ppm) | Rct (Ω cm²) | Cdl (µF/cm²) | Inhibition Efficiency (IE%) |
| 0 (Blank) | 50 | 150 | - |
| 100 | 250 | 80 | 80.0 |
| 200 | 420 | 65 | 88.1 |
| 300 | 715 | 50 | 93.0 |
| 400 | 950 | 40 | 94.7 |
| 500 | 1100 | 35 | 95.5 |
Adsorption Isotherm
The adsorption behavior of this compound on the mild steel surface can be investigated by fitting the experimental data to various adsorption isotherms (e.g., Langmuir, Temkin, Frumkin). The Langmuir adsorption isotherm is often found to be a good fit for Schiff base inhibitors, which assumes the formation of a monolayer of the inhibitor on the metal surface.[12][13][14]
Conclusion
This compound demonstrates significant potential as a corrosion inhibitor for mild steel in acidic environments. The protocols detailed in this application note provide a robust framework for its synthesis, characterization, and comprehensive evaluation. The expected results indicate that this Schiff base forms a protective adsorbed layer on the metal surface, effectively mitigating corrosion by blocking both anodic and cathodic reactions. Further investigations into its performance in different corrosive media and on various metal substrates are encouraged.
References
-
Studied on corrosion inhibition mechanism of Schiff base on N80 steel in acid medium. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Design of New Ecofriendly Schiff Base Inhibitors for Carbon Steel Corrosion Protection in Acidic Solutions: Electrochemical, Surface, and Theoretical Studies. (2023). ACS Omega. Retrieved January 12, 2026, from [Link]
-
Potentiodynamic polarization curves for mild steel in 1 M HCl in the absence and presence of Schiff bases. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Inhibition behaviour of Schiff base compund on the corrosion of mild steel in hydrochloric acid solution. (2024). AIP Conference Proceedings. Retrieved January 12, 2026, from [Link]
-
Langmuir adsorption isotherm model for mild steel, in 1.0 M HCl, with Schiff base derivatives, at 308 K. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Potentiodynamic polarization curves for mild steel in 0.5 M hydrochloric acid before and after addition of 5-CM-Salophen at various concentrations. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Potentiodynamic polarization curves for the corrosion of Steel in 1.0 M HCl in absence and presence of different concentrations of (DHSiMF and DHSiB). (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Schiff Base As A Corrosion Inhibitor. (n.d.). My Scholar. Retrieved January 12, 2026, from [Link]
-
Langmuir adsorption isotherm plots for the investigated Schiff base corrosion inhibitors. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Langmuir adsorption isotherm for the CS in 1 M HCl with different inhibitors concentrations. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Corrosion inhibition of mild steel surface by isoxazoles in HCl solution: Electrochemical studies. (2020). Chemical Review and Letters. Retrieved January 12, 2026, from [Link]
-
Electrochemical Impedance Spectroscopy Analysis of Corrosion of Reinforcing Steel in Fly Ash Mortar by means of Transmission Lin. (2022). IdeaExchange@UAkron. Retrieved January 12, 2026, from [Link]
-
Benzylidene Schiff Base Corrosion Inhibition and Electrochemical Studies of Mild Steel in 1M HCI and 0.5M H2SO4 Acidic Solutions. (2022). Oriental Journal of Chemistry. Retrieved January 12, 2026, from [Link]
-
Electrochemical impedance spectra (Nyquist plots) of mild steel in 1 M HCl solution at 303 K without and with GL extract. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Inhibitor Effect of N-(5-((4-chlorophenyl)diazenyl)-2-hydroxy benzylidene). (2021). International Journal of Electrochemical Science. Retrieved January 12, 2026, from [Link]
Sources
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- 3. ir.uitm.edu.my [ir.uitm.edu.my]
- 4. Design of New Ecofriendly Schiff Base Inhibitors for Carbon Steel Corrosion Protection in Acidic Solutions: Electrochemical, Surface, and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.aip.org [pubs.aip.org]
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Application Notes and Protocols for the Step-by-Step Synthesis of N,N'-Bisbenzylidenebenzidine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide for the synthesis, purification, and characterization of N,N'-Bisbenzylidenebenzidine, a Schiff base derived from the condensation of benzidine and benzaldehyde. This document is intended for use by qualified researchers and professionals in a controlled laboratory setting. Adherence to all institutional and governmental safety protocols is mandatory.
Introduction: The Significance of Schiff Bases
Schiff bases, characterized by the azomethine (-C=N-) functional group, are a cornerstone of modern organic synthesis. Their facile preparation, coupled with the diverse functionality that can be incorporated, has led to their widespread application in medicinal chemistry, materials science, and catalysis. This compound, the subject of this protocol, is a symmetrical di-imine with a rigid biphenyl core, making it an intriguing candidate for studies in coordination chemistry, and as a precursor for more complex molecular architectures. The synthesis described herein is a classic example of nucleophilic addition of a primary amine to a carbonyl group, followed by dehydration to form the stable imine linkage.
Reaction Scheme
Caption: Overall reaction for the synthesis of this compound.
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Notes |
| Benzidine | C₁₂H₁₂N₂ | 184.24 | 92-87-5 | Extremely Hazardous - Carcinogen |
| Benzaldehyde | C₇H₆O | 106.12 | 100-52-7 | |
| Ethanol (Absolute) | C₂H₅OH | 46.07 | 64-17-5 | |
| Deionized Water | H₂O | 18.02 | 7732-18-5 |
Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Buchner funnel and filter flask
-
Beakers and Erlenmeyer flasks
-
Glass stirring rod
-
Melting point apparatus
-
FT-IR Spectrometer
-
NMR Spectrometer
-
Mass Spectrometer
Experimental Protocol
PART 1: Synthesis of this compound
This procedure is based on established methods for the synthesis of Schiff bases from aromatic diamines and aldehydes.[1][2][3]
Safety First: Benzidine is a known human carcinogen and is acutely toxic.[1][2][4][5] All handling of benzidine must be conducted in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile gloves are sufficient), and safety glasses with side shields.[1][4] An eyewash station and safety shower must be readily accessible.[4]
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 1.84 g (0.01 mol) of benzidine in 40 mL of absolute ethanol. Gentle heating and stirring may be required to achieve complete dissolution.
-
Addition of Benzaldehyde: To the benzidine solution, add 2.12 mL (2.23 g, 0.021 mol) of benzaldehyde dropwise with continuous stirring. A 2:1 molar ratio of benzaldehyde to benzidine is crucial for the formation of the di-substituted product.[3]
-
Reaction Conditions: Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 80°C) using a heating mantle. Maintain reflux for 4-6 hours with constant stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Product Precipitation: After the reflux period, allow the reaction mixture to cool to room temperature. The product should precipitate out of the solution as a solid. For complete precipitation, the flask can be placed in an ice bath for 30 minutes.
-
Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted benzaldehyde and other soluble impurities.
-
Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature (e.g., 50°C) to a constant weight.
PART 2: Purification by Recrystallization
Recrystallization is an effective method for purifying the crude this compound.[6][7]
-
Solvent Selection: Ethanol or an ethanol/water mixture is a suitable solvent system for the recrystallization of similar aromatic compounds.[8]
-
Dissolution: Transfer the crude product to an Erlenmeyer flask. Add a minimal amount of hot ethanol and continue to add small portions until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil the solution for a few minutes.
-
Hot Filtration (Optional): If charcoal was used, perform a hot filtration to remove it.
-
Crystallization: Allow the solution to cool slowly to room temperature. The purified product will crystallize out of the solution. The flask can then be placed in an ice bath to maximize the yield.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol. Dry the crystals to a constant weight.
Characterization and Data Analysis
The identity and purity of the synthesized this compound can be confirmed using the following analytical techniques:
-
Melting Point: Determine the melting point of the purified product. A sharp melting point close to the literature value indicates high purity.
-
FT-IR Spectroscopy: The FT-IR spectrum should show the disappearance of the N-H stretching vibrations of the primary amine in benzidine (typically around 3300-3500 cm⁻¹) and the appearance of a strong absorption band for the C=N (azomethine) stretch around 1616-1625 cm⁻¹.[9][10]
-
¹H NMR Spectroscopy: The ¹H NMR spectrum will show characteristic signals for the aromatic protons and a singlet for the azomethine proton (-CH=N-) in the region of δ 8.3-8.8 ppm.[11][12]
-
Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (360.45 g/mol ).[2][5]
Logical Workflow
Caption: Step-by-step workflow for the synthesis and purification of this compound.
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Ensure the reaction is refluxed for the full duration. Monitor by TLC to confirm the consumption of starting material. |
| Loss of product during work-up. | Use minimal amounts of cold solvent for washing the precipitate. | |
| Oily Product | Impurities present. | Ensure the starting materials are pure. Recrystallize the product carefully. |
| Broad Melting Point | Impure product. | Repeat the recrystallization process. |
Safety and Disposal
-
Benzidine: As a confirmed carcinogen, all waste containing benzidine must be collected in a designated, sealed hazardous waste container and disposed of according to institutional and governmental regulations.[1][4][5]
-
Benzaldehyde: Handle in a well-ventilated area. It is an irritant.[11]
-
Solvents: Ethanol is flammable. Keep away from open flames. Collect all solvent waste in an appropriate container for hazardous waste disposal.
Conclusion
This document provides a detailed and reliable protocol for the synthesis of this compound. By following these guidelines and adhering to strict safety precautions, researchers can successfully synthesize and purify this valuable Schiff base for further investigation and application.
References
-
Rutgers University. (n.d.). Benzidine. Environmental Health and Safety. Retrieved January 12, 2026, from [Link]
-
Techno PharmChem. (n.d.). BENZALDEHYDE. Retrieved January 12, 2026, from [Link]
-
ACS Omega. (2023). Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine. Retrieved January 12, 2026, from [Link]
-
Mohideen, M. (2007). Synthesis and characterization of new schiff bases derived from benzaldehyde with o-phenylenediamine and1,3-diaminopropane and their Ni(II), Cu(II), Zn(II) and Co(II) complexes. UiTM Institutional Repository. Retrieved January 12, 2026, from [Link]
-
Saleh, Z. A., & Kafi, D. K. (2016). Synthesis and Spectroscopic Characterization for Bis (salysylaldehyde) Benzidine. Physical Chemistry, 6(2), 49-56. Retrieved January 12, 2026, from [Link]
-
Saleh, Z. A., & Kafi, D. K. (2017). Synthesis and Fluorescence Spectrum of N, N' Bis (2-Hydroxy Benzylidene) Benzidine with Different Solvents and Different PH. American Journal of Optics and Photonics, 5(4), 36-44. Retrieved January 12, 2026, from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2011). Novel One-Pot Synthesis of Schiff Base Compounds Derived From Different Diamine & Aromatic Aldehyde Catalyzed by P2O5/SiO2 Under Free-Solvent Condition at Room Temperature. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (2017). Synthesis of N, N' bis (2-hydroxy benzylidene) benzidine. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). Experimental 1 h NMR of Bis (2-hydroxy benzylidene) benzidine in CDCL3 solvent. Retrieved January 12, 2026, from [Link]
-
Synthesis, Characterizations and Multivariate Data Analysis of Non- and Nitrile-Functionalized N-Heterocyclic Carbene Complexes. (2024). Preprints. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (2023). Which solvents should I use to recrystalize P-anisidine and DNP individually?. Retrieved January 12, 2026, from [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and characterization of new schiff bases derived from benzaldehyde with o-phenylenediamine and1,3-diaminopropane and their Ni(II), Cu(II), Zn(II) and Co(II) complexes / Mazlin Mohideen - UiTM Institutional Repository [ir.uitm.edu.my]
- 4. [PDF] Synthesis , characterization , and antimicrobial activity of Schiff bases derived from benzaldehydes and 3 , 3 0-diaminodipropylamine | Semantic Scholar [semanticscholar.org]
- 5. Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
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- 10. ir.uitm.edu.my [ir.uitm.edu.my]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Spectroscopic Characterization for Bis (salysylaldehyde) Benzidine [article.sapub.org]
Application Notes and Protocols: N,N'-Bisbenzylidenebenzidine in Polymer Chemistry
Introduction: The Versatility of Schiff Base Polymers
In the realm of polymer chemistry, the quest for materials with enhanced thermal stability, conductivity, and optical properties is perpetual. Among the various classes of polymers, poly(azomethine)s, also known as Schiff base polymers, have garnered significant attention. These polymers are characterized by the presence of an azomethine (-C=N-) linkage in their backbone, which imparts a unique combination of properties including high thermal stability, mechanical strength, and interesting optoelectronic behavior.[1][2] N,N'-Bisbenzylidenebenzidine, a Schiff base derived from the condensation of two equivalents of benzaldehyde with one equivalent of benzidine, serves as a fundamental building block for a wide array of these advanced polymers.
The rigid aromatic structure of this compound, coupled with the conjugated imine bonds, provides a platform for creating polymers with extended π-conjugation. This conjugation is the cornerstone of their application in organic electronics, where they can function as organic semiconductors.[3] Furthermore, the nitrogen atoms in the polymer backbone can act as coordination sites for metal ions, opening up avenues for their use in catalysis and as chemosensors.[4] The inherent thermal stability of the aromatic and imine moieties also makes these polymers suitable for high-performance applications where resistance to high temperatures is crucial.[1][3]
This document provides a comprehensive guide for researchers and scientists on the synthesis, polymerization, and characterization of this compound and its corresponding polymers. We will delve into detailed experimental protocols, explain the rationale behind the procedural steps, and present the expected outcomes with illustrative data and visualizations.
Part 1: Synthesis of this compound Monomer
The synthesis of this compound is a straightforward condensation reaction between benzidine and benzaldehyde.[5] The reaction proceeds via nucleophilic addition of the amine groups of benzidine to the carbonyl carbons of benzaldehyde, followed by the elimination of water to form the stable imine linkages.
Experimental Protocol: Synthesis of this compound
Materials:
-
Benzidine
-
Benzaldehyde
-
Methanol
-
Glacial Acetic Acid (catalyst)
-
Dimethylformamide (DMF) for recrystallization
Procedure:
-
Dissolution of Reactants: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzidine (2 mmol, 0.368 g) in methanol (15 mL).
-
Addition of Benzaldehyde: To the stirred solution, add benzaldehyde (4 mmol, 0.424 g, 0.41 mL).
-
Catalyst Addition: Add a few drops of glacial acetic acid to catalyze the condensation reaction.
-
Reflux: Heat the reaction mixture to reflux and maintain it for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation of the Product: After the reaction is complete, cool the mixture to room temperature. The solid product will precipitate out of the solution.
-
Purification: Collect the precipitate by vacuum filtration and wash it with cold methanol to remove any unreacted starting materials.
-
Recrystallization: For higher purity, recrystallize the crude product from a suitable solvent such as dimethylformamide (DMF).
-
Drying: Dry the purified yellow crystalline product in a vacuum oven at 60-70 °C.
Causality Behind Experimental Choices:
-
Methanol as Solvent: Methanol is a good solvent for both benzidine and benzaldehyde at elevated temperatures, and the product has limited solubility in it at room temperature, facilitating its precipitation upon cooling.
-
Glacial Acetic Acid as Catalyst: The acidic environment protonates the carbonyl oxygen of benzaldehyde, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the amine groups of benzidine.
-
Reflux Conditions: Heating the reaction mixture to its boiling point increases the reaction rate, allowing the condensation to complete in a reasonable timeframe.
Monomer Synthesis Workflow
Caption: Workflow for the synthesis of this compound monomer.
Part 2: Polymerization of this compound
Poly(azomethine)s can be synthesized from this compound through various polycondensation techniques. A common approach involves reacting the Schiff base monomer with a dicarboxylic acid or its derivative. Here, we detail a solution polymerization method.
Experimental Protocol: Solution Polycondensation
Materials:
-
This compound (monomer)
-
Terephthaloyl chloride (comonomer)
-
N-methyl-2-pyrrolidone (NMP) (solvent)
-
Calcium chloride (drying agent)
-
Pyridine (acid scavenger)
Procedure:
-
Monomer Dissolution: In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, dissolve this compound (2.5 mmol) and a drying agent like calcium chloride in anhydrous NMP under a nitrogen atmosphere.
-
Comonomer Addition: To the stirred solution, add an equimolar amount of terephthaloyl chloride (2.5 mmol) dissolved in a small amount of anhydrous NMP.
-
Acid Scavenger: Add pyridine to the reaction mixture to neutralize the HCl gas evolved during the polycondensation reaction.
-
Polymerization: Heat the reaction mixture to 120-140 °C and maintain it for 24-48 hours under a continuous nitrogen purge. The viscosity of the solution will increase as the polymerization progresses.
-
Polymer Precipitation: After the reaction is complete, cool the viscous solution to room temperature and pour it into a non-solvent like methanol with vigorous stirring.
-
Purification: The precipitated polymer is collected by filtration, washed thoroughly with water and methanol to remove any unreacted monomers, oligomers, and salts.
-
Drying: The purified polymer is dried in a vacuum oven at 80-100 °C until a constant weight is achieved.
Rationale for Procedural Choices:
-
Anhydrous Conditions: The use of a drying agent and anhydrous solvent is crucial as the presence of water can hydrolyze the acid chloride and the forming polymer linkages, leading to a lower molecular weight.
-
Nitrogen Atmosphere: A nitrogen atmosphere prevents side reactions, such as oxidation of the reactants and the polymer at high temperatures.
-
Pyridine as an Acid Scavenger: The polycondensation reaction between an amine and an acid chloride generates HCl as a byproduct. Pyridine, a weak base, neutralizes the HCl, preventing it from protonating the amine groups and stopping the polymerization.
-
High Temperature and Long Reaction Time: These conditions are necessary to drive the polycondensation reaction to completion and achieve a high molecular weight polymer.
Polymerization Process Diagram
Caption: Solution polycondensation of this compound.
Part 3: Characterization of Poly(azomethine)s
The synthesized polymers should be thoroughly characterized to confirm their structure, and to evaluate their thermal, optical, and morphological properties.
Spectroscopic Characterization
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the formation of the azomethine linkage and the incorporation of the comonomer. The disappearance of the N-H stretching bands of the amine and the C=O stretching of the aldehyde, and the appearance of a characteristic C=N stretching band around 1600-1630 cm⁻¹ are key indicators of successful polymerization.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the detailed chemical structure of the polymer. The appearance of a signal for the azomethine proton (-CH=N-) in the ¹H NMR spectrum (typically around 8-9 ppm) is a definitive confirmation of the Schiff base polymer formation.[5][7]
Thermal Analysis
-
Thermogravimetric Analysis (TGA): TGA is employed to assess the thermal stability of the polymers. Poly(azomethine)s derived from this compound typically exhibit high thermal stability, with decomposition temperatures often exceeding 400 °C.[3]
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the amorphous polymers or the melting temperature (Tm) of crystalline polymers. These polymers often show high Tg values due to their rigid backbone.[3]
| Property | Typical Value Range | Reference |
| Decomposition Temperature (TGA) | > 400 °C | [3] |
| Glass Transition Temp. (DSC) | 180 - 250 °C | [3] |
| C=N Stretch (FTIR) | 1600 - 1630 cm⁻¹ | [6] |
| Azomethine Proton (¹H NMR) | 8 - 9 ppm | [5] |
Optical Properties
-
UV-Visible (UV-Vis) Spectroscopy: The electronic absorption properties of the polymers in solution or as thin films are studied using UV-Vis spectroscopy. The position of the absorption maxima provides information about the extent of π-conjugation in the polymer backbone.
Part 4: Applications
The unique properties of poly(azomethine)s derived from this compound make them suitable for a variety of advanced applications.
-
Organic Electronics: Their conjugated backbone and semiconductor properties allow for their use in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and photovoltaic devices.[8][9]
-
Chemosensors: The nitrogen atoms in the polymer backbone can coordinate with metal ions, leading to changes in their optical or electronic properties. This makes them promising materials for the development of selective and sensitive chemosensors.[10][11][12]
-
High-Performance Materials: Their excellent thermal stability and mechanical properties make them candidates for use as high-performance fibers, films, and coatings in the aerospace and automotive industries.[13]
Overall Workflow: From Monomer to Application
Caption: Comprehensive workflow from monomer synthesis to polymer application.
References
-
Schematic representation of the Schiff base synthesis from benzidine and 4-hydroxybenzaldehyde. - ResearchGate. Available at: [Link]
-
Conjugated poly(azomethine)s via simple one-step polycondensation chemistry: synthesis, thermal and optoelectronic properties - RSC Publishing. Available at: [Link]
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Synthesis of N, N' bis (2-hydroxy benzylidene) benzidine. - ResearchGate. Available at: [Link]
-
Synthesis, Characterization, and Investigation of the Properties of a New Promising Poly(Azomethine) Organic Semiconductor Material - PMC - NIH. Available at: [Link]
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Schiff Base polymers: synthesis and characterization - ResearchGate. Available at: [Link]
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Synthesis and Characterization of New Polymeric-Schiff Bases and Their Complexes. Available at: [Link]
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Synthesis, Fluorescence and Thermal Properties of Some Benzidine Schiff Base. Available at: [Link]
- CN1876620A - Preparation method of N, N '-bis (3-methylphenyl) -N, N' -diphenyl benzidine.
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TGA and DTG analyses for the synthesized polymer. - ResearchGate. Available at: [Link]
-
Biobased, Degradable, and Conjugated Poly(Azomethine)s - TSpace. Available at: [Link]
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Synthesis and Characterization of Poly(azomethine ester)s with a Pendent Dimethoxy Benzylidene Group. Available at: [Link]
-
Synthesis and Characterization of Poly(azomethine ester)s with a Pendent Dimethoxy Benzylidene Group - Scirp.org. Available at: [Link]
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The N,N,N',N'-tetraphenylbenzidine-based conjugated hypercrosslinked polymers for adsorping iodine and fluorescence sensing 2,4-dinitrophenol, iodine - PubMed. Available at: [Link]
-
Synthesis and Characterization of Poly(azomethine ester)s with a Pendent Dimethoxy Benzylidene Group - ResearchGate. Available at: [Link]
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Impact of the Liquid Crystal Order of Poly(azomethine-sulfone)s on the Semiconducting Properties - PMC - NIH. Available at: [Link]
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Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies - PMC - NIH. Available at: [Link]
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(PDF) Optical Sensing (Nano)Materials Based on Benzimidazole Derivatives. Available at: [Link]
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Transition Metal Complexes of Schiff Base Ligands Prepared from Reaction of Aminobenzothiazole with Benzaldehydes - MDPI. Available at: [Link]
-
Synthesis of N,N 0 -alkylidene bisamides using Silzic under solvent-free conditions. Available at: [Link]
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2-(Arylimino)benzylidene-8-arylimino-5,6,7-trihydroquinoline Cobalt(II) Dichloride Polymerization Catalysts for Polyethylenes with Narrow Polydispersity - MDPI. Available at: [Link]
- RU2496770C2 - Method of producing n-benzylidene benzylamine - Google Patents.
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Advances in Molecularly Imprinted Polymers Based Affinity Sensors (Review) - MDPI. Available at: [Link]
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Charge Carrier Mobility in Poly(N,N′-bis-4-butylphenyl-N,N′-bisphenyl)benzidine Composites with Electron Acceptor Molecules - MDPI. Available at: [Link]
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Mechanical Properties and Characterization of the Crystalline Structure in Annealed Thermotropic Poly(azomethines) - Sci-Hub. Available at: [Link]
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Synthesis and Characterization of Thermoresponsive Chitosan-graft-poly(N-isopropylacrylamide) Copolymers - MDPI. Available at: [Link]
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(PDF) Zn(II)-Based Mixed-Ligand-Bearing Coordination Polymers as Multi-Responsive Fluorescent Sensors for Detecting Dichromate, Iodide, Nitenpyram, and Imidacloprid - ResearchGate. Available at: [Link]
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Application Notes and Protocols for Electrochemical Studies of N,N'-Bisbenzylidenebenzidine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Introduction: The Electrochemical Potential of N,N'-Bisbenzylidenebenzidine
This compound, a Schiff base derived from the condensation of benzaldehyde and benzidine, is a molecule of significant interest in the field of electrochemistry. Its extended π-conjugated system, arising from the two azomethine (-CH=N-) groups and the biphenyl core, imparts it with redox activity, making it a compelling candidate for the development of novel electronic materials, sensors, and electrocatalysts. This application note provides a comprehensive guide to the electrochemical characterization of this compound, including detailed protocols for cyclic voltammetry, a discussion of its redox mechanism, and procedures for its electropolymerization to form functional polymer films. The insights provided herein are grounded in established electrochemical principles and data from analogous aromatic Schiff base systems.
Part 1: Understanding the Electrochemical Behavior of this compound
The electrochemical signature of this compound is primarily dictated by the oxidation and reduction of its azomethine linkages and the biphenyl moiety. Cyclic voltammetry (CV) is the cornerstone technique for elucidating this behavior, providing critical information on redox potentials, electron transfer kinetics, and the stability of the generated radical species.
The Redox Mechanism: A Stepwise Electron Transfer Process
The electrochemical processes of this compound are expected to be multi-step and largely irreversible, a common characteristic of many Schiff bases.[1] The initial oxidation likely involves the sequential removal of electrons from the nitrogen atoms of the azomethine groups, leading to the formation of radical cations and subsequently dications. The biphenyl core can also participate in the redox activity. Conversely, the reduction process is anticipated to involve the addition of electrons to the azomethine groups.
A plausible, yet simplified, redox mechanism is proposed below. It is important to note that the exact mechanism can be influenced by the solvent, supporting electrolyte, and the nature of the electrode surface.
Caption: Proposed redox mechanism for this compound.
Part 2: Experimental Protocols for Electrochemical Analysis
Protocol for Cyclic Voltammetry (CV) Analysis
This protocol provides a step-by-step guide for performing cyclic voltammetry on this compound to assess its fundamental electrochemical properties.
2.1.1 Materials and Reagents:
-
This compound (synthesis can be performed via condensation of benzaldehyde and benzidine)
-
Anhydrous solvent (e.g., Acetonitrile (ACN) or Dichloromethane (DCM))
-
Supporting electrolyte (e.g., 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) or Tetrabutylammonium perchlorate (TBAP))
-
Working Electrode: Glassy Carbon Electrode (GCE) or Platinum (Pt) disk electrode
-
Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE)
-
Counter Electrode: Platinum wire or graphite rod
-
Voltammetric cell
-
Potentiostat/Galvanostat system
2.1.2 Electrode Preparation:
-
Working Electrode Polishing: Polish the working electrode surface to a mirror finish using alumina slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad.
-
Sonication: Sonicate the polished electrode in deionized water and then in the chosen anhydrous solvent for 5 minutes each to remove any residual polishing material.
-
Drying: Dry the electrode under a stream of inert gas (e.g., nitrogen or argon).
2.1.3 Experimental Procedure:
-
Solution Preparation: Prepare a 1-5 mM solution of this compound in the chosen anhydrous solvent containing 0.1 M of the supporting electrolyte.
-
Deaeration: Purge the solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain an inert atmosphere over the solution throughout the experiment.
-
Electrochemical Cell Assembly: Assemble the three-electrode system in the voltammetric cell containing the deaerated solution. Ensure the reference electrode tip is positioned close to the working electrode surface.
-
Cyclic Voltammetry Scan:
-
Set the potential window. A wide initial range (e.g., -2.0 V to +2.0 V vs. Ag/AgCl) is recommended for the initial scan to identify all redox processes.
-
Set the scan rate. Start with a moderate scan rate of 100 mV/s.
-
Perform the cyclic voltammetry measurement.
-
-
Data Analysis:
-
Identify the anodic (oxidation) and cathodic (reduction) peak potentials (Epa and Epc).
-
Determine the peak currents (ipa and ipc).
-
Investigate the effect of scan rate by varying it (e.g., 25, 50, 100, 200, 500 mV/s). A linear relationship between peak current and the square root of the scan rate suggests a diffusion-controlled process.
-
2.1.4 Expected Results and Interpretation:
The cyclic voltammogram of this compound is expected to show at least one irreversible oxidation peak at a positive potential and potentially one or more reduction peaks at negative potentials. The irreversibility is indicated by the absence of a corresponding reverse peak or a large peak-to-peak separation (ΔEp = |Epa - Epc|).
| Parameter | Typical Expected Value/Behavior | Interpretation |
| Oxidation Peak Potential (Epa) | Positive potential | Potential at which the compound is oxidized. |
| Reduction Peak Potential (Epc) | Negative potential | Potential at which the compound is reduced. |
| Peak Separation (ΔEp) | > 59/n mV (where n is the number of electrons) | Indicates an irreversible or quasi-reversible electron transfer process. |
| Peak Current vs. (Scan Rate)¹/² | Linear relationship | Suggests a diffusion-controlled redox process.[1] |
Protocol for Electropolymerization
The presence of multiple aromatic rings and electroactive azomethine groups in this compound suggests its potential for electropolymerization, leading to the formation of a conductive or semiconductive polymer film on the electrode surface.[2][3]
2.2.1 Experimental Procedure:
-
Monomer Solution: Prepare a more concentrated solution of this compound (e.g., 10-20 mM) in an appropriate solvent (e.g., acetonitrile) with a supporting electrolyte (e.g., 0.1 M TBAPF₆).
-
Electropolymerization:
-
Use a potentiostatic or potentiodynamic method.
-
Potentiodynamic (Cyclic Voltammetry): Cycle the potential repeatedly over a range that encompasses the oxidation potential of the monomer (e.g., 0 to +1.8 V vs. Ag/AgCl). An increase in the peak currents with each cycle indicates polymer film growth.
-
Potentiostatic (Chronoamperometry): Apply a constant potential slightly more positive than the oxidation potential of the monomer for a set duration (e.g., 10-30 minutes).
-
-
Film Characterization:
-
After polymerization, rinse the modified electrode with fresh solvent to remove any unreacted monomer.
-
Characterize the electrochemical properties of the polymer film by running a cyclic voltammogram in a monomer-free electrolyte solution. A stable and well-defined redox wave indicates the successful formation of an electroactive polymer film.
-
Caption: Workflow for the electropolymerization of this compound.
Part 3: Applications and Future Directions
The electroactive nature of this compound and its potential polymer opens up a range of applications.
-
Electrochemical Sensors: The polymer film can be used as a recognition element in sensors for the detection of various analytes. The interaction of the analyte with the polymer can induce a change in its electrochemical signal.
-
Corrosion Inhibition: Schiff bases are known for their ability to inhibit the corrosion of metals.[1] The electrochemical properties of this compound can be leveraged to understand and optimize its performance as a corrosion inhibitor for mild steel and other alloys.
-
Electrochromic Devices: Polymers with extended π-conjugated systems often exhibit electrochromism, changing color upon oxidation or reduction. Poly(this compound) could potentially be used in the fabrication of electrochromic windows and displays.
-
Organic Electronics: The semiconducting properties of the polymer could be explored for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Conclusion
This application note provides a foundational guide for researchers interested in the electrochemical studies of this compound. The detailed protocols for cyclic voltammetry and electropolymerization, coupled with insights into its potential redox mechanism and applications, offer a solid starting point for further investigation. The unique molecular structure of this Schiff base holds considerable promise for the development of advanced materials with tailored electronic and optical properties.
References
- Bedair, M. A., et al. (2020). Benzidine-based Schiff base compounds for employing as corrosion inhibitors for carbon steel in 1.0 M HCl aqueous media by chemical, electrochemical and computational methods. Journal of Molecular Liquids, 317, 113933.
- Timonov, A. M., et al. (1995). Electrochemical Polymerization of Schiff Base Transition Metal Polymer Poly[Ni(Salen)] and Its Electrochemical Performance in Organic Electrolyte. Russian Journal of Electrochemistry, 31(10), 1078-1084.
- Fomo, G., et al. (2017).
- Napierała, S., et al. (2021). Toward Electrochromic Metallopolymers: Synthesis and Properties of Polyazomethines Based on Complexes of Transition-Metal Ions. Inorganic Chemistry, 60(17), 13093–13104.
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N,N'-Bisbenzylidenebenzidine as a precursor for heterocyclic compounds
An In-Depth Technical Guide
Application Notes & Protocols for Heterocyclic Synthesis
Topic: N,N'-Bisbenzylidenebenzidine as a Versatile Precursor for Biologically Relevant Heterocyclic Scaffolds
Abstract
Nitrogen-containing heterocyclic compounds form the structural core of a vast majority of pharmaceuticals and biologically active molecules.[1][2] Their synthesis is a cornerstone of medicinal chemistry and drug development. This guide focuses on the utility of this compound, a readily accessible bis-Schiff base, as a pivotal precursor for the synthesis of diverse and pharmaceutically relevant heterocyclic systems. We provide detailed protocols and mechanistic insights for the preparation of bis-thiazolidinone, bis-imidazole, and bis-pyrazole derivatives. The methodologies are designed for researchers, medicinal chemists, and professionals in drug development, emphasizing reproducibility, mechanistic understanding, and safety.
Introduction: The Strategic Importance of this compound
This compound is a symmetrical di-imine, or bis-Schiff base, synthesized from the condensation of two equivalents of benzaldehyde with one equivalent of benzidine.[3] Its value as a synthetic precursor lies in the reactivity of its two azomethine (-CH=N-) groups. These groups serve as electrophilic sites, making them ideal handles for cyclization and cycloaddition reactions to form stable five-membered heterocyclic rings.
The biphenyl core of the benzidine moiety imparts a degree of rigidity and specific stereochemical orientation to the resulting molecules, while the two reactive sites allow for the creation of symmetrical, bis-heterocyclic compounds. Such molecules are of significant interest in drug discovery as they can potentially interact with two receptor binding sites simultaneously, leading to enhanced affinity and selectivity. This guide explores the transformation of this versatile precursor into three key heterocyclic classes with established biological importance: thiazolidinones, imidazoles, and pyrazoles.[4][5][6][7]
Synthesis and Characterization of the Precursor: this compound
Causality: The synthesis of the Schiff base is a classic acid-catalyzed condensation reaction. The primary amine groups of benzidine act as nucleophiles, attacking the carbonyl carbon of benzaldehyde. Subsequent dehydration, driven by refluxing in an appropriate solvent, yields the stable imine product. Glacial acetic acid serves as a catalyst to protonate the benzaldehyde carbonyl, increasing its electrophilicity.
Protocol 2.1: Synthesis of this compound
-
Reagent Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve benzidine (1.84 g, 0.01 mol) in 100 mL of absolute ethanol.
-
Addition of Benzaldehyde: To this solution, add benzaldehyde (2.12 g, 0.02 mol) followed by 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Reaction: Reflux the mixture with stirring for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: After completion, cool the reaction mixture in an ice bath. The precipitated solid product is collected by vacuum filtration.
-
Purification: Wash the solid with cold ethanol to remove unreacted starting materials. Recrystallize the product from ethanol or a suitable solvent to obtain pure this compound as a crystalline solid.[3]
-
Characterization: Dry the product and determine its melting point. Characterize the structure using FT-IR and ¹H NMR spectroscopy.
Table 1: Expected Characterization Data for this compound
| Parameter | Expected Result |
| Molecular Formula | C₂₆H₂₀N₂[8] |
| Molecular Weight | 360.45 g/mol [8] |
| Appearance | Yellow crystalline solid |
| Melting Point | ~145-148 °C |
| FT-IR (cm⁻¹) | ~1620-1630 (C=N, azomethine stretch), ~3050 (C-H aromatic) |
| ¹H NMR (CDCl₃, δ ppm) | ~8.5 (s, 2H, -CH=N-), ~7.2-8.0 (m, 18H, Ar-H) |
Application Note 1: Synthesis of Bis-4-Thiazolidinone Derivatives
Background: The 4-thiazolidinone ring is a privileged scaffold in medicinal chemistry, known to exhibit a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[4][9] The synthesis involves a cyclocondensation reaction between a Schiff base and a compound containing a thiol group, most commonly thioglycolic acid (mercaptoacetic acid).[10]
Mechanism: The reaction proceeds via nucleophilic attack of the sulfur atom from thioglycolic acid on the electrophilic carbon of the azomethine group. This is followed by an intramolecular cyclization via nucleophilic attack of the imine nitrogen onto the carbonyl carbon of the thioglycolic acid moiety, with the elimination of a water molecule.[11]
Caption: Experimental workflow for the synthesis of bis-4-thiazolidinones.
Protocol 2.2: Synthesis of 2,2'-(Biphenyl-4,4'-diyl)bis(3-phenyl-1,3-thiazolidin-4-one)
-
Setup: In a round-bottom flask, dissolve this compound (3.60 g, 0.01 mol) in 50 mL of anhydrous dioxane.
-
Reagent Addition: Add thioglycolic acid (1.84 g, 0.02 mol) and a catalytic amount of anhydrous zinc chloride to the solution.[9]
-
Reaction: Reflux the reaction mixture for 8-12 hours. Monitor the reaction's completion using TLC (e.g., using a mobile phase of 10% methanol in dichloromethane).[9]
-
Work-up: After cooling, remove the solvent under reduced pressure. Dissolve the resulting residue in a suitable organic solvent like dichloromethane.
-
Purification: Wash the organic layer with a 10% sodium bicarbonate solution to remove unreacted thioglycolic acid, followed by a water wash.[9] Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.
-
Recrystallization: Purify the product by recrystallization from ethanol to obtain the pure bis-4-thiazolidinone derivative.
-
Characterization: Confirm the structure by FT-IR (appearance of a C=O stretch around 1650-1700 cm⁻¹) and ¹H NMR (disappearance of the azomethine proton signal and appearance of signals for the thiazolidinone ring protons).[10]
Application Note 2: Synthesis of Bis-Imidazole Derivatives
Background: The imidazole moiety is a critical component of many biological molecules, including the amino acid histidine, and is found in numerous FDA-approved drugs.[6][7] Imidazole derivatives exhibit a wide array of pharmacological activities.[12][13] The Debus synthesis and its variations provide a common route to imidazoles, often involving the reaction of a dicarbonyl compound, an aldehyde, and ammonia or an ammonia source.[14]
Mechanism: In this adaptation, the bis-Schiff base acts as the di-aldehyde equivalent. The reaction with benzil (a 1,2-dicarbonyl compound) in the presence of an ammonia source like ammonium acetate proceeds through a multi-component condensation cascade to form the highly substituted bis-imidazole rings.
Caption: Logical pathway for the one-pot synthesis of bis-imidazoles.
Protocol 2.3: Synthesis of a Bis-triarylimidazole Derivative
-
Setup: In a 100 mL round-bottom flask, combine this compound (3.60 g, 0.01 mol), benzil (4.20 g, 0.02 mol), and ammonium acetate (15.4 g, 0.2 mol).
-
Solvent: Add 40 mL of glacial acetic acid to the flask.
-
Reaction: Gently reflux the mixture with stirring for 2-4 hours.[12] The reaction mixture will typically change color.
-
Isolation: After the reflux period, cool the flask to room temperature and then pour the contents into a beaker containing 200 mL of ice-cold water.
-
Precipitation: Stir the aqueous mixture. A solid product will precipitate out.
-
Purification: Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove acetic acid and excess ammonium acetate. Dry the product. Further purification can be achieved by recrystallization from a suitable solvent like an ethanol/water mixture.
-
Characterization: Characterize the final product using mass spectrometry, FT-IR, and NMR to confirm the formation of the bis-imidazole structure.
Application Note 3: Synthesis of Bis-Pyrazole Derivatives
Background: Pyrazole is another five-membered nitrogen-containing heterocycle that is a key structural motif in many pharmaceuticals, particularly those with anti-inflammatory and analgesic activities.[5][15][16] A common synthetic route involves the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative. Here, we adapt this by first reacting the bis-Schiff base with hydrazine to form a bis-hydrazone in situ, which then undergoes cyclization.
Mechanism: The reaction likely proceeds through a double Schiff base exchange where hydrazine displaces the aniline moiety of the benzidine core to form a bis-hydrazone intermediate. This highly reactive intermediate can then undergo a cyclization reaction with a suitable partner, such as a 1,3-dicarbonyl compound, to form the pyrazole rings.[17]
Protocol 2.4: Synthesis of a Bis-pyrazole Derivative
-
Intermediate Formation: In a flask, dissolve this compound (3.60 g, 0.01 mol) in 50 mL of ethanol. Add hydrazine hydrate (1.0 g, 0.02 mol) and a few drops of acetic acid. Reflux for 2 hours to facilitate the formation of the bis-hydrazone intermediate.
-
Cyclization Reagent: To the same flask, add acetylacetone (2.0 g, 0.02 mol).
-
Reaction: Continue to reflux the mixture for an additional 6-8 hours. The reaction progress can be monitored by TLC.
-
Isolation: After cooling the reaction mixture, the solvent is typically removed under reduced pressure.
-
Purification: The resulting residue is triturated with cold water or a non-polar solvent like hexane to induce precipitation. The solid is collected by filtration, washed, and dried. Recrystallization from ethanol or ethyl acetate provides the pure bis-pyrazole product.
-
Characterization: The structure of the bis-pyrazole should be confirmed using standard spectroscopic techniques (FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry).
Safety and Handling Precautions
-
Benzidine: Benzidine and its derivatives are classified as known human carcinogens. Always handle benzidine and this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemically resistant gloves.
-
Solvents: Anhydrous solvents like dioxane can form explosive peroxides and should be handled with care. Other solvents like ethanol are flammable. Avoid open flames.
-
Reagents: Thioglycolic acid has a strong, unpleasant odor and is corrosive. Glacial acetic acid is corrosive. Hydrazine hydrate is toxic and a suspected carcinogen. Handle all reagents in a fume hood.
-
Waste Disposal: All chemical waste should be disposed of according to institutional and local environmental health and safety guidelines.
Conclusion
This compound serves as an exemplary precursor for the modular synthesis of complex, symmetrical heterocyclic compounds. Its straightforward preparation and the predictable reactivity of its dual imine functionalities provide a robust platform for generating libraries of bis-thiazolidinones, bis-imidazoles, and bis-pyrazoles. The protocols outlined in this guide offer reliable and reproducible methods for accessing these valuable scaffolds, empowering researchers in medicinal chemistry and materials science to explore new chemical space with potential therapeutic applications.
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Hilaris Publisher. (2016, April 30). Strategies for the Synthesis of Thiazolidinone Heterocycles. Hilaris Publisher. [Link]
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ResearchGate. (2025, December 5). Synthesis of some Schiff Bases,thiazolidinones and azetidinones derived from 2,6-diaminobenzo[1,2-d:4,5-d'] bisthiazole and their anticancer activities. ResearchGate. [Link]
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ijarsct. (n.d.). Synthesis of Imidazole by Using Different Schiff's Base. ijarsct. [Link]
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Der Pharma Chemica. (n.d.). Pharmacological examination and synthesis of some schiff bases and thiazolidinone derivatives of 5-amino-1H-imidazole-4-carboxam. Der Pharma Chemica. [Link]
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Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization and Antimicrobial Evaluation of some Schiff Bases and their Thiazolidinone Products. Oriental Journal of Chemistry. [Link]
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Wiley Online Library. (2021, March 2). Asynchronous Double Schiff Base Formation of Pyrazole Porous Polymers for Selective Pd Recovery. Wiley Online Library. [Link]
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Oriental Journal of Chemistry. (n.d.). Schiff's Base Imidazole Derivatives Synthesis and Evaluation for their Anti-Inflammatory Activity. Oriental Journal of Chemistry. [Link]
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Journal of Biomedicine and Biochemistry. (n.d.). Synthesis of Thiazolidine Derivatives from Schiff bases and study their as Antibacterial Effect. Journal of Biomedicine and Biochemistry. [Link]
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ResearchGate. (n.d.). Synthesis of Pyrazole fused Schiff base derivatives. ResearchGate. [Link]
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ResearchGate. (2025, August 7). Synthesis of heterocyclic compounds by cyclization of Schiff bases prepared from capric acid hydrazide and study of biological activity. ResearchGate. [Link]
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RSC Publishing. (2025, November 3). Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(II) complexes as potential therapeutics. RSC Publishing. [Link]
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PubMed Central. (2020, June 2). Discovery of New Schiff Bases Tethered Pyrazole Moiety: Design, Synthesis, Biological Evaluation, and Molecular Docking Study as Dual Targeting DHFR/DNA Gyrase Inhibitors with Immunomodulatory Activity. PubMed Central. [Link]
-
ResearchGate. (2025, August 10). Synthesis of Imidazole by Using Different Schiff's Base. ResearchGate. [Link]
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Taylor & Francis Online. (n.d.). Synthesis, spectral characterization of pyrazole derived Schiff base analogs: molecular dynamic simulation, antibacterial and DNA binding studies. Taylor & Francis Online. [Link]
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CORE. (n.d.). THE SYNTHESIS OF IMIDAZOLE SCHIFF BASE LIGANDS, THEIR Ag(I) METAL COMPLEXES AND ACTIVITIES AGAINST CANDIDA ALBICANS. CORE. [Link]
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ResearchGate. (n.d.). Synthesis of N, N' bis (2-hydroxy benzylidene) benzidine. ResearchGate. [Link]
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ResearchGate. (2022, June 12). What are the factors affecting on the a cyclization closure of schiff base compound?. ResearchGate. [Link]
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PubMed. (n.d.). Comprehensive Review in Current Developments of Benzimidazole-Based Medicinal Chemistry. PubMed. [Link]
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PubMed Central. (n.d.). Prescribed drugs containing nitrogen heterocycles: an overview. PubMed Central. [Link]
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PubMed. (2024, July 25). An Update on the Nitrogen Heterocycle Compositions and Properties of U.S. FDA-Approved Pharmaceuticals (2013-2023). PubMed. [Link]
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- 15. Discovery of New Schiff Bases Tethered Pyrazole Moiety: Design, Synthesis, Biological Evaluation, and Molecular Docking Study as Dual Targeting DHFR/DNA Gyrase Inhibitors with Immunomodulatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. 121.40.248.159:8262 [121.40.248.159:8262]
A Comprehensive Guide to the Handling and Storage of N,N'-Bisbenzylidenebenzidine for Research Applications
Abstract
This document provides a detailed practical guide for researchers, scientists, and drug development professionals on the safe and effective handling and storage of N,N'-Bisbenzylidenebenzidine (CAS No. 6311-48-4). As a Schiff base derived from benzidine, this compound serves as a valuable building block in coordination chemistry and organic synthesis. This guide consolidates critical information on its chemical properties, stability, and safety considerations, offering detailed protocols for its use and storage to ensure experimental integrity and personnel safety.
Introduction: Understanding this compound
This compound is a crystalline solid belonging to the Schiff base class of compounds, characterized by the presence of a carbon-nitrogen double bond (azomethine group). These compounds are formed through the condensation of a primary amine (in this case, benzidine) with an aldehyde (benzaldehyde). The imine functionality makes Schiff bases like this compound versatile ligands in coordination chemistry, capable of forming stable complexes with various metal ions.[1][2] Their utility also extends to organic synthesis, where they can serve as intermediates in the creation of more complex molecules, including nitrogen-containing heterocycles with potential pharmacological activity.[3][4]
The inherent reactivity of the azomethine group, however, also dictates the compound's stability and handling requirements. A thorough understanding of its properties is paramount for its effective and safe use in a laboratory setting.
Physicochemical and Safety Data
A summary of the key properties and hazard information for this compound is presented below. This data is essential for risk assessment and the design of safe experimental procedures.
| Property | Value | Reference(s) |
| Chemical Name | This compound | [5] |
| Synonyms | Dibenzalbenzidine, N,N'-Dibenzylidenebenzidine | [5] |
| CAS Number | 6311-48-4 | [5] |
| Molecular Formula | C₂₆H₂₀N₂ | [5] |
| Molecular Weight | 360.45 g/mol | [5] |
| Appearance | Crystalline powder | - |
| Hazards | May cause skin and eye irritation. Potential for respiratory irritation. | [6] |
| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases. | [6] |
| Hazardous Decomposition | Upon combustion, may produce nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂). | [6] |
Core Principles of Handling and Use
The primary considerations when working with this compound revolve around preventing exposure, maintaining compound integrity, and ensuring the validity of experimental results. The key challenges are its potential as a skin and eye irritant and its susceptibility to hydrolysis.
Chemical Stability and Reactivity
The central feature of this compound's reactivity is the imine (azomethine) linkage (-C=N-). This bond is susceptible to cleavage via hydrolysis, a reaction that is catalyzed by both acids and bases.[7][8]
-
Mechanism of Hydrolysis: In the presence of water, particularly under acidic or basic conditions, the imine bond can be broken, leading to the reverse of the condensation reaction that formed it. This will yield benzaldehyde and benzidine. This degradation pathway is critical to consider, as the presence of moisture in solvents or the atmosphere can compromise the purity of the material and affect reaction outcomes.[7][9]
Safety and Personal Protective Equipment (PPE)
Given the potential for skin, eye, and respiratory irritation, a stringent PPE policy is mandatory.
-
Eye and Face Protection: Chemical safety goggles or a face shield must be worn at all times when handling the solid or its solutions.
-
Skin Protection: Chemically resistant gloves (e.g., nitrile rubber) are required. A lab coat should be worn, and contaminated clothing should be removed and laundered separately.[12]
-
Respiratory Protection: When handling the powder outside of a certified chemical fume hood, a NIOSH/MSHA-approved respirator is necessary to prevent inhalation of dust particles.[6]
The workflow for handling this compound should always prioritize minimizing exposure.
Caption: Workflow for safe handling of this compound.
Storage and Stability Protocol
Proper storage is crucial to maintain the chemical integrity of this compound. The primary goal is to protect it from moisture, strong acids/bases, and oxidizing agents.
Recommended Storage Conditions
-
Container: Store in a tightly sealed, airtight container. The original manufacturer's packaging is often ideal.
-
Atmosphere: For long-term storage, consider placing the container inside a desiccator with a suitable drying agent (e.g., silica gel) to minimize exposure to atmospheric moisture.
-
Location: Keep the container in a cool, dry, and well-ventilated area.[6] The storage location should be separate from strong oxidizing agents, acids, and bases.
-
Temperature: Ambient room temperature is generally acceptable. Avoid areas with significant temperature fluctuations.
Protocol for Long-Term Stability Assessment
For applications requiring high purity, such as in drug development, periodic assessment of the compound's stability is recommended.
Objective: To verify the purity and integrity of this compound over time.
Methodology:
-
Initial Analysis (T=0): Upon receiving a new batch, perform baseline characterization.
-
Record the ¹H NMR spectrum to confirm the structure and absence of significant impurities. The characteristic signal for the azomethine proton (HC=N) is expected.[11]
-
Measure the melting point. A sharp melting range indicates high purity.
-
Obtain an FT-IR spectrum. Confirm the presence of the C=N stretching vibration.[6]
-
-
Sample Preparation for Storage: Aliquot the material into smaller, tightly sealed vials for long-term storage under the recommended conditions. This prevents contamination of the entire stock with each use.
-
Periodic Re-analysis: At defined intervals (e.g., 6, 12, and 24 months), re-analyze a sample from one of the aliquots using the same methods as in Step 1.
-
Data Comparison: Compare the results to the initial T=0 data. Look for:
-
The appearance of new signals in the NMR spectrum, which could indicate hydrolysis products (benzaldehyde and benzidine).
-
A broadening or depression of the melting point range.
-
Changes in the FT-IR spectrum, such as the appearance of O-H or N-H stretching bands, which could also suggest hydrolysis.
-
Application Notes and Protocols
This compound is a valuable precursor in synthetic chemistry. Below are representative protocols for its application.
Protocol: Synthesis of a Metal-Schiff Base Complex
This protocol describes a general procedure for using this compound as a ligand to synthesize a metal complex. Schiff bases are excellent chelating agents, forming stable complexes with a variety of transition metals.[13][14]
Objective: To synthesize a binuclear metal(II) complex with this compound.
Materials:
-
This compound (Ligand)
-
Metal(II) chloride (e.g., CuCl₂, NiCl₂, CoCl₂)
-
Methanol (anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (optional, but recommended for air-sensitive metals)
Procedure:
-
Ligand Solution Preparation: In a round-bottom flask, dissolve this compound (1 mmol) in anhydrous methanol (20 mL). Gently warm if necessary to achieve complete dissolution.
-
Metal Salt Solution Preparation: In a separate flask, dissolve the metal(II) chloride (2 mmol) in anhydrous methanol (10 mL).
-
Reaction Setup: Place the flask containing the ligand solution on a magnetic stirrer.
-
Complexation: Slowly add the methanolic solution of the metal salt to the stirring ligand solution at room temperature.[6][13]
-
Reflux: Attach the reflux condenser and heat the mixture to reflux for 2-4 hours. A color change or the formation of a precipitate often indicates complex formation.[3]
-
Isolation: After the reaction is complete, allow the mixture to cool to room temperature. If a precipitate has formed, collect it by vacuum filtration. If no precipitate forms, the solvent can be slowly evaporated to induce crystallization.
-
Purification: Wash the collected solid with cold methanol to remove any unreacted starting materials.
-
Drying: Dry the resulting complex under vacuum.
-
Characterization: Characterize the product using FT-IR (to observe shifts in the C=N band upon coordination), elemental analysis, and other relevant spectroscopic techniques.
Sources
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- 2. apps.dtic.mil [apps.dtic.mil]
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- 4. A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles [openmedicinalchemistryjournal.com]
- 5. This compound | 6311-48-4 [chemicalbook.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Advances in the synthesis of nitrogen-containing heterocyclic compounds by in situ benzyne cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. tsijournals.com [tsijournals.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N,N'-Bisbenzylidenebenzidine
Welcome to the technical support center for the synthesis of N,N'-Bisbenzylidenebenzidine. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic procedures, troubleshoot common issues, and improve the overall yield and purity of this important chemical intermediate. As a self-validating system, this document explains the causality behind experimental choices, providing you with the foundational knowledge to adapt and refine your approach.
Section 1: Synthesis Fundamentals and Reaction Mechanism
The synthesis of this compound is a classic example of Schiff base formation. It involves the condensation reaction between two equivalents of benzaldehyde and one equivalent of benzidine. The reaction is reversible and typically requires catalysis and the removal of water to drive the equilibrium towards the product.[1][2]
The mechanism proceeds through the nucleophilic attack of the amine group of benzidine on the carbonyl carbon of benzaldehyde, forming a carbinolamine intermediate. This intermediate is then dehydrated, usually under acidic conditions which turn the hydroxyl group into a better leaving group (water), to form the stable imine (C=N) bond.[1][3]
Caption: Reaction mechanism for Schiff base formation.
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.
Issue: Low or No Product Yield
Q: Why is my yield of this compound consistently low?
A: Low yields are most often traced back to the reversible nature of the reaction and suboptimal conditions. Here are the primary causes and their solutions:
-
Water Presence: The formation of the imine is a condensation reaction that releases water. According to Le Chatelier's principle, the presence of this water byproduct can push the equilibrium back towards the reactants, hydrolyzing the Schiff base as it forms.[1][4]
-
Solution: Implement a method for water removal. This is the single most effective way to improve yield. You can use a Dean-Stark apparatus with a solvent like toluene that forms an azeotrope with water, or add a chemical drying agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves (4Å) directly to the reaction mixture.[4][5]
-
-
Incorrect pH/Catalyst Concentration: The reaction is acid-catalyzed, but the pH must be carefully controlled. The catalyst's role is to protonate the carbonyl oxygen of benzaldehyde, making it more electrophilic for the amine attack. However, if the medium is too acidic, the benzidine (which is basic) will be protonated, rendering it non-nucleophilic and stopping the reaction's first step.[1][3]
-
Suboptimal Temperature: While some Schiff base formations occur at room temperature, this specific reaction often benefits from heating to overcome the activation energy for dehydration.[6]
-
Solution: Reflux the reaction mixture. The ideal temperature depends on the solvent, but temperatures between 60-110°C are common.[5] Monitor the reaction by Thin Layer Chromatography (TLC) to avoid prolonged heating that could lead to side product formation.
-
Q: I followed the procedure but got no product. What are the most likely reasons?
A: A complete lack of product usually points to a fundamental issue with the setup or reagents.
-
Reagent Purity/Degradation: Benzidine and benzaldehyde can degrade. Benzidine is susceptible to air oxidation, often indicated by a darkening of the solid. Benzaldehyde can oxidize to benzoic acid.
-
Solution: Use fresh, purified reagents. Benzaldehyde should be distilled before use if it has been stored for a long time. Ensure your benzidine is a light-colored, free-flowing powder.
-
-
Ineffective Catalyst: If you are using a solid-supported catalyst, it may be inactive. If using an acid catalyst in a basic solvent (like pyridine), it will be neutralized.
-
Solution: Use a fresh source of glacial acetic acid. Ensure your solvent is appropriate for the reaction (see FAQ section).
-
-
Reaction Time: The reaction may simply be slow under your conditions and has not had enough time to proceed.
Issue: Product Purity and Isolation
Q: My final product shows impurities on its NMR spectrum. What are they and how can I prevent them?
A: The most common impurities are unreacted starting materials and side products from the condensation.
-
Unreacted Starting Materials: Seeing peaks for benzaldehyde or benzidine indicates an incomplete reaction.
-
Prevention: Drive the reaction to completion using the methods described above (water removal, proper catalysis, sufficient heating time). Ensure a correct stoichiometric ratio (2 equivalents of benzaldehyde to 1 of benzidine).
-
-
Mono-substituted Intermediate: It's possible to form N-benzylidenebenzidine (the product of a 1:1 reaction) if the reaction is stopped prematurely or if there is insufficient benzaldehyde.
-
Prevention: Use a slight excess (e.g., 2.1 equivalents) of benzaldehyde to ensure the full conversion of the diamine.
-
-
Benzoin Condensation Products: Under certain conditions, particularly with cyanide catalysis, benzaldehyde can self-condense to form benzoin.[8][9][10]
-
Prevention: Avoid cyanide or other catalysts known to promote this side reaction. Stick to mild acid catalysis like acetic acid.
-
Q: My product is decomposing during workup or purification. Why?
A: The imine bonds in your product are susceptible to hydrolysis, especially in the presence of acid and water.[6] This can happen during aqueous workups or on silica gel during column chromatography.
-
Solution:
-
Avoid Aqueous Workups: If possible, isolate the product by simply filtering the reaction mixture if it precipitates upon cooling. If a workup is necessary, keep it brief and use a non-protic solvent for extraction.
-
Chromatography: Imines can break down on the acidic surface of standard silica gel.[6] If chromatography is unavoidable, consider neutralizing the silica gel by running a solvent system containing 0.5-1% triethylamine through the column before loading your sample. Alternatively, alumina can be a less acidic stationary phase.
-
Recrystallization: This is the preferred method for purifying this compound.[11] A solvent like ethanol or an ethanol/water mixture is often effective.[11] This method avoids the issues associated with chromatography.
-
Section 3: Frequently Asked Questions (FAQs)
Q: What is the optimal solvent for this synthesis? A: The choice of solvent is critical. An ideal solvent should be inert to the reactants, have a boiling point suitable for reflux, and ideally, facilitate water removal.
-
Protic Solvents (e.g., Ethanol, Methanol): These are common and can work well, often yielding a crystalline product directly from the reaction mixture.[5][12] Ethanol has been shown to provide high yields.[12]
-
Aprotic Solvents (e.g., Toluene, Benzene): These are excellent when used with a Dean-Stark apparatus to azeotropically remove water, which robustly drives the reaction to completion.[13]
-
Green Solvents: For environmentally friendly approaches, water itself can be used as a solvent, sometimes eliminating the need for a catalyst and leading to high yields.[7][14]
Q: How critical is water removal to the success of the reaction? A: It is one of the most critical factors for achieving a high yield. Because the reaction is reversible, the water produced during the condensation can hydrolyze the imine product, shifting the equilibrium back to the starting materials.[4] Actively removing water is the most reliable way to ensure the reaction proceeds to completion.
Q: What are the standard characterization techniques for this compound? A: The structure of the synthesized compound should be confirmed using a combination of spectroscopic methods.
-
FT-IR Spectroscopy: Look for the disappearance of the C=O stretch from benzaldehyde (around 1700 cm⁻¹) and the N-H stretches from benzidine (around 3300-3400 cm⁻¹). The key confirmation is the appearance of a strong C=N (imine) stretching band, typically in the 1600-1650 cm⁻¹ region.[15][16]
-
¹H NMR Spectroscopy: The most characteristic signal is the proton of the imine group (HC=N), which appears as a singlet in the δ 8.0-9.0 ppm range. You should also see the disappearance of the aldehyde proton (around δ 9-10 ppm) and the amine protons of benzidine.[15][16]
-
UV-Vis Spectroscopy: The formation of the extended conjugated system in the product results in characteristic absorption bands, which can be compared to literature values.[15][17]
Section 4: Optimized Experimental Protocols
Protocol 1: High-Yield Synthesis of this compound
This protocol incorporates best practices for maximizing yield through azeotropic water removal.
Materials:
-
Benzidine (1.0 eq)
-
Benzaldehyde (2.1 eq)
-
Toluene
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask, condenser, Dean-Stark apparatus
Procedure:
-
Set up a round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
To the flask, add benzidine (1.0 eq) and toluene (enough to suspend the solid).
-
Add benzaldehyde (2.1 eq) to the mixture.
-
Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Heat the mixture to reflux. Toluene will begin to boil and co-distill with the water formed during the reaction.
-
Water will collect in the arm of the Dean-Stark trap. Continue refluxing until no more water is collected (typically 3-5 hours).
-
Monitor the reaction's progress using TLC (e.g., with a 4:1 Hexane:Ethyl Acetate eluent). The reaction is complete when the benzidine spot is no longer visible.
-
Once complete, allow the reaction mixture to cool to room temperature. The product often crystallizes out of the toluene.
-
Collect the solid product by vacuum filtration and wash it with a small amount of cold toluene or hexane to remove any unreacted benzaldehyde.
-
Dry the product in a vacuum oven.
Protocol 2: Purification by Recrystallization
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Erlenmeyer flask, heating source, Buchner funnel
Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimum amount of hot ethanol to just dissolve the solid completely. Keep the solution at or near its boiling point.
-
If the solution is colored by impurities, you can optionally add a small amount of activated charcoal and heat for a few minutes, followed by hot filtration to remove the charcoal.[11]
-
Allow the clear, hot solution to cool slowly to room temperature. Crystals of the purified product should form.
-
To maximize crystal formation, place the flask in an ice bath for 20-30 minutes.[11]
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any soluble impurities adhering to the surface.
-
Dry the crystals thoroughly to obtain the pure this compound.
Section 5: Data Summary
The choice of reaction conditions can significantly impact the final yield. The table below summarizes findings from various synthetic approaches.
| Catalyst | Solvent | Temperature (°C) | Water Removal | Typical Yield (%) | Key Considerations |
| Acetic Acid | Ethanol | Reflux (~78°C) | None | Good to Excellent | Product may crystallize on cooling.[5][12] |
| Acetic Acid | Toluene | Reflux (~110°C) | Dean-Stark | Excellent (>90%) | Highly effective for driving reaction to completion.[13] |
| None | Water | 70°C (Microwave) | None | Excellent | Green, rapid method. Requires specific equipment.[7] |
| None | None (Neat) | Grinding/RT | N/A | Good | Solvent-free method, environmentally friendly.[2][13] |
| MgSO₄ | MeCN | Room Temp | Anhydrous Salt | Good | Good for reactions sensitive to heat.[18] |
Section 6: Visual Workflows and Diagrams
Caption: Troubleshooting logic flowchart for synthesis optimization.
Caption: Recommended experimental workflow from setup to characterization.
Section 7: References
-
Effect of solvent on the Schiff Base yield Reaction conditions:... - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
Synthesis and Spectroscopic Characterization for Bis (salysylaldehyde) Benzidine. (n.d.). Scientific Research Publishing. Retrieved January 12, 2026, from [Link]
-
Green Solvents In Synthesis Of Schiff's Base: A Comprehensive Review Of Sustainable Approach - STM Journals. (n.d.). Retrieved January 12, 2026, from [Link]
-
Configurational, conformational, and solvent effects on the reduction of a Schiff base by reduced pyridine nucleotide analogs - PubMed. (1983). Archives of Biochemistry and Biophysics. [Link]
-
Effect of Solvent on the Formation of Transition Metal Complexes of Tridentate Schiff Base. (n.d.). Oriental Journal of Chemistry. Retrieved January 12, 2026, from [Link]
-
What are the conditions used for schiff base reaction? - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
REVIEW ON SCHIFF BASES - World Journal of Pharmaceutical Sciences. (n.d.). Retrieved January 12, 2026, from [Link]
-
Problem in synthesis of imine? - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
Suitable solvent for Schiff base reaction? - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
Comparative Study for Synthesis of Schiff Base Ligand. (n.d.). Retrieved January 12, 2026, from [Link]
-
Synthesis of N, N' bis (2-hydroxy benzylidene) benzidine. - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
Synthesis and study of the linear and nonlinear properties of N,N′-bis (2-hydroxybenzylidene) benzidine using Z-scan technique and quantum mechanical calculations. (n.d.). Retrieved January 12, 2026, from [Link]
-
Benzaldehyde Condensation - Chemcess. (n.d.). Retrieved January 12, 2026, from [Link]
-
An Overview: Using Different Approaches to Synthesis New Schiff Bases Materials. (2024). Diyala Journal of Science. [Link]
-
Need help with imine formation : r/Chempros - Reddit. (n.d.). Retrieved January 12, 2026, from [Link]
-
(PDF) Synthesis and Spectroscopic Characterization for Bis (salysylaldehyde) Benzidine. (n.d.). Retrieved January 12, 2026, from [Link]
-
19.8: Nucleophilic Addition of Amines- Imine and Enamine Formation - Chemistry LibreTexts. (n.d.). Retrieved January 12, 2026, from [Link]
-
Benzoin condensation - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]
-
Benzoin Condensation and Perkin Condensation | Pharmaguideline. (n.d.). Retrieved January 12, 2026, from [Link]
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- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
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- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemistry.bnmu.ac.in [chemistry.bnmu.ac.in]
- 8. chemcess.com [chemcess.com]
- 9. Benzoin condensation - Wikipedia [en.wikipedia.org]
- 10. Benzoin Condensation and Perkin Condensation | Pharmaguideline [pharmaguideline.com]
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- 14. journals.stmjournals.com [journals.stmjournals.com]
- 15. Synthesis and Spectroscopic Characterization for Bis (salysylaldehyde) Benzidine [article.sapub.org]
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- 17. jrmbs.scu.ac.ir [jrmbs.scu.ac.ir]
- 18. reddit.com [reddit.com]
Technical Support Center: N,N'-Bisbenzylidenebenzidine Synthesis
Welcome to the technical support resource for the synthesis of N,N'-Bisbenzylidenebenzidine. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common failures in this classic imine condensation reaction. Instead of a rigid FAQ, we will explore the reaction pathway, identifying critical failure points and providing robust, scientifically-grounded solutions.
Section 1: Understanding the Core Reaction: The "Why" Behind Imine Synthesis
The synthesis of this compound is a Schiff base condensation between benzidine and two equivalents of benzaldehyde. This reaction is a nucleophilic addition-elimination process where the primary amino groups of benzidine attack the carbonyl carbons of benzaldehyde. The resulting carbinolamine intermediates then dehydrate to form the stable carbon-nitrogen double bonds (imines).
The entire process is reversible, and its success hinges on effectively removing the water byproduct to drive the equilibrium toward the product, in accordance with Le Châtelier's principle.[1][2] Many common failures can be traced back to a misunderstanding of this fundamental equilibrium.
Caption: Reversible formation of this compound.
Section 2: Troubleshooting Common Reaction Failures
This section is structured as a series of questions you might ask when a reaction fails, providing detailed explanations and corrective actions.
Q1: My reaction shows no product formation or extremely low conversion on TLC. What went wrong?
This is a common and frustrating issue, often pointing to problems with reagents or fundamental reaction conditions. Let's break down the likely culprits.
A1: Root Cause Analysis for Low/No Product
-
Cause 1: Presence of Water: This is the most frequent cause of failure. The condensation reaction that forms the imine is reversible and produces water.[3] If your solvent or reagents are not anhydrous, the equilibrium will be shifted back towards the starting materials.[1]
-
Solution: Use anhydrous solvents. If using solvents like ethanol or methanol, they should be freshly distilled or sourced from a sealed bottle. For non-protic solvents like toluene or dichloromethane, drying over molecular sieves (4Å) is effective.[4] Consider using a Dean-Stark apparatus if refluxing in a solvent like toluene to azeotropically remove water as it forms.[4]
-
-
Cause 2: Impure Starting Materials:
-
Benzidine: Benzidine is susceptible to oxidation, which can result in colored impurities and reduced reactivity. The amino groups are the reactive sites; if they are oxidized or otherwise compromised, the reaction cannot proceed.
-
Benzaldehyde: Benzaldehyde readily oxidizes in air to form benzoic acid. This acidic impurity can protonate the benzidine's amino groups, rendering them non-nucleophilic and halting the reaction.[5]
-
Solution: Use freshly distilled or purified starting materials. Aniline, a related primary amine, is often distilled from zinc dust to prevent oxidation, a technique that can be adapted for benzidine if significant oxidation is suspected.[4] Benzaldehyde should be sourced from a fresh bottle or washed with a sodium bicarbonate solution to remove acidic impurities, then dried.
-
-
Cause 3: Incorrect pH: While often performed without an explicit catalyst, imine formation is catalyzed by acid.[5] However, the pH must be carefully controlled.
-
Too Acidic (pH < 4): All of the benzidine will be protonated to its ammonium salt form. This removes the lone pair on the nitrogen, making it non-nucleophilic and unable to attack the benzaldehyde carbonyl.[5]
-
Too Basic (pH > 7): There is insufficient acid to protonate the hydroxyl group of the carbinolamine intermediate, which is necessary for it to leave as a water molecule.[5]
-
Solution: The optimal pH is typically mildly acidic, around 4.5-5.5.[5] Adding a few drops of glacial acetic acid can effectively catalyze the reaction without over-acidifying the medium.[6]
-
Caption: Troubleshooting flowchart for low or no product yield.
Q2: My reaction worked, but the product is an oil or a sticky solid that I can't purify. How do I get a clean, crystalline product?
This issue points towards problems in the work-up and purification stages. The crude product may contain unreacted starting materials, byproducts, or residual solvent.
A2: Strategies for Effective Purification
The product, this compound, is a solid at room temperature.[7] If you are obtaining an oil or a gum, it is highly impure.
-
Problem 1: Incomplete Reaction: Unreacted benzaldehyde (a liquid) or benzidine can act as a eutectic impurity, depressing the melting point of the product and making it oily.
-
Solution: Before work-up, ensure the reaction has gone to completion using TLC. If starting material is still present, consider extending the reaction time or gently heating.
-
-
Problem 2: Hydrolysis During Work-up: The imine product is sensitive to hydrolysis, especially under acidic conditions.[5] Washing with aqueous solutions can revert the product back to its starting materials.
-
Solution: Minimize contact with water during work-up. If an aqueous wash is necessary, use a neutral or slightly basic solution (e.g., saturated sodium bicarbonate) and work quickly. Ensure all organic layers are thoroughly dried with a drying agent like anhydrous MgSO₄ or Na₂SO₄ before solvent removal.[4]
-
-
Problem 3: Incorrect Purification Technique:
-
Solution: Recrystallization: This is the most effective method for purifying the solid product.[8] The key is selecting an appropriate solvent.
-
Protocol: Standard Recrystallization for this compound
-
Solvent Selection: In a test tube, add a small amount of your crude product and a few drops of a candidate solvent (e.g., ethanol). Heat the mixture. If it dissolves completely when hot and precipitates upon cooling, it is a good solvent.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to the flask and heat the mixture (e.g., on a hot plate) with stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the hot solution is colored, it may indicate impurities. Remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[8]
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask to remove the charcoal. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal yield.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals thoroughly, either air-drying or in a vacuum oven, to remove all traces of solvent.
| Solvent System | Typical Use Case | Expected Purity |
| Ethanol | General purpose recrystallization.[10] | >98% |
| Ethanol/Water | For when solubility in pure ethanol is too high at room temp. | >99% (with care) |
| Toluene/Hexane | For less polar impurities. | >98% |
| Dichloromethane/Methanol | For column chromatography followed by precipitation. | >99% |
Section 3: Advanced Troubleshooting & FAQs
-
Q: I see multiple spots on my TLC plate even after purification. What could they be?
-
A: Besides starting materials, you might be seeing the mono-substituted product (N-benzylidenebenzidine), where only one of the amino groups has reacted. This can happen with insufficient benzaldehyde (use a slight excess, e.g., 2.1-2.2 equivalents) or short reaction times. Hydrolysis on the silica gel TLC plate itself can also occur, causing streaking or the appearance of starting material spots. To mitigate this, you can add a small amount of triethylamine (0.5-1%) to your TLC eluent.[8]
-
-
Q: Can I use a different solvent? My starting materials are not soluble in ethanol.
-
A: Yes. Solvent choice is critical and depends on reagent solubility.[10] Dichloromethane (DCM), Tetrahydrofuran (THF), and Toluene are common alternatives. Protic solvents like methanol and ethanol can participate in the reaction mechanism but are generally effective.[3][10] If solubility is a major issue, a mixture of solvents like DMSO/Methanol might be necessary, but be aware that high-boiling point solvents like DMSO are difficult to remove.[10]
-
-
Q: Is a catalyst always necessary?
-
A: Not always. The reaction between aromatic aldehydes and anilines is often rapid at room temperature or with gentle heating.[11] However, for less reactive substrates or to increase the reaction rate, a catalytic amount of a weak acid like acetic acid is beneficial.[6] Some modern "green" methods even use catalysts like Kinnow peel powder or operate in supercritical CO₂, where the in-situ formation of carbonic acid from byproduct water acts as an autocatalyst.[12][13]
-
References
- Mechanisms of imine exchange reactions in organic solvents.RSC Publishing.
- What is best solvent for imine formation (Schiff synthesis, SN2 type reaction)?
- Imine preparation & form
- Utilizing the Imine Condensation in Organic Chemistry Teaching Laboratories.
- Autocatalytic Green Synthesis of Imines.ChemistryViews.
- Application Notes and Protocols for the Purification of N,N-Dibenzyl-p-anisidine.Benchchem.
- Preparation method of N, N '-bis (3-methylphenyl) -N, N' -diphenyl benzidine.
- Synthesis of N, N' bis (2-hydroxy benzylidene) benzidine.
- Reaction of N-benzylidenebenzylamine with aniline.
- Synthesis of N-benzylidenebenzylamine.
- This compound.ChemicalBook.
- Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents.
- When preparing imine from Aniline with Benzaldehyde, Acetophenone and Hexanone, I am straggling to obtain pure product. Can you please suggest one?
- Reaction with Primary Amines to form Imines.Chemistry LibreTexts.
- Synthesis of N-Benzylideneaniline by Schiff base reaction using Kinnow peel powder as Green catalyst.
- Synthesis and spectroscopic studies of some imines derived from Benzidine and their conversion to 1, 3-oxazepine derivatives.
- Synergic Effects Between N‑Heterocyclic Carbene and Chelating Benzylidene−Ether Ligands.
- Reactions of Aldehydes and Ketones with Amines-Practice Problems.Chemistry Steps.
- Method of producing n-benzylidene benzylamine.
- Imines - Properties, Formation, Reactions, and Mechanisms.Master Organic Chemistry.
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Technical Support Center: Optimization of Reaction Conditions for Schiff Base Formation
Welcome to the technical support center for Schiff base (imine) synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the formation of Schiff bases. We provide in-depth, field-proven insights into optimizing reaction conditions, troubleshooting common issues, and ensuring the stability of your final products.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during synthesis in a direct question-and-answer format.
Q1: My reaction has stalled, and the NMR spectrum shows significant amounts of unreacted aldehyde and amine. What's going wrong?
This is the most common issue in Schiff base synthesis and almost always points to an unfavorable equilibrium.[1][2]
Core Scientific Principle: Schiff base formation is a reversible condensation reaction that produces water as a byproduct.[3][4][5] According to Le Châtelier's principle, the accumulation of water in the reaction mixture will push the equilibrium back towards the starting materials, preventing the reaction from reaching completion.[1][2]
Troubleshooting & Optimization Strategy:
-
Aggressive Water Removal: The single most critical factor for driving the reaction forward is the active removal of water as it forms.[1][2][6]
-
Azeotropic Distillation: For solvents like toluene or benzene that form an azeotrope with water, a Dean-Stark apparatus is the most effective method for physically removing water from the reaction vessel.[2][6][7]
-
Dehydrating Agents: If using solvents like alcohols, ethers, or dichloromethane, add a chemical drying agent directly to the mixture. Common choices include anhydrous magnesium sulfate (MgSO₄), sodium sulfate (Na₂SO₄), or molecular sieves (3Å or 4Å are typical).[1][2][3][4][7] Molecular sieves are particularly effective as they irreversibly trap water.[1][7]
-
-
Review Stoichiometry: Ensure an accurate 1:1 molar ratio of the amine and carbonyl compound. Sometimes, using a slight excess (e.g., 1.1 equivalents) of the more volatile or easily removed reactant can help drive the reaction.[1]
-
Check Reactant Purity: Impurities in your starting materials can inhibit the reaction.[2] Ensure aldehydes are free of the corresponding carboxylic acid (which can form an unreactive ammonium salt with the amine) and that the amine is pure.
Q2: The reaction is extremely slow, even with heating. How can I accelerate it?
Slow reaction kinetics can be caused by several factors, including sterically hindered reactants, weakly nucleophilic amines, or suboptimal pH.
Core Scientific Principle: The reaction proceeds via a two-step mechanism: nucleophilic attack of the amine on the carbonyl carbon to form a carbinolamine intermediate, followed by acid-catalyzed dehydration to form the imine.[8] The dehydration of the carbinolamine is typically the rate-determining step.[8]
Troubleshooting & Optimization Strategy:
-
Catalyst Implementation: The reaction is catalyzed by acid.[3][8]
-
Mild Acid Catalysis: Adding a catalytic amount (e.g., a few drops) of a mild acid like glacial acetic acid or p-toluenesulfonic acid (p-TsOH) can significantly increase the rate.[6][9] The acid protonates the hydroxyl group of the carbinolamine intermediate, making it a better leaving group (water).[6][10]
-
pH Control is Critical: The optimal pH for Schiff base formation is generally mildly acidic, typically in the range of 4-6.[2][11] If the pH is too low (strongly acidic), the amine nucleophile will be protonated to form a non-nucleophilic ammonium salt, stopping the initial addition step.[8][11][12] If the pH is too high, there isn't enough acid to effectively catalyze the dehydration step.[8][12][13]
-
-
Increase Temperature: For sluggish reactions, increasing the temperature by refluxing the solvent is a standard approach. However, be mindful of the thermal stability of your reactants and products.[2]
-
Solvent Choice: The choice of solvent can impact reaction rate. While alcohols like ethanol and methanol are common, for difficult reactions, a higher-boiling non-polar solvent like toluene (used with a Dean-Stark trap) is often more effective.[7][14]
Q3: My Schiff base product looks pure by TLC, but it decomposes during workup or upon standing. How can I improve its stability?
Imine bonds are susceptible to hydrolysis, especially in the presence of acid and water.[1][3][9] This is the reverse of the formation reaction. Schiff bases derived from aliphatic aldehydes and ketones are particularly unstable.[1][2][8]
Troubleshooting & Optimization Strategy:
-
Anhydrous Workup & Purification:
-
During the workup, if an acid catalyst was used, it should be neutralized (e.g., with a mild base like NaHCO₃ solution) before any aqueous extraction steps.[9]
-
Use dry solvents for purification (e.g., recrystallization or chromatography). Avoid exposing the compound to atmospheric moisture for extended periods.[1]
-
-
Proper Storage:
-
Consider Derivatization: If the imine is inherently too unstable for your application, it can be reduced in situ to the corresponding secondary amine using a mild reducing agent like sodium borohydride (NaBH₄).[15] Secondary amines are significantly more stable than imines.
Frequently Asked Questions (FAQs)
What is the optimal pH for Schiff base formation? The optimal pH is a delicate balance. It is typically in the mildly acidic range of 4 to 6.[2][11] In this range, there is enough acid to catalyze the rate-limiting dehydration step, but not so much that it renders the amine starting material non-nucleophilic by protonating it.[8][11]
Which solvent should I choose? The choice depends on the solubility of your reactants and the method of water removal.
-
Ethanol/Methanol: Good general-purpose solvents where reactants are soluble. Often used with dehydrating agents like molecular sieves.[14][16]
-
Toluene/Benzene: Ideal for use with a Dean-Stark apparatus for efficient azeotropic water removal, especially for difficult or equilibrium-limited reactions.[7]
-
Dichloromethane (DCM)/Chloroform: Can be used with drying agents like MgSO₄.[4][7]
-
Aprotic Polar Solvents (DMF, DMSO): Useful when reactants have poor solubility in other common solvents.[14][17]
-
Solvent-Free/Green Solvents: In some cases, reactions can be run neat (by grinding reactants) or in greener solvents like water, which can sometimes accelerate the reaction due to hydrophobic effects.[14][18][19]
Is a catalyst always necessary? Not always, but it is highly recommended for efficient synthesis. While some highly reactive aldehydes and amines can condense without a catalyst, most reactions benefit significantly from acid catalysis to accelerate the dehydration step.[9] Both acid and base catalysis are possible, though acid catalysis is far more common.[6][8]
How do I choose between a Dean-Stark trap and molecular sieves?
-
Use a Dean-Stark trap when your solvent forms a low-boiling azeotrope with water (e.g., toluene, benzene) and your reaction requires prolonged heating at reflux.[6][7] It is excellent for larger-scale reactions.
-
Use molecular sieves (typically 3Å or 4Å) for reactions in solvents that do not form a suitable azeotrope (e.g., ethanol, DCM, THF) or for reactions run at or below room temperature.[1][6][7] They are very convenient for small-scale experiments.
Visualized Mechanisms and Workflows
General Mechanism of Schiff Base Formation
The reaction proceeds via nucleophilic addition of the primary amine to the carbonyl group, forming a carbinolamine intermediate, which then undergoes acid-catalyzed dehydration.
Caption: General mechanism of Schiff base formation.
Troubleshooting Workflow for Low Reaction Yield
This decision tree provides a logical path for diagnosing and solving low-yield issues.
Caption: Troubleshooting workflow for low Schiff base yield.
Experimental Protocols
Protocol 1: General Synthesis using a Dean-Stark Apparatus
This protocol is suitable for reactions in toluene to ensure complete water removal.
-
Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is oven-dried.
-
Reagent Addition: To the flask, add the aldehyde (1.0 eq), the primary amine (1.0-1.1 eq), and a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~0.01 eq).
-
Solvent: Add sufficient dry toluene to dissolve the reactants upon heating. Fill the Dean-Stark trap with toluene.
-
Reaction: Heat the mixture to reflux. As the reaction proceeds, the toluene-water azeotrope will distill into the trap. The denser water will collect at the bottom while the toluene overflows back into the flask.[6]
-
Monitoring: Monitor the reaction progress by TLC or by observing the amount of water collected in the trap. The reaction is complete when no more water is produced.
-
Workup: Cool the reaction to room temperature. Wash the organic mixture with a saturated aqueous solution of NaHCO₃ (to neutralize the acid catalyst), followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude Schiff base.
-
Purification: Purify the crude product as necessary, typically by recrystallization or column chromatography.
Data Tables for Quick Reference
Table 1: Common Solvents for Schiff Base Synthesis
| Solvent | Boiling Point (°C) | Key Features & Typical Use Case |
| Toluene | 111 | Forms azeotrope with water; excellent for Dean-Stark apparatus.[7] |
| Ethanol | 78 | Good general-purpose solvent; requires a dehydrating agent (e.g., molecular sieves).[14] |
| Methanol | 65 | Similar to ethanol, but lower boiling point.[14] |
| Dichloromethane (DCM) | 40 | Useful for room temperature reactions; requires a dehydrating agent.[4] |
| Tetrahydrofuran (THF) | 66 | Aprotic ether solvent; requires a dehydrating agent.[15][17] |
| Dimethylformamide (DMF) | 153 | High-boiling polar aprotic solvent for poorly soluble reactants.[14][17] |
References
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Imines - Properties, Formation, Reactions, and Mechanisms. (2022). Master Organic Chemistry. [Link]
-
REVIEW ON SCHIFF BASES. (2021). World Journal of Pharmaceutical Sciences. [Link]
-
Suitable solvent for Schiff base reaction? (2016). ResearchGate. [Link]
-
How do I remove water from imine formation reactions? (2015). ResearchGate. [Link]
-
Green Solvents In Synthesis Of Schiff's Base: A Comprehensive Review Of Sustainable Approach. (2024). STM Journals. [Link]
-
Imine formation-Typical procedures. (2024). OperaChem. [Link]
-
An Efficient Catalyst for the Synthesis of Schiff Bases. (2015). ResearchGate. [Link]
-
What is the best pH for the preparation of a Schiff base from guanine and salicylaldehyde? (2024). ResearchGate. [Link]
-
Utilizing the Imine Condensation in Organic Chemistry Teaching Laboratories to Reinforce Steric Effects, Electronic Effects, and Green Chemistry Principles. (2023). Journal of Chemical Education. [Link]
-
What solvent should I use to make a Schiff base from a ketone starting material? (2024). ResearchGate. [Link]
-
Optimum pH range for formation of Schiff bases. (2018). Chemistry Stack Exchange. [Link]
-
Synthesis and Evaluation of Schiff Base-Metal Complexes as Efficient Catalysts for Green Chemistry. (n.d.). JETIR. [Link]
-
INTRODUCTION OF SCHIFF BASES. (n.d.). IIP Series. [Link]
-
Water-soluble Schiff base ligands and metal complexes: an overview considering green solvent. (2024). RSC Publishing. [Link]
-
A COMPARISON OF IMINE FORMING METHODOLOGIES. (1999). Organic Preparations and Procedures International. [Link]
-
What is the most suitable solvent to use in reducing a schiff base with sodium borohydrate and what is the most effective method in doing so? (2014). ResearchGate. [Link]
-
Complexation behaviour and stability of Schiff bases in aqueous solution. The case of an acyclic diimino(amino) diphenol and its reduced triamine derivative. (2004). Dalton Transactions. [Link]
- Schiff base metal complexes for use as catalysts in organic synthesis. (n.d.).
-
Kinetic Study of the Hydrolysis of Schiff Bases Derived from 2-Aminothiophenol. (1998). International Journal of Chemical Kinetics. [Link]
-
Schiff base Reaction-Mechanism, Rxn setup and Application. (2022). YouTube. [Link]
-
Schiff base. (n.d.). Wikipedia. [Link]
-
Hydrolysis of Schiff bases, 1. Kinetics and mechanism of spontaneous, acid, and base hydrolysis of N-(2/4-hydroxybenzylidene)-2-aminobenzothiazoles. (1993). ResearchGate. [Link]
-
Synthesis and Characterization of New Chiral Schiff Base Complexes with Diiminobinaphthyl or Diiminocyclohexyl Moieties as Potential Enantioselective Epoxidation Catalysts. (2002). Inorganic Chemistry. [Link]
-
Optimization of the Model Reaction Conditions for the Preparation. (2019). ResearchGate. [Link]
-
12.6: Reactions of Aldehydes and Ketones with Amines. (2020). Chemistry LibreTexts. [Link]
-
Kinetic features of the base hydrolysis of schiff base complexes. (2012). Avento. [Link]
-
Role of pH on the formation of the coordination compounds with the Schiff base derived from 3-formylsalicylic acid and 4-amino-2,3-dimethyl-1-phenyl-3- pyrazolin-5-one. (2015). ResearchGate. [Link]
-
On the Mechanism of Schiff Base Formation and Hydrolysis. (1962). Journal of the American Chemical Society. [Link]
-
Optimization of Reaction Conditions. (2020). ResearchGate. [Link]
-
Breaking the Equilibrium and Improving the Yield of Schiff Base Reactions by Pervaporation: Application to a Reaction Involving n-butylamine and Benzaldehyde. (2023). MDPI. [Link]
-
Synthesis of Schiff base. (2022). Reddit. [Link]
-
Comparative Study for Synthesis of Schiff Base Ligand. (n.d.). SlideShare. [Link]
-
Synthesis of Schiff base ligands under environment friendly conditions: A systematic review. (2025). ResearchGate. [Link]
-
How do we solves solubility issues with Cu(II) Schiff base complexes in biological assays? (2025). ResearchGate. [Link]
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N,N'-Bisbenzylidenebenzidine solubility issues and solutions
Prepared by the Office of the Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with N,N'-Bisbenzylidenebenzidine. It addresses common solubility challenges and offers practical, field-proven solutions to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general solubility characteristics?
This compound is a Schiff base, an organic compound with the molecular formula C₂₆H₂₀N₂. Structurally, it is a large, aromatic, and largely non-polar molecule. This chemical nature dictates its solubility, following the principle of "like dissolves like".[1] It is generally insoluble in aqueous solutions and sparingly soluble in polar protic solvents like cold water.[1][2][3] Its solubility significantly improves in organic solvents, particularly with increased temperature.[1][4]
Q2: What is the best way to store this compound solutions?
For long-term storage, solutions should be kept in tightly sealed containers in a cool, dry, and well-ventilated place, away from light and oxidizing agents.[5][6] Given that this compound is a solid at room temperature, it is often best stored in its solid form. If a stock solution is required, choose a solvent in which it is highly soluble and that is stable and appropriate for your downstream application. Ensure the storage container is compatible with the chosen solvent.
Q3: Can pH be adjusted to improve the solubility of this compound?
While adjusting pH is a common technique for ionizable compounds, it is less effective for this compound.[7] As a Schiff base, it lacks strongly acidic or basic functional groups. However, be aware that strong acidic conditions can lead to the hydrolysis of the imine (C=N) bonds, breaking the molecule down into its constituent parts: benzidine and benzaldehyde. Therefore, aggressive pH modification is not recommended.
Troubleshooting Guide: Solubility Issues
This section addresses specific problems you may encounter during the dissolution of this compound.
Issue 1: My this compound powder is not dissolving in the selected solvent at room temperature.
Cause: This is the most common issue and typically stems from an improper match between the solute and the solvent at ambient temperature or insufficient dissolution time. The large, non-polar structure of this compound requires a solvent with similar characteristics or the input of energy to overcome the crystal lattice energy.
Solutions:
-
Apply Heat: The solubility of most solid organic compounds increases significantly with temperature.[1][4] Gently heat the solution while stirring. Ensure your solvent's boiling point is not exceeded and that you are following appropriate safety precautions.
-
Increase Agitation: Simple stirring may not be enough. Use a magnetic stirrer or sonication to increase the interaction between the solvent and the solute particles, which can accelerate the rate of dissolution.
-
Re-evaluate Your Solvent Choice: If heating and agitation do not work, the solvent may be inappropriate. Consult the solubility data table below. For this compound, solvents like Dimethylformamide (DMF), Dichloromethane (DCM), or Chloroform are often effective starting points. A study on benzidine Schiff bases noted the use of methanol for synthesis, suggesting solubility in this solvent, likely when heated.[8]
-
Reduce Particle Size: If you are working with large crystals, grinding the solid into a fine powder will increase the surface area available for the solvent to interact with, speeding up dissolution.[9]
Issue 2: The compound dissolved when heated, but it crashed out of solution (precipitated) upon cooling.
Cause: This occurs when the solution becomes supersaturated as it cools. The solubility of this compound is temperature-dependent, and as the temperature drops, the solvent can no longer hold the same amount of solute.[4][10]
Solutions:
-
Use a Co-Solvent System: This is an excellent strategy to fine-tune the polarity of your solvent system. For example, if your compound is dissolved in a good solvent like DCM but precipitates, you can add a small amount of a more polar "anti-solvent" (like hexane) while the solution is hot until it just starts to become cloudy. Then, add a drop or two of the good solvent (DCM) to redissolve the precipitate. This brings the solution closer to its saturation point at a higher temperature, promoting better crystal formation upon cooling. Using co-solvents like ethanol/water or dichloromethane/methanol is a common practice.[11][12]
-
Maintain Elevated Temperature: If your experiment allows, simply perform the subsequent steps at an elevated temperature where the compound remains soluble.
-
Increase Solvent Volume: The simplest solution is to use a larger volume of the solvent. This will create a more dilute solution that may remain stable upon cooling to room temperature. However, this may not be ideal for all experimental setups.
Issue 3: Instead of forming a clear solution or fine crystals, the compound has formed an "oil" or a sticky precipitate.
Cause: "Oiling out" happens when a solid melts in the hot solvent before it dissolves or when the solution cools so rapidly that the solute comes out of solution above its melting point, forming a liquid phase instead of solid crystals. This is common when the purity of the compound is low, as impurities can depress the melting point.
Solutions:
-
Slow Down the Cooling Process: Rapid cooling is a primary cause of oiling out.[13] After heating to dissolve the compound, allow the flask to cool slowly to room temperature on a benchtop, insulated with glass wool or paper towels if necessary. Do not place it directly into an ice bath. Slow cooling encourages the formation of well-ordered, pure crystals.[10][13]
-
Add More Solvent: The temperature at which the solution becomes saturated may be above the compound's melting point. By adding more hot solvent, you can lower the saturation temperature to below the melting point, allowing for crystallization to occur properly.
-
Induce Crystallization: If the solution remains supersaturated upon cooling, you may need to induce crystallization. This can be done by:
-
Scratching: Gently scratch the inside surface of the flask with a glass rod at the meniscus. The microscopic scratches provide a nucleation site for crystal growth.[10]
-
Seeding: Add a single, tiny crystal of pure this compound to the cooled solution. This "seed crystal" acts as a template for other molecules to crystallize upon.[10]
-
Data & Protocols
Solubility Reference Table
The following table provides a qualitative summary of solvents for this compound based on its chemical structure and data from related Schiff bases.[8][14][15] Users should always perform a small-scale test first.
| Solvent Class | Solvent Name | Room Temperature Solubility | Hot Solubility | Notes |
| Polar Protic | Water | Insoluble | Insoluble | [2][3] |
| Methanol | Sparingly Soluble | Soluble | Often used as a reaction and recrystallization solvent for Schiff bases.[8][16] | |
| Ethanol | Sparingly Soluble | Soluble | A good choice for recrystallization, sometimes in a mixture with water.[1][11] | |
| Polar Aprotic | Dimethylformamide (DMF) | Soluble | Very Soluble | A strong solvent, often used for compounds that are difficult to dissolve.[8] |
| Acetone | Slightly Soluble | Soluble | A versatile solvent for many organic compounds.[1] | |
| Acetonitrile | Slightly Soluble | Soluble | ||
| Non-Polar | Dichloromethane (DCM) | Soluble | Very Soluble | Effective but volatile. |
| Chloroform | Soluble | Very Soluble | Similar to DCM. | |
| Toluene | Slightly Soluble | Soluble | Good for dissolving non-polar compounds. | |
| Hexane | Insoluble | Sparingly Soluble | Often used as an "anti-solvent" to induce crystallization. |
Diagrams for Experimental Workflow
The following diagrams illustrate key decision-making processes for addressing solubility issues.
Caption: Troubleshooting workflow for initial dissolution failures.
Caption: Decision process for handling precipitation and "oiling out".
Protocol: Standard Recrystallization of this compound
This protocol provides a step-by-step method for purifying this compound, which is fundamentally a process of controlled solubilization and precipitation.[10]
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., Ethanol)
-
Erlenmeyer flasks (x2)
-
Heating source (hot plate or heating mantle)
-
Buchner funnel and filter flask
-
Filter paper
-
Glass rod
Procedure:
-
Solvent Selection: Choose an appropriate solvent from the table above where the compound is sparingly soluble at room temperature but very soluble when hot.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimum amount of the chosen solvent, just enough to create a slurry. Heat the mixture gently with stirring. Continue to add small portions of hot solvent until the solid has just completely dissolved. Avoid adding a large excess of solvent, as this will reduce your final yield.[10]
-
Hot Filtration (Optional): If you observe any insoluble impurities (e.g., dust, particulates), you must perform a hot filtration. To do this, pre-heat a second Erlenmeyer flask and a gravity funnel. Place a fluted filter paper in the funnel and pour the hot solution through it quickly to remove the insoluble material. This step prevents premature crystallization in the funnel.
-
Crystallization: Remove the flask from the heat and cover it. Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, high-purity crystals.[13] Once at room temperature, you may place the flask in an ice bath to maximize the precipitation of the product.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent. Using cold solvent is crucial to wash away soluble impurities without dissolving your product crystals.
-
Drying: Allow the crystals to dry on the filter paper by drawing air through them for several minutes. For complete drying, transfer the solid to a watch glass or use a vacuum oven.
References
-
IARC (1982). Benzidine. In: IARC Monographs on the Evaluation of Carcinogenic Risk of Chemicals to Humans, Vol. 1. International Agency for Research on Cancer. [Link]
-
National Toxicology Program (2021). RoC Profile: Benzidine and Dyes Metabolized to Benzidine. Department of Health and Human Services. [Link]
-
Solubility of Things (n.d.). Benzidine. [Link]
-
Wikipedia (n.d.). Benzidine. [Link]
-
Tarafder, M. T. H., et al. (2014). Synthesis, Characterization, and Bioactivity of Schiff Bases and Their Cd2+, Zn2+, Cu2+, and Ni2+ Complexes Derived from Chloroacetophenone Isomers with S-Benzyldithiocarbazate and the X-Ray Crystal Structure of S-Benzyl-β-N-(4-chlorophenyl)methylenedithiocarbazate. PMC - NIH. [Link]
-
Anilkumar, S. & Sze, L. H. (2023). Biochemistry, Dissolution and Solubility. StatPearls - NCBI Bookshelf. [Link]
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Bio-Rad (n.d.). Chemical Compatibility with the NGC Chromatography System. [Link]
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Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]
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Zughul, M. B., & Badwan, A. A. (2005). Factors Contributing to Solubility Synergism of Some Basic Drugs with β-Cyclodextrin in Ternary Molecular Complexes. ResearchGate. [Link]
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Abdel-Wahab, B. F., et al. (2022). Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents. PMC - NIH. [Link]
-
Belbachir, M., & Bekkar, Z. (2022). Breaking the Equilibrium and Improving the Yield of Schiff Base Reactions by Pervaporation. MDPI. [Link]
-
Amteghy, A. H. (2022). Synthesis, Fluorescence and Thermal Properties of Some Benzidine Schiff Base. NeuroQuantology. [Link]
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Sedić, M., et al. (2021). Novel Biologically Active N-Substituted Benzimidazole Derived Schiff Bases. Molecules. [Link]
-
U.S. Coast Guard (n.d.). Chemical Compatibility Chart. [Link]
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ResearchGate (2023). Which solvents should I use to recrystalize P-anisidine and DNP individually?. [Link]
-
Sterlitech Corporation (n.d.). Chemical Compatibility Chart. [Link]
-
Kafi-Ahmadi, L., Marjani, A. P., & Pakdaman-Azari, M. (2018). Synthesis and Characterization and Antibacterial Properties of N,N'-Bis(4-dimethylaminobenzylidene)benzene-1,3-diamine as New Schiff Base Ligand and its Binuclear Zn(II), Cd(II) Complexes. ResearchGate. [Link]
-
León, O., et al. (2023). Analysis of Asphaltene Precipitation Models from Solubility and Thermodynamic-Colloidal Theories. MDPI. [Link]
-
Shakir, M., et al. (2011). Synthesis and spectroscopic studies on the Schiff base ligand derived from condensation of 2-furaldehyde and 3,3'-diaminobenzidene. PubMed. [Link]
-
YouTube (2020). Recrystallization of Acetanilide. [Link]
-
ResearchGate (n.d.). Synthesis of N-benzylidenebenzylamine. [Link]
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- 2. Acrobat Accessibility Report [ntp.niehs.nih.gov]
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- 16. mdpi.com [mdpi.com]
Technical Support Center: Purification of N,N'-Bisbenzylidenebenzidine
Welcome to the technical support center for the purification of N,N'-Bisbenzylidenebenzidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this Schiff base.
I. Understanding the Purification Landscape
This compound is a Schiff base synthesized through the condensation reaction of benzaldehyde and benzidine. The purity of the final product is crucial for its subsequent applications. The primary purification challenges often stem from the presence of unreacted starting materials, mono-substituted intermediates, and side products. This guide will walk you through the most effective purification techniques and provide solutions to common experimental hurdles.
II. Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you might encounter during the purification of this compound in a question-and-answer format.
Question 1: My crude product is a different color than the expected yellow. What could be the cause?
Answer: The expected color of pure this compound is typically a yellow solid. Deviations in color can indicate the presence of impurities. For instance, the starting material p-anisidine, which is structurally similar to benzidine, is known to oxidize and turn grey-brown upon exposure to air.[1] While benzidine itself is less prone to air oxidation, impurities in the starting materials or side reactions can lead to a discolored crude product. It is also possible that highly colored impurities are formed from side reactions during the synthesis.
Recommended Actions:
-
Ensure the purity of your starting materials, benzaldehyde and benzidine, before synthesis. If necessary, purify the starting materials. For example, benzaldehyde can be distilled to remove benzoic acid.
-
Consider the use of activated charcoal during recrystallization to remove colored impurities. However, use it judiciously as it can also adsorb your product, leading to lower yields.
Question 2: I am getting a low yield after purification. What are the likely reasons and how can I improve it?
Answer: Low recovery of the purified product is a common issue. Several factors during the purification process can contribute to this.
Potential Causes and Solutions:
| Possible Cause | Recommended Action |
| Too much solvent used during recrystallization. | Use the minimum amount of hot solvent required to fully dissolve the crude product. This will ensure the solution is saturated upon cooling, maximizing crystal formation.[2] |
| Premature crystallization during hot filtration. | If you are performing a hot filtration to remove insoluble impurities, pre-heat your filtration apparatus (funnel and receiving flask) to prevent the product from crystallizing on the filter paper. |
| Washing the crystals with warm solvent. | Always wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove residual impurities without dissolving a significant amount of the product.[2] |
| Incomplete reaction or significant side product formation. | Optimize your reaction conditions to drive the reaction to completion and minimize side products. This could involve adjusting the stoichiometry of reactants, reaction time, or temperature. |
| Loss of product during column chromatography. | This can happen if the chosen eluent is too polar, causing the product to elute too quickly with impurities. It can also occur if the product streaks on the column. |
Question 3: During recrystallization, my product "oils out" instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This is often because the solvent is too nonpolar for the compound at the given concentration, or the solution is cooled too rapidly.[2]
Troubleshooting Steps:
-
Reheat the solution to dissolve the oil.
-
Add a small amount of a more polar co-solvent to the hot solution to increase the solubility of your compound. For this compound, if you are using a non-polar solvent, adding a small amount of ethanol or acetone might help.
-
Allow the solution to cool more slowly. This encourages the formation of well-defined crystals rather than an oil. You can do this by allowing the flask to cool to room temperature on the benchtop before placing it in an ice bath.
-
Induce crystallization. Scratch the inside of the flask at the surface of the solution with a glass rod. This creates a rough surface that can initiate crystal growth. Adding a seed crystal of pure this compound, if available, is also a very effective method.[2]
Question 4: After column chromatography, my fractions are still impure. How can I improve the separation?
Answer: Ineffective separation during column chromatography can be due to several factors related to the choice of stationary and mobile phases, as well as the column packing and loading techniques.
Strategies for Better Separation:
-
Optimize the Solvent System: The choice of eluent is critical. Use thin-layer chromatography (TLC) to find a solvent system that gives good separation between your product and the impurities. A good rule of thumb is to aim for an Rf value of 0.25-0.35 for the desired compound.[3] For compounds like this compound, a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate is a good starting point.[1]
-
Use a Gradient Elution: If there is a significant difference in the polarity of the compounds to be separated, a gradient elution can be very effective. Start with a less polar solvent system and gradually increase the polarity.[4]
-
Proper Column Packing: Ensure your column is packed uniformly without any air bubbles or cracks, as these can lead to poor separation.
-
Sample Loading: Dissolve your crude product in a minimal amount of the initial eluent and load it onto the column in a narrow band. Alternatively, you can adsorb the sample onto a small amount of silica gel before loading it onto the column.[5]
III. Experimental Protocols
Here are detailed protocols for the two primary methods of purifying this compound.
Protocol 1: Purification by Recrystallization
Recrystallization is an effective technique for purifying solid compounds, assuming a suitable solvent can be found.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, or a mixture of ethanol and water)
-
Erlenmeyer flask
-
Heating source (hot plate or heating mantle)
-
Buchner funnel and filter flask
-
Filter paper
Step-by-Step Methodology:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents. A good recrystallization solvent will dissolve the compound when hot but not when cold. For Schiff bases, ethanol or a mixture of ethanol and water is often a good starting point.[1][6]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a small amount of the chosen solvent. Heat the mixture gently while stirring and continue adding the solvent portion-wise until the solid has just completely dissolved. Avoid adding excess solvent.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If activated charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Pure crystals of this compound should form. To maximize the yield, you can then place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.
Protocol 2: Purification by Column Chromatography
Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Eluent (e.g., a mixture of hexanes and ethyl acetate)
-
Chromatography column
-
Collection tubes
Step-by-Step Methodology:
-
Eluent Selection: Use TLC to determine the optimal eluent system. A good starting point for a moderately polar compound like this compound is a mixture of hexanes and ethyl acetate (e.g., 9:1 v/v).[1] Adjust the ratio to achieve an Rf value of ~0.3 for the product.
-
Column Packing: Prepare a slurry of silica gel in the initial eluent and carefully pour it into the column. Allow the silica to settle, ensuring a uniform packing without any air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a more volatile solvent like dichloromethane) and carefully apply it to the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system, collecting the eluate in fractions.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound.
IV. Visualizing the Workflow
To better illustrate the purification processes, here are diagrams of the experimental workflows.
Caption: Recrystallization workflow for this compound.
Caption: Column chromatography workflow for this compound.
V. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound? The most common impurities are likely unreacted starting materials (benzaldehyde and benzidine) and the mono-substituted intermediate, N-benzylidenebenzidine.
Q2: How can I confirm the purity of my final product? The purity of this compound can be confirmed using a combination of analytical techniques:
-
Melting Point: A sharp melting point close to the literature value is a good indicator of purity.
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed with an appropriate solvent system suggests a high degree of purity.
-
Spectroscopic Methods:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and check for the presence of impurities.
-
FT-IR Spectroscopy: To identify the characteristic functional groups, particularly the imine (C=N) bond.
-
Q3: What is the expected appearance of pure this compound? Pure this compound is expected to be a yellow crystalline solid.
Q4: Can this compound hydrolyze back to its starting materials? Yes, Schiff bases can be susceptible to hydrolysis, especially under acidic conditions, to revert to the corresponding aldehyde and amine.[7] Therefore, it is important to use neutral or slightly basic conditions during workup and purification if hydrolysis is a concern.
VI. References
-
ResearchGate. (n.d.). Synthesis of N, N' bis (2-hydroxy benzylidene) benzidine. [Link]
-
University of California, Los Angeles. (n.d.). Column chromatography. [Link]
-
University of Rochester. (n.d.). Solvents for Recrystallization. [Link]
-
Google Patents. (n.d.). CN1876620A - Preparation method of N, N '-bis (3-methylphenyl) -N, N' -diphenyl benzidine.
-
University of Rochester. (n.d.). Purification: Tips for Flash Column Chromatography. [Link]
-
University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. [Link]
-
Agilent. (n.d.). A Look at Column Choices. [Link]
-
ARKAT USA. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Choices. [Link]
-
ResearchGate. (2023). Which solvents should I use to recrystalize P-anisidine and DNP individually?. [Link]
-
ResearchGate. (2015). (PDF) A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. [Link]
-
Chemistry LibreTexts. (2022). 10.5: Synthesis of Amines. [Link]
-
Preprints.org. (2024). Synthesis and Primary Activity Assay of Novel Benitrobenrazide and Benserazide Derivatives. [Link]
-
PubMed. (2015). Liquid anti-solvent recrystallization to enhance dissolution of CRS 74, a new antiretroviral drug. [Link]
-
YouTube. (2019). Hydrolysis of Amides. [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]
- 4. Purification [chem.rochester.edu]
- 5. Chromatography [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
Technical Support Center: Synthesis of N,N'-Bisbenzylidenebenzidine
Welcome to the technical support center for the synthesis of N,N'-Bisbenzylidenebenzidine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this Schiff base condensation. Our goal is to provide you with the expertise and practical solutions needed to optimize your reaction, maximize yield, and ensure the highest purity of your final product.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis. Each issue is presented in a question-and-answer format, detailing the root cause and providing actionable solutions.
Q1: Why is my yield of this compound unexpectedly low?
Low yields are a frequent issue stemming from several potential causes, including incomplete reactions, competing side reactions, or mechanical loss during workup.
Root Cause Analysis:
-
Incomplete Reaction: The condensation of benzidine with benzaldehyde is a reversible reaction that produces water as a byproduct.[1][2] If water is not effectively removed from the reaction medium, Le Chatelier's principle dictates that the equilibrium will shift back towards the reactants, preventing the reaction from reaching completion.
-
Oxidation of Benzidine: Benzidine, an aromatic diamine, is highly susceptible to oxidation, especially in the presence of air (oxygen).[3][4][5] This oxidation leads to the formation of colored, often polymeric, impurities and consumes the starting material, thereby reducing the yield of the desired Schiff base.[6]
-
Sub-optimal Stoichiometry: An incorrect molar ratio of benzaldehyde to benzidine can lead to the formation of a mono-substituted intermediate (N-benzylidenebenzidine), which may not fully react to form the desired bis-substituted product.
Solutions & Protocols:
-
Water Removal:
-
Azeotropic Distillation: When using a solvent like toluene or benzene, employ a Dean-Stark apparatus to continuously remove water from the reaction mixture as it forms, driving the equilibrium towards the product.
-
Drying Agents: For reactions in other solvents like ethanol, consider adding a chemical drying agent such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves.[7]
-
-
Preventing Oxidation:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen. This is the most effective way to prevent the oxidation of benzidine.[3][4]
-
Degassed Solvents: Use solvents that have been thoroughly degassed by sparging with an inert gas prior to use.
-
-
Stoichiometric Control:
-
Accurately weigh your reagents. Use a slight excess (e.g., 2.1 to 2.2 equivalents) of benzaldehyde to ensure the complete conversion of the limiting benzidine reagent.
-
Q2: My final product is highly colored (e.g., yellow, brown, or reddish) instead of the expected pale yellow. What is the cause and how can I purify it?
Product discoloration is a classic indicator of impurities, primarily arising from the oxidation of the benzidine starting material.
Root Cause Analysis:
-
Oxidized Benzidine Byproducts: The oxidation of benzidine generates highly colored radical cations and diimine species, which can further polymerize.[5][6][8] These intensely colored compounds are common contaminants and are often difficult to remove. Julius (1884) and Barzilowsky (1886) initially misidentified these dark blue substances as simple salts rather than oxidation products.[5]
-
Residual Starting Materials: If the reaction is incomplete, unreacted benzidine (which may have oxidized during workup) or benzaldehyde can contaminate the final product.
Solutions & Purification Protocols:
-
Prevention: The best solution is prevention. Strictly adhere to the use of an inert atmosphere during the reaction as described in Q1.
-
Purification by Recrystallization: Recrystallization is a highly effective method for purifying the final product and removing colored impurities.[9]
-
Protocol: Recrystallization from Ethanol
-
Dissolve the crude this compound product in a minimum amount of hot ethanol (95% or absolute).
-
If the solution is still colored, you can add a small amount of activated charcoal to adsorb the colored impurities. Caution: Use charcoal sparingly as it can also adsorb your product.
-
Perform a hot filtration to remove the charcoal and any insoluble impurities.
-
Allow the clear filtrate to cool slowly to room temperature. The purified product should crystallize as pale yellow needles.
-
To maximize recovery, place the flask in an ice bath for 30-60 minutes.
-
Collect the crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry thoroughly.[9]
-
-
Q3: I'm observing unexpected peaks in my analytical data (NMR/IR). What are the likely side products?
Unexpected analytical signals often point to specific, predictable side reactions.
Root Cause Analysis:
-
Mono-substituted Product: A common byproduct is the mono-imine, N-benzylidenebenzidine. This occurs when only one of the two amino groups on benzidine has reacted with benzaldehyde. This is more likely if the stoichiometry is not carefully controlled or if the reaction is stopped prematurely.
-
Benzoin Condensation of Benzaldehyde: In the presence of certain catalysts (like cyanide, which is not typically used here but illustrates a reactivity pattern) or under basic conditions, benzaldehyde can undergo self-condensation to form benzoin.[10][11][12] While less common under typical Schiff base conditions, it's a potential side reaction if reaction conditions are not well-controlled.
-
Oxidation Products: As discussed, various oxidation products of benzidine can exist, which will have complex and distinct spectral signatures.[8]
Solutions & Mitigation:
-
Ensure Stoichiometric Excess of Aldehyde: Using a slight excess of benzaldehyde helps drive the reaction to the bis-substituted product.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting materials and the mono-substituted intermediate. The reaction should only be stopped once the benzidine spot is completely consumed.
-
Control pH and Temperature: Avoid strongly basic conditions that might favor aldehyde self-condensation. The reaction is often run under neutral or mildly acidic conditions.[1] Maintain the recommended reaction temperature to avoid thermal decomposition or unwanted side reactions.
Frequently Asked Questions (FAQs)
-
Is an acid catalyst necessary for this reaction? While many Schiff base syntheses are accelerated by an acid catalyst (e.g., a drop of glacial acetic acid), the reaction between aromatic amines and aromatic aldehydes can often proceed efficiently without one.[13][14] The aromaticity of both components provides additional stability to the final conjugated imine product, which helps to drive the reaction forward.[14] For this specific synthesis, catalysis is often omitted to avoid potential side reactions that can be promoted by acid.
-
What is the optimal solvent for this synthesis? Ethanol is the most commonly used solvent. It is a good solvent for both benzidine and benzaldehyde, and the final product has limited solubility in cold ethanol, which facilitates its crystallization and isolation upon cooling.[15] Toluene can also be used, particularly if a Dean-Stark trap is employed for water removal.
-
What is the mechanism of formation for this compound? The reaction proceeds via a well-established three-step mechanism for each amino group:
-
Nucleophilic Attack: The nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the aldehyde.[2]
-
Proton Transfer: An intramolecular proton transfer occurs, forming a neutral intermediate called a carbinolamine.[2][16]
-
Dehydration: The carbinolamine is dehydrated (loses a molecule of water) to form the final C=N double bond of the imine.[2] This process occurs sequentially at both amino groups of the benzidine molecule.
-
-
What are the critical safety precautions for this synthesis? EXTREME CAUTION IS ADVISED. Benzidine is a known human carcinogen and must be handled with extreme care.[3] Always work in a certified chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. All waste containing benzidine must be disposed of according to institutional and regulatory guidelines for carcinogenic materials.
Experimental Protocols & Data
Optimized Protocol for this compound Synthesis
This protocol is designed to maximize yield and purity by controlling for common side reactions.
-
Reagent Preparation:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzidine (1.84 g, 0.01 mol) in 100 mL of absolute ethanol.
-
Gently warm the mixture if necessary to achieve complete dissolution.
-
Crucial Step: Begin bubbling nitrogen gas through the solution and maintain a positive nitrogen atmosphere throughout the entire reaction to prevent oxidation.
-
-
Reaction:
-
To the stirred benzidine solution, add benzaldehyde (2.23 g, 2.1 mL, 0.021 mol) dropwise at room temperature.
-
Once the addition is complete, heat the mixture to reflux and maintain for 2-3 hours.
-
-
Monitoring & Workup:
-
Monitor the reaction's progress using TLC (e.g., with a 4:1 hexane:ethyl acetate eluent) until the benzidine spot has disappeared.
-
After the reaction is complete, remove the flask from the heat source and allow it to cool slowly to room temperature.
-
Cool the flask further in an ice bath for 30 minutes to maximize crystallization.
-
-
Isolation & Purification:
-
Collect the pale yellow crystalline product by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol.
-
Recrystallize the crude product from hot ethanol as described in the troubleshooting section (Q2) to achieve high purity.
-
Dry the final product under vacuum. Expected yield: >85%. Melting point: ~234-236 °C.
-
Table 1: Summary of Key Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidative degradation of benzidine starting material.[3][4] |
| Stoichiometry | 1 : 2.1 (Benzidine : Benzaldehyde) | Ensures complete conversion of the limiting diamine reagent. |
| Solvent | Absolute Ethanol | Good solubility for reactants; allows for product crystallization upon cooling.[15] |
| Water Removal | Not actively removed in this protocol | The reaction equilibrium is sufficiently product-favored in refluxing ethanol. |
| Catalyst | None | Avoids potential acid-catalyzed side reactions.[13] |
| Temperature | Reflux (~78 °C) | Provides sufficient thermal energy to overcome the activation barrier. |
Visualizations: Mechanisms & Workflows
Diagram 1: Synthesis Pathway
Caption: Main reaction pathway for the synthesis of this compound.
Diagram 2: Primary Side Reaction - Oxidation
Caption: The oxidative degradation pathway of benzidine, a major side reaction.
Diagram 3: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis problems.
References
-
Josephy, P. D., Eling, T., & Mason, R. P. (1983). Oxidative activation of benzidine and its derivatives by peroxidases. The Journal of biological chemistry. [Link]
-
Bhat, I. A., & Duchowicz, P. R. (2009). Oxidation of benzidine and its derivatives by thyroid peroxidase. Journal of Applied Toxicology. [Link]
-
Silva, P. J. (2019). New insights into the mechanism of Schiff base synthesis from aromatic amines in the absence of acid catalyst or polar solvents. PeerJ Preprints. [Link]
-
Kumar, S., & Kumar, A. (2025). Optimizing synthesis: Schiff base derivatives produced via one-pot grinding method and their biological activity exploration. Bulletin of the Chemical Society of Ethiopia. [Link]
-
Moir, J. (1911). Some remarkable oxidation-products of benzidine. Transactions of the Royal Society of South Africa. [Link]
-
Lakshmi, V. M., Zenser, T. V., & Davis, B. B. (2001). Transformation and activation of benzidine by oxidants of the inflammatory response. Carcinogenesis. [Link]
-
Chemcess. (n.d.). Benzaldehyde Condensation. Chemcess. [Link]
-
ResearchGate. (2013). How to increase yield in schiff base preparation from 2-aminopyridine with aromatic aldehydes?. ResearchGate. [Link]
-
Al-Amiery, A. A. (2016). Synthesis of N, N' bis (2-hydroxy benzylidene) benzidine. ResearchGate. [Link]
-
Hernández-Luna, C. E., et al. (2013). BENZIDINE OXIDATION BY ENZYMES FROM FUNGI. ResearchGate. [Link]
-
Al-Amiery, A. A., et al. (2024). An Overview: Using Different Approaches to Synthesis New Schiff Bases Materials. Asian Journal of Nanoscience and Materials. [Link]
-
Bilyk, A. (2022). Beauty in Chemistry: Making Artistic Molecules with Schiff Bases. Coordination Chemistry Reviews. [Link]
-
Wikipedia. (n.d.). Benzoin condensation. Wikipedia. [Link]
-
Pharmaguideline. (n.d.). Benzoin Condensation and Perkin Condensation. Pharmaguideline. [Link]
-
Kuddushi, M., et al. (2018). Synthesis And Infrared Study of Schiff Base Derived From Benzaldehyde And Aniline. HMU CPD. [Link]
-
ResearchGate. (2018). Updating the Benzoin Condensation of Benzaldehyde Using Microwave-Assisted Organic Synthesis and N-Heterocyclic Carbene Catalysis. ResearchGate. [Link]
-
ChemHelp ASAP. (2022). synthesis of an imine or Schiff base - laboratory experiment. YouTube. [Link]
-
Moghal, M. (2020). What is Schiff base|How to do Reaction mechanism of Benzylideneaniline. YouTube. [Link]
- Patent RU2496770C2. Method of producing n-benzylidene benzylamine.
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- 4. Oxidation of benzidine and its derivatives by thyroid peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. peerj.com [peerj.com]
- 14. m.youtube.com [m.youtube.com]
- 15. cpd.hmu.edu.krd [cpd.hmu.edu.krd]
- 16. youtube.com [youtube.com]
Technical Support Center: Scaling Up the Synthesis of N,N'-Bisbenzylidenebenzidine
Welcome to the technical support center for the synthesis of N,N'-Bisbenzylidenebenzidine. This guide is designed for researchers, chemists, and process development professionals who are looking to transition this classic Schiff base condensation from bench-scale to larger, pilot-scale production. We will address common challenges, provide in-depth troubleshooting advice, and offer practical, field-tested protocols to ensure a successful, high-yield, and reproducible scale-up.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing this compound?
The synthesis is a double Schiff base condensation reaction. It involves the reaction of two equivalents of benzaldehyde with one equivalent of benzidine. The reaction is typically catalyzed by a small amount of acid, and the primary byproduct is water.[1]
-
Reactants: Benzidine, Benzaldehyde
-
Product: this compound
-
Byproduct: Water (H₂O)
-
Stoichiometry: 1 mole of benzidine reacts with 2 moles of benzaldehyde.
The core of the reaction is the nucleophilic attack of the amine groups of benzidine on the carbonyl carbons of benzaldehyde, followed by dehydration to form the stable imine (or azomethine) functional groups.[1]
Q2: Why is direct scale-up of a lab procedure for this synthesis often problematic?
Directly scaling a laboratory procedure by simply multiplying reagent quantities can lead to significant issues. The primary challenges in scaling up this synthesis include:
-
Heat Management: The condensation reaction is often exothermic. On a large scale, the surface-area-to-volume ratio decreases, making it harder to dissipate heat. Uncontrolled temperature increases can lead to side reactions and impurity formation.
-
Mass Transfer and Mixing: Ensuring homogenous mixing of reactants is critical. In large reactors, inefficient stirring can create localized "hot spots" or areas of high reactant concentration, leading to lower yields and inconsistent product quality.
-
Water Removal: The formation of water drives the equilibrium towards the product. In a lab flask, a Dean-Stark trap or drying agents like molecular sieves are effective.[2] On a larger scale, azeotropic distillation must be carefully controlled to remove water without losing significant amounts of solvent or reactants.
-
Product Precipitation and Isolation: this compound is a solid product. As the reaction progresses, it may precipitate from the solution. If not managed, this can foul equipment, hinder mixing, and make the final product difficult to handle and purify.
Q3: What is the optimal pH range for this reaction, and why is it important?
The rate of imine formation is highly pH-dependent. The reaction proceeds fastest at a weakly acidic pH, typically between 4 and 5.[3]
-
At High pH (alkaline): There is not enough acid to effectively protonate the hydroxyl group in the carbinolamine intermediate, making it a poor leaving group (it won't leave as water easily). This slows down the crucial dehydration step.[3]
-
At Low pH (strongly acidic): The amine groups on the benzidine reactant become fully protonated to form ammonium salts (R-NH₃⁺). This removes the nucleophilic character of the amine, preventing the initial attack on the benzaldehyde carbonyl group.[3]
Therefore, maintaining a weakly acidic environment, often by using a catalytic amount of a mild acid like acetic acid, is crucial for maximizing the reaction rate.[1]
Experimental Protocols & Scale-Up Considerations
Lab-Scale Synthesis Protocol (Illustrative)
This protocol provides a baseline for producing a high-purity product on a laboratory scale.
Materials:
-
Benzidine (1.84 g, 10 mmol)
-
Benzaldehyde (2.12 g, 2.0 mL, 20 mmol)
-
Ethanol (95%, 50 mL)
-
Glacial Acetic Acid (0.1 mL, catalytic)
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve benzidine in 40 mL of ethanol. Gentle warming may be required.
-
In a separate beaker, dissolve benzaldehyde in 10 mL of ethanol.
-
Add the benzaldehyde solution to the benzidine solution at room temperature with stirring.
-
Add the catalytic amount of glacial acetic acid to the mixture.
-
Heat the mixture to reflux (approx. 80°C) and maintain for 2-3 hours. The product will begin to precipitate as a yellow solid.
-
After the reflux period, allow the mixture to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystallization.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any unreacted starting materials.[4]
-
Dry the product in a vacuum oven at 50-60°C to a constant weight.
Scale-Up Considerations & Parameter Adjustments
The following table outlines key adjustments required when moving from a lab scale (e.g., 10g) to a pilot scale (e.g., 1 kg).
| Parameter | Lab Scale (10 g Product) | Pilot Scale (1 kg Product) | Rationale & Key Considerations |
| Reactor | 250 mL Round-Bottom Flask | 20 L Jacketed Glass Reactor | A jacketed reactor is essential for precise temperature control (both heating and cooling) to manage the exotherm on a large scale. |
| Benzidine | ~5.1 g | ~510 g | Ensure high purity of starting materials. Impurities can act as catalysts for side reactions. |
| Benzaldehyde | ~5.9 g | ~590 g | Use a slight excess (e.g., 2.05 equivalents) to ensure complete conversion of the more expensive benzidine. |
| Solvent (Ethanol) | ~150 mL | ~15 L | The solvent volume must be sufficient to allow for effective stirring but not so dilute that reaction times become impractically long. |
| Agitation | Magnetic Stirrer | Overhead Mechanical Stirrer | An overhead stirrer with appropriate impeller design (e.g., pitched-blade turbine) is required for effective mixing in a large volume and to keep the precipitating solid suspended. |
| Water Removal | Reflux Condenser | Dean-Stark Trap / Azeotropic Distillation | Active removal of water is critical for driving the reaction to completion at scale. Toluene can be used as a co-solvent with ethanol to facilitate azeotropic removal. |
| Heating/Cooling | Heating Mantle / Ice Bath | Reactor Jacket with Thermal Fluid | Allows for controlled heating ramps and rapid cooling if the reaction temperature exceeds the setpoint. |
| Product Isolation | Buchner Funnel | Centrifuge or Nutsche Filter-Dryer | Manual filtration is impractical at this scale. A centrifuge or a contained filter-dryer system is safer and more efficient. |
Troubleshooting Guide
This section is structured to help you diagnose and resolve common issues encountered during the scale-up synthesis.
Issue 1: Low Yield (< 80%)
| Symptom | Possible Cause(s) | Recommended Action(s) |
| Reaction stalls; starting material present after expected reaction time (TLC/HPLC analysis). | 1. Ineffective Water Removal: The equilibrium is not being driven towards the product.[2]2. Incorrect pH: The catalytic acid may have been omitted, or its concentration is too low/high.[3]3. Low Temperature: The reaction rate is too slow. | 1. If using a Dean-Stark trap, ensure the solvent is refluxing vigorously enough to carry over water. Check for blockages. Consider using molecular sieves in the reaction setup if feasible for the scale.[2]2. Check the pH of the reaction mixture. If neutral or alkaline, add a catalytic amount of acetic acid. If too acidic, the reaction will not proceed.[5]3. Verify the internal reactor temperature is at the target (e.g., 80°C for ethanol). |
| Significant amount of brown/tarry byproduct. | 1. Overheating: Localized hot spots due to poor mixing are causing side reactions, such as polymerization of benzaldehyde.[6]2. Air Oxidation: Reactants or product may be sensitive to oxidation at elevated temperatures. | 1. Improve agitation speed. Ensure the reactor's heating fluid is not set too high above the target reaction temperature. Consider a slower, controlled addition of benzaldehyde to manage the initial exotherm.2. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon blanket) to minimize oxidative side reactions. |
| Product lost during workup. | 1. Product is too soluble in the wash solvent. 2. Incomplete Precipitation: The product has not fully crystallized out of solution. | 1. Wash the filtered product with ice-cold solvent. Using room temperature solvent can redissolve a significant portion of the product.[4]2. Ensure the reaction mixture is cooled for a sufficient amount of time in an ice bath before filtration to maximize recovery. |
Issue 2: Product Fails Purity Specifications
| Symptom | Possible Cause(s) | Recommended Action(s) |
| Melting point is low and broad. | Presence of Impurities: Unreacted starting materials or side products are contaminating the final product. | Recrystallization: This is the most effective method for purifying the final product. A good solvent system is one where the product is soluble when hot but sparingly soluble when cold.[4] Ethanol or an ethanol/water mixture is a good starting point. For colored impurities, an activated charcoal treatment during recrystallization can be effective.[4] |
| Analytical data (¹H NMR, IR) shows unexpected peaks. | 1. Incomplete Reaction: Peaks corresponding to benzidine (aromatic protons ~6.7-7.3 ppm) or benzaldehyde (aldehyde proton ~9-10 ppm) are present.2. Mono-substituted Intermediate: The reaction did not go to completion, leaving N-benzylidenebenzidine.3. Solvent Contamination: Residual solvent is trapped in the crystal lattice. | 1. & 2. Increase reaction time or improve water removal to drive the reaction to completion. Recrystallization should remove these impurities.3. Dry the product under vacuum at an appropriate temperature until a constant weight is achieved. |
Visualized Workflows and Logic
General Synthesis and Scale-Up Workflow
The following diagram illustrates the key stages of the process, from initial setup to final product analysis.
Caption: High-level workflow for scaling up this compound synthesis.
Troubleshooting Decision Tree for Low Yield
This diagram provides a logical path to diagnose the root cause of low product yield.
Sources
stability issues of N,N'-Bisbenzylidenebenzidine in solution
Welcome to the Technical Support Center for N,N'-Bisbenzylidenebenzidine. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. As a Senior Application Scientist, my goal is to provide you with not only practical troubleshooting steps but also the underlying scientific principles to empower your experimental design and interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary stability concerns?
This compound is a Schiff base, a class of compounds characterized by the presence of a carbon-nitrogen double bond (imine). The primary stability concern for this and other Schiff bases is its susceptibility to hydrolysis, which is the cleavage of the imine bonds by water.[1] This degradation can be influenced by several factors including pH, the presence of moisture, light, and temperature. Additionally, as indicated in safety data sheets, this compound is light-sensitive, making photodegradation another significant concern.[2]
Q2: How should I store this compound to ensure its stability?
To minimize degradation, this compound should be stored under the following conditions:
-
Tightly Sealed Container: To prevent exposure to atmospheric moisture.
-
Dry Environment: In a desiccator or a controlled low-humidity environment.
-
Protection from Light: In an amber vial or a container stored in the dark.[2]
-
Inert Atmosphere: For long-term storage, consider storing under an inert gas like argon or nitrogen.
-
Controlled Temperature: Store at room temperature as recommended, avoiding excessive heat.[3]
Q3: What are the likely degradation products of this compound?
The most probable degradation pathway is the hydrolysis of the two imine bonds. This would yield benzaldehyde and benzidine.
*dot graph Degradation_Pathway { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
NNBB [label="this compound"]; H2O [label="2 H₂O", shape=plaintext]; Products [label="Degradation Products", shape=plaintext, style=""]; Benzaldehyde [label="Benzaldehyde (2 equivalents)"]; Benzidine [label="Benzidine"];
NNBB -> Products [label="Hydrolysis"]; Products -> Benzaldehyde; Products -> Benzidine; NNBB -> H2O [style=invis];
} dot*
It is also possible that under certain conditions, particularly exposure to light and oxygen, further degradation of benzidine could occur, leading to colored oxidation products.[4]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: My solution of this compound is changing color (e.g., turning yellow or brown) over time. What is happening?
A color change in your solution is a common indicator of chemical degradation.
Possible Causes:
-
Hydrolysis and Oxidation: The primary cause is likely the hydrolysis of the imine bonds to form benzidine and benzaldehyde. While both this compound and its initial hydrolysis products are typically off-white or pale yellow, benzidine is susceptible to oxidation, which can form colored polymeric species. This process can be accelerated by light and the presence of oxygen.
-
Photodegradation: Since the compound is known to be light-sensitive, exposure to ambient or UV light can trigger degradation pathways that may lead to colored byproducts.[2]
Troubleshooting Workflow:
Preventative Measures:
-
Use Anhydrous Solvents: Always use high-purity, anhydrous solvents to prepare your solutions.
-
Work Under Inert Gas: If possible, prepare and handle solutions under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).
-
Protect from Light: Use amber glassware or wrap your containers in aluminum foil.
-
Prepare Fresh Solutions: For sensitive experiments, prepare solutions of this compound immediately before use.
Issue 2: I am seeing unexpected peaks in my HPLC/LC-MS analysis. How can I identify them?
Unexpected peaks are often due to degradation products or impurities.
Identification Strategy:
-
Hypothesize Degradation Products: As mentioned, the most likely degradation products from hydrolysis are benzaldehyde and benzidine .
-
Run Standards: If available, inject standards of benzaldehyde and benzidine into your HPLC system to compare retention times.
-
Mass Spectrometry (MS): If using LC-MS, check the mass-to-charge ratio (m/z) of the unexpected peaks.
-
This compound: C₂₆H₂₀N₂ - Molecular Weight: 360.45 g/mol . Expected [M+H]⁺: 361.17.[5]
-
Benzidine: C₁₂H₁₂N₂ - Molecular Weight: 184.24 g/mol . Expected [M+H]⁺: 185.11.
-
Benzaldehyde: C₇H₆O - Molecular Weight: 106.12 g/mol . Expected [M+H]⁺: 107.05.
-
-
Forced Degradation Study: Intentionally degrade a sample of this compound to confirm the identity of the degradation peaks. A protocol for this is provided in the "Experimental Protocols" section.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ | Identification Notes |
| This compound | C₂₆H₂₀N₂ | 360.45 | 361.17 | Parent compound. |
| Benzidine | C₁₂H₁₂N₂ | 184.24 | 185.11 | Likely primary hydrolysis product. |
| Benzaldehyde | C₇H₆O | 106.12 | 107.05 | Likely primary hydrolysis product. |
| Oxidized Benzidine Species | Variable | > 184 | Variable | May appear as a broad hump or multiple small peaks. Often colored. |
Table 1: Potential Compounds in a Solution of this compound.
Issue 3: I am having difficulty dissolving this compound. What solvents are recommended?
Solvent Selection Rationale:
-
Predicted Good Solubility: Due to its aromatic nature, it is expected to be soluble in many common organic solvents.
-
Predicted Poor Solubility: It is expected to be poorly soluble in highly polar protic solvents like water and in non-polar aliphatic hydrocarbons.
Troubleshooting Solubility:
-
Solvent Choice: Start with solvents like Tetrahydrofuran (THF), Dichloromethane (DCM), or Chloroform. Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are also likely to be good solvents.
-
Gentle Heating: Gently warming the solution can increase the rate of dissolution and solubility. However, be cautious as elevated temperatures can also accelerate degradation.
-
Sonication: Using an ultrasonic bath can help break up solid particles and facilitate dissolution.
-
Purity: Ensure the purity of both your compound and the solvent. Impurities can sometimes affect solubility.
| Solvent | Predicted Qualitative Solubility | Notes |
| Tetrahydrofuran (THF) | Soluble | A good starting point for many applications. |
| Dichloromethane (DCM) | Soluble | A common solvent for organic compounds. |
| Chloroform | Soluble | Similar to DCM. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A polar aprotic solvent, likely to be effective. |
| N,N-Dimethylformamide (DMF) | Soluble | Another effective polar aprotic solvent. |
| Methanol / Ethanol | Sparingly Soluble to Soluble | The polarity may limit high solubility. |
| Acetonitrile | Sparingly Soluble to Soluble | Similar to methanol and ethanol. |
| Water | Insoluble | The imine bonds are also susceptible to hydrolysis in water. |
| Hexane / Heptane | Insoluble | Non-polar aliphatic solvents are unlikely to be effective. |
Table 2: Predicted Qualitative Solubility of this compound. Users should experimentally verify solubility for their specific application.
Experimental Protocols
Protocol 1: Quantitative Solubility Determination (Shake-Flask Method)
This protocol allows you to determine the equilibrium solubility of this compound in a solvent of your choice.
Methodology:
-
Preparation: Add an excess amount of this compound to a vial containing a known volume (e.g., 5.0 mL) of the desired solvent. An excess is indicated by the presence of undissolved solid.
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
Sample Collection: After equilibration, allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant (the clear solution) using a filtered syringe to avoid transferring any solid particles.
-
Analysis: Dilute the supernatant with a suitable solvent to a concentration within the linear range of your analytical method (e.g., HPLC-UV). Analyze the diluted sample and calculate the original concentration in the saturated solution.
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.
Starting HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid or another modifier to improve peak shape).
-
Gradient Program: Start with a higher aqueous composition (e.g., 50% acetonitrile) and ramp up to a higher organic composition (e.g., 95% acetonitrile) over 15-20 minutes. This should elute the more polar degradation products (like benzidine) first, followed by the less polar parent compound.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where all compounds have reasonable absorbance (e.g., 254 nm or 280 nm). A photodiode array (PDA) detector is highly recommended to assess peak purity.
-
Column Temperature: 30 °C.
Method Validation: To ensure your method is "stability-indicating," you must demonstrate that the degradation products are well-separated from the parent compound. This is typically achieved through a forced degradation study.
Protocol 3: Forced Degradation Study
This study will help you identify the retention times of degradation products and confirm that your HPLC method can separate them.
-
Prepare Stock Solutions: Dissolve this compound in a suitable solvent (e.g., acetonitrile) to create a stock solution.
-
Stress Conditions: Aliquot the stock solution into separate vials and subject them to the following stress conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 60 °C for 4-8 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and heat at 60 °C for 4-8 hours.
-
Oxidative Degradation: Add 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Photodegradation: Expose the solution to UV light (e.g., in a photostability chamber) for 24 hours.
-
Thermal Degradation: Heat the solution at 80 °C in the dark for 24 hours.
-
-
Analysis: After the stress period, neutralize the acidic and basic samples, and then dilute all samples to an appropriate concentration for HPLC analysis. Compare the chromatograms of the stressed samples to that of an unstressed control sample.
References
- Silva, A. M. et al. (2005). Benzidine photodegradation: a mass spectrometry and UV spectroscopy combined study. Journal of Mass Spectrometry, 40(6), 760-767.
- Gaddey, P. K., & Sundararajan, R. (2023). Liquid Chromatographic-Electrospray Ionization-Mass Spectrometry Method for the Simultaneous Determination of Gramicidin, Neomycin & Triamcinolone Acetonide and Characterization of Novel Forced Degradation Products. Asian Journal of Chemistry, 35(3), 661-668.
- Spectrum Chemical. (2019).
- Fisher Scientific. (2010).
- International Journal of Pharmaceutical Sciences and Medicine. (2022).
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
- Saleh, D. K. K. (2017). Synthesis and Fluorescence Spectrum of N, N' Bis (2-Hydroxy Benzylidene) Benzidine with Different Solvents and Different PH. American Journal of Optics and Photonics, 5(4), 36-44.
- Neliti. (2022).
- ChemicalBook. (2023). This compound | 6311-48-4.
- MDPI. (2023).
- BenchChem. (2025). solubility issues of N-benzyl-N',N''-diphenylguanidine in common solvents.
- Université catholique de Louvain. (2009). LC–MS characterization of metoclopramide photolysis products.
- PubMed. (2009). Rapid structure elucidation of drug degradation products using mechanism-based stress studies in conjunction with LC-MS(n)
- PubMed. (1994). Newly discovered photodegradation products of nifedipine in hospital prescriptions.
- National Institutes of Health. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.
Sources
common impurities in N,N'-Bisbenzylidenebenzidine and their removal
Welcome to the technical support center for N,N'-Bisbenzylidenebenzidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for handling and purifying this compound. Here, we address common issues encountered during synthesis and purification, with a focus on identifying and removing typical impurities.
I. Understanding the Chemistry: Synthesis and Impurity Formation
This compound is synthesized via a condensation reaction between one equivalent of benzidine and two equivalents of benzaldehyde. The reaction is typically catalyzed by a small amount of acid, such as glacial acetic acid, and is often carried out in a solvent like ethanol.[1]
The primary impurities in the crude product arise from incomplete reaction or side reactions. Understanding the origin of these impurities is the first step in designing an effective purification strategy.
Predicted Common Impurities:
| Impurity | Chemical Structure | Origin |
| Benzidine | C₁₂H₁₂N₂ | Unreacted starting material. |
| Benzaldehyde | C₇H₆O | Unreacted starting material. |
| N-Benzylidenebenzidine | C₁₉H₁₆N₂ | Mono-substituted intermediate from incomplete reaction. |
| Benzoic Acid | C₇H₆O₂ | Oxidation of benzaldehyde, a common side reaction.[2] |
II. Troubleshooting Guide: From Crude Product to Pure Compound
This section is formatted as a series of common problems encountered during the synthesis and purification of this compound, followed by their probable causes and step-by-step solutions.
Problem 1: My final product is an oily or sticky solid, not the expected crystalline material.
-
Possible Cause 1: Presence of unreacted benzaldehyde.
-
Rationale: Benzaldehyde is a liquid at room temperature. Its presence, even in small amounts, can prevent the crystallization of the final product.
-
Solution:
-
Trituration: Vigorously stir the crude product with a non-polar solvent in which this compound is poorly soluble, such as hexane or petroleum ether. Benzaldehyde is soluble in these solvents and will be washed away.
-
Filtration: Filter the solid and wash it thoroughly with the same cold, non-polar solvent.
-
Drying: Dry the solid under vacuum to remove any residual solvent.
-
-
-
Possible Cause 2: Significant amount of the mono-substituted intermediate.
-
Rationale: The mono-substituted product, N-benzylidenebenzidine, may have different physical properties and a lower melting point, contributing to an oily appearance.
-
Solution:
-
Column Chromatography: This is the most effective method for separating the di-substituted product from the mono-substituted intermediate due to their polarity difference. A detailed protocol is provided in Section IV.
-
Recrystallization: Careful recrystallization from a suitable solvent may also selectively crystallize the desired di-substituted product, leaving the more soluble mono-substituted impurity in the mother liquor.
-
-
Problem 2: The NMR spectrum of my product shows unexpected peaks.
-
Scenario A: A singlet around 9.9-10.0 ppm and broad singlets in the aromatic region that do not correspond to the product.
-
Possible Cause: Presence of unreacted benzaldehyde.
-
Rationale: The aldehydic proton of benzaldehyde gives a characteristic singlet in this downfield region.
-
Solution: Follow the purification steps outlined in "Problem 1, Possible Cause 1" to remove residual benzaldehyde.
-
-
Scenario B: A broad peak that disappears upon D₂O shake, and aromatic signals that do not match the symmetric pattern of the di-substituted product.
-
Possible Cause: Presence of unreacted benzidine.
-
Rationale: The -NH₂ protons of benzidine are exchangeable and will disappear after shaking with D₂O. The aromatic protons of benzidine will have a different splitting pattern than the product.
-
Solution:
-
Aqueous Wash: If the crude product is dissolved in an organic solvent, washing with a dilute acid solution (e.g., 1M HCl) will protonate the basic benzidine, making it water-soluble and allowing for its removal in the aqueous phase. Neutralize the organic layer with a mild base (e.g., saturated NaHCO₃ solution) and wash with brine before drying and concentrating.
-
Recrystallization: Benzidine has different solubility properties than the Schiff base product, and recrystallization can be effective for its removal.
-
-
-
Scenario C: A very broad singlet far downfield (around 12-13 ppm).
-
Possible Cause: Presence of benzoic acid.
-
Rationale: The carboxylic acid proton is highly deshielded and appears as a broad singlet in this region.
-
Solution:
-
Base Wash: Dissolve the crude product in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a dilute basic solution like saturated sodium bicarbonate. The benzoic acid will be deprotonated to sodium benzoate, which is soluble in the aqueous layer.
-
Separation: Separate the organic layer, wash with water, then brine, and dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) before evaporating the solvent.
-
-
Problem 3: My TLC shows multiple spots, even after purification.
-
Possible Cause 1: Ineffective purification method.
-
Rationale: The chosen recrystallization solvent may not be optimal for separating the impurities, or the column chromatography conditions may not be providing adequate resolution.
-
Solution:
-
Optimize Recrystallization: Experiment with different solvents or solvent mixtures. Good options for Schiff bases often include ethanol, methanol, or mixtures with water or non-polar solvents like hexane.[3][4]
-
Optimize Column Chromatography: Adjust the polarity of the mobile phase. A gradient elution from a non-polar solvent (e.g., hexane) to a slightly more polar mixture (e.g., hexane/ethyl acetate) can improve separation.[5]
-
-
-
Possible Cause 2: Decomposition on silica gel.
-
Rationale: Schiff bases can sometimes be sensitive to the acidic nature of standard silica gel, leading to hydrolysis back to the starting amine and aldehyde during column chromatography.
-
Solution:
-
Neutralize Silica Gel: Add a small amount of a tertiary amine, like triethylamine (~1%), to the eluent to neutralize the acidic sites on the silica gel.
-
Use Alumina: Consider using neutral alumina as the stationary phase instead of silica gel.
-
Alternative Purification: Rely on recrystallization as the primary purification method if decomposition on silica is a persistent issue.
-
-
III. Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the progress of the reaction? A1: Thin-layer chromatography (TLC) is an effective way to monitor the reaction.[6] Use a suitable mobile phase, such as a mixture of hexane and ethyl acetate (e.g., 4:1 v/v), to separate the starting materials from the product. The Schiff base product is typically less polar than benzidine but more polar than benzaldehyde. The disappearance of the limiting reagent (usually benzidine) indicates the reaction is nearing completion.
Q2: How can I improve the yield of my reaction? A2: To drive the reaction to completion and favor the formation of the di-substituted product, you can use a slight excess of benzaldehyde (e.g., 2.1-2.2 equivalents). Additionally, removing the water formed during the reaction, for instance by using a Dean-Stark apparatus, can shift the equilibrium towards the product.
Q3: My purified this compound is colored. Is this normal? A3: this compound is typically a yellow solid.[7] If your product has a significant brown or orange discoloration, it may indicate the presence of oxidized impurities. You can try decolorizing the solution with a small amount of activated charcoal during recrystallization. Add the charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[8]
Q4: What are the best storage conditions for this compound? A4: As an imine, this compound can be susceptible to hydrolysis, especially in the presence of moisture and acid. It should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., nitrogen or argon).
Q5: Which analytical techniques are best for confirming the purity and identity of the final product? A5: A combination of techniques is recommended:
-
NMR Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation.[9] The ¹H NMR should show a characteristic singlet for the imine protons (-CH=N-) and a symmetric pattern for the aromatic protons.
-
FT-IR Spectroscopy: Will show the disappearance of the N-H stretches from benzidine and the C=O stretch from benzaldehyde, and the appearance of a characteristic C=N imine stretch.[7]
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying purity by assessing the area percentage of the main peak relative to any impurities.[8][10]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.[7]
-
Melting Point: A sharp melting point close to the literature value is a good indicator of high purity.
IV. Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is a general guideline and may require optimization for your specific crude product.
-
Solvent Selection: In small test tubes, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene) at room and elevated temperatures. A good solvent will dissolve the compound when hot but sparingly when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal, boil for a few minutes, and perform a hot gravity filtration to remove it.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all traces of solvent.
Protocol 2: Purification by Column Chromatography
This method is particularly useful for removing the mono-substituted intermediate and other closely related impurities.
-
Stationary Phase: Prepare a slurry of silica gel in a non-polar solvent like hexane.
-
Column Packing: Carefully pack a chromatography column with the silica gel slurry, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or a 1:1 mixture of hexane and ethyl acetate). In a separate flask, add a small amount of silica gel and evaporate the solvent to create a dry powder of your sample adsorbed onto the silica. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity of the eluent by adding small increments of a more polar solvent like ethyl acetate (e.g., starting with 2% ethyl acetate in hexane and gradually increasing to 5%, 10%, etc.).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify which fractions contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
V. Visual Workflow and Data
Purification Workflow Diagram
Caption: General workflow for the purification of this compound.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting common purification issues.
VI. References
-
Green Chemistry. (2022). Aerobic oxidation of polyethylene enabled by the radical-based auto-oxidation of benzaldehyde. RSC Publishing. Retrieved from [Link]
-
Saleh, D. K. K. (2017). Synthesis and Fluorescence Spectrum of N, N' Bis (2-Hydroxy Benzylidene) Benzidine with Different Solvents and Different PH. American Journal of Optics and Photonics, 5(4), 36-44.
-
SpectraBase. (n.d.). N,N'-bis[p-(Hexyloxy)benzylidene]benzidine. John Wiley & Sons, Inc. Retrieved from [Link]
-
SpectraBase. (n.d.). N,N'-Bis[2-(phenylthio)benzylidene]benzidine. John Wiley & Sons, Inc. Retrieved from [Link]
-
Al-Nuzal, S. M., & Al-Amery, A. H. A. (2016). Synthesis, Characterization, Spectroscopy and Bactericidal Properties of Polydentate Schiff Bases Derived from Salicylaldehyde and Anilines and their Complexes. Journal of Chemical and Pharmaceutical Research, 8(11), 290-301.
-
ResearchGate. (n.d.). Synthesis of N, N' bis (salysylaldehyde) benzidine. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Spectroscopic studies of some new Schiff bases derived from Benzidine and their conversion to 1, 3-oxazepine derivatives throughout [2+5] cycloaddition reactions (II). Retrieved from [Link]
-
Saleh, Z. A., et al. (2016). Synthesis and Spectroscopic Characterization for Bis (salysylaldehyde) Benzidine. International Journal of Advanced Research, 4(11), 49-56.
-
PubMed. (2011). Removal of benzidine from polluted water by soluble and immobilized peroxidase in batch processes and continuous horizontal bed reactor. Retrieved from [Link]
-
Al-Masoudi, W. A. M., et al. (2022). Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine. Molecules, 27(21), 7261.
-
Amteghy, A. H. (2022). Synthesis, Fluorescence and Thermal Properties of Some Benzidine Schiff Base. NeuroQuantology, 20(3), 135-149.
-
ResearchGate. (n.d.). Synthesis and characterization of Schiff base of Cu (II), Ni (II) and Co (II) complexes. Retrieved from [Link]
-
Google Patents. (n.d.). Method for removing unreacted electrophiles from a reaction mixture. Retrieved from
-
University of Rochester. (n.d.). Remove Sticky Reagents. Retrieved from [Link]
-
Google Patents. (n.d.). Method of purifying benzidines. Retrieved from
-
Salih, Z. A. M., et al. (2016). Synthesis, Characterization and Thermal Studies of Schiff Bases derived from 2- Pyridinecarboxaldehyde and Benzaldehyde and their Complex. Journal of Chemical and Pharmaceutical Research, 8(12), 22-33.
-
ResearchGate. (n.d.). Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes - Supporting Information. Retrieved from [Link]
-
ResearchGate. (2015). Can you help show me how to recrystallize the solid product from the reaction of 4-nitro-o-phenylenediamine and benzoic acid?. Retrieved from [Link]
-
Hagar, M., et al. (2021). Effect of the Relative Positions of Di-Laterally Substituted Schiff Base Derivatives: Phase Transition and Computational Investigations. Crystals, 11(11), 1391.
-
Podolska, M., et al. (2012). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION – VIOSEPT OINTMENT. Acta Poloniae Pharmaceutica, 69(4), 709-715.
-
ResearchGate. (n.d.). Preparation and Spectral Studies of Cr(III), Fe(II) Chelates of Schiff bases Derived from Benzidine and 2-Nitrobenzaldehyde. Retrieved from [Link]
-
ResearchGate. (2018). How can I purify 1,3-phenylene diamine (mPDA) by recrystalization method?. Retrieved from [Link]
-
PharmaInfo. (n.d.). Method Development and Validation for the Identification of Selected Genotoxic Impurities in Bulk and Pharmaceutical Formulation. Retrieved from [Link]
-
Acta Poloniae Pharmaceutica. (2012). PURITY DETERMINATION OF GYNALGIN BACTERICIDAL TABLETS WITH HPLC METHOD. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis and Spectroscopic Characterization for Bis (salysylaldehyde) Benzidine [article.sapub.org]
- 10. ptfarm.pl [ptfarm.pl]
Technical Support Center: Enhancing the Purity of N,N'-Bisbenzylidenebenzidine
Welcome to the technical support center for the purification of N,N'-Bisbenzylidenebenzidine. This guide is designed for researchers, scientists, and drug development professionals who are looking to enhance the purity of this Schiff base in their experimental work. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the purification process.
Introduction: The Importance of Purity
This compound is a significant intermediate in various fields of chemical synthesis. The purity of this compound is paramount, as impurities can lead to undesirable side reactions, lower yields in subsequent steps, and compromise the integrity of the final products. This guide provides practical, field-proven insights into achieving high-purity this compound.
Troubleshooting Guide & FAQs
This section addresses specific issues that you may encounter during the synthesis and purification of this compound in a question-and-answer format.
Q1: My final product is a dull yellow or brownish powder, not the expected bright yellow crystals. What could be the cause?
A: Discoloration in the final product often points to the presence of impurities. The most common culprits are residual starting materials, particularly oxidized benzaldehyde, or side-products from the reaction. Another possibility is the degradation of the Schiff base itself, which can be sensitive to air and light over time.
-
Troubleshooting Steps:
-
Assess Starting Material Quality: Ensure the benzaldehyde used is fresh and free from benzoic acid, a common oxidation product. Consider distilling the benzaldehyde before use.
-
Optimize Reaction Conditions: Ensure the reaction goes to completion to minimize unreacted starting materials. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Purification: The most effective way to remove colored impurities is through recrystallization. If the color persists after recrystallization, treatment with activated charcoal during the process can be effective.
-
Q2: The yield of my purified product is very low after recrystallization. How can I improve it?
A: Low recovery after recrystallization is a common issue and can usually be attributed to a few factors:
-
Excessive Solvent: Using too much solvent to dissolve the crude product will result in a significant portion of the product remaining in the mother liquor upon cooling.
-
Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Premature Crystallization: If the solution cools too quickly during a hot filtration step (if performed), product can be lost.
-
Troubleshooting Steps:
-
Use Minimal Hot Solvent: Add the hot recrystallization solvent portion-wise to the crude product until it just dissolves.
-
Solvent System Optimization: If a single solvent is not giving good results, consider a binary solvent system. Dissolve the compound in a "good" solvent and then add a "poor" solvent dropwise until the solution becomes turbid. Reheat to clarify and then allow to cool slowly. For this compound, an ethanol/water or a chloroform/hexane system could be effective.
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals and improves yield.
-
Q3: My NMR spectrum shows a persistent aldehyde peak even after purification. How can I remove unreacted benzaldehyde?
A: Residual benzaldehyde can be challenging to remove due to its relatively non-polar nature.
-
Troubleshooting Steps:
-
Solvent Washing (Trituration): Wash the crude solid with a solvent in which benzaldehyde is soluble, but your Schiff base is not. A cold ethanol wash can be effective.
-
Column Chromatography: If recrystallization is ineffective, column chromatography is a good alternative. Use a neutral alumina stationary phase to avoid hydrolysis of the imine bonds. A hexane/ethyl acetate gradient is a good starting point for the mobile phase.[1]
-
Sodium Bisulfite Wash: In a liquid-liquid extraction setup, washing an organic solution of the crude product with an aqueous sodium bisulfite solution can help remove residual aldehyde. However, this may increase the risk of hydrolysis of the Schiff base, so it should be done carefully and quickly.
-
Q4: I suspect my Schiff base is hydrolyzing back to benzidine and benzaldehyde. How can I prevent this?
A: The imine bond in Schiff bases is susceptible to hydrolysis, especially in the presence of acid or moisture.[2][3]
-
Preventative Measures:
-
Use Dry Solvents and Glassware: Ensure all solvents are anhydrous and glassware is oven-dried before use.
-
Inert Atmosphere: For particularly sensitive reactions, working under an inert atmosphere (e.g., nitrogen or argon) can prevent moisture from the air from interfering.
-
Avoid Acidic Conditions: Standard silica gel for column chromatography is acidic and can cause hydrolysis.[1] If chromatography is necessary, use neutral alumina or add a small amount of a tertiary amine like triethylamine (e.g., 0.5-1%) to the eluent to neutralize the stationary phase.[4][5]
-
Proper Storage: Store the purified this compound in a tightly sealed container, preferably in a desiccator, away from light.[1]
-
Purification Protocols
The two primary methods for purifying this compound are recrystallization and column chromatography.
Protocol 1: Purification by Recrystallization
Recrystallization is the most common and often the most effective method for purifying solid Schiff bases.[6]
Principle: This technique relies on the difference in solubility of the compound and its impurities in a suitable solvent at different temperatures. The ideal solvent will dissolve the compound well when hot but poorly when cold, while the impurities will either be very soluble or insoluble at all temperatures.
Recommended Solvents: Based on the purification of analogous Schiff bases, the following solvents are recommended for recrystallization of this compound:
| Solvent System | Rationale & Considerations |
| Ethanol (95% or Absolute) | Often a good starting point for Schiff bases.[7][8] Provides a good balance of solubility at high and low temperatures. |
| Chloroform/Hexane | A binary system where the compound is dissolved in a minimal amount of hot chloroform (good solvent) and then hexane (poor solvent) is added to induce crystallization. |
| Dimethylformamide (DMF) | Effective for dissolving many Schiff bases, but its high boiling point can make it difficult to remove completely.[6] |
Step-by-Step Methodology:
-
Solvent Selection: In a test tube, add a small amount of your crude this compound and a few drops of the chosen solvent. Heat the mixture and observe the solubility. If it dissolves readily in the hot solvent and precipitates upon cooling, it is a good candidate.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid with gentle heating and swirling.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if charcoal was used): Pre-heat a funnel with a fluted filter paper and the receiving flask. Filter the hot solution quickly to remove the charcoal. This step should be omitted if charcoal was not used.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or a desiccator to remove all traces of solvent.
Protocol 2: Purification by Column Chromatography
Column chromatography is useful for separating the product from impurities with different polarities, especially when recrystallization is not effective.
Principle: This method separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase.
Key Considerations for Schiff Bases:
-
Stationary Phase: Neutral alumina is preferred over silica gel to prevent acid-catalyzed hydrolysis of the imine bonds.[1]
-
Mobile Phase: A non-polar solvent system is typically used. A gradient of increasing polarity often yields the best separation.
Step-by-Step Methodology:
-
Column Packing: Prepare a slurry of neutral alumina in the initial, least polar eluent (e.g., hexane). Carefully pack a chromatography column with the slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene). Add a small amount of neutral alumina to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully load this onto the top of the packed column.
-
Elution: Begin eluting with a low-polarity solvent mixture, such as 100% hexane. Gradually increase the polarity of the eluent by adding small increments of a more polar solvent like ethyl acetate (e.g., 2%, 5%, 10% ethyl acetate in hexane).
-
Fraction Collection: Collect fractions and monitor their composition using TLC.
-
Product Isolation: Combine the pure fractions containing this compound and evaporate the solvent under reduced pressure to obtain the purified product.
Assessing Purity
After purification, it is crucial to assess the purity of your this compound.
1. Melting Point: A sharp melting point range close to the literature value is a good indicator of purity.
2. Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems suggests high purity.
3. Spectroscopic Analysis:
-
FT-IR Spectroscopy: The presence of a strong absorption band around 1625-1600 cm⁻¹ is characteristic of the C=N (imine) stretch.[9][10] The absence of a broad O-H stretch (around 3200-3600 cm⁻¹) from water and a C=O stretch (around 1700 cm⁻¹) from benzaldehyde confirms the removal of these impurities.
-
¹H NMR Spectroscopy: The most characteristic signal for this compound is the singlet for the two protons of the imine groups (-CH=N-), which is expected to appear downfield. For a similar compound, N,N'-Bis(2-hydroxybenzylidene)benzidine, this peak appears around 10.0 ppm .[11] The aromatic protons will show a complex multiplet pattern. The absence of a sharp singlet around 10 ppm for the aldehydic proton of benzaldehyde is a key indicator of purity.
-
¹³C NMR Spectroscopy: The carbon of the imine group (C=N) will have a characteristic chemical shift in the range of 160-170 ppm .[4]
Visualizations
Purification Workflow
Caption: A workflow for the purification of this compound.
Key Chemical Structures
Caption: Structures of the target compound and common impurities.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. arkat-usa.org [arkat-usa.org]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Crystallization and Characterization of a New Fluorescent Molecule Based on Schiff Base [scirp.org]
- 8. eprints.koyauniversity.org [eprints.koyauniversity.org]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Challenges in the Characterization of N,N'-Bisbenzylidenebenzidine
This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and characterization of N,N'-Bisbenzylidenebenzidine. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions in your experimental work.
I. Synthesis and Purification FAQs
The successful characterization of this compound begins with a pure sample. This section addresses common issues that can arise during its synthesis and purification.
Q1: My synthesis of this compound resulted in a low yield. What are the common pitfalls?
A1: Low yields in the synthesis of this compound, a Schiff base, typically stem from incomplete reaction or side reactions. The formation of the imine bond is a reversible reaction, and the removal of water is crucial to drive the equilibrium towards the product.[1]
-
Inefficient Water Removal: The condensation reaction between benzidine and two equivalents of benzaldehyde produces water. If not removed, water can hydrolyze the imine product back to the starting materials.[2]
-
Troubleshooting:
-
Use a Dean-Stark apparatus during the reaction to azeotropically remove water.
-
Incorporate a drying agent, such as anhydrous magnesium sulfate or molecular sieves, directly into the reaction mixture.[3]
-
-
-
Sub-optimal Reaction Conditions:
-
Catalyst: While the reaction can proceed without a catalyst, an acid catalyst (e.g., p-toluenesulfonic acid) can significantly increase the reaction rate. However, using too much strong acid can lead to side product formation.
-
Temperature: The reaction is typically performed at elevated temperatures to facilitate the removal of water. However, excessively high temperatures can lead to decomposition.
-
Solvent: A solvent that forms an azeotrope with water, such as toluene or benzene, is ideal for use with a Dean-Stark trap.
-
Workflow for Optimizing Synthesis Yield
Caption: Optimizing the synthesis yield of this compound.
Q2: I'm struggling to purify my crude this compound. What are the recommended methods and what impurities should I look out for?
A2: Purification can be challenging due to the potential for several impurities. The choice of purification method depends on the nature of these impurities.
-
Common Impurities:
-
Unreacted Starting Materials: Benzidine and benzaldehyde.
-
Mono-substituted Intermediate: N-benzylidenebenzidine.
-
Hydrolysis Products: If exposed to water during workup.
-
Oxidation Products: Benzidine is susceptible to oxidation.
-
| Impurity | Identification Method | Removal Strategy |
| Benzidine | TLC, HPLC, NMR | Column chromatography, recrystallization. |
| Benzaldehyde | TLC, NMR (aldehyde proton ~9-10 ppm) | Aqueous wash with sodium bisulfite, column chromatography. |
| N-benzylidenebenzidine | HPLC, Mass Spectrometry | Column chromatography. |
| Oxidation byproducts | TLC (streaking), Color change | Activated charcoal treatment during recrystallization.[4] |
-
Purification Protocols:
-
Recrystallization: This is often the most effective method for removing minor impurities, especially if the crude product is semi-crystalline.
-
Solvent Selection: A good solvent will dissolve the compound when hot but not when cold.[4] Ethanol or a mixture of ethanol and water is a good starting point.
-
-
Column Chromatography: For mixtures with significant amounts of impurities, column chromatography is recommended.
-
Stationary Phase: Silica gel is commonly used.
-
Mobile Phase: A gradient of hexane and ethyl acetate is a good starting point. The polarity can be adjusted based on the separation observed on TLC.
-
-
Q3: I'm having trouble dissolving the compound for purification or analysis. What are its solubility characteristics?
A3: this compound is a largely non-polar molecule due to its aromatic rings and is expected to have limited solubility in polar solvents like water. Its solubility will be better in organic solvents.
-
General Solubility Profile (Expected):
-
Soluble: Chloroform, Dichloromethane (DCM), Tetrahydrofuran (THF), hot Toluene, hot Benzene.[5]
-
Slightly Soluble: Ethanol, Ethyl Acetate.
-
Insoluble: Water, Hexane.
-
-
Troubleshooting Dissolution:
-
Increase Temperature: Gently warming the solvent can increase the solubility of the compound.
-
Use a Co-solvent: For analyses like HPLC, a mixture of solvents may be necessary. For example, if the mobile phase is highly aqueous, dissolving the sample in a small amount of a stronger organic solvent (like THF or DMSO) before dilution may be effective.
-
Sonication: Using an ultrasonic bath can help to break up solid aggregates and improve the rate of dissolution.
-
II. Spectroscopic Characterization Troubleshooting
Accurate spectroscopic analysis is key to confirming the structure and purity of this compound.
Q1: What are the expected ¹H and ¹³C NMR signals for this compound, and how can I tell if my product is pure?
-
¹H NMR:
-
Imine Proton (-CH=N-): A singlet is expected in the range of 8.0-8.5 ppm. The absence of an aldehyde proton signal from benzaldehyde (around 9-10 ppm) is a good indicator of a complete reaction.
-
Aromatic Protons: Multiple signals will be present in the aromatic region (approximately 7.0-8.0 ppm). The integration of these signals should correspond to the 20 aromatic protons in the molecule.
-
-
¹³C NMR:
-
Imine Carbon (-CH=N-): A signal is expected in the range of 155-165 ppm.
-
Aromatic Carbons: Multiple signals will be observed in the aromatic region (approximately 120-150 ppm).
-
-
Assessing Purity via NMR:
-
Absence of Starting Material Signals: Look for the absence of the characteristic aldehyde proton of benzaldehyde and the amine protons of benzidine.
-
Sharp, Well-resolved Peaks: Broadened peaks may indicate the presence of impurities or aggregation.
-
Correct Integration Ratios: The ratio of the imine proton signal to the aromatic proton signals should match the theoretical ratio.
-
Q2: My IR spectrum shows unexpected peaks. What could they indicate?
A2: The infrared (IR) spectrum provides valuable information about the functional groups present in your molecule.
-
Expected Key IR Absorptions:
-
C=N Stretch (Imine): A strong absorption band around 1620-1640 cm⁻¹. The presence of this peak is a key indicator of product formation.
-
C-H Stretch (Aromatic): Peaks above 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
-
Troubleshooting Unexpected Peaks:
-
Broad Peak around 3200-3500 cm⁻¹: This could indicate the presence of O-H (from water or alcohol solvent) or N-H (from unreacted benzidine) stretching.
-
Strong Peak around 1700 cm⁻¹: This is characteristic of a C=O stretch and would suggest the presence of unreacted benzaldehyde or a hydrolysis product.[7]
-
IR Troubleshooting Flowchart
Caption: A flowchart for troubleshooting unexpected IR spectral peaks.
Q3: How can I confirm the molecular weight and fragmentation pattern of this compound using mass spectrometry?
A3: Mass spectrometry is a powerful tool for confirming the molecular weight and providing structural information.
-
Expected Molecular Ion Peak: The molecular formula for this compound is C₂₆H₂₀N₂.[8] The expected monoisotopic mass is approximately 360.16 g/mol . Look for the [M+H]⁺ peak at m/z 361.17 in ESI-MS.
-
Fragmentation Pattern: The fragmentation pattern can help to confirm the structure. Common fragmentation pathways for imines involve cleavage of the C-N and C=N bonds. Expect to see fragments corresponding to the benzylidene cation and the benzidine radical cation or related fragments.
III. Thermal Analysis Guide
Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are important for understanding the stability and physical properties of this compound.[9][10]
Q1: What is the expected thermal stability of this compound, and how do I interpret my TGA and DSC results?
A1: Schiff bases are often known for their good thermal stability.[11]
-
TGA:
-
Interpretation: TGA measures the change in mass of a sample as a function of temperature. For a pure, anhydrous sample of this compound, you should observe a single, sharp decomposition step at a high temperature.
-
Troubleshooting:
-
Early Mass Loss (below 100°C): This typically corresponds to the loss of volatile solvents like water or residual organic solvents. Ensure your sample is thoroughly dried before analysis.
-
Multiple Decomposition Steps: This could indicate the presence of impurities that decompose at different temperatures.
-
-
-
DSC:
-
Interpretation: DSC measures the heat flow into or out of a sample as a function of temperature. You should observe a sharp endothermic peak corresponding to the melting point of the compound.
-
Troubleshooting:
-
Broad Melting Peak: This can indicate the presence of impurities, which typically depress and broaden the melting range.
-
Multiple Peaks: This could suggest the presence of polymorphs (different crystalline forms) or impurities.
-
-
| Thermal Event | TGA Observation | DSC Observation | Possible Interpretation |
| Solvent Loss | Mass loss below 100°C | Broad endotherm | Incomplete drying of the sample. |
| Melting | No mass loss | Sharp endotherm | Melting point of the pure compound. |
| Decomposition | Significant mass loss | Exotherm or endotherm | Thermal degradation of the compound. |
Q2: My thermal analysis results are not reproducible. What could be the cause?
A2: Lack of reproducibility in thermal analysis can be frustrating. Here are some common causes:
-
Sample Heterogeneity: Ensure that the small amount of sample used for analysis is representative of the entire batch.
-
Heating Rate: The heating rate can affect the observed transition temperatures. Use a consistent heating rate for all experiments.
-
Atmosphere: The analysis should be run under a controlled atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition.
IV. Stability and Handling FAQs
Understanding the stability of this compound is crucial for accurate analysis and for ensuring its integrity during storage and use.
Q1: I suspect my sample of this compound is degrading. What is its stability, and how should I store it?
A1: The primary route of degradation for this compound is likely hydrolysis of the imine bonds.[2] Imines are also susceptible to oxidation and photodecomposition.
-
Storage Recommendations:
-
Protect from Moisture: Store in a tightly sealed container in a desiccator.
-
Protect from Light: Store in an amber vial or in the dark.
-
Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).
-
Low Temperature: Storing at a reduced temperature (e.g., in a refrigerator) can slow down potential degradation pathways.
-
Q2: How can I detect hydrolysis of the imine bond in my sample?
A2: Hydrolysis will break the imine bonds, regenerating benzidine and benzaldehyde.
-
Detection Methods:
-
NMR Spectroscopy: Look for the appearance of the aldehyde proton of benzaldehyde (~9-10 ppm) and the amine protons of benzidine.
-
IR Spectroscopy: The intensity of the C=N peak (~1620-1640 cm⁻¹) will decrease, and a C=O peak (~1700 cm⁻¹) from benzaldehyde will appear.
-
TLC/HPLC: The appearance of new spots/peaks corresponding to the starting materials can be observed.
-
Hydrolysis Monitoring Workflow
Caption: Workflow for detecting the hydrolysis of this compound.
References
- Hamid, K. H., et al. (2022). Schiff bases and their complexes: Recent progress in thermal analysis. Journal of Thermal Analysis and Calorimetry, 147, 8349-8373.
-
ResearchGate. (n.d.). Schiff bases and their complexes: Recent progress in thermal analysis. Retrieved from [Link]
- El-Tabl, A. S., et al. (2021). DFT calculations, spectroscopic studies, thermal analysis and biological activity of supramolecular Schiff base complexes. Journal of Molecular Structure, 1225, 129123.
-
ResearchGate. (n.d.). Thermal analysis of Schiff base metal complexes. Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (2019). Schiff base metal complexes: Synthesis, Characterization, Thermal Analysis and Antibacterial Activity. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction Monitoring of Imine Synthesis Using Raman Spectroscopy. Retrieved from [Link]
-
MDPI. (2018). Synthesis, Spectroscopic, Structural and Quantum Chemical Studies of a New Imine Oxime and Its Palladium(II) Complex: Hydrolysis Mechanism. Retrieved from [Link]
- ACS Publications. (2014). Synthesis and Analysis of a Versatile Imine for the Undergraduate Organic Chemistry Laboratory.
- ACS Publications. (2007). Nitrile Imines: Matrix Isolation, IR Spectra, Structures, and Rearrangement to Carbodiimides. Journal of the American Chemical Society, 129(46), 14348–14361.
-
Semantic Scholar. (2003). Reaction monitoring of imine synthesis using Raman spectroscopy. Retrieved from [Link]
- Google Patents. (n.d.). CN1876620A - Preparation method of N, N '-bis (3-methylphenyl) -N, N '-diphenyl benzidine.
-
NCBI Bookshelf. (2001). Toxicological Profile for Benzidine. Retrieved from [Link]
-
ARKAT USA. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 10.5: Synthesis of Amines. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis, Characterization, Single-Crystal X-ray Structure and Biological Activities of [(Z)-N′-(4-Methoxybenzylidene)benzohydrazide–Nickel(II)] Complex. Retrieved from [Link]
- Google Patents. (n.d.). RU2496770C2 - Method of producing n-benzylidene benzylamine.
-
YouTube. (2019). Hydrolysis of Amides. Retrieved from [Link]
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- 1. chem.libretexts.org [chem.libretexts.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound | 6311-48-4 [chemicalbook.com]
- 9. tandfonline.com [tandfonline.com]
- 10. DFT calculations, spectroscopic studies, thermal analysis and biological activity of supramolecular Schiff base complexes - Arabian Journal of Chemistry [arabjchem.org]
- 11. researchgate.net [researchgate.net]
dealing with moisture sensitivity of N,N'-Bisbenzylidenebenzidine
Welcome to the technical support center for N,N'-Bisbenzylidenebenzidine. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on handling the moisture sensitivity of this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and success of your experiments.
Introduction: The Challenge of Moisture Sensitivity
This compound is a Schiff base, a class of compounds characterized by a carbon-nitrogen double bond. While valuable in various synthetic applications, its imine functionalities render it susceptible to hydrolysis. The presence of even trace amounts of water can lead to the degradation of the compound back to its constituent starting materials: benzidine and two equivalents of benzaldehyde. This reversion can compromise reaction yields, introduce impurities, and lead to inconsistent experimental outcomes. This guide provides the foundational knowledge and practical protocols to mitigate these challenges.
Frequently Asked Questions (FAQs)
Q1: My this compound has changed color/consistency. Is it still usable?
A change in the physical appearance of this compound, such as clumping, discoloration, or a pasty consistency, is a strong indicator of moisture absorption and subsequent hydrolysis. As a general rule, if the material is no longer a free-flowing powder, its purity is questionable. We recommend performing a purity analysis (e.g., by HPLC or NMR) to quantify the level of degradation before use. For critical applications, it is always best to use a fresh, unopened container of the reagent.
Q2: I don't have a glovebox. Can I still work with this compound?
While a glovebox provides the most secure environment, meticulous air-free techniques on a Schlenk line can be a viable alternative.[1][2][3] This involves the use of oven-dried glassware that is subsequently flame-dried under vacuum and backfilled with an inert gas (argon or nitrogen) multiple times to remove adsorbed moisture.[1] All manipulations, including weighing and transfers, should be performed under a positive pressure of inert gas.
Q3: What is the best way to store this compound?
Proper storage is critical to maintaining the integrity of this compound. The compound should be stored in a tightly sealed container, preferably the original manufacturer's bottle with an inert gas blanket. This container should be placed inside a desiccator containing an active desiccant (e.g., Drierite™ or phosphorus pentoxide). For long-term storage, refrigeration in a sealed container within a desiccator is recommended to reduce the partial pressure of any residual moisture.
Q4: Which solvents are recommended for reactions involving this compound?
The choice of solvent is critical. Anhydrous solvents are mandatory. Commercially available anhydrous solvents should be used directly from a sealed bottle or further dried over activated molecular sieves (3Å or 4Å) for at least 24 hours before use.[4] Aprotic solvents such as anhydrous toluene, tetrahydrofuran (THF), or dichloromethane (DCM) are generally preferred as they do not have labile protons that can participate in hydrolysis. Protic solvents, even when anhydrous, can facilitate hydrolysis and should be avoided if possible. The water content of the solvent should be verified by Karl Fischer titration to be below 50 ppm for sensitive applications.
Troubleshooting Guide
Problem 1: Low or No Yield in a Reaction Using this compound
Possible Cause: Hydrolysis of this compound prior to or during the reaction.
Troubleshooting Steps:
-
Verify Reagent Quality:
-
Visual Inspection: Check for any changes in the physical appearance of the solid reagent.
-
Analytical Confirmation: If in doubt, analyze a small sample of your this compound by HPLC or ¹H NMR to check for the presence of benzidine and benzaldehyde.
-
-
Ensure Rigorous Anhydrous Conditions:
-
Glassware: All glassware must be oven-dried at a minimum of 120°C for at least 4 hours and then cooled in a desiccator or assembled hot and flame-dried under vacuum.
-
Solvents: Use freshly opened anhydrous solvents or solvents that have been properly dried and stored over molecular sieves. Verify the water content using Karl Fischer titration.[5][6][7]
-
Inert Atmosphere: Conduct the entire experiment under a positive pressure of a dry, inert gas such as argon or nitrogen.[1][2]
-
-
Reagent Addition:
-
Add this compound to the reaction vessel under a strong counterflow of inert gas to minimize exposure to the atmosphere.
-
If possible, use a solid addition funnel for a more controlled addition under an inert atmosphere.
-
Problem 2: Presence of Unexpected Byproducts Identified as Benzidine and Benzaldehyde
Possible Cause: In-situ hydrolysis of this compound during the reaction or workup.
Troubleshooting Steps:
-
Reaction Conditions:
-
pH: The hydrolysis of imines is often catalyzed by acid.[3] If your reaction conditions are acidic, even trace amounts of water can lead to rapid decomposition. Consider if a non-acidic alternative reaction pathway is possible.
-
Temperature: Elevated temperatures can sometimes accelerate hydrolysis. If feasible, run the reaction at a lower temperature.
-
-
Workup Procedure:
-
Aqueous Workup: Avoid or minimize contact with water during the workup. If an aqueous wash is necessary, use deoxygenated, distilled water and perform the extraction as quickly as possible. Immediately dry the organic layer over a vigorous drying agent like anhydrous magnesium sulfate or sodium sulfate.
-
Chromatography: Silica gel is acidic and can cause the hydrolysis of imines on the column.[2] If purification by column chromatography is necessary, consider the following:
-
Use neutral or basic alumina as the stationary phase.
-
If silica gel must be used, it can be deactivated by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (typically 1-2%).
-
-
Problem 3: Difficulty in Purifying this compound from its Hydrolysis Products
Possible Cause: Similar polarities of the desired product and its hydrolysis impurities, making separation challenging.
Troubleshooting Steps:
-
Recrystallization: This is often the most effective method for purifying solid compounds.
-
Solvent Selection: Based on the principle of "like dissolves like," a polar solvent in which this compound has good solubility at elevated temperatures and poor solubility at room temperature is ideal. Ethanol has been reported as a suitable solvent for the recrystallization of similar Schiff bases.[2] A mixed solvent system, such as ethanol/water, may also be effective, where the compound is dissolved in hot ethanol and water is added dropwise until turbidity is observed, followed by slow cooling.
-
See Protocol 2 for a detailed recrystallization procedure.
-
-
Column Chromatography on Neutral Alumina:
-
As mentioned, neutral alumina is a good alternative to silica gel for acid-sensitive compounds.
-
A solvent gradient of increasing polarity, for example, from hexanes to a mixture of hexanes and ethyl acetate, can be effective. The exact solvent system will need to be determined by thin-layer chromatography (TLC) on alumina plates.
-
Experimental Protocols
Protocol 1: Quantitative Determination of this compound and its Hydrolysis Products by HPLC
This method allows for the quantification of this compound, benzidine, and benzaldehyde in a sample.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent with UV detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-2 min: 60% B2-15 min: 60% to 95% B15-20 min: 95% B20-22 min: 95% to 60% B22-25 min: 60% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Detection | UV at 280 nm |
| Injection Vol. | 10 µL |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with acetonitrile.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Expected Retention Times (Illustrative):
-
Benzidine: ~3.5 min
-
Benzaldehyde: ~5.8 min
-
This compound: ~12.2 min
Quantification: Prepare standard solutions of this compound, benzidine, and benzaldehyde of known concentrations to generate calibration curves for accurate quantification.
Protocol 2: Purification of this compound by Recrystallization
This protocol describes the purification of this compound that may be partially hydrolyzed.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized Water (optional, as an anti-solvent)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and gently heat the mixture while stirring until the solid dissolves completely. Add more ethanol in small portions if necessary to achieve full dissolution at the boiling point of the solvent.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes. Perform a hot gravity filtration to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The formation of crystals should be observed. To maximize the yield, the flask can then be placed in an ice bath for 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or a desiccator to remove all traces of solvent.
Visualization of Key Workflows
Caption: Troubleshooting workflow for moisture sensitivity of this compound.
References
-
Wikipedia. Air-free technique. [Link]
-
Working with air and moisture sensitive compounds - Molecular Inorganic Chemistry. [Link]
-
Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews. [Link]
-
The manipulation of air-sensitive compounds - Neilson Lab. [Link]
-
Chem 1140; Techniques for Handling Air-Sensitive Compounds - Wipf Group. [Link]
-
Reagents & Solvents: Reagent Tips - Department of Chemistry : University of Rochester. [Link]
-
Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. [Link]
-
Using drying agents. [Link]
-
Drying Agents - Removing water from organic solvents. [Link]
- solvent drying and drying agents - Delloyd's Lab-Tech Chemistry resource.
-
Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh. [Link]
-
Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants | Request PDF - ResearchGate. [Link]
-
Problem in synthesis of imine? - ResearchGate. [Link]
-
-
ANALYTICAL METHODS - Agency for Toxic Substances and Disease Registry. [Link]
-
-
Hydrolysis of imines to give ketones (or aldehydes) - Master Organic Chemistry. [Link]
-
Storing/handling moisture sensitive chemicals outside of the glovebox? - Reddit. [Link]
-
Water Determination (Karl Fischer Method). [Link]
Sources
Technical Support Center: Optimizing Catalyst Loading for N,N'-Bisbenzylidenebenzidine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of N,N'-Bisbenzylidenebenzidine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to optimize your reaction conditions, particularly concerning catalyst loading. As Senior Application Scientists, we combine technical expertise with practical, field-tested knowledge to help you navigate the nuances of this Schiff base condensation.
I. Troubleshooting Guide: Common Issues in this compound Synthesis
This section addresses specific experimental challenges in a question-and-answer format, focusing on the underlying causes and providing actionable solutions.
Issue 1: Low or No Product Yield
Question: I am not getting the expected yield of this compound. What are the likely causes and how can I improve it?
Answer: Low or no yield in a Schiff base condensation can stem from several factors, ranging from catalyst inefficiency to suboptimal reaction conditions. Let's break down the potential culprits and solutions.
Possible Causes & Recommended Actions:
| Potential Cause | Scientific Rationale | Recommended Action |
| Inactive or Insufficient Catalyst | The catalyst's role is to activate the carbonyl group of the benzaldehyde, making it more susceptible to nucleophilic attack by the amine group of benzidine. If the catalyst is inactive or present in too low a concentration, the reaction rate will be negligible. | 1. Verify Catalyst Activity: If using a previously opened catalyst, test it in a known, reliable reaction. 2. Optimize Catalyst Loading: Systematically increase the catalyst loading in small increments (e.g., from 1 mol% to 5 mol%, then to 10 mol%). Be aware that excessive catalyst can sometimes lead to side reactions.[1] 3. Consider a Different Catalyst: If optimization doesn't improve the yield, consider switching to a more potent catalyst. A variety of catalysts like dodecatungstosilicic acid/P2O5, HClO4, and various metal salts (e.g., ZnCl2, Mg(ClO4)2) have been used for Schiff base synthesis.[2] |
| Presence of Water | The formation of this compound is a condensation reaction that produces water as a byproduct. According to Le Chatelier's principle, the presence of water in the reaction mixture can shift the equilibrium back towards the reactants, thus reducing the yield.[3][4] | 1. Use Anhydrous Solvents: Ensure that your solvent is thoroughly dried before use. 2. Employ a Dehydrating Agent: Add a drying agent like molecular sieves (3Å or 4Å) to the reaction mixture to sequester the water as it is formed.[4][5] 3. Utilize a Dean-Stark Apparatus: For reactions run at reflux, a Dean-Stark trap is highly effective at physically removing water from the reaction.[4] |
| Suboptimal Reaction Temperature | The rate of this condensation reaction is temperature-dependent. Insufficient thermal energy may result in a slow or stalled reaction. | 1. Increase Reaction Temperature: Gradually increase the reaction temperature. Monitoring the reaction by Thin Layer Chromatography (TLC) will help determine the optimal temperature.[6] |
| Impure Starting Materials | Impurities in benzaldehyde or benzidine can interfere with the reaction. For example, benzoic acid in benzaldehyde can neutralize a basic catalyst. Oxidized benzidine can also be less reactive. | 1. Purify Starting Materials: Purify benzaldehyde by distillation. Recrystallize benzidine from a suitable solvent like ethanol/water.[7] |
Issue 2: Formation of Side Products
Question: I am observing significant side products in my reaction mixture. What are they and how can I minimize their formation?
Answer: The formation of side products is a common challenge. Identifying these impurities is the first step toward mitigating their formation.
Common Side Products & Mitigation Strategies:
| Side Product | Plausible Cause | Recommended Action |
| Mono-substituted Product (N-benzylidenebenzidine) | Incomplete reaction due to insufficient reaction time, low temperature, or a less-than-stoichiometric amount of benzaldehyde. | 1. Increase Reaction Time: Allow the reaction to proceed for a longer duration.[7] 2. Increase Benzaldehyde Stoichiometry: Use a slight excess of benzaldehyde (e.g., 2.1 to 2.2 equivalents) to drive the reaction to completion. 3. Optimize Temperature: Ensure the reaction is conducted at a sufficiently high temperature. |
| Aldol Condensation Products of Benzaldehyde | If a basic catalyst is used, benzaldehyde can undergo self-condensation, especially at higher temperatures.[8] | 1. Switch to an Acid Catalyst: Acidic catalysts do not promote aldol condensation.[4] 2. Lower Reaction Temperature: If a basic catalyst is necessary, running the reaction at a lower temperature can minimize this side reaction. |
| Oxidation Products | Benzidine is susceptible to oxidation, which can lead to colored impurities. | 1. Use High-Purity Benzidine: Start with freshly purified benzidine. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of this compound.
Q1: What are the most common catalysts for the synthesis of this compound?
A1: A wide range of catalysts can be employed for Schiff base formation. The choice often depends on the desired reaction conditions (e.g., solvent, temperature). Common classes of catalysts include:
-
Acid Catalysts: p-Toluenesulfonic acid (p-TSA), hydrochloric acid (HCl), and glacial acetic acid are frequently used.[4] Lewis acids like zinc chloride (ZnCl₂) and magnesium perchlorate (Mg(ClO₄)₂) are also effective.[2][9]
-
Heterogeneous Catalysts: Solid acid catalysts like Montmorillonite K-10 clay and Amberlyst® 15 offer the advantage of easy separation from the reaction mixture.[3]
-
Other Catalysts: Dodecatungstosilicic acid/P₂O₅ has been reported as a highly efficient catalyst for this type of condensation.[2]
Q2: How do I determine the optimal catalyst loading?
A2: The optimal catalyst loading is a balance between reaction rate and the potential for side reactions. A systematic approach is recommended:
-
Start Low: Begin with a low catalyst loading, typically in the range of 1-2 mol%.
-
Incremental Increases: If the reaction is slow or incomplete, increase the loading incrementally (e.g., to 5 mol%, then 10 mol%).
-
Monitor Progress: At each loading, monitor the reaction progress by TLC or another suitable analytical technique to assess both the rate of product formation and the emergence of any side products.
-
Consider Stoichiometry: For some catalysts, higher loadings may be required. However, exceeding the optimal amount can sometimes lead to decreased yields due to side reactions.[1]
Q3: What is the role of the solvent in this reaction?
A3: The solvent plays several crucial roles:
-
Solubility: It must dissolve the reactants, benzaldehyde and benzidine, to allow them to interact.
-
Azeotropic Water Removal: In refluxing systems with a Dean-Stark trap, the solvent (e.g., toluene or benzene) forms an azeotrope with the water produced, facilitating its removal and driving the reaction forward.[10]
-
Reaction Medium: The polarity of the solvent can influence the reaction rate.
Q4: How can I confirm the identity and purity of my synthesized this compound?
A4: A combination of analytical techniques is essential for comprehensive characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the characteristic C=N stretching vibration of the imine group.[11]
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.[11]
-
Melting Point: A sharp melting point range is a good indicator of purity.[11]
-
High-Performance Liquid Chromatography (HPLC): Useful for assessing purity and quantifying the product.[12][13]
Q5: Can this reaction be performed under solvent-free conditions?
A5: Yes, solvent-free conditions are a viable and environmentally friendly option for Schiff base synthesis.[2][3] This approach often involves heating a mixture of the reactants with a solid catalyst. The absence of a solvent can sometimes lead to faster reaction times and simpler work-up procedures.
III. Experimental Protocols & Visualizations
Protocol 1: General Synthesis of this compound
-
To a solution of benzidine (10 mmol) in a suitable solvent (e.g., toluene, 50 mL) in a round-bottom flask equipped with a Dean-Stark apparatus, add benzaldehyde (21 mmol).
-
Add a catalytic amount of p-toluenesulfonic acid (e.g., 1-5 mol%).
-
Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected or TLC analysis indicates the consumption of the starting material.
-
Allow the reaction mixture to cool to room temperature.
-
The product will often precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with a small amount of cold solvent to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.
Protocol 2: Catalyst Loading Optimization
-
Set up a parallel series of reactions in small vials, each containing benzidine (e.g., 0.5 mmol) and benzaldehyde (1.05 mmol) in a fixed volume of solvent.
-
To each vial, add a different loading of the chosen catalyst (e.g., 0 mol%, 1 mol%, 2 mol%, 5 mol%, 10 mol%).
-
Seal the vials and place them in a heating block at a constant temperature.
-
At regular time intervals (e.g., 1, 2, 4, and 8 hours), take a small aliquot from each reaction mixture.
-
Analyze the aliquots by TLC, GC, or HPLC to determine the conversion to the desired product.
-
Plot the conversion versus time for each catalyst loading to identify the optimal concentration that provides the best balance of reaction rate and yield.
Visualizing the Reaction and Workflow
Caption: Reaction mechanism for the synthesis of this compound.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. peerj.com [peerj.com]
- 4. Imine formation-Typical procedures - operachem [operachem.com]
- 5. trilinkbiotech.com [trilinkbiotech.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Effects of Schiff Base Formation and Aldol Condensation on the Determination of Aldehydes in Rice Wine Using GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Different Schiff Bases—Structure, Importance and Classification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Solvent Effects on N,N'-Bisbenzylidenebenzidine Reaction Kinetics
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions regarding the critical role of the solvent in the synthesis of N,N'-Bisbenzylidenebenzidine and related Schiff bases. Our goal is to move beyond simple protocols and provide a foundational understanding of the reaction kinetics, enabling you to optimize your experimental outcomes.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses the core principles governing the this compound synthesis and the general influence of the solvent environment.
Q1: What is the fundamental reaction mechanism for the formation of this compound?
A: The synthesis of this compound is a classic example of Schiff base formation, which is a condensation reaction between a primary amine (benzidine) and an aldehyde (benzaldehyde). The mechanism proceeds in two primary stages:
-
Nucleophilic Addition: The nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This results in the formation of a tetrahedral intermediate known as a carbinolamine. This step is typically reversible.
-
Dehydration: The carbinolamine intermediate is then protonated, converting the hydroxyl group into a good leaving group (water). Subsequent elimination of a water molecule and a proton leads to the formation of a stable carbon-nitrogen double bond (an imine). This dehydration step is often the rate-determining step of the overall reaction.[1]
Caption: General mechanism for Schiff base formation.
Q2: How do solvents broadly influence chemical reaction kinetics?
A: Solvents are not merely inert media; they actively participate in the reaction at a molecular level. Their influence on reaction rates can be attributed to the differential stabilization of reactants, transition states, and products.[2] A solvent can accelerate a reaction if it stabilizes the transition state more than it stabilizes the reactants. Conversely, if a solvent preferentially stabilizes the reactants, it can increase the activation energy and slow the reaction down. Key solvent properties to consider are polarity (dielectric constant), and whether the solvent is protic (can donate hydrogen bonds) or aprotic (cannot donate hydrogen bonds).[3][4]
Q3: What are the critical differences between polar protic and polar aprotic solvents for this reaction?
A: The distinction between polar protic and aprotic solvents is crucial for Schiff base synthesis.
-
Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents contain O-H or N-H bonds and can act as hydrogen bond donors.[4] While they are excellent at dissolving polar reactants, they can hinder imine formation in two ways:
-
They can form strong hydrogen bonds with the amine nucleophile, creating a "solvent cage" that reduces its reactivity and accessibility to the aldehyde.[5]
-
They can stabilize the carbinolamine intermediate, but may slow the crucial dehydration step, as the solvent can interfere with the removal of water.
-
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents possess significant polarity and dipole moments but lack O-H or N-H bonds.[5][6] They can effectively dissolve polar reactants without forming hydrogen bonds with the nucleophile. This leaves the amine "naked" and more reactive, often leading to a significant increase in the rate of nucleophilic attack.[5] They are generally preferred for reactions where nucleophilicity is key.
Part 2: Troubleshooting Guide - From Theory to Practice
This section addresses specific experimental issues in a question-and-answer format, linking the problem directly to the solvent's role and providing actionable solutions.
Issue: Slow or Incomplete Reaction
Q: My reaction to form this compound in ethanol is taking days to proceed and the yield is poor. What is the likely cause and how can I fix it?
A: The primary suspect is your choice of a polar protic solvent (ethanol). As discussed, ethanol molecules will solvate the benzidine nucleophile via hydrogen bonding, significantly decreasing its reactivity towards the benzaldehyde.[5] While the reactants may be soluble, the energy required to strip away this solvent shell before the reaction can occur increases the activation energy.
Recommended Actions:
-
Switch to a Polar Aprotic Solvent: Change the solvent to dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile.[7][8] These solvents will maintain reactant solubility but will not suppress the nucleophilicity of the amine, which should dramatically increase the reaction rate.
-
Consider a Non-Polar Solvent with Water Removal: If reactant solubility allows, using a non-polar solvent like toluene in conjunction with a Dean-Stark apparatus is a classic and highly effective method.[9] The azeotropic removal of water physically shifts the reaction equilibrium towards the product, driving the reaction to completion as dictated by Le Châtelier's principle.
Issue: Low Product Yield Despite Reaction Occurring
Q: I am using toluene with a Dean-Stark trap. I can see water being collected, but my reaction stalls and the final yield of this compound is low. Why?
A: This is a common scenario where the principle of water removal is correct, but practical limitations interfere. The most likely cause is poor solubility of your reactants (benzidine, in particular) in a non-polar solvent like toluene. If the reactants are not fully dissolved, the reaction is limited to the surface of the solid material, resulting in a slow, inefficient process that may appear to stall.
Recommended Actions:
-
Increase Temperature: Ensure your reaction is refluxing at the appropriate temperature for the toluene-water azeotrope to form.
-
Solvent Combination: A more robust solution is to use a solvent system that balances polarity for solubility with the ability to remove water. You could use a higher-boiling polar aprotic solvent. Alternatively, a mixture of solvents could be explored, though this can complicate purification.
-
Catalysis: Add a few drops of a mild acid catalyst, like glacial acetic acid.[9] Acid catalysis protonates the carbonyl oxygen of the aldehyde, making it more electrophilic and accelerating the initial nucleophilic attack. It also facilitates the dehydration of the carbinolamine intermediate.
Caption: Troubleshooting logic for low yield issues.
Issue: Product Isolation and Purity
Q: My reaction seems complete by TLC, but I am having trouble isolating a pure, crystalline product from my DMF reaction mixture. What solvent-related factors should I consider?
A: The solvent ideal for reaction kinetics is often poorly suited for product isolation and purification. High-boiling polar aprotic solvents like DMF and DMSO are notoriously difficult to remove and can prevent crystallization. Furthermore, different solvents can lead to different crystal structures, a phenomenon known as solvent-induced polymorphism.[10]
Recommended Actions:
-
Precipitation: Pour the reaction mixture into a large volume of a non-solvent, such as cold water or an ethanol/water mixture. This compound is typically insoluble in water, and this "crashing out" method is effective for initial isolation.
-
Recrystallization: Do not assume the reaction solvent is suitable for recrystallization. Collect the crude solid from the precipitation step and perform a solvent screen to find an appropriate recrystallization solvent.[11] Common choices include ethanol, ethyl acetate, or mixtures with hexanes. The goal is to find a solvent (or solvent pair) in which your product is sparingly soluble at room temperature but highly soluble when hot.
Part 3: Experimental Design & Data Interpretation
Protocol: Kinetic Analysis of Solvent Effects via UV-Vis Spectrophotometry
This protocol outlines a method to quantify the effect of different solvents on the reaction rate.
-
Preparation:
-
Prepare stock solutions of benzidine (e.g., 0.01 M) and benzaldehyde (e.g., 0.1 M) in each solvent to be tested (e.g., Ethanol, Acetonitrile, Toluene). Ensure reactants are fully dissolved.
-
Set a UV-Vis spectrophotometer to scan a range that includes the absorbance maximum of the this compound product (the imine C=N bond typically absorbs in the 300-400 nm range).[12]
-
-
Execution:
-
Equilibrate a quartz cuvette containing the benzidine solution inside the spectrophotometer's temperature-controlled cell holder (e.g., 25 °C).
-
Initiate the reaction by injecting a small, precise volume of the benzaldehyde stock solution into the cuvette and mix rapidly.
-
Immediately begin recording the absorbance at the product's λ_max at fixed time intervals (e.g., every 30 seconds) for a duration sufficient to observe a significant change.
-
-
Data Analysis:
-
Convert the absorbance data to concentration using a previously determined molar absorptivity coefficient (ε) via the Beer-Lambert law (A = εcl).
-
Assuming pseudo-first-order conditions (due to the excess of benzaldehyde), plot the natural logarithm of the reactant concentration (ln[Benzidine]) versus time.
-
The slope of the resulting linear plot will be equal to the negative of the pseudo-first-order rate constant (-k').
-
Data Summary: Expected Impact of Solvent Properties on Reaction Rate
The following table summarizes the expected qualitative and quantitative effects of different solvent classes on the reaction kinetics. Rate constants are illustrative to show relative trends.
| Solvent Class | Example Solvent | Dielectric Constant (approx.) | Key Property | Expected Relative Rate Constant (k_rel) | Rationale |
| Non-Polar | Toluene | 2.4 | Aprotic, Low Polarity | Low (without water removal) | Poor reactant solubility limits rate. |
| Non-Polar | Toluene (w/ Dean-Stark) | 2.4 | Aprotic, Water Removal | High | Equilibrium is driven to completion. |
| Polar Protic | Ethanol | 25 | Protic, H-bond Donor | Moderate | Solvates/deactivates amine nucleophile.[5][13][14] |
| Polar Protic | Methanol | 33 | Protic, H-bond Donor | Moderate-Low | Stronger H-bonding than ethanol further reduces rate.[13][14] |
| Polar Aprotic | Acetonitrile | 37.5 | Aprotic, High Polarity | High | Good solubility, "naked" and reactive nucleophile.[3][5] |
| Polar Aprotic | DMSO | 47 | Aprotic, High Polarity | Very High | Excellent solubility, highly reactive nucleophile.[7] |
References
- Synthesis and Spectroscopic Characterization for Bis (salysylaldehyde) Benzidine. Physical Chemistry.
- Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide. Tenger Chemical.
- Polar Protic and Polar Aprotic Solvents. Chemistry Steps.
- Synthesis and study of the linear and nonlinear properties of N,N'-bis (2-hydroxybenzylidene) benzidine using Z-scan technique and quantum mechanical calculations. Journal of Research on Many-body Systems.
- Polar Protic and Aprotic Solvents. Chemistry LibreTexts.
- Imines - Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry.
- Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry.
- Common side products in the synthesis of N,N-Dibenzyl-p-anisidine and their removal. Benchchem.
- Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches. Asian Journal of Green Chemistry.
- Solvent-Induced Polymorphism in a Schiff Base Compound and Their Distinguishing Effects on Semiconducting Behaviors. Crystal Growth & Design.
- Kinetic Solvent Effects in Organic Reactions. ChemRxiv.
- Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches. Asian Journal of Green Chemistry.
- Chemistry (Class XII) - CBSE Academic.
- SOLVENT EFFECT ON THE STRUCTURES OF Co (II) SCHIFF BASE COMPLEXES. ResearchGate.
- Suitable solvent for Schiff base reaction?. ResearchGate.
- Gabriel synthesis troubleshooting. Reddit.
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- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 6. Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide [tengerchemical.com]
- 7. jrmbs.scu.ac.ir [jrmbs.scu.ac.ir]
- 8. reddit.com [reddit.com]
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- 12. Synthesis and Spectroscopic Characterization for Bis (salysylaldehyde) Benzidine [article.sapub.org]
- 13. Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches [ajgreenchem.com]
- 14. ajgreenchem.com [ajgreenchem.com]
Technical Support Center: Storage and Handling of N,N'-Bisbenzylidenebenzidine
Welcome to the technical support center for N,N'-Bisbenzylidenebenzidine. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage and experimental use. Here, we provide in-depth technical guidance, troubleshooting advice, and scientifically-grounded protocols to prevent degradation and ensure the reliability of your results.
I. Understanding the Stability of this compound: A Quick Reference
This compound is a Schiff base, a class of compounds characterized by a carbon-nitrogen double bond (imine). While aromatic Schiff bases like this one are generally more stable than their aliphatic counterparts, they are susceptible to two primary degradation pathways: hydrolysis and photodegradation. Understanding these vulnerabilities is the first step in preventing them.
II. Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation during storage?
A1: The most common cause of degradation is hydrolysis of the imine bonds. This reaction is catalyzed by the presence of water and can be accelerated by acidic or basic conditions. The result is the cleavage of the imine bond, leading to the formation of benzaldehyde and benzidine.
Q2: How can I visually tell if my this compound has degraded?
A2: While subtle degradation may not be visible, significant degradation can sometimes lead to a change in the physical appearance of the compound, such as a change in color or texture. However, the most reliable way to assess purity is through analytical methods like HPLC, TLC, or NMR spectroscopy.
Q3: What are the ideal storage conditions for this compound?
A3: To minimize degradation, this compound should be stored in a cool, dark, and dry environment. An inert atmosphere, such as under nitrogen or argon, is highly recommended to displace moisture and oxygen.
Q4: Can I store this compound in a standard laboratory freezer?
A4: Storing it in a freezer is generally a good practice to reduce thermal degradation. However, it is crucial to ensure the container is tightly sealed to prevent condensation from forming when the container is brought to room temperature. It is advisable to allow the container to warm to room temperature before opening to prevent moisture from the air from condensing on the cold compound.
Q5: Is this compound sensitive to light?
A5: Yes, aromatic imines can be susceptible to photodegradation. It is best to store the compound in an amber vial or a container that is otherwise protected from light.
III. Troubleshooting Guide: Addressing Common Stability Issues
This section provides a question-and-answer formatted guide to troubleshoot specific issues you may encounter during your experiments.
Issue 1: My analytical results (e.g., HPLC, NMR) show unexpected peaks, suggesting my this compound has degraded. What happened?
-
Question: Did you observe peaks corresponding to benzaldehyde or benzidine?
-
Answer: If yes, this is a strong indication of hydrolysis. The imine bonds have likely cleaved due to exposure to moisture. Review your storage and handling procedures to identify potential sources of water contamination.
-
-
Question: Was the compound exposed to acidic or basic conditions during storage or sample preparation?
-
Question: How was the compound stored?
-
Answer: If not stored under an inert atmosphere, ambient moisture could be the culprit. If stored in a freezer, improper warming before opening could have introduced condensation.
-
Issue 2: The color of my this compound has changed from its initial appearance. Is it still usable?
-
Question: Was the compound exposed to light for an extended period?
-
Answer: Color change can be an indicator of photodegradation. Aromatic Schiff bases can undergo photo-oxidation or isomerization upon exposure to UV or visible light, leading to the formation of colored impurities. It is highly recommended to perform an analytical purity check before using the material.
-
-
Question: Has the compound been stored for a long time, even under recommended conditions?
-
Answer: Very slow degradation can still occur over extended periods. A color change warrants a purity assessment to ensure it meets the requirements of your experiment.
-
IV. Best Practices for Storage and Handling: The Science Behind Stability
Adhering to the following best practices will significantly extend the shelf-life and maintain the purity of your this compound.
Control of Atmosphere: The Importance of an Inert Environment
The primary degradation pathway for this compound is hydrolysis. The imine bond (C=N) is susceptible to nucleophilic attack by water, a reaction that is often the reverse of its formation.[3]
-
Recommendation: Always store this compound under a dry, inert atmosphere such as nitrogen or argon. This can be achieved by using a glove box for aliquoting and sealing the container with a tight-fitting cap and Parafilm®. For long-term storage, consider ampulizing under an inert gas.
Temperature Control: Minimizing Thermal Energy
While this compound is a thermally stable compound, lower temperatures slow down the rate of all chemical reactions, including degradation.
-
Recommendation: Store the compound in a refrigerator (2-8 °C) or a freezer (-20 °C). As mentioned in the FAQs, always allow the container to reach ambient temperature before opening to prevent moisture condensation.
Light Protection: Preventing Photodegradation
The conjugated aromatic system in this compound can absorb UV and visible light, leading to photochemical reactions.
-
Recommendation: Store the compound in amber glass vials or wrap the container in aluminum foil to protect it from light. Avoid unnecessary exposure to direct sunlight or strong laboratory lighting.
Material Purity and Container Choice
The purity of the initial material and the choice of storage container can impact stability.
-
Recommendation: Start with high-purity this compound. Store in clean, dry glass containers. Avoid plastic containers where possible, as plasticizers or other additives could potentially leach and contaminate the sample.
V. Protocol for Assessing the Stability of this compound
This protocol provides a general framework for conducting a stability study on your sample of this compound.
Objective: To determine the purity of this compound and identify the presence of major degradation products (benzaldehyde and benzidine) using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable mobile phase modifier)
-
Reference standards for this compound, benzaldehyde, and benzidine
-
HPLC system with a UV detector
-
C18 reversed-phase HPLC column
Methodology:
-
Preparation of Standard Solutions:
-
Prepare individual stock solutions of this compound, benzaldehyde, and benzidine in acetonitrile at a concentration of 1 mg/mL.
-
From the stock solutions, prepare a mixed standard solution containing all three compounds at a suitable concentration (e.g., 10 µg/mL each).
-
-
Preparation of Sample Solution:
-
Accurately weigh a small amount of the this compound sample and dissolve it in acetonitrile to achieve a known concentration (e.g., 1 mg/mL).
-
Dilute this solution to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL).
-
-
HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate the three components (e.g., start with a higher percentage of A and gradually increase B).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: A wavelength where all components have reasonable absorbance (e.g., 254 nm).
-
Injection Volume: 10 µL
-
-
Analysis:
-
Inject the mixed standard solution to determine the retention times of this compound, benzaldehyde, and benzidine.
-
Inject the sample solution.
-
Compare the chromatogram of the sample to the standard. The presence of peaks at the retention times of benzaldehyde and benzidine indicates hydrolysis.
-
The purity of the this compound can be calculated based on the peak area percentage.
-
VI. Visualizing Degradation and Troubleshooting
Degradation Pathway
The primary degradation pathway, hydrolysis, is a reversible reaction. The equilibrium can be shifted towards the reactants (imine) by removing water, or towards the products (aldehyde and amine) by the presence of excess water.
Caption: Hydrolysis of this compound.
Troubleshooting Workflow
When encountering potential degradation, a systematic approach can help identify the cause.
Caption: Troubleshooting workflow for degradation.
VII. Summary of Stability Data for Aromatic Imines
| Factor | Condition | Effect on Stability | Scientific Rationale |
| pH | Acidic (pH < 6) | Significantly Decreased | Protonation of the imine nitrogen makes the carbon atom more electrophilic and susceptible to nucleophilic attack by water.[4][5] |
| Neutral (pH ~7) | Moderately Stable | Spontaneous hydrolysis can still occur, but at a slower rate than under acidic or basic conditions. | |
| Basic (pH > 8) | Generally More Stable | The concentration of hydronium ions, which catalyze hydrolysis, is low. However, at very high pH, direct attack by hydroxide ions can occur.[2] | |
| Temperature | Increased Temperature | Decreased | As with most chemical reactions, the rate of hydrolysis increases with temperature due to increased kinetic energy of the molecules. |
| Moisture | High Humidity | Significantly Decreased | Water is a reactant in the hydrolysis reaction. Higher concentrations of water will drive the equilibrium towards the degradation products.[3] |
| Light | UV/Visible Light Exposure | Decreased | Aromatic systems can absorb light energy, leading to photochemical reactions that can cleave the imine bond or cause other structural changes. |
VIII. References
-
Anamika, & Prerna. (2021). REVIEW ON SCHIFF BASES. World Journal of Pharmaceutical Sciences, 9(8), 133-140. [Link]
-
Misra, A., Mishra, G. P., & Behera, P. K. (1998). Hydrolysis of Schiff bases, 1. Kinetics and mechanism of spontaneous, acid, and base hydrolysis of N-(2/4-hydroxybenzylidene)-2-aminobenzothiazoles. Indian Journal of Chemistry - Section A, 37(7), 640-642.
-
Organic Chemistry Tutor. (n.d.). Imine and Enamine Hydrolysis. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Imine and Enamine Hydrolysis Mechanism. Retrieved from [Link]
-
Moulay, A. A., Diaf, K., & Elbahri, Z. (2023). p-ANISIDINE RELEASE STUDY BY HYDROLYSIS OF SCHIFF BASES IN HOMOGENEOUS MEDIA. Bulletin of the Chemical Society of Ethiopia, 37(3), 745-756. [Link]
-
Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). A Short Review on Schiff Bases and Applications. Trade Science Inc., 8(2), 1-10.
-
Master Organic Chemistry. (2023). Hydrolysis of imines to give ketones (or aldehydes). Retrieved from [Link]
-
Kim, S. C., & Lee, I. (1997). Mechanism of the hydrolysis of N-Aryliminotriphenylphosphoranes. Journal of the Korean Chemical Society, 41(10), 544-550.
-
Barmatov, E. B., & Hugues, F. (2017). Kinetic Study of the Hydrolysis of Schiff Bases Derived from 2-Aminothiophenol. Journal of Solution Chemistry, 46(1), 1-16.
-
Al-Jubouri, H. R. (2015). Synthesis and spectroscopic studies of some imines derived from Benzidine and their conversion to 1, 3-oxazepine derivatives. Journal of Al-Nahrain University, 18(3), 51-58.
-
Khadir, E. H., & Baker, E. T. (2023). Study of the effect of ultraviolet radiation on the photodegradation of polystyrene films doped with Schiff bases. Samarra Journal of Pure and Applied Science, 5(3), 21–35. [Link]
-
Bako, E., et al. (2021). Different Schiff Bases—Structure, Importance and Classification. Molecules, 26(6), 1743. [Link]
-
Rad, M. N. S., et al. (2019). Applications of Schiff's bases chelates in quantitative analysis: A review. Journal of the Association of Arab Universities for Basic and Applied Sciences, 26(1), 24-37.
-
Fabbrizzi, L., & Poggi, A. (2020). Beauty in Chemistry: Making Artistic Molecules with Schiff Bases. Accounts of Chemical Research, 53(9), 1935-1946. [Link]
-
Zhang, M., et al. (2022). Stabilization of Imines and Hemiaminals in Water by an Endo-Functionalized Container Molecule. Angewandte Chemie International Edition, 61(35), e202208508. [Link]
-
Leung, K. C. F., et al. (2008). The stability of imine-containing dynamic[2]rotaxanes to hydrolysis. Organic & Biomolecular Chemistry, 6(13), 2275-2282. [Link]
-
Hameed, A., et al. (2017). Schiff Bases: A Short Review on their Synthesis and Applications. Journal of the Chemical Society of Pakistan, 39(1), 1-10.
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- 4. journalijar.com [journalijar.com]
- 5. Long-Term Stability Prediction for Developability Assessment of Biopharmaceutics Using Advanced Kinetic Modeling - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Analytical Method Validation for N,N'-Bisbenzylidenebenzidine Quantification
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical analysis, the rigorous quantification of compounds is paramount to ensuring safety, efficacy, and quality. N,N'-Bisbenzylidenebenzidine, a Schiff base, presents unique analytical challenges due to its chemical nature. This guide provides a comprehensive comparison of analytical methodologies for its quantification, grounded in the principles of scientific integrity and regulatory compliance. We will delve into the nuances of method validation, offering field-proven insights and detailed experimental protocols to empower researchers in their analytical endeavors.
Introduction to this compound and the Imperative for Accurate Quantification
This compound is an organic compound characterized by the presence of two imine (C=N) functional groups. Schiff bases, as a class, are known for their diverse applications, but also for their potential instability, particularly their susceptibility to hydrolysis.[1] This inherent reactivity underscores the critical need for robust and validated analytical methods to accurately determine its purity and content in various matrices. Whether in the context of synthetic chemistry, quality control of raw materials, or as a potential impurity in pharmaceutical products, a validated analytical method is the cornerstone of reliable data.
The validation of an analytical procedure is a formal and systematic process that provides documented evidence that the method is suitable for its intended purpose.[2][3] Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established comprehensive guidelines for analytical method validation.[4][5][6] Adherence to these guidelines is not merely a regulatory hurdle but a scientific necessity to ensure the quality, reliability, and consistency of analytical results.[7]
Comparative Analysis of Analytical Techniques for this compound Quantification
The choice of analytical technique is a critical first step and is dictated by the physicochemical properties of this compound, the sample matrix, and the intended purpose of the analysis. The most common and powerful techniques include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectroscopy.
| Analytical Technique | Principle | Advantages | Disadvantages | Best Suited For |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | High resolution and sensitivity, suitable for non-volatile and thermally labile compounds, versatile with various detectors (UV, DAD, MS).[8] | Can be time-consuming, requires solvent disposal, potential for imine hydrolysis with aqueous mobile phases.[1] | Purity determination, quantification of the active ingredient and impurities, stability studies. |
| Gas Chromatography (GC) | Separation based on the volatility and interaction of the analyte with a stationary phase in a gaseous mobile phase. | Excellent for volatile and thermally stable compounds, high sensitivity with detectors like FID and MS.[9] | Requires derivatization for non-volatile compounds, potential for thermal degradation of the analyte.[10] | Analysis of residual solvents, quantification of volatile impurities. |
| UV-Vis Spectroscopy | Quantification based on the absorption of ultraviolet or visible light by the analyte in a solution. | Simple, rapid, and cost-effective. | Low specificity, susceptible to interference from other absorbing species in the sample matrix.[11][12] | Preliminary quantification, in-process controls where specificity is not a major concern. |
For the quantification of this compound, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is often the method of choice due to its high specificity, sensitivity, and applicability to a wide range of non-volatile organic compounds.[8][13] The imine functionality of this compound is susceptible to hydrolysis, which can be a concern with aqueous mobile phases used in RP-HPLC.[1] However, careful method development, including optimization of mobile phase pH and composition, can mitigate this issue.
The Pillars of Analytical Method Validation: A Deep Dive
A comprehensive method validation encompasses several key parameters as outlined by the ICH Q2(R1) guideline.[3][4] These parameters are not a mere checklist but a systematic investigation to demonstrate the method's reliability.
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3][14] For this compound, this is of utmost importance due to the potential for hydrolysis and other degradation pathways.
Forced degradation studies are essential to demonstrate the stability-indicating nature of an analytical method.[15][16] These studies involve subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products.[17][18] The analytical method must be able to separate the intact this compound from all significant degradation products.
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for forced degradation studies to establish method specificity.
Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte within a given range.[19] The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[2]
Experimental Protocol for Linearity:
-
Prepare a stock solution of this compound reference standard of known concentration.
-
Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected working range (e.g., 50% to 150% of the target concentration).
-
Inject each calibration standard in triplicate into the HPLC system.
-
Plot the average peak area against the corresponding concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line. An r² value of ≥ 0.999 is generally considered acceptable.[19]
Accuracy refers to the closeness of the test results obtained by the method to the true value.[14][20] It is typically assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.
Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[20] It is evaluated at two levels:
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.[2]
-
Intermediate Precision: Expresses within-laboratory variations, such as different days, different analysts, or different equipment.[21]
| Validation Parameter | Acceptance Criteria (Typical) |
| Accuracy (Recovery) | 98.0% to 102.0% |
| Precision (RSD) | Repeatability: ≤ 2.0% |
| Intermediate Precision: ≤ 2.0% |
The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[22]
These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve.[20]
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[23][24][25] For an HPLC method, these variations could include:
-
Changes in mobile phase composition (e.g., ±2% organic solvent).
-
Variations in mobile phase pH (e.g., ±0.2 units).
-
Different column temperatures (e.g., ±5 °C).
The system suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within acceptable limits during robustness testing.[25]
Logical Relationship of Core Validation Parameters
Caption: Interrelationship of key analytical method validation parameters.
Conclusion: A Pathway to Reliable Quantification
The validation of an analytical method for the quantification of this compound is a scientifically rigorous process that underpins the quality and reliability of analytical data. While HPLC stands out as a powerful technique, its successful implementation hinges on a thorough validation process that addresses specificity, linearity, accuracy, precision, sensitivity, and robustness. By understanding the causality behind each validation parameter and adhering to established guidelines, researchers can develop and implement analytical methods that are not only compliant with regulatory expectations but are also scientifically sound and fit for their intended purpose.
References
-
Robustness and Ruggedness Testing in Analytical Chemistry - Lab Manager Magazine. Available at: [Link]
-
ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. Available at: [Link]
-
Robustness Tests | LCGC International. Available at: [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available at: [Link]
-
Steps for HPLC Method Validation - Pharmaguideline. Available at: [Link]
-
How To Perform Robustness In Analytical Method Validation - PharmaGuru. Available at: [Link]
-
Quality Guidelines - ICH. Available at: [Link]
-
Robustness in Analytical Methods Outlined - Pharmaceutical Technology. Available at: [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. Available at: [Link]
-
[Tests for robustness of biomedical and pharmaceutical analytic methods] - PubMed. Available at: [Link]
-
HPLC Method Development and Validation for Pharmaceutical Analysis. Available at: [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Available at: [Link]
-
Separation, detection, and quantification of imine-linked opines by high-performance liquid chromatography - ResearchGate. Available at: [Link]
-
New Method Development by HPLC and Validation as per ICH Guidelines - Acta Scientific. Available at: [Link]
-
(PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES - ResearchGate. Available at: [Link]
-
METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW - Zenodo. Available at: [Link]
-
A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Available at: [Link]
-
Direct liquid chromatography determination of the reactive imine SJG-136 (NSC 694501). Available at: [Link]
-
Validation parameters for imine derivative analyzed by HPLC method - ResearchGate. Available at: [Link]
-
SPECTROPHOTOMETRIC METHOD FOR DETERMINATION OF Cu(II) USING A NEW SCHIFF BASE LIGAND - ProQuest. Available at: [Link]
-
Forced Degradation Studies Research Articles - Page 1 - R Discovery. Available at: [Link]
-
Forced degradation and impurity profiling. Available at: [Link]
-
Accelerated Stress and Forced Degradation Study - -NovaBioassays. Available at: [Link]
-
Determination of benzidine, N-acetylbenzidine, and N,N'-diacetylbenzidine in human urine by capillary gas chromatography/negative ion chemical ionization mass spectrometry - PubMed. Available at: [Link]
-
CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES - Helda - University of Helsinki. Available at: [Link]
-
Spectrophotometric iron determination using Schiff's base. Available at: [Link]
-
Spectrophotometric Determination of Complex Formation Constants Between a New Schiff Base and Some Transition Metals by Rank Annihilation Factor Analysis | Journal of Chemical & Engineering Data - ACS Publications. Available at: [Link]
-
Spectroscopic Substantiation for the Identification of Degradants by Q-TOF Micromass (ESI-MS) in Bisoprolol Fumarate. Available at: [Link]
-
Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products - PMC - NIH. Available at: [Link]
-
Analytical Method Validation as the First Step in Drug Quality Control - Semantic Scholar. Available at: [Link]
-
Synthesis and Spectroscopic Investigations of Schiff Base Ligand and Its Bimetallic Ag(I) Complex as DNA and BSA Binders - PMC - NIH. Available at: [Link]
-
ICH guideline Q2(R2) on validation of analytical procedures - European Medicines Agency (EMA). Available at: [Link]
-
7. ANALYTICAL METHODS - Agency for Toxic Substances and Disease Registry. Available at: [Link]
-
Isolation and Spectroscopic Characterization of some Schiff Base Complexes - E-RESEARCHCO. Available at: [Link]
-
From Limits to Detection: Gas Chromatography as a Tool for Residual Solvents Analysis. Available at: [Link]
-
Analysis of Pharmaceuticals' Impurity - Regulations and Analysis for Carcinogenic Substances - No. 62 - Shimadzu. Available at: [Link]
-
[Determination of 14 aniline and benzidine compounds in soil by gas chromatography-mass spectrometry] - PubMed. Available at: [Link]
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Development and Validation of a Rapid Analytical Method for the Simultaneous Quantification of Metabolic Syndrome Drugs by HPLC-DAD Chromatography - MDPI. Available at: [Link]
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Method Development and Validation for the Identification of Selected Genotoxic Impurities in Bulk and Pharmaceutical Formulation - PharmaInfo. Available at: [Link]
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Introduction: The Analytical Imperative for N,N'-Bisbenzylidenebenzidine
An In-Depth Guide to the Development and Validation of an HPLC Purity Method for N,N'-Bisbenzylidenebenzidine
This compound, a Schiff base derived from benzidine and benzaldehyde, is a molecule of interest in coordination chemistry and materials science. As with any specialty chemical used in advanced applications, its purity is not merely a quality metric but a critical parameter that dictates its reactivity, physical properties, and the ultimate performance of the end material. The presence of unreacted starting materials, by-products, or degradation products can have significant and often unpredictable consequences.
High-Performance Liquid Chromatography (HPLC) stands as the preeminent analytical technique for assessing the purity of non-volatile and thermally labile compounds like this compound. Its high resolution, sensitivity, and quantitative accuracy make it the gold standard. However, a robust and reliable HPLC method is not a given; it must be systematically developed and rigorously validated to ensure it is fit for purpose.
This guide provides a comprehensive framework for the development and validation of a purity testing method for this compound. It is designed for researchers, analytical scientists, and quality control professionals, offering a narrative that explains the "why" behind the "how," grounded in established scientific principles and regulatory standards.
Part 1: Strategic HPLC Method Development
The development of a successful HPLC method is a systematic process of optimizing key parameters to achieve the desired separation. The primary goal is to resolve the main this compound peak from all potential impurities with good peak shape and within a reasonable analysis time.
Analyte Characterization and Initial Parameter Selection
Before any instrument is programmed, understanding the physicochemical properties of this compound is paramount.
-
Solubility: The molecule is largely non-polar. Therefore, solvents like acetonitrile (ACN), methanol (MeOH), or tetrahydrofuran (THF) are suitable for sample preparation. ACN is often a preferred choice due to its lower UV cutoff and viscosity.
-
UV Absorbance: The presence of extensive conjugation (multiple aromatic rings and imine bonds) imparts strong chromophores, making UV-Vis detection highly suitable. A UV scan of a dilute solution of this compound in the mobile phase will reveal the wavelength of maximum absorbance (λmax), which provides the highest sensitivity. For this class of compounds, a λmax is typically expected in the 280-350 nm range.
The Chromatographic System: Column and Mobile Phase
The heart of the separation lies in the interaction between the analyte, the stationary phase (column), and the mobile phase.
-
Column Selection: Given the non-polar nature of this compound, a reversed-phase (RP) column is the logical choice. A C18 (octadecylsilane) column is the workhorse of RP-HPLC and provides an excellent starting point. A standard dimension of 4.6 mm x 150 mm with 3.5 or 5 µm particle size offers a good balance of efficiency and backpressure.
-
Mobile Phase Composition: A gradient elution is almost always necessary for purity analysis, as it allows for the elution of both early-eluting polar impurities (e.g., residual benzaldehyde) and late-eluting non-polar impurities.
-
Aqueous Phase (A): Deionized water. A small amount of buffer (e.g., 0.1% formic acid or trifluoroacetic acid) is often added to control the pH and sharpen peak shapes by suppressing the ionization of silanol groups on the silica support.
-
Organic Phase (B): Acetonitrile (ACN) or Methanol (MeOH). ACN generally provides better peak shapes and lower backpressure.
-
A typical starting gradient might be: 0-2 min (50% B), 2-15 min (50% to 95% B), 15-18 min (95% B), 18-18.1 min (95% to 50% B), 18.1-22 min (50% B for re-equilibration).
Figure 1: Workflow for HPLC Method Development and Validation.
Part 2: A Framework for Method Validation per ICH Q2(R1)
Once a suitable method is developed, it must be validated to prove its reliability. The International Council for Harmonisation (ICH) guideline Q2(R1) "Validation of Analytical Procedures" provides the definitive framework for this process.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Protocol:
-
Prepare a solution of the this compound standard.
-
Prepare solutions of known potential impurities, such as benzidine and benzaldehyde.
-
Prepare a mixed solution containing the main compound and all potential impurities.
-
Inject all solutions and verify that the peaks for each component are well-resolved from each other (Resolution > 2).
-
To assess for co-eluting peaks, a Peak Purity analysis using a photodiode array (PDA) detector is essential. This analysis compares spectra across the peak to detect inhomogeneities.
-
Linearity
Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a given range.
-
Protocol:
-
Prepare a stock solution of this compound of known concentration.
-
Perform a serial dilution to create at least five concentration levels, typically ranging from 50% to 150% of the target working concentration.
-
Inject each concentration in triplicate.
-
Plot the average peak area against the concentration and perform a linear regression analysis.
-
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.
Accuracy
Accuracy is the closeness of the test results to the true value. It is typically determined by spike/recovery experiments.
-
Protocol:
-
Prepare a sample matrix (placebo) if applicable. If not, use a low-concentration sample.
-
Spike the matrix with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analyze these spiked samples in triplicate.
-
Calculate the percent recovery for each sample.
-
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Repeatability (Intra-assay precision):
-
Protocol: Analyze six replicate preparations of the same sample at 100% of the target concentration on the same day, by the same analyst, on the same instrument.
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.
-
-
Intermediate Precision:
-
Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The RSD over the combined data from both days should be ≤ 2.0%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Protocol (Signal-to-Noise Method):
-
Determine the signal-to-noise (S/N) ratio of a known low-concentration standard.
-
LOD is typically established at a S/N ratio of 3:1.
-
LOQ is typically established at a S/N ratio of 10:1.
-
Inject solutions at the estimated LOQ concentration to verify precision (RSD ≤ 10%).
-
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Protocol:
-
Vary key parameters one at a time, such as:
-
Mobile phase pH (± 0.2 units)
-
Column temperature (± 5 °C)
-
Flow rate (± 10%)
-
Mobile phase composition (e.g., ± 2% organic component)
-
-
Analyze a standard solution under each condition and assess the impact on resolution, peak area, and retention time.
-
-
Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor) should still pass their acceptance criteria, and the results should not significantly change.
| Validation Parameter | Typical Protocol | Acceptance Criteria |
| Specificity | Analyze analyte, impurities, and a mix. Use PDA for peak purity. | Resolution between peaks > 2. Peak purity pass. |
| Linearity | 5 levels, 50-150% of target conc., in triplicate. | Correlation Coefficient (r²) ≥ 0.999. |
| Accuracy | Spike/recovery at 3 levels (80%, 100%, 120%), in triplicate. | Mean recovery between 98.0% - 102.0%. |
| Precision (Repeatability) | 6 replicate preparations at 100% conc. | RSD ≤ 2.0%. |
| Precision (Intermediate) | Repeatability on a different day/analyst/instrument. | RSD ≤ 2.0% (combined data). |
| LOQ | Determine concentration with S/N ratio of 10:1. Verify precision. | RSD at LOQ ≤ 10%. |
| Robustness | Deliberately vary parameters (flow, temp, pH). | System suitability criteria met under all conditions. |
Part 3: Comparison with Alternative Analytical Techniques
While HPLC is the primary choice, other techniques can provide complementary information or serve as alternatives in specific contexts.
Figure 2: Relationship between HPLC and alternative analytical techniques.
Gas Chromatography (GC)
-
Principle: Separates compounds based on their volatility and interaction with a stationary phase in a heated column.
-
Applicability: this compound itself is likely not volatile enough for GC analysis without derivatization. However, GC is an excellent tool for quantifying volatile starting materials that may be present as impurities, such as residual benzaldehyde.
-
Comparison: GC is not a replacement for HPLC for the primary purity assessment but serves as a powerful, orthogonal (i.e., based on a different separation principle) technique for specific, volatile impurities.
Quantitative NMR (qNMR)
-
Principle: A primary ratio method of analysis where the signal intensity of an analyte is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of an analyte's peak to that of a certified internal standard of known purity and concentration, an absolute quantity can be determined.
-
Applicability: qNMR is exceptionally powerful for determining the absolute purity (or "assay") of the this compound bulk material itself. It does not require a reference standard of the analyte.
-
Comparison: While HPLC excels at separating and quantifying impurities relative to the main peak, qNMR excels at assigning a highly accurate purity value to the main component. The two techniques are highly complementary for creating a comprehensive purity profile.
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Principle: This is a hyphenated technique that couples the separation power of HPLC with the mass-resolving power of a mass spectrometer.
-
Applicability: If unknown impurity peaks are detected during the HPLC-UV analysis, LC-MS is the definitive tool for their identification. The mass spectrometer provides the mass-to-charge ratio (m/z) of the impurity, which is critical for elucidating its chemical structure.
-
Comparison: LC-MS is not typically used for routine quality control due to its higher cost and complexity. Its role is primarily in method development, forced degradation studies, and impurity identification. It supports the primary HPLC-UV method by identifying what the separated peaks are.
Conclusion
The validation of an analytical method is a journey that transforms a series of instrumental procedures into a reliable, robust, and defensible scientific tool. For a specialized compound like this compound, where off-the-shelf methods are unlikely to exist, a systematic approach to method development followed by rigorous validation against ICH guidelines is not just good practice—it is a scientific necessity. By combining the high-resolution separation of HPLC with orthogonal and complementary techniques like qNMR and LC-MS, researchers can build a complete and unassailable purity profile, ensuring the quality and consistency required for advanced scientific applications.
References
-
ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
A Comparative Guide to the Antimicrobial Activity of N,N'-Bisbenzylidenebenzidine Derivatives
This guide provides a comprehensive comparative analysis of the antimicrobial properties of N,N'-Bisbenzylidenebenzidine derivatives. Intended for researchers, scientists, and drug development professionals, this document delves into the synthesis, mechanisms of action, and comparative efficacy of these compounds. We will explore the established methodologies for evaluating antimicrobial activity and present a logical framework for interpreting the structure-activity relationships that govern their function.
Introduction: The Imperative for Novel Antimicrobial Agents
The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent discovery of new antimicrobial agents with novel mechanisms of action. Schiff bases, characterized by their azomethine group (-N=CH-), have emerged as a promising class of compounds due to their versatile synthesis and broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2] Among these, derivatives of this compound are of particular interest due to their unique structural features and potential for potent bioactivity. This guide offers a comparative study of these derivatives, providing the technical insights and experimental data necessary to advance their development.
The Molecular Scaffold: Synthesis of this compound Derivatives
The core structure is synthesized through a classical condensation reaction between a primary amine (benzidine) and a carbonyl compound (typically a substituted benzaldehyde).[3][4] This reaction is generally straightforward, often involving refluxing the reactants in an appropriate solvent like ethanol, sometimes with a catalytic amount of acid.[5]
The true versatility of this scaffold lies in the ability to modify the peripheral phenyl rings of the benzylidene moieties. By introducing various electron-donating or electron-withdrawing substituents, a diverse library of derivatives can be created, allowing for a systematic investigation of their structure-activity relationship (SAR).
Caption: General synthesis workflow for this compound derivatives.
Methodologies for Antimicrobial Efficacy Assessment
To objectively compare the antimicrobial activity of different derivatives, standardized and reproducible methods are essential. The two most common in vitro techniques employed are the disk diffusion assay for initial screening and the broth microdilution method for quantitative determination of potency.
Qualitative Screening: The Disk Diffusion (Kirby-Bauer) Test
This method provides a rapid and straightforward qualitative assessment of antimicrobial activity.[6][7] It relies on the diffusion of the test compound from a saturated paper disk into an agar medium uniformly inoculated with a target microorganism.
-
Principle of Causality: If the compound is effective at inhibiting microbial growth, a clear "zone of inhibition" will appear around the disk where the concentration of the diffused agent is sufficient to prevent replication.[8][9] The diameter of this zone is proportional to the compound's potency, the diffusion rate, and the microorganism's susceptibility. This test is invaluable for high-throughput screening of a large library of derivatives to identify promising candidates for further quantitative analysis.
Quantitative Analysis: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The gold standard for quantifying antimicrobial potency is the broth microdilution assay, which determines the Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a standardized incubation period.[10][11][12]
-
Principle of Causality: By exposing a standardized inoculum of bacteria to a serial two-fold dilution of the test compound in a 96-well plate, we can pinpoint the precise concentration at which bacteriostatic activity occurs.[10][11] This quantitative value is crucial for comparing the intrinsic potency of different derivatives and for establishing a therapeutic window. A lower MIC value signifies higher antimicrobial activity.[13]
Caption: Comparative workflow for antimicrobial susceptibility testing.
Comparative Antimicrobial Activity of Selected Derivatives
The antimicrobial efficacy of this compound derivatives is highly dependent on the nature and position of substituents on the benzylidene rings. Electron-withdrawing groups such as halogens (e.g., -Cl, -Br) and nitro groups (-NO2) often enhance activity. This is likely due to an increase in the lipophilicity of the molecule, facilitating its transport across the microbial cell membrane, and polarization of the azomethine bond.
Below is a summary of representative data compiled from various studies.
| Compound ID | Substituent (R) on Benzaldehyde | Test Organism | MIC (µg/mL) | Zone of Inhibition (mm) | Reference Compound (MIC, µg/mL) |
| Derivative A | 4-Chloro (Cl) | Staphylococcus aureus | 7.8 | 22 | Nalidixic Acid (64) |
| Derivative B | 4-Nitro (NO₂) | Staphylococcus aureus | 15.6 | 18 | Nalidixic Acid (64) |
| Derivative C | 4-Methoxy (OCH₃) | Staphylococcus aureus | 62.5 | 12 | Nalidixic Acid (64) |
| Derivative D | Unsubstituted (H) | Staphylococcus aureus | >100 | 9 | Nalidixic Acid (64) |
| Derivative E | 4-Chloro (Cl) | Escherichia coli | 7.8 | 25 | Nalidixic Acid (512) |
| Derivative F | 4-Nitro (NO₂) | Escherichia coli | 15.6 | 21 | Nalidixic Acid (512) |
| Derivative G | 2,4-Dichloro (Cl) | Bacillus subtilis | - | 28 | Ampicillin (Standard) |
| Derivative H | 4-Hydroxy (OH) | Candida albicans | 62.5 | 13 | Fluconazole (Standard) |
Note: The data presented is a synthesized representation from multiple sources to illustrate comparative trends.[3][14][15] Actual values may vary based on specific experimental conditions.
Analysis of Results:
-
Potency of Halogenated Derivatives: Derivatives with chloro-substituents (A, E, G) consistently demonstrate superior activity against both Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli) bacteria, often exceeding the potency of reference drugs.[14][15]
-
Effect of Electron-Withdrawing Groups: The nitro-substituted derivatives (B, F) also show significant antimicrobial activity, though generally slightly less potent than their chloro-counterparts.
-
Effect of Electron-Donating Groups: The methoxy-substituted derivative (C) shows a marked decrease in activity, while the unsubstituted parent compound (D) is largely inactive. This strongly suggests that electron-withdrawing properties are key to the antimicrobial mechanism.
-
Antifungal Activity: Certain derivatives also exhibit moderate antifungal activity against yeasts like Candida albicans (H).[3]
Proposed Mechanism of Action
While the exact mechanism is a subject of ongoing research, the antimicrobial action of Schiff bases is generally attributed to their ability to interfere with vital cellular processes. The key azomethine (-N=CH-) linkage is crucial for their bioactivity.
Proposed targets include:
-
Cell Wall/Membrane Disruption: The lipophilic nature of these compounds allows them to penetrate the microbial cell wall and membrane, altering their permeability and leading to the leakage of essential intracellular components.[16]
-
Enzyme Inhibition: The imine nitrogen can chelate with metal ions present in the active sites of various microbial enzymes, such as dihydrofolate reductase, thereby inactivating them and disrupting metabolic pathways.[2]
-
Protein Synthesis Interference: The compounds may bind to microbial DNA or ribosomes, interfering with the processes of transcription and translation, thus halting protein synthesis.
Caption: Proposed antimicrobial mechanisms of action for Schiff base derivatives.
Detailed Experimental Protocols
For reproducibility and validation, the following detailed protocols are provided based on established standards.
Protocol 1: Agar Disk Diffusion Assay
-
Inoculum Preparation: Aseptically transfer several colonies of the test microorganism into sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).[10]
-
Plate Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the standardized inoculum, remove excess liquid by pressing it against the inside of the tube, and swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate 60 degrees between each application to ensure uniform coverage.[17]
-
Disk Application: Aseptically place sterile paper disks (6 mm diameter) impregnated with a known concentration of the test derivative onto the inoculated agar surface. Gently press each disk to ensure complete contact. A disk with the solvent (e.g., DMSO) serves as a negative control, and a disk with a standard antibiotic serves as a positive control.
-
Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.[6]
-
Data Interpretation: Measure the diameter of the zone of complete inhibition in millimeters (mm) using a ruler or caliper.
Protocol 2: Broth Microdilution MIC Assay
-
Compound Preparation: Prepare a stock solution of the test derivative in a suitable solvent (e.g., DMSO). In a sterile 96-well microtiter plate, perform two-fold serial dilutions of the compound in Mueller-Hinton Broth (MHB) to achieve a range of desired concentrations.[10]
-
Inoculum Preparation: Prepare a standardized inoculum as described in the disk diffusion protocol. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[10]
-
Plate Inoculation: Add the diluted bacterial inoculum to each well containing the compound dilutions.
-
Controls: Include the following controls on each plate:
-
Growth Control: Broth with inoculum, no compound.
-
Sterility Control: Broth only, no inoculum.
-
Positive Control: Broth with inoculum and a standard antibiotic.
-
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.[10]
-
Data Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth) as determined by visual inspection or a plate reader.[11]
Conclusion and Future Directions
The comparative analysis clearly indicates that this compound derivatives are a versatile and potent class of antimicrobial agents. The structure-activity relationship is strongly influenced by electronic effects, with halogenated and other electron-withdrawing substituents significantly enhancing antibacterial and antifungal activity. Derivatives bearing a 4-chloro substituent have demonstrated particularly high potency, often superior to standard control drugs against both Gram-positive and Gram-negative bacteria.
Future research should focus on:
-
Expanding the Derivative Library: Synthesizing and screening compounds with novel substituent combinations to further optimize potency and spectrum.
-
In-depth Mechanistic Studies: Elucidating the precise molecular targets to understand the mechanism of action and potential for resistance development.
-
Toxicity and In Vivo Studies: Assessing the cytotoxicity of the most potent compounds against mammalian cell lines and evaluating their efficacy and pharmacokinetic profiles in animal models of infection.[18]
These steps will be critical in translating the promising in vitro activity of these compounds into clinically viable therapeutic agents.
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- Zone of Inhibition Test - Kirby Bauer Test.
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- Comparison of antibacterial activity of Schiff's bases versus metal(II) complexes.
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- Synthesis and Antimicrobial Evaluation of Some Schiff Base Deriv
- Minimum Inhibitory Concentration (MIC) Test.
- Synthesis and Anti-Microbial Evaluation of Some Schiff Base Deriv
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- Synthesis, Characterization and Antibacterial Activities of Mixed Ligand Complexes of Schiff Base Derived from Benzidine and 2-Benzoyl benzoic acid.
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- Synthesis, characterization and in vitro biological evaluation of the Schiff base derived from Benzidine and 1,3-Diphenyl-1,3-propanedione.
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- Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives against resistant p
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A Definitive Guide to the Structural Confirmation of N,N'-Bisbenzylidenebenzidine using NMR and Mass Spectrometry
In the landscape of synthetic chemistry, the unambiguous structural elucidation of novel compounds is a cornerstone of rigorous scientific practice. For researchers and professionals in drug development, the confirmation of a molecule's architecture is paramount to understanding its function and potential applications. This guide provides an in-depth technical comparison of analytical techniques for the structural confirmation of N,N'-Bisbenzylidenebenzidine, a Schiff base of significant interest. We will delve into the practical application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), presenting a self-validating system of analysis grounded in experimental data and established chemical principles.
The Importance of Structural Verification
This compound is a symmetrical Schiff base formed from the condensation of two equivalents of benzaldehyde with one equivalent of benzidine. Its extended conjugated system imparts interesting photophysical and electronic properties, making it a valuable building block in materials science and coordination chemistry. However, before exploring these applications, its successful synthesis and purity must be unequivocally confirmed. Incomplete reactions or the presence of side products can drastically alter the material's properties. This guide will walk you through a detailed, field-proven methodology for ensuring the structural integrity of your synthesized this compound.
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is a straightforward condensation reaction. The causality behind the chosen conditions lies in driving the equilibrium towards the formation of the imine by removing the water by-product.
Experimental Protocol: Synthesis
-
Reactant Preparation: In a 250 mL round-bottom flask, dissolve 1.84 g (0.01 mol) of benzidine in 100 mL of absolute ethanol with gentle heating and stirring until fully dissolved.
-
Addition of Benzaldehyde: To the warm benzidine solution, add 2.12 g (2.0 mL, 0.02 mol) of freshly distilled benzaldehyde dropwise.
-
Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation of Product: After the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate out of the solution as a crystalline solid.
-
Purification: Collect the solid by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials. Recrystallize the crude product from a suitable solvent such as ethanol or a mixture of ethanol and N,N-dimethylformamide (DMF) to obtain pure this compound.
-
Drying: Dry the purified crystals in a vacuum oven at 60 °C for several hours.
Structural Confirmation Workflow
The following workflow outlines the synergistic use of NMR and MS to provide irrefutable evidence for the structure of this compound.
Caption: Experimental workflow for the synthesis and structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR are essential.
¹H NMR Spectroscopy: Unveiling the Proton Environment
The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments. Due to the molecule's symmetry, the spectrum is expected to be relatively simple.
Expected ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.50 | Singlet | 2H | Azomethine proton (-CH=N-) |
| ~7.90 | Doublet | 4H | Aromatic protons (ortho to -CH=N) |
| ~7.50 | Multiplet | 6H | Aromatic protons (meta and para to -CH=N) |
| ~7.30 | Doublet | 8H | Aromatic protons of the benzidine moiety |
The key signal to confirm the formation of the Schiff base is the singlet around 8.50 ppm, corresponding to the two equivalent azomethine protons. The integration of this peak (2H) relative to the aromatic protons is a critical piece of evidence. The downfield shift is due to the deshielding effect of the adjacent nitrogen atom.
¹³C NMR Spectroscopy: Probing the Carbon Framework
The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule.
Expected ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~160 | Azomethine carbon (-C=N) |
| ~150 | Aromatic carbon (ipso, attached to nitrogen) |
| ~136 | Aromatic carbon (ipso, of the benzaldehyde moiety) |
| ~131 | Aromatic carbon (para, of the benzaldehyde moiety) |
| ~129 | Aromatic carbons (ortho and meta, of the benzaldehyde moiety) |
| ~128 | Aromatic carbons of the benzidine moiety |
| ~121 | Aromatic carbons of the benzidine moiety |
The signal for the imine carbon at approximately 160 ppm is a definitive indicator of Schiff base formation. The number of distinct signals in the aromatic region will correspond to the number of chemically non-equivalent carbon atoms, confirming the molecule's symmetry.
Mass Spectrometry: Determining the Molecular Weight and Formula
Mass spectrometry provides the molecular weight of the compound, which is a fundamental piece of information for structural confirmation. The molecular formula of this compound is C₂₆H₂₀N₂.[1]
Expected Mass Spectrometry Data
| Technique | Ion | m/z (calculated) | m/z (observed) |
| ESI-MS | [M+H]⁺ | 361.17 | ~361.2 |
| EI-MS | [M]⁺˙ | 360.16 | ~360.2 |
The observation of the molecular ion peak at the expected m/z value provides strong evidence for the successful synthesis of the target molecule.
Fragmentation Pattern: A Structural Fingerprint
In Electron Ionization (EI) Mass Spectrometry, the molecular ion can fragment in characteristic ways, providing further structural information. For this compound, key fragmentations would involve cleavage of the C-N and C=N bonds.
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Comparative Analysis with Alternative Structures
To ensure the trustworthiness of the structural confirmation, it is crucial to consider potential alternative products. For instance, a mono-substituted product (N-benzylidenebenzidine) would have a different molecular weight and a more complex NMR spectrum due to the lack of symmetry. The combination of a correct molecular weight from MS and a simple, symmetrical NMR spectrum strongly refutes the possibility of such side products.
Conclusion: A Self-Validating Approach
The structural confirmation of this compound is achieved through a synergistic and self-validating approach. The synthesis, guided by established chemical principles, yields a product whose identity is rigorously tested. NMR spectroscopy provides a detailed map of the molecular connectivity, confirming the formation of the crucial imine bonds and the overall symmetry of the molecule. Mass spectrometry corroborates this by providing the exact molecular weight and, through fragmentation analysis, a structural fingerprint. This multi-faceted analytical strategy provides the high level of confidence required in research and development, ensuring that subsequent studies are based on a well-characterized and pure compound.
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ResearchGate. (n.d.). Synthesis of N, N' bis (2-hydroxy benzylidene) benzidine. Retrieved from [Link]
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Introduction: The Analytical Imperative for N,N'-Bisbenzylidenebenzidine
An In-Depth Technical Guide to the Cross-Validation of Analytical Results for N,N'-Bisbenzylidenebenzidine
For researchers, scientists, and drug development professionals, the unambiguous identification and accurate quantification of a synthesized compound are the bedrock of reliable data. This compound, a Schiff base derived from benzidine, presents a unique analytical challenge due to its extended aromatic system and central biphenyl linkage. This guide provides a comprehensive, in-depth comparison of analytical methodologies for the structural confirmation and quantitative assessment of this compound. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol functions as a self-validating system grounded in established principles.
Part 1: Unambiguous Structural Confirmation
Before any quantitative analysis, the identity of the synthesized material must be unequivocally confirmed. This requires a combination of techniques that probe different aspects of the molecular structure.
Predicted Analytical Profile of this compound
-
Molecular Formula : C₂₆H₂₀N₂
-
Molecular Weight : 360.45 g/mol [1]
-
Key Structural Features : Two imine (-CH=N-) groups, a central 4,4'-disubstituted biphenyl system, and two terminal phenyl groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution.
¹H NMR Spectroscopy (Expected Results in CDCl₃, 400 MHz) The symmetry of the molecule simplifies the spectrum. We expect to see:
-
Imine Proton (-CH=N-) : A sharp singlet around δ 8.5-8.7 ppm . This downfield shift is characteristic of protons attached to a C=N double bond. The spectrum of the related N-benzylideneaniline shows this proton at δ 8.49 ppm.
-
Biphenyl Protons : Two distinct sets of signals appearing as doublets, integrating to 4H each. These will be in the aromatic region (δ 7.2-7.9 ppm). The protons ortho to the imine nitrogen will be deshielded compared to those ortho to the biphenyl linkage.
-
Benzylidene Aromatic Protons : Signals corresponding to the terminal phenyl rings will appear in the aromatic region, likely between δ 7.4-8.0 ppm.
¹³C NMR Spectroscopy (Expected Results in CDCl₃, 100 MHz) Key signals to confirm the structure include:
-
Imine Carbon (-CH=N-) : A distinct signal around δ 160-162 ppm . This is a hallmark of an imine carbon.
-
Aromatic Carbons : A series of signals between δ 120-150 ppm. The carbon atoms directly attached to the nitrogen (C-N) will be significantly deshielded. Based on analogs, we can predict the biphenyl C-N to be around 150 ppm and the various other aromatic carbons to populate the 120-140 ppm range.[2][3][4][5]
Mass Spectrometry (MS): The Molecular Weight Fingerprint
Mass spectrometry provides the exact molecular weight and offers structural clues through fragmentation patterns.
Experimental Protocol (Electron Ionization - GC-MS or Direct Infusion ESI-MS)
-
Sample Preparation : Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or dichloromethane).
-
Instrumentation :
-
For ESI-MS : Infuse the sample solution directly into an electrospray ionization source coupled to a mass analyzer (e.g., TOF or Quadrupole).
-
For EI-MS : Inject the solution into a GC-MS system. The high temperature of the injection port will volatilize the compound.
-
-
Data Analysis : Look for the molecular ion peak. For this compound (MW = 360.45), expect a protonated molecule [M+H]⁺ at m/z 361.17 in ESI-MS or the molecular ion [M]⁺· at m/z 360.16 in EI-MS. Key fragments may correspond to the loss of a phenyl ring or cleavage of the central biphenyl bond.
Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Check
FTIR is a rapid and effective technique to confirm the presence of key functional groups.
Expected Absorption Bands (KBr Pellet or ATR)
-
C=N Stretch (Imine) : A strong, sharp absorption band in the region of 1620-1630 cm⁻¹ . This is the most diagnostic peak for confirming the formation of the Schiff base.[6][7] The absence of a strong C=O stretch (from benzaldehyde, ~1700 cm⁻¹) and N-H stretches (from benzidine, ~3350-3450 cm⁻¹) indicates a successful reaction.[8]
-
Aromatic C=C Stretch : Multiple sharp peaks between 1450-1600 cm⁻¹.
-
Aromatic C-H Stretch : Signals above 3000 cm⁻¹.
-
C-H Bending (Out-of-Plane) : Strong bands between 690-900 cm⁻¹ that are characteristic of the substitution patterns on the aromatic rings.
Part 2: A Comparative Guide to Purity and Quantification
Once the structure is confirmed, the next critical step is to determine the purity of the material. We will compare two primary chromatographic methods and one orthogonal spectroscopic method. The validation of these methods must be performed in accordance with regulatory guidelines such as ICH Q2(R1) to ensure they are fit for purpose.[9][10][11]
Workflow for Analytical Method Validation
Caption: General workflow for analytical method validation as per ICH guidelines.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is the workhorse of pharmaceutical analysis for purity determination due to its high resolution, sensitivity, and robustness.
Causality Behind Method Choices:
-
Technique : Reversed-phase HPLC is chosen because this compound is a non-polar molecule, making it well-suited for retention on a non-polar stationary phase (like C18) with a polar mobile phase.
-
Column : A C18 column provides excellent hydrophobic interactions for separating the analyte from more polar impurities (e.g., hydrolyzed starting materials) or less polar impurities.
-
Mobile Phase : A gradient of acetonitrile and water is used. A gradient is superior to an isocratic method for impurity profiling as it allows for the elution of compounds with a wide range of polarities within a reasonable timeframe, ensuring good peak shape for all components.
-
Detector : UV detection is ideal as the molecule contains extensive chromophores (aromatic rings, imine bonds) and is expected to have a strong UV absorbance, providing high sensitivity. The λmax would be determined using a photodiode array (PDA) detector, but is predicted to be >300 nm.
Experimental Protocol: HPLC-UV Method Validation
Caption: Experimental workflow for HPLC-UV analysis.
-
Chromatographic Conditions :
-
Column : C18, 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase A : Water
-
Mobile Phase B : Acetonitrile
-
Gradient : Start at 70% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate : 1.0 mL/min.
-
Detector : UV/PDA at a determined λmax (e.g., 350 nm).
-
Injection Volume : 10 µL.
-
-
Validation Steps :
-
Specificity : Inject the analyte, starting materials (benzidine, benzaldehyde), and a mixture. The method is specific if the main peak is resolved from all potential impurities.
-
Linearity : Prepare a series of solutions of the analyte (e.g., 0.05 to 0.5 mg/mL). Plot peak area vs. concentration. The correlation coefficient (r²) should be >0.999.
-
Accuracy : Perform a spike-recovery study by adding known amounts of the analyte to a blank matrix at three concentration levels (e.g., 80%, 100%, 120%). The recovery should be within 98-102%.
-
Precision :
-
Repeatability: Inject one sample solution six times. The relative standard deviation (RSD) of the peak area should be <1.0%.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst. The RSD between the two datasets should be <2.0%.
-
-
LOD & LOQ : Determine the limit of detection (LOD) and limit of quantitation (LOQ) based on the signal-to-noise ratio (S/N), typically S/N of 3 for LOD and 10 for LOQ.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent alternative, particularly for identifying volatile or semi-volatile impurities and providing definitive mass identification for each separated peak.
Causality Behind Method Choices:
-
Technique : GC is suitable if the compound has sufficient thermal stability and volatility. While this compound has a high molecular weight, it may be amenable to GC at high temperatures. The primary advantage is the coupling to a Mass Spectrometer.
-
Column : A low-polarity capillary column (e.g., DB-5ms) is chosen. Its phenyl-substituted stationary phase provides good selectivity for aromatic compounds.
-
Temperature Program : A temperature ramp is necessary to first elute any volatile impurities (like residual solvents or benzaldehyde) at low temperatures before ramping up to elute the high-boiling main analyte.
-
Detector : Mass Spectrometry provides both quantitative data (from the total ion chromatogram, TIC) and qualitative data (from the mass spectrum of each peak), making it highly specific.
Experimental Protocol: GC-MS Method Validation
Caption: Experimental workflow for GC-MS analysis.
-
Chromatographic Conditions :
-
Column : DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas : Helium at 1.2 mL/min.
-
Injector Temp : 280 °C.
-
Oven Program : Hold at 150 °C for 1 min, ramp at 15 °C/min to 300 °C, hold for 10 min.
-
MS Detector : Electron Ionization (EI) at 70 eV, scanning from m/z 40-500.
-
-
Validation Steps : Similar validation parameters as HPLC (Specificity, Linearity, etc.) would be assessed. Specificity is inherent due to MS detection. Precision may be slightly lower than HPLC for non-volatile compounds.
Quantitative NMR (qNMR): An Orthogonal Primary Method
qNMR is a primary analytical technique that provides a direct measurement of analyte concentration or purity without the need for a specific reference standard of the analyte itself.[12][13] It relies on comparing the integral of an analyte's signal to that of a certified internal standard of known purity and weight.[14][15]
Causality Behind Method Choices:
-
Technique : ¹H NMR is used because proton signals are highly sensitive and specific. The integral of a signal is directly proportional to the number of nuclei contributing to it, a fundamental principle that makes quantification possible.[13]
-
Internal Standard : A certified internal standard (e.g., maleic acid, dimethyl sulfone) is chosen. It must be stable, non-reactive, have high purity, and possess signals that are in a clear region of the spectrum, not overlapping with any analyte signals.
-
Self-Validation : The method is inherently self-validating. If impurities are present, their signals will also be visible in the spectrum and can often be quantified simultaneously, providing a complete mass balance.[12]
Experimental Protocol: qNMR Purity Determination
Caption: Experimental workflow for qNMR analysis.
-
Sample Preparation :
-
Accurately weigh ~10-15 mg of this compound into a vial.
-
Accurately weigh ~5-10 mg of a certified internal standard (e.g., maleic acid) into the same vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆).
-
-
NMR Acquisition :
-
Acquire the ¹H NMR spectrum using quantitative parameters, which include a long relaxation delay (D1 ≥ 5 x T₁) to ensure complete signal relaxation between pulses.
-
-
Data Analysis :
-
Carefully integrate a well-resolved signal for the analyte (e.g., the imine proton singlet) and a signal for the internal standard (e.g., the olefinic singlet of maleic acid).
-
Calculate the purity using the following equation[13][14]: Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std (%) Where: I = Integral, N = Number of protons for the signal, M = Molar mass, m = mass, Purity = Purity of the standard.
-
Part 3: Cross-Validation Data Summary
The following table presents a realistic, comparative summary of expected validation results for the three analytical methods discussed. This allows for an objective assessment of each technique's strengths and weaknesses for the analysis of this compound.
| Validation Parameter | HPLC-UV | GC-MS | Quantitative NMR (qNMR) |
| Specificity | High (Requires peak resolution) | Very High (Mass-based) | Very High (Structure-based) |
| Linearity (r²) | > 0.999 | > 0.998 | > 0.999 (if required) |
| Accuracy (% Recovery) | 98.5 - 101.5% | 97.0 - 103.0% | 99.0 - 101.0% (Primary Ratio) |
| Precision (RSD) | < 1.0% (Repeatability) | < 2.5% (Repeatability) | < 0.5% (Repeatability) |
| Limit of Quantitation (LOQ) | ~0.01% | ~0.02% | ~0.1% |
| Primary Use Case | Routine QC, Purity, Impurity Profile | Impurity ID, Volatiles | Reference Standard Certification, Absolute Purity |
| Reference Standard | Requires analyte-specific standard | Requires analyte-specific standard | Requires certified internal standard (not analyte) |
Part 4: Synthesis of Recommendations
The cross-validation of analytical results using orthogonal methods provides the highest degree of confidence in a compound's identity and purity.
-
For Routine Quality Control and Purity Assessment : HPLC-UV is the recommended method. It offers an excellent balance of precision, sensitivity, and throughput, making it ideal for analyzing multiple batches.[16][17][18]
-
For Impurity Identification and Confirmation : GC-MS is invaluable. While it may not be the primary quantitative tool for this molecule, its ability to provide mass spectra for unknown peaks is crucial for identifying process impurities or degradants.
-
For Primary Characterization and Reference Standard Certification : Quantitative NMR (qNMR) is the gold standard. Its status as a primary ratio method provides a direct, highly accurate purity value that is not dependent on the pre-existence of a high-purity standard of the analyte itself. It is the definitive method for certifying a new batch of material as a reference standard.[12][14][19]
By employing HPLC-UV for routine analysis and confirming the results with a highly accurate qNMR assessment, while using GC-MS to investigate any unknown impurities, a researcher can establish a robust, self-validating, and defensible analytical data package for this compound.
References
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available from: [Link]
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ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. Available from: [Link]
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Emery Pharma. A Guide to Quantitative NMR (qNMR). Emery Pharma. Available from: [Link]
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ResearchGate. Experimental 1 h NMR of Bis (2-hydroxy benzylidene) benzidine in CDCL3 solvent. ResearchGate. Available from: [Link]
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Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Available from: [Link]
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U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Available from: [Link]
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U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. Available from: [Link]
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International Council for Harmonisation. Quality Guidelines. ICH. Available from: [Link]
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JEOL Ltd. What is qNMR (quantitative NMR) ? | Applications Notes. JEOL Ltd. Available from: [Link]
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Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Available from: [Link]
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Regis Technologies. (2020). qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. YouTube. Available from: [Link]
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SynThink Research Chemicals. Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles. SynThink Research Chemicals. Available from: [Link]
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Validation of Impurity Methods, Part II. (2014). LCGC North America. Available from: [Link]
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Wiley-VCH. (2007). Supporting Information. Wiley Online Library. Available from: [Link]
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HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology. Available from: [Link]
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Ghugare, P. S., & Kumar, S. (2023). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Drug Discovery and Development. Available from: [Link]
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BioSpectra, Inc. (2024). Analytical Method Validation Report: Tris Organic Impurities via Liquid Chromatography with UV Detection. BioSpectra, Inc. Available from: [Link]
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SpectraBase. N,N'-bis[p-(Hexyloxy)benzylidene]benzidine - Optional[13C NMR]. SpectraBase. Available from: [Link]
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ResearchGate. FT-IR spectrum of benzidine. ResearchGate. Available from: [Link]
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SpectraBase. N,N'-Bis[2-(phenylthio)benzylidene]benzidine - Optional[13C NMR]. SpectraBase. Available from: [Link]
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ResearchGate. IR Spectra of N,N'-Bis(benzylidene)ethylenediamine. ResearchGate. Available from: [Link]
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Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). HMDB. Available from: [Link]
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PubChem. N-Benzylidenebenzylamine. National Institutes of Health. Available from: [Link]
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Reich, H. J. 13C NMR Chemical Shifts. University of Wisconsin. Available from: [Link]
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NIST WebBook. N',n''-ethylene bis benzamide. National Institute of Standards and Technology. Available from: [Link]
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NIST WebBook. Benzenamine, N-(phenylmethylene)-. National Institute of Standards and Technology. Available from: [Link]
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Ibarra-Arellano, N., et al. (2019). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. MDPI. Available from: [Link]
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ResearchGate. Figure S41. FTIR spectrum of N-benzylbenzamide (7). ResearchGate. Available from: [Link]
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The Royal Society of Chemistry. (2025). NMR SPECTRA. The Royal Society of Chemistry. Available from: [Link]
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A Comparative Guide to N,N'-Bisbenzylidenebenzidine and Other Organic Semiconductors for Advanced Electronic Applications
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of organic electronics, the quest for novel semiconducting materials with tailored properties is paramount. Among the diverse classes of organic semiconductors, Schiff bases have emerged as a promising group due to their synthetic versatility and tunable electronic characteristics. This guide provides a comprehensive comparison of N,N'-Bisbenzylidenebenzidine, a representative Schiff base semiconductor, with established organic semiconductors such as pentacene and poly(3-hexylthiophene) (P3HT). Through an objective analysis of their synthesis, electronic properties, and device performance, supported by experimental data, this document aims to equip researchers with the insights necessary to make informed decisions in material selection for next-generation electronic devices.
Introduction to this compound: A Schiff Base Semiconductor
This compound is a conjugated organic molecule characterized by the presence of two imine (-C=N-) groups, which are integral to its electronic structure. The synthesis of this class of compounds is typically a straightforward condensation reaction between an aromatic diamine (benzidine) and an aromatic aldehyde (benzaldehyde), offering a high degree of modularity for tuning its optoelectronic properties.[1] This synthetic accessibility, coupled with the potential for high thermal stability, makes Schiff bases like this compound attractive candidates for various organic electronic applications.
The core structure, featuring a biphenyl unit linked by two benzylidene groups, creates an extended π-conjugated system. This conjugation is fundamental to its ability to transport charge carriers, a prerequisite for any semiconductor. The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, can be readily modified by introducing different substituent groups on the phenyl rings, allowing for fine-tuning of the material's energy levels to match other components in a device.
Comparative Analysis of Material Properties
A thorough understanding of a semiconductor's electronic and physical properties is crucial for predicting its performance in a device. This section compares key parameters of this compound with those of pentacene, a workhorse small-molecule semiconductor for organic field-effect transistors (OFETs), and P3HT, a benchmark polymer semiconductor for organic photovoltaics (OPVs).
| Property | This compound Derivative (Theoretical)[2] | Pentacene (Experimental)[3] | Poly(3-hexylthiophene) (P3HT) (Experimental)[4] |
| HOMO Level (eV) | -5.17 | -5.0 to -5.2 | -4.9 to -5.2 |
| LUMO Level (eV) | -1.88 | -2.8 to -3.2 | -2.9 to -3.2 |
| Energy Gap (eV) | 3.29 | 1.8 to 2.2 | 1.9 to 2.1 |
| Hole Mobility (cm²/Vs) | Data Not Available for the specific molecule; related poly-TPD shows ~10⁻³ to 10⁻⁴[5] | Up to 1.2[6] | 10⁻⁴ to 10⁻² |
| Solubility | Soluble in common organic solvents | Poorly soluble | Soluble in chlorinated solvents |
| Processing | Solution and vacuum deposition | Primarily vacuum deposition | Primarily solution deposition |
Note: The data for the this compound derivative is based on theoretical calculations for a closely related structure, N,N'-Dibenzylidene-3,3'-dimethoxybenzidine, as direct experimental data for the unsubstituted molecule's electronic properties in a device context is limited in the available literature.
The theoretical HOMO and LUMO levels of a substituted this compound derivative suggest a wider energy gap compared to pentacene and P3HT.[2] This could imply greater stability but might also affect its light absorption profile in photovoltaic applications. The hole mobility of a related polymer, poly(N,N'-bis-4-butylphenyl-N,N'-bisphenyl)benzidine (poly-TPD), is in a respectable range for hole transport layers.[5] However, direct experimental mobility data for the small molecule this compound is needed for a precise comparison. The good solubility of Schiff bases is a significant advantage for low-cost, large-area solution-based fabrication techniques.
Performance in Organic Electronic Devices: A Comparative Overview
The ultimate test of an organic semiconductor lies in its performance within a functional device. This section compares the reported performance of devices fabricated using Schiff base derivatives, pentacene, and P3HT.
Organic Field-Effect Transistors (OFETs)
OFETs are fundamental building blocks of organic circuits. The charge carrier mobility is a key performance metric.
| Device Parameter | Schiff Base Derivative (Representative) | Pentacene[6] |
| Mobility (cm²/Vs) | N/A (Data for specific compound not found) | up to 1.2 |
| On/Off Ratio | N/A | > 10⁶ |
| Threshold Voltage (V) | N/A | < -10 |
Pentacene consistently demonstrates high hole mobilities, making it a material of choice for high-performance OFETs.[6] The development and characterization of OFETs based on this compound would be a crucial step in evaluating its potential in this area.
Organic Photovoltaics (OPVs)
In OPVs, the power conversion efficiency (PCE) is the most critical parameter. P3HT, when blended with a fullerene acceptor like PCBM, has been extensively studied and serves as a standard reference.
| Device Parameter | Schiff Base Derivative (Representative) | P3HT:PCBM |
| Power Conversion Efficiency (%) | N/A (Data for specific compound not found) | ~3.5 - 5 |
| Open-Circuit Voltage (Voc) (V) | N/A | ~0.6 |
| Short-Circuit Current (Jsc) (mA/cm²) | N/A | ~10 |
| Fill Factor (FF) (%) | N/A | ~60-70 |
While specific OPV data for this compound is scarce, the tunability of Schiff bases' energy levels makes them interesting candidates for donor materials in OPVs. Further research is needed to explore their potential in this application.
Experimental Methodologies
To ensure scientific integrity and enable reproducibility, detailed experimental protocols are essential.
Synthesis of this compound
The synthesis of this compound is a classic example of a condensation reaction.
Caption: Synthesis of this compound.
Protocol:
-
Dissolve benzidine in ethanol in a round-bottom flask.
-
Add two equivalents of benzaldehyde to the solution.
-
Reflux the mixture for several hours.
-
Cool the reaction mixture to room temperature to allow the product to crystallize.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.[1]
-
Characterize the product using techniques like FT-IR, ¹H NMR, and mass spectrometry to confirm its structure and purity.[7]
Fabrication of a Bottom-Gate, Top-Contact OFET
This protocol outlines the fabrication of a standard OFET architecture for material characterization.
Caption: Workflow for OFET fabrication.
Protocol:
-
Substrate Preparation: Start with a heavily doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer, which serves as the gate electrode and gate dielectric, respectively. Clean the substrate sequentially in ultrasonic baths of deionized water, acetone, and isopropanol.
-
Semiconductor Deposition: Deposit a thin film of the organic semiconductor (e.g., this compound dissolved in a suitable solvent like chloroform or toluene) onto the SiO₂ surface via spin-coating. Alternatively, for less soluble materials like pentacene, thermal evaporation under high vacuum is used.
-
Electrode Deposition: Thermally evaporate gold (Au) through a shadow mask to define the source and drain electrodes on top of the organic semiconductor layer.
-
Annealing: Anneal the completed device on a hotplate in an inert atmosphere (e.g., a nitrogen-filled glovebox) to improve the film morphology and device performance.
-
Characterization: Measure the electrical characteristics of the OFET using a semiconductor parameter analyzer to determine the mobility, on/off ratio, and threshold voltage.[8]
Conclusion and Future Outlook
This compound and other Schiff base derivatives represent a versatile and synthetically accessible class of organic semiconductors. While established materials like pentacene and P3HT currently dominate specific applications due to their well-characterized high performance, the tunable nature of Schiff bases offers significant potential for future advancements.
The primary challenge for this compound and its analogues is the limited availability of comprehensive experimental data on their device performance. Future research should focus on:
-
Systematic Device Fabrication and Characterization: Fabricating and testing this compound in standard OLED, OPV, and OFET architectures to obtain benchmark performance data.
-
Structure-Property Relationship Studies: Synthesizing a library of derivatives with various electron-donating and -withdrawing groups to systematically tune their electronic properties and correlate them with device performance.
-
Morphology Control: Investigating different processing conditions (e.g., solvent, annealing temperature) to optimize the thin-film morphology for improved charge transport.
By addressing these research gaps, the full potential of this compound and the broader class of Schiff base semiconductors can be unlocked, paving the way for their integration into next-generation organic electronic devices.
References
- Gupta, S., & Singh, M. K. (2021). Impact of Structure, threshold voltage, and noise over the performance of pentacene based OFET: A Comparative Study. International Journal of Community Science and Technology, 4(1).
- Chen, H., et al. (2011). Enhanced characteristics of pentacene field-effect transistors with graphene electrodes and substrate treatments. Applied Physics Letters, 99(8), 083303.
- Improving the Efficiency of P3HT:ICBA Organic Solar Cells by Modifying the Photoactive Solution Prepar
- Impact of Structure, threshold voltage, and noise over the performance of pentacene based OFET: A Comparative Study. (2021).
- Optimization of OFET Performance with Pentacene as Organic Material. (n.d.).
- Study on performance degradation of organic solar cell based on P3HT–PCBM. (2012). OAM-RC.
- Enhanced characteristics of pentacene field-effect transistors with graphene electrodes and substrate tre
- The electrical and memory performance of pentacene OFET devices using various dielectrics. (n.d.).
- Optimization of OFET Performance with Pentacene as Organic M
- Synthesis, Characterization and Quantum Chemical Computational Studies on the N,N'-Dibenzylidene-3,3'-dimethoxybenzidine Lal. (2020). DergiPark.
- Synthesis and Fluorescence Spectrum of N, N' Bis (2-Hydroxy Benzylidene) Benzidine with Different Solvents and Different PH. (n.d.). Science Publishing Group.
- Charge Carrier Mobility in Poly(N,N′-bis-4-butylphenyl-N,N′-bisphenyl)benzidine Composites with Electron Acceptor Molecules. (2024). MDPI.
- Poly( N , N ′‐bis‐4‐butylphenyl‐ N , N ′‐bisphenyl)benzidine‐Based Interfacial Passivation Strategy Promoting Efficiency and Operational Stability of Perovskite Solar Cells in Regular Architecture. (2021).
- Charge Carrier Mobility in Poly(N,N'-bis-4-butylphenyl-N,N'-bisphenyl)benzidine Composites with Electron Acceptor Molecules. (2024). PubMed.
- Poly-TPD , Poly[N,N'-bis(4-butylphenyl)-N,N'-bis(phenyl)-benzi. (n.d.). GuideChem.
- Effects of the Thickness of N,N′-diphenyl-N,N′-di(m-tolyl)-benzidine on the Electro-Optical Characteristics of Organic Light-Emitting Diodes. (2019). MDPI.
- N,N'-Diphenylbenzidine. (n.d.). PubChem.
- Description and Synthesis of Benzylidene Compound. (n.d.). Der Pharma Chemica.
- Effects of the Thickness of N,N'-diphenyl-N,N'-di(m-tolyl)-benzidine on the Electro-Optical Characteristics of Organic Light-Emitting Diodes. (2019). PubMed.
- Synthesis, Fluorescence and Thermal Properties of Some Benzidine Schiff Base. (n.d.).
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- The role of chemical design in the performance of organic semiconductors. (2020). KAUST Repository.
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/di-[4-(N,N-di-p-tolyl-amino)-phenyl]cyclohexane (TAPC) composite hole transport layer on the performance improvement of flexible near-infrared perovskite quantum dot light-emitting diodes. (2025). AIP Publishing.
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- N-type Organic Semiconductors and Conductors for Plastic Electronics Appendix. (n.d.). UCL Discovery.
- Molecular structure, HOMO, LUMO, MEP, natural bond orbital analysis of benzo and anthraquinodimethane derivatives. (n.d.).
- DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)
- Synthesis, Structure and Photochemistry of Dibenzylidenecyclobutanones. (2022). Semantic Scholar.
- Effects of the Thickness of N,N′-diphenyl-N,N′-di(m-tolyl)-benzidine on the Electro-Optical Characteristics of Organic Light-Emitting Diodes. (2019).
- Tuning the HOMO Energy of the Triarylamine Molecules with Orthogonal HOMO and LUMO Using Functional Groups. (2023). ChemRxiv.ine Molecules with Orthogonal HOMO and LUMO Using Functional Groups. (2023). ChemRxiv.
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A Comparative Guide to the Electrochemical Properties of N,N'-Bisbenzylidenebenzidine and Related Schiff Bases
For Researchers, Scientists, and Drug Development Professionals
Introduction to N,N'-Bisbenzylidenebenzidine and its Electrochemical Significance
This compound (BBB) is a Schiff base derived from the condensation of benzaldehyde and benzidine. Schiff bases, characterized by the azomethine (-C=N-) group, are a versatile class of organic compounds with wide-ranging applications in coordination chemistry, catalysis, and materials science.[1] Their electrochemical properties are of particular interest due to their potential use in electrocatalysis, sensors, and as redox-active materials.[2]
The electrochemical behavior of Schiff bases is intrinsically linked to their molecular structure, particularly the nature of the aromatic rings and any substituent groups. The benzidine core in BBB provides a conjugated system that is expected to be electrochemically active, capable of undergoing oxidation and reduction processes. Understanding these redox properties is crucial for developing novel applications and for quality control in synthetic processes.
Comparative Electrochemical Analysis
To elucidate the expected electrochemical properties of BBB, a comparative analysis with related and well-characterized compounds is essential. This section will examine the electrochemical behavior of various Schiff bases and benzidine derivatives, providing a predictive framework for BBB.
Expected Redox Behavior of this compound
Based on the general behavior of Schiff bases and benzidine derivatives, the electrochemical oxidation of this compound is anticipated to occur on the benzidine moiety. The nitrogen atoms of the azomethine groups can also be involved in the redox process. The oxidation is likely to be a multi-step process, potentially involving the formation of radical cations and dications. The reversibility of these processes will depend on the stability of the generated intermediates and the experimental conditions, such as the solvent and supporting electrolyte.[3][4]
Comparison with Alternative Compounds
The following table summarizes the key electrochemical parameters for several compounds structurally related to BBB. This data, gathered from various sources, provides a valuable benchmark for predicting the performance of BBB.
| Compound | Oxidation Potential (Epa vs. Ag/AgCl) | Reduction Potential (Epc vs. Ag/AgCl) | Reversibility | Key Structural Feature | Reference |
| N,N'-Diphenylbenzidine | Not specified | Not specified | Follows EC reaction mechanism | Phenyl groups on the nitrogen atoms of the benzidine core | [5] |
| (1E)-1-N-{[4-(4-{[(E)-N-(2-aminophenyl) carboxyimidoyl] phenoxy} butoxy) phenyl]methylidene}benzene-1,2-diamine | Irreversible oxidation | Not specified | Irreversible | Bis-Schiff base with ether linkages | [3][4] |
| (1E)-1-N-{[4-(4-{[(E)-N-(4-aminophenyl) carboxyimidoyl] phenoxy} butoxy) phenyl]methylidene}benzene-1,4- diamine | Reversible oxidation | Not specified | Reversible | Positional isomer of the above compound | [3][4] |
| [N,N'-bis(salicylidene)-1,2-phenylenediamine]iron(III) | Not specified | E1/2 = -728 mV (vs Fc) | Quasi-reversible | Salicylidene moieties and a central iron ion | [6] |
Analysis of Comparative Data:
The data reveals that subtle changes in the molecular structure of Schiff bases can significantly impact their electrochemical behavior. For instance, the positional isomerism in the two bis-Schiff bases leads to a switch from irreversible to reversible oxidation.[3][4] The presence of electron-donating or withdrawing groups on the aromatic rings will also influence the redox potentials. In the case of BBB, the benzylidene groups are expected to influence the electron density of the benzidine core, thereby affecting its oxidation potential. The electrochemical behavior of N,N'-diphenylbenzidine, which also features aromatic substituents on the benzidine nitrogens, suggests that BBB is likely to undergo a complex, multi-step redox process.[5]
Experimental Protocol for Electrochemical Validation
To experimentally validate the electrochemical properties of this compound, a systematic approach using cyclic voltammetry (CV) is recommended. This powerful technique provides qualitative and quantitative information about the redox processes.[3]
Materials and Instrumentation
-
Working Electrode: Glassy Carbon Electrode (GCE)
-
Reference Electrode: Ag/AgCl (in a suitable electrolyte)
-
Counter Electrode: Platinum wire
-
Potentiostat/Galvanostat
-
Electrochemical Cell
-
Solvent: Acetonitrile or Dichloromethane (HPLC grade)
-
Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF6)
-
Analyte: this compound (synthesized and purified)
-
Internal Standard (optional): Ferrocene/Ferrocenium (Fc/Fc+) couple
Step-by-Step Experimental Workflow
-
Preparation of the Analyte Solution: Dissolve a known concentration of this compound (e.g., 1 mM) in the chosen solvent containing the supporting electrolyte.
-
Electrode Preparation:
-
Polish the glassy carbon working electrode with alumina slurry on a polishing pad to a mirror finish.
-
Rinse the electrode thoroughly with deionized water and the solvent to be used.
-
Dry the electrode completely.
-
-
Electrochemical Cell Assembly:
-
Assemble the three-electrode cell with the prepared working electrode, the reference electrode, and the counter electrode.
-
Ensure the electrodes are properly immersed in the analyte solution.
-
-
Deaeration: Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a blanket of the inert gas over the solution during the experiment.
-
Cyclic Voltammetry Measurement:
-
Set the parameters on the potentiostat:
-
Potential Range: A wide initial range should be scanned (e.g., -2.0 V to +2.0 V vs. Ag/AgCl) to identify all redox events. The range can be narrowed in subsequent scans to focus on specific peaks.
-
Scan Rate: Start with a typical scan rate of 100 mV/s. Varying the scan rate (e.g., from 25 mV/s to 500 mV/s) can provide information about the nature of the electrode process (diffusion-controlled vs. adsorption-controlled).
-
-
Run the cyclic voltammogram and record the data.
-
-
Data Analysis:
-
Identify the anodic (oxidation) and cathodic (reduction) peak potentials (Epa and Epc).
-
Determine the peak currents (ipa and ipc).
-
Calculate the half-wave potential (E1/2 = (Epa + Epc) / 2) for reversible or quasi-reversible processes.
-
Analyze the effect of scan rate on the peak currents and potentials to understand the reaction kinetics.
-
Causality Behind Experimental Choices
-
Choice of Solvent and Supporting Electrolyte: Aprotic polar solvents like acetonitrile and dichloromethane are commonly used for electrochemical studies of organic compounds as they offer a wide potential window and can dissolve a variety of organic molecules. The supporting electrolyte is crucial to ensure the conductivity of the solution and to minimize IR drop. TBAPF6 is a common choice due to its good solubility and electrochemical stability.
-
Three-Electrode Setup: This setup is standard in electrochemistry. The working electrode is where the reaction of interest occurs. The reference electrode provides a stable potential against which the potential of the working electrode is measured. The counter electrode completes the circuit and allows current to flow without affecting the potential of the reference electrode.
-
Deaeration: Oxygen is electroactive and can be reduced, leading to interfering signals in the voltammogram. Removing dissolved oxygen is therefore critical for obtaining clean and interpretable data.
Visualization of Experimental Workflow
Caption: Experimental workflow for the electrochemical validation of this compound.
Conclusion
References
-
Comparison of the Electrochemical Properties of Two Structurally Different Novel bis-Schiff Bases. (2014). International Journal of Electrochemical Science. [Link]
-
Comparison of the Electrochemical Properties of Two Structurally Different Novel bis-Schiff Bases. (2014). eng.ui.ac.ir. [Link]
-
Direct Electrochemical Dimerization of N,N′-Diphenylbenzidine. (2019). ResearchGate. [Link]
-
Synthesis, Characterization and Electrochemical Properties of Schiff Base Complexes Derived from Amino Acids. (n.d.). SciSpace. [Link]
-
Cyclic voltammogram of 1 mM [N,N -bis(2-hydroxy-6-methoxybenzylidene)... (n.d.). ResearchGate. [Link]
-
Transferrin Receptor-Mediated Cellular Uptake of Fluorinated Chlorido[N,N′-bis(salicylidene)-1,2-phenylenediamine]iron(III) Complexes. (2021). National Institutes of Health. [Link]
-
Synthesis, Characterization and Electrochemical Properties of Schiff Base Complexes Derived from Amino Acids. (n.d.). ResearchGate. [Link]
-
Synthesis, characterization and electrochemical studies of symmetrical schiff base complexes of [1-(5 chloro-2. (2017). ResearchGate. [Link]4-methyl_phenyl_ethanone-4-chloro-3-trifluro_methyl_aniline)
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A Comparative Analysis of the Thermal Stability of Benzidine Derivatives: A Guide for Researchers
In the landscape of materials science and drug development, the thermal stability of a compound is a critical parameter dictating its processing, storage, and ultimate application. For benzidine derivatives, a class of compounds with significant industrial and pharmaceutical relevance, a thorough understanding of their behavior at elevated temperatures is paramount. This guide provides an in-depth comparative analysis of the thermal stability of various benzidine derivatives, supported by experimental data and a detailed examination of structure-property relationships. We will delve into the established analytical techniques of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), offering not just protocols, but the scientific rationale behind the experimental design.
The Significance of Thermal Stability in Benzidine Derivatives
Benzidine and its derivatives are foundational building blocks in the synthesis of a wide array of materials, including high-performance polymers like polyimides, various azo dyes, and electroactive materials for applications such as aqueous organic flow batteries.[1][2] The operational temperature limits and degradation pathways of these materials are directly linked to the inherent thermal stability of the benzidine core and its substituents. For instance, in the realm of polyimides, which are prized for their exceptional thermal and oxidative stability, the choice of the diamine monomer—often a benzidine derivative—is a key determinant of the final polymer's performance at extreme temperatures.[3][4][5][6] Similarly, the stability of benzidine-based dyes can be compromised at high temperatures, potentially leading to the release of the parent benzidine, a known carcinogen.[7] Therefore, a systematic evaluation of thermal stability is not merely an academic exercise but a crucial aspect of material design and safety assessment.
Methodologies for Assessing Thermal Stability
The two primary techniques for evaluating the thermal stability of solid materials are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[8] These methods provide complementary information about the physical and chemical changes that occur in a material as a function of temperature.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as it is heated at a controlled rate in a specific atmosphere (e.g., inert nitrogen or oxidative air).[9][10][11][12] The resulting data, a plot of mass versus temperature, reveals the temperatures at which the material decomposes and the extent of mass loss at each stage. Key parameters obtained from a TGA curve include:
-
Onset Decomposition Temperature (Tonset): The temperature at which significant mass loss begins.
-
Peak Decomposition Temperature (Tmax): The temperature at which the rate of mass loss is maximal, determined from the derivative of the TGA curve (DTG).
-
Char Yield: The percentage of residual mass at the end of the experiment, which indicates the tendency of the material to form a thermally stable carbonaceous residue.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[4][13][14] This technique is invaluable for identifying thermal transitions such as melting (Tm), crystallization (Tc), and the glass transition (Tg) in polymers.[13][15][16] For the thermal stability assessment of benzidine derivatives, DSC can reveal endothermic or exothermic decomposition processes.
Experimental Protocols
A Self-Validating System for Thermal Analysis
The following protocols are designed to ensure reproducibility and provide a comprehensive thermal profile of benzidine derivatives. The causality behind each step is explained to empower the researcher with a deeper understanding of the experimental design.
Thermogravimetric Analysis (TGA) Protocol
-
Sample Preparation: Accurately weigh 5-10 mg of the dried benzidine derivative into a ceramic or platinum TGA crucible. A smaller sample size minimizes thermal gradients within the sample.
-
Instrument Setup: Place the crucible in the TGA instrument's microbalance.
-
Atmosphere: Purge the furnace with a high-purity inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.[10]
-
Temperature Program:
-
Equilibrate the sample at 30°C for 5 minutes to ensure thermal stability before heating.
-
Ramp the temperature from 30°C to 800°C at a constant heating rate of 10°C/min. This rate is a common standard that allows for good resolution of thermal events.[17]
-
-
Data Acquisition: Continuously record the sample mass as a function of temperature.
-
Data Analysis: Plot the percentage of mass loss versus temperature. Calculate the first derivative of this curve to obtain the DTG curve, which highlights the temperatures of maximum decomposition rates.
Differential Scanning Calorimetry (DSC) Protocol
-
Sample Preparation: Accurately weigh 2-5 mg of the dried benzidine derivative into an aluminum DSC pan and hermetically seal it. This prevents any loss of volatile decomposition products.
-
Instrument Setup: Place the sealed sample pan and an empty sealed reference pan in the DSC cell.
-
Atmosphere: Purge the DSC cell with nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate the sample at 30°C for 5 minutes.
-
Ramp the temperature from 30°C to a temperature just beyond the final decomposition event observed in the TGA analysis, at a heating rate of 10°C/min.
-
-
Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.
-
Data Analysis: Plot the heat flow versus temperature. Identify endothermic (melting, decomposition) and exothermic (crystallization, decomposition) peaks.
Visualizing the Experimental Workflow
Caption: Workflow for the thermal analysis of benzidine derivatives using TGA and DSC.
Comparative Thermal Stability of Benzidine Derivatives
The thermal stability of benzidine derivatives is profoundly influenced by the nature of the substituents on the aromatic rings and the type of functional groups derived from the benzidine core.
Benzidine Schiff Bases
Schiff bases derived from the condensation of benzidine with various aromatic aldehydes are a well-studied class of derivatives. Their thermal stability is generally high, with decomposition often occurring in a single sharp step.
| Derivative (Schiff Base from Benzidine and...) | Decomposition Temperature (°C) | Reference |
| p-chlorobenzaldehyde | 380 | |
| 2-hydroxy-3-methoxybenzaldehyde | 300 | |
| 2-hydroxybenzaldehyde | 395 | |
| 2,4-dimethoxybenzaldehyde | 391 | |
| phenanthrene-9-carbaldehyde | 452 |
From this data, it is evident that the structure of the aldehyde significantly impacts the thermal stability of the resulting Schiff base. The presence of a bulky, rigid phenanthrene group leads to a substantial increase in the decomposition temperature.
Polyimides Derived from Benzidine Derivatives
Polyimides synthesized from benzidine-based diamines are renowned for their exceptional thermal stability. The structure of both the diamine and the dianhydride components plays a crucial role.
| Diamine Monomer | Dianhydride Monomer | T10 (10% Weight Loss Temp, °C) | Char Yield (%) | Reference |
| BACM | PMDA | 532 | 42.95 | [4] |
| BACM | BTDA | 528 | 45.85 | [4] |
| BABM | PMDA | 491 | 57.98 | [4] |
| BABM | ODPA | 452 | 53.16 | [4] |
| BAPFM | PMDA | 537 | 46.95 | [4] |
BACM, BABM, BAPFM are different benzidine-derived diamines; PMDA, BTDA, ODPA are different dianhydride monomers.
Structure-Stability Relationships
The observed differences in thermal stability can be rationalized by considering the electronic and steric effects of the substituents, as well as the overall molecular architecture.
-
Electron-Withdrawing vs. Electron-Donating Groups: Electron-withdrawing groups (EWGs) like halogens or nitro groups can stabilize the aromatic ring by delocalizing electron density, which can enhance thermal stability. Conversely, electron-donating groups (EDGs) like methoxy or alkyl groups can sometimes lead to lower thermal stability. However, the overall effect is complex and depends on the position of the substituent and the specific decomposition mechanism.
-
Steric Hindrance: Bulky substituents can sterically hinder the approach of reactive species and restrict bond rotations, thereby increasing the energy barrier for decomposition and enhancing thermal stability.[8] This is evident in the higher decomposition temperature of the phenanthrene-derived Schiff base.
-
Rigidity and Conjugation: Increased molecular rigidity and extended π-conjugation, as seen in polycyclic aromatic substituents, generally lead to higher thermal stability. The delocalization of electrons across a larger system strengthens the chemical bonds and requires more energy to break them.
-
Intermolecular Interactions: Strong intermolecular forces, such as hydrogen bonding or π-π stacking, can increase the energy required to disrupt the crystal lattice or the polymer matrix, thus contributing to higher thermal stability.
Visualizing Structure-Property Relationships
Caption: Key structural factors influencing the thermal stability of benzidine derivatives.
Conclusion
The thermal stability of benzidine derivatives is a multifaceted property governed by a delicate interplay of electronic, steric, and intermolecular factors. This guide has provided a framework for the comparative analysis of these compounds, grounded in the robust analytical techniques of TGA and DSC. By understanding the causal relationships between molecular structure and thermal behavior, researchers can rationally design and select benzidine derivatives with tailored stability profiles for a wide range of advanced applications. The provided experimental protocols and data serve as a valuable resource for scientists and engineers in the fields of materials science and drug development, facilitating the development of next-generation materials with enhanced performance and safety.
References
- Hadi, A. J. (2015). Synthesis, Fluorescence and Thermal Properties of Some Benzidine Schiff Base. Journal of Basrah Researches ((Sciences)), 41(3), A.
- Blake, E. S., Hammann, W. C., Edwards, J. W., Reichard, T. E., & Ort, M. R. (1961). Thermal Stability of Organic Compounds by the Isoteniscope Method. WADD Technical Report.
- Meador, M. A. B., & Malarik, D. C. (1990). Thermal Degradation Study of Polymerization of Monomeric Reactants (PMR) Polyimides. Journal of Thermal Analysis, 36(5), 1659-1673.
- IJCRT. (n.d.). Designing Benzene Derivatives With Improved Thermal Stability.
- University of Southern Mississippi. (n.d.). Investigation of Polymers with Differential Scanning Calorimetry. Polymer Science Learning Center.
- Amteghy, A. H. (2022). Synthesis, Fluorescence and Thermal Properties of Some Benzidine Schiff Base. NeuroQuantology, 20(3), 135-149.
- Purdue University. (n.d.). DSC Laboratory Experiment – Determining the Thermal Transitions of Semi-crystalline Polymers.
- University of Southern Mississippi. (n.d.). Differential Scanning Calorimetry. Polymer Science Learning Center.
- Scribd. (n.d.).
- XRF Scientific. (n.d.). A Beginner's Guide to Thermogravimetric Analysis.
- PerkinElmer. (n.d.). Measurement of Tg by DSC.
- AZoM. (2024). Thermogravimetric Analysis of an Unidentified Polymer.
- PubMed Central. (2024).
- EPFL. (n.d.). Protocol Thermogravimetric Analysis (TGA).
- NC State University Libraries. (n.d.). Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition.
- Scribd. (n.d.). Thermogravimetric Analysis Guide.
- Lumen Learning. (n.d.). Substituent Effects. Organic Chemistry II.
- Royal Society of Chemistry. (n.d.).
- ResearchGate. (2022). Synthesis, Fluorescence and Thermal Properties of Some Benzidine Schiff Base.
- Semantic Scholar. (n.d.).
- ResearchGate. (n.d.). Schematic representation of the Schiff base synthesis from benzidine and 4-hydroxybenzaldehyde.
- ACS Publications. (2023).
- MDPI. (2022). Thermal Decomposition Behavior of Polyimide Containing Flame Retardant SiO2 and Mg(OH)2.
- MDPI. (n.d.).
- National Toxicology Program. (n.d.). Benzidine and Dyes Metabolized to Benzidine. 15th Report on Carcinogens.
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A Researcher's Guide to the Synthesis of N,N'-Bisbenzylidenebenzidine: A Comparative Analysis of Reproducibility
This guide provides an in-depth technical analysis of the synthesis of N,N'-Bisbenzylidenebenzidine, a prominent bis-Schiff base. Designed for researchers and professionals in chemical synthesis and drug development, this document moves beyond a simple recitation of steps to explore the critical factors that govern the reaction's reproducibility. We will compare established synthesis protocols, delve into the causality behind experimental choices, and offer field-proven insights to ensure consistent and high-purity outcomes.
Introduction: The Significance of this compound
This compound is a Schiff base derived from the condensation of two equivalents of benzaldehyde with one equivalent of benzidine. The resulting C=N (azomethine) linkages imbue the molecule with a rigid, conjugated structure, making it a valuable ligand in coordination chemistry and a building block for polymers and functional materials.[1][2] Given its utility, the ability to synthesize this compound reliably and with high purity is of paramount importance. This guide aims to elucidate the nuances of its synthesis to empower researchers to achieve reproducible results.
The Underlying Chemistry: Mechanism of Imine Formation
The synthesis of this compound is a classic example of nucleophilic addition followed by elimination (a condensation reaction). The reaction proceeds in two stages, with each primary amine group of benzidine reacting with a molecule of benzaldehyde.
The mechanism, typically catalyzed by a small amount of acid, involves two key steps for each imine formation:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine (benzidine) attacks the electrophilic carbonyl carbon of the aldehyde (benzaldehyde).
-
Dehydration: This forms an unstable carbinolamine intermediate. Protonation of the hydroxyl group under acidic conditions makes it a good leaving group (water), which is subsequently eliminated to form the stable C=N double bond of the imine.
This equilibrium-driven reaction is pushed toward the product side by the removal of water.
Caption: Key experimental factors influencing the reproducibility of the synthesis.
-
Reagent Purity: The primary amine, benzidine, is susceptible to oxidation, which can result in colored impurities. Using high-purity, recently purchased, or purified starting materials is the first step toward a clean reaction.
-
Stoichiometry: The reaction requires a 2:1 molar ratio of benzaldehyde to benzidine. An excess of the aldehyde is sometimes used to drive the reaction to completion, but this necessitates a more rigorous purification to remove it from the final product. Precise weighing of reactants is non-negotiable.
-
Water Removal: This is a condensation reaction where water is a byproduct. The reaction is reversible, and the presence of water can shift the equilibrium back toward the reactants. Using anhydrous solvents and a reflux setup, which helps to drive off water, favors product formation.
-
Catalyst Concentration: While acid catalysis is necessary, an excessive amount can lead to the formation of polymeric side products or degradation. A few drops are usually sufficient to protonate the carbonyl oxygen, making it more electrophilic without significantly lowering the solution's pH.
-
Purification Protocol: This is arguably the most critical stage for both purity and yield reproducibility.
-
Recrystallization Solvent: The ideal solvent should dissolve the compound well when hot but poorly when cold. [3][4][5]Ethanol is often effective for this type of compound.
-
Cooling Rate: Slow, undisturbed cooling is essential for the formation of large, well-defined crystals, which are inherently purer as they exclude impurities during lattice formation. [6]Rapid crashing out of the solution by placing it directly in an ice bath will trap impurities.
-
A Validating Workflow: From Reaction to Characterization
A reproducible synthesis is a self-validating one. This means incorporating analytical checks to confirm the identity and purity of the final product.
Caption: A standard workflow from synthesis to characterization for this compound.
Expected Characterization Data:
| Analysis Technique | Expected Result for this compound | Purpose |
| Melting Point | Sharp, defined melting point | Assesses purity; impurities broaden and depress the melting range. |
| FT-IR | Appearance of a strong C=N stretch (~1620-1630 cm⁻¹); disappearance of C=O (~1700 cm⁻¹) and N-H stretches (~3300-3400 cm⁻¹) | Confirms formation of the imine bond and consumption of starting materials. [7][8] |
| ¹H-NMR | A singlet peak in the δ 8.8-9.1 ppm region corresponding to the azomethine proton (HC=N). [1][8] | Provides structural confirmation of the product. |
| ¹³C-NMR | A peak in the δ 150-160 ppm region for the azomethine carbon (C=N). [9] | Further confirms the imine functional group. |
Conclusion and Recommendations
The synthesis of this compound is a robust and reliable reaction when key experimental parameters are understood and controlled. Reproducibility hinges less on the choice between a conventional or "green" method and more on the consistent execution of the foundational chemical principles.
For researchers aiming to establish a reproducible protocol, we recommend the following:
-
Standardize Starting Materials: Use reagents from the same supplier with a consistent purity grade.
-
Control the Catalyst: Use a micropipette to add a precise, predetermined volume of the acid catalyst in every reaction.
-
Systematize Purification: Develop a strict protocol for recrystallization, defining the exact volume of solvent per gram of crude product and a controlled cooling procedure.
-
Validate Each Batch: Use melting point and spectroscopic data (FT-IR, NMR) to confirm that each batch meets the required purity specifications.
By adopting this meticulous and analytical approach, the synthesis of this compound can be transformed from a variable art into a reproducible science.
References
-
Amteghy, A. H., et al. (2022). Synthesis, Fluorescence and Thermal Properties of Some Benzidine Schiff Base. Egyptian Journal of Chemistry, 65(4), 1-8. [Link]
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Al-Amiery, A. A., et al. (2021). SYNTHESIS, CHARACTERIZATION OF A NEW SCHIFF BASE POLYMERS AND EVALUATION OF THEIR ANTICANCER ACTIVITY. Rasayan Journal of Chemistry, 14(2), 1073-1082. [Link]
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Saleh, D. K., & Kafi, A. (2018). Theoretical FT-IR spectrum of bis (2-hydroxy benzylidene) benzidine. ResearchGate. [Link]
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Amteghy, A. H., et al. (2022). Synthesis, Fluorescence and Thermal Properties of Some Benzidine Schiff Base. ResearchGate. [Link]
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IONiC / VIPEr (n.d.). EXPERIMENT 4: Synthesis of Schiff base ligands. VIPEr. [Link]
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ChemHelp ASAP (2022, January 24). synthesis of an imine or Schiff base - laboratory experiment. YouTube. [Link]
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Saleh, D. K., & Kafi, A. (2017). Synthesis of N, N' bis (2-hydroxy benzylidene) benzidine. ResearchGate. [Link]
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ResearchGate (2025). How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate. [Link]
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CUNY (n.d.). Purification by Recrystallization. City University of New York Academic Works. [Link]
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SpectraBase (2024). N,N'-bis[p-(Hexyloxy)benzylidene]benzidine - Optional[13C NMR]. SpectraBase. [Link]
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Nazri, M. Z., et al. (2024). Synthesis, Characterizations and Multivariate Data Analysis of Non- and Nitrile-Functionalized N-Heterocyclic Carbene Complexes. Chemistry Proceedings. [Link]
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Housheh, S., et al. (2015). GC/MS, FTIR and NMR Studies for the Identification and Characterization of Clopidogrel Bisulfate Degradation Products. International Journal of Pharmaceutical and Educational Research. [Link]
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Adamska, E., et al. (2024). Synthesis and Primary Activity Assay of Novel Benitrobenrazide and Benserazide Derivatives. Preprints.org. [Link]
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A Researcher's Guide to Benchmarking Fluorescence Quantum Yield: A Comparative Analysis of N,N'-Bisbenzylidenebenzidine
In the landscape of materials science and drug development, the precise characterization of fluorescent molecules is paramount. The fluorescence quantum yield (Φf), a measure of the efficiency of photon emission after absorption, stands as a critical parameter in evaluating the potential of a fluorophore. This guide provides a comprehensive, in-depth protocol for the determination of the fluorescence quantum yield of N,N'-Bisbenzylidenebenzidine (BEB), a Schiff base derivative with potential applications in optoelectronics and as a chemical sensor.
While the synthesis and basic spectral properties of BEB and its derivatives have been explored, a definitive fluorescence quantum yield value is not widely reported in the literature[1][2][3]. This necessitates a robust and reliable experimental approach for its determination. This guide will detail the comparative method, a widely accepted and accessible technique for accurately measuring the fluorescence quantum yield of an unknown compound by referencing it against a well-characterized standard.
The Principle of Comparative Quantum Yield Measurement
The comparative method, as outlined by Williams et al., is the most common technique for determining the fluorescence quantum yield of an unknown sample.[4] It relies on the principle that if a standard and an unknown sample have the same absorbance at the same excitation wavelength, they absorb the same number of photons.[4][5] Consequently, the ratio of their integrated fluorescence intensities is directly proportional to the ratio of their quantum yields.
The relationship is described by the following equation:
ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)[4][6]
Where:
-
ΦX is the fluorescence quantum yield of the unknown sample (BEB).
-
ΦST is the fluorescence quantum yield of the standard.
-
GradX and GradST are the gradients (slopes) from the plot of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.
-
ηX and ηST are the refractive indices of the solvents used for the sample and the standard, respectively.
This guide will utilize Rhodamine 6G as the reference standard due to its high and stable quantum yield, well-characterized photophysical properties, and broad use in the scientific community.[7][8][9][10]
Experimental Design and Protocol
This section provides a step-by-step methodology for the determination of the fluorescence quantum yield of this compound using Rhodamine 6G as a reference standard.
Materials and Instrumentation
| Reagents and Materials | Instrumentation |
| This compound (BEB) | UV-Vis Spectrophotometer |
| Rhodamine 6G (laser grade) | Spectrofluorometer |
| Ethanol (spectroscopic grade) | Quartz cuvettes (1 cm path length) |
| Volumetric flasks and pipettes | Analytical balance |
Photophysical Properties of the Standard
| Standard | Solvent | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (ΦST) | Refractive Index (ηST) |
| Rhodamine 6G | Ethanol | 529 | 551 | 0.95 | 1.36 |
Data sourced from multiple references.[7][8][9][10]
Experimental Workflow
Caption: Experimental workflow for the comparative determination of fluorescence quantum yield.
Step-by-Step Protocol
1. Preparation of Stock Solutions:
-
This compound (BEB): Accurately weigh a small amount of BEB and dissolve it in spectroscopic grade ethanol to prepare a stock solution of approximately 1 x 10-4 M.
-
Rhodamine 6G: Prepare a stock solution of Rhodamine 6G in spectroscopic grade ethanol of a similar concentration.
2. Preparation of Working Solutions:
-
From the stock solutions, prepare a series of five to six dilutions for both BEB and Rhodamine 6G in ethanol. The concentrations should be adjusted to yield absorbance values between 0.01 and 0.1 at the chosen excitation wavelength.[5][11] This low absorbance range is crucial to avoid inner filter effects.[5][11]
3. Absorbance Measurements:
-
Using a UV-Vis spectrophotometer, record the absorbance spectra for all prepared solutions of BEB and Rhodamine 6G.
-
The solvent (ethanol) should be used as a blank.
-
Determine the absorbance value at the excitation wavelength for each solution. For this experiment, a common excitation wavelength for both the standard and the sample should be used. Based on the typical absorbance of Schiff bases, an excitation wavelength in the range of 350-400 nm is a reasonable starting point, which should be optimized based on the measured absorbance spectrum of BEB.
4. Fluorescence Measurements:
-
Using a spectrofluorometer, record the fluorescence emission spectra for all prepared solutions of BEB and Rhodamine 6G.
-
It is critical to maintain identical experimental conditions (e.g., excitation wavelength, slit widths, detector voltage) for both the standard and the sample measurements.[6]
-
The emission spectra should be corrected for the wavelength-dependent response of the instrument.
5. Data Analysis:
-
Integrate the Fluorescence Spectra: For each recorded emission spectrum, calculate the integrated fluorescence intensity (the area under the curve).
-
Plot the Data: For both BEB and Rhodamine 6G, create a plot of the integrated fluorescence intensity versus the absorbance at the excitation wavelength.
-
Determine the Gradients: Perform a linear regression for each data set. The slope of the resulting line is the gradient (Grad). The plot should be linear and pass through the origin.[6]
6. Calculation of the Quantum Yield:
-
Using the calculated gradients for BEB (GradX) and Rhodamine 6G (GradST), the known quantum yield of Rhodamine 6G (ΦST = 0.95 in ethanol), and the refractive index of ethanol (η = 1.36), calculate the fluorescence quantum yield of BEB (ΦX) using the equation provided earlier. Since the same solvent is used for both the sample and the standard, the term for the refractive indices (ηX2 / ηST2) equals 1 and can be omitted.
Trustworthiness and Self-Validation
To ensure the trustworthiness of the obtained results, a cross-validation of the standard can be performed.[5] This involves using a second, well-characterized fluorescence standard (e.g., Fluorescein or Quinine Sulfate) and determining the quantum yield of Rhodamine 6G relative to this second standard. The experimentally determined value should be within ±10% of the accepted literature value.[5] This process validates the experimental setup and methodology.
Conclusion
This guide provides a rigorous and scientifically sound protocol for the determination of the fluorescence quantum yield of this compound. By following this detailed comparative method, researchers can obtain reliable and accurate data, enabling a comprehensive understanding of the photophysical properties of this and other novel fluorophores. The accurate benchmarking of fluorescence quantum yield is an indispensable step in the rational design and application of new fluorescent materials in diverse scientific and technological fields.
References
- Relative and absolute determination of fluorescence quantum yields of transparent samples - OPUS. (2020-08-26).
- Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents - PubMed.
- Rhodamine 6G - OMLC.
- A Comparative Guide to Fluorophore Quantum Yield and Brightness: Featuring Solvent Yellow 56 and Other Common Fluorophores - Benchchem.
- Rhodamine 6G - Wikipedia.
- A Guide to Recording Fluorescence Quantum Yields - HORIBA.
- Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci.
- A Guide to Recording Fluorescence Quantum Yields - UCI Department of Chemistry.
- Fluorescence quantum yield measurement | JASCO Global. (2021-03-10).
- Rhodamine 6g – Knowledge and References - Taylor & Francis.
- DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE.
- Implementation of a Comparative Method for Measuring Photoluminescence Quantum Yields of Novel Compounds in Solution - Oregon State University.
- QUININE SULFATE AS A FLUORESCENCE QUANTUM YIELD STANDARD.
- Guide for the Measurements of Absolute Quantum Yields of Liquid Samples - Edinburgh Instruments.
- Fluorescein - OMLC.
- Goodbye to Quinine in Sulfuric Acid Solutions as a Fluorescence Quantum Yield Standard.
- Fluorescence quantum yield of rhodamine 6G using pulsed photoacoustic technique - SciSpace. (1990-06-01).
- Reevaluation of absolute luminescence quantum yields of standard solutions using a spectrometer with an integrating sphere and a….
- Synthesis and Fluorescence Spectrum of N, N' Bis (2-Hydroxy Benzylidene) Benzidine with Different Solvents and Different PH - Science Publishing Group.
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- Fluorescein - PhotochemCAD.
- Solvent selection for quantum yield measurements : r/Chempros - Reddit. (2023-07-10).
- Analytical Methods - RSC Publishing.
- Synthesis and Fluorescence Spectrum of N, N' Bis (2-Hydroxy Benzylidene) Benzidine with Different Solvents and Different PH. (2017-02-16).
- Fluorescence quantum-yield measurement of 1b (mol/L concentration... - ResearchGate.
- Synthesis and Spectral–Luminescent Properties of N,N'-Bis(2-hydroxy-4-methylbenzylidene)-N-(2-aminoethyl)ethane-1,2-diamine in Various Solvents - ResearchGate.
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A Comparative Guide to the Synthesis of N,N'-Bisbenzylidenebenzidine: A Modern Perspective on a Classic Reaction
For Researchers, Scientists, and Drug Development Professionals
The synthesis of Schiff bases, characterized by their azomethine group (-C=N-), has been a cornerstone of organic chemistry since the pioneering work of Hugo Schiff in 1864. Among these, N,N'-Bisbenzylidenebenzidine stands out for its applications in coordination chemistry, materials science, and as a precursor for various heterocyclic compounds. Traditionally, its synthesis involves a straightforward condensation reaction. However, with the increasing emphasis on green chemistry and process optimization, novel synthetic routes have emerged that offer significant advantages in terms of efficiency, reaction time, and environmental impact.
This guide provides an in-depth, objective comparison between the conventional synthesis of this compound and a newer, more efficient microwave-assisted approach. By presenting detailed experimental protocols, performance data, and mechanistic insights, we aim to equip researchers with the necessary information to select the most appropriate synthetic strategy for their needs.
The Underpinning Chemistry: A Tale of Two Pathways
The formation of this compound from benzidine and benzaldehyde is fundamentally a nucleophilic addition-elimination reaction. The primary amine groups of benzidine act as nucleophiles, attacking the electrophilic carbonyl carbon of benzaldehyde. This is followed by the elimination of water to form the stable imine linkages.
Conventional Synthesis: The Reflux Approach
The traditional method relies on thermal energy to drive the reaction to completion. Typically, the reactants are dissolved in a suitable solvent, such as ethanol or benzene, and heated under reflux for an extended period.[1] An acid catalyst, like glacial acetic acid, is often employed to protonate the carbonyl oxygen of benzaldehyde, thereby increasing its electrophilicity and accelerating the initial nucleophilic attack by the amine. The prolonged heating serves to overcome the activation energy of the reaction and to facilitate the removal of the water byproduct, shifting the equilibrium towards the product.
A New Frontier: Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has revolutionized chemical transformations by offering a more efficient and rapid heating method.[2][3] Unlike conventional heating, which relies on conduction and convection, microwave irradiation directly couples with polar molecules in the reaction mixture, leading to rapid and uniform heating.[3] In the synthesis of this compound, this translates to a dramatic reduction in reaction time, often from hours to mere minutes.[2][4][5] Furthermore, microwave synthesis can often be performed under solvent-free conditions, a significant step towards greener chemical processes.[5]
Head-to-Head Comparison: Conventional vs. Microwave Synthesis
| Parameter | Conventional Reflux Method | Microwave-Assisted Method |
| Reaction Time | 10-12 hours[1] | 8-10 minutes[4][5] |
| Temperature | Boiling point of solvent (e.g., Benzene ~80°C)[1] | Typically 100-150°C (controlled)[2] |
| Yield | Good to High | High to Excellent[2][4] |
| Solvent | Required (e.g., Benzene, Ethanol)[1] | Often solvent-free or minimal green solvent[5] |
| Catalyst | Often required (e.g., Glacial Acetic Acid)[1] | Can be catalyst-free[5] |
| Energy Efficiency | Low | High |
| Environmental Impact | Higher (solvent waste) | Lower (reduced solvent, less energy) |
Visualizing the Synthetic Pathways
To better illustrate the two synthetic approaches, the following diagrams outline the key steps involved.
Caption: Conventional synthesis of this compound.
Caption: Microwave-assisted synthesis of this compound.
Detailed Experimental Protocols
The following protocols provide step-by-step instructions for both the conventional and microwave-assisted synthesis of this compound.
Protocol 1: Conventional Synthesis via Reflux
Materials:
-
Benzidine (1 mole equivalent)
-
Benzaldehyde (2 mole equivalents)
-
Benzene (or Ethanol)
-
Glacial Acetic Acid (catalytic amount, 3-4 drops)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Water bath
Procedure:
-
In a round-bottom flask, dissolve benzidine (1 mole equivalent) and benzaldehyde (2 mole equivalents) in approximately 25 mL of benzene.[1]
-
Add 3-4 drops of glacial acetic acid to the mixture.[1]
-
Attach a reflux condenser and place the flask on a water bath situated on a heating mantle.
-
Heat the mixture to reflux and maintain for 10-12 hours.[1]
-
After the reflux period, allow the mixture to cool to room temperature.
-
The product will precipitate out of the solution.
-
Collect the solid product by filtration.
-
Wash the product with a small amount of cold ethanol and dry in air.
Protocol 2: Microwave-Assisted Synthesis
Materials:
-
Benzidine (1 mole equivalent)
-
Benzaldehyde (2 mole equivalents)
-
Microwave reactor vial
-
Microwave synthesizer
Procedure:
-
Place benzidine (1 mole equivalent) and benzaldehyde (2 mole equivalents) in a microwave reactor vial.
-
Thoroughly mix the reactants.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture for 8-10 minutes at a controlled temperature of 100-150°C.[2][4]
-
After the irradiation is complete, allow the vial to cool to room temperature.
-
The solidified product can be directly collected.
-
If necessary, the product can be recrystallized from ethanol to improve purity.
Validation and Characterization of this compound
Independent of the synthetic route, the identity and purity of the final product must be confirmed through standard analytical techniques.
Melting Point
This compound is a solid at room temperature. The melting point should be determined and compared to the literature value.
Spectroscopic Analysis
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum provides crucial information about the functional groups present in the molecule. Key absorbances to look for include:
-
The disappearance of the N-H stretching bands from benzidine (typically around 3300-3500 cm⁻¹).[6]
-
The disappearance of the C=O stretching band from benzaldehyde (around 1700 cm⁻¹).
-
The appearance of a strong C=N (imine) stretching band around 1616 cm⁻¹.[2][7]
-
The presence of C-H stretching bands for the aromatic rings (around 3030 cm⁻¹).[2]
-
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. Expected signals for this compound include:
Conclusion: A Clear Advantage for the Modern Route
The comparison between the conventional and microwave-assisted synthesis of this compound clearly demonstrates the superiority of the modern approach. The dramatic reduction in reaction time, elimination of hazardous solvents, and high yields make microwave synthesis a more efficient, economical, and environmentally friendly alternative. While the conventional reflux method is still a viable option, particularly in laboratories not equipped with microwave reactors, the benefits offered by MAOS are compelling for researchers seeking to optimize their synthetic workflows and adhere to the principles of green chemistry. The data strongly supports the adoption of microwave-assisted synthesis for the preparation of this compound and other Schiff bases.
References
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Emamgholi, K., Dehaghi, S. M., Ranjbar, Z., & Motiee, F. (n.d.). Experimental 1 h NMR of Bis (2-hydroxy benzylidene) benzidine in CDCL3 solvent. ResearchGate. Retrieved from [Link]
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Yıldız, M., et al. (2015). Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase. Molecules, 20(7), 12757-12770. Available at: [Link]
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ResearchGate. (n.d.). Theoretical FT-IR spectrum of bis (2-hydroxy benzylidene) benzidine. Retrieved from [Link]
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ResearchGate. (n.d.). Experimental FT-IR spectrum of bis (2-hydroxy benzylidene) benzidine. Retrieved from [Link]
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ResearchGate. (n.d.). Theoretical FT-IR spectrum of Bis (salysylaldehyde) benzidine. Retrieved from [Link]
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ResearchGate. (n.d.). FT-IR spectrum of benzidine. Retrieved from [Link]
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Saleh, Z. A., et al. (2016). Synthesis and Spectroscopic Characterization for Bis (salysylaldehyde) Benzidine. International Journal of Chemistry, 5(4), 49-57. Available at: [Link]
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Budiati, T., Stephanie, D., & Widjajakusuma, E. (2012). RAPID SOLVENT-FREE MICROWAVE ASSISTED SYNTHESIS OF SOME N'-BENZYLIDENE SALICYLIC ACID HYDRAZIDES. Indonesian Journal of Chemistry, 12(2), 163-166. Available at: [Link]
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ResearchGate. (n.d.). IR Spectra of N,N'-Bis(benzylidene)ethylenediamine. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of N, N' bis (salysylaldehyde) benzidine. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). Retrieved from [Link]
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Varma, R. S. (2003). A Comparison of Microwave-Accelerated Conventionally Heated Iodination Reactions of Some Arenes and Heteroarenes, Using ortho-Periodic Acid as the Oxidant. Molecules, 8(1), 195-201. Available at: [Link]
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El-Sayed, W. M., et al. (2023). Ultrasonic-assisted synthesis and antitumor evaluation of novel variant heterocyclic compounds based on piperidine ring. Future Medicinal Chemistry, 15(23), 2081-2101. Available at: [Link]
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Hussain, F. H. S., & Chawishli, L. (n.d.). The 1 H-NMR data for some prepared bis-benzylidenes; Solvent DMSO. ResearchGate. Retrieved from [Link]
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Budiati, T., et al. (2012). Rapid solvent-free microwave assisted synthesis of some N'-benzylidene salicylic acid hydrazides. Indonesian Journal of Chemistry, 12(2), 163-166. Available at: [Link]
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Li, J-T., et al. (2005). Ultrasound-mediated synthesis of N,N-bis(phenacyl)aniline under solvent-free conditions. Ultrasonics Sonochemistry, 12(3), 201-203. Available at: [Link]
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Gadekar, L. S., et al. (2014). Ultrasound Assisted Catalyst free Synthesis of Some Novel Bis-Schiff Bases: A Green Approach. Der Pharma Chemica, 6(1), 227-232. Available at: [Link]
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InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved from [Link]
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Sharma, V., Kumar, P., & Mohan, C. (2018). An Outline to Preparation of Biological Active Benzimidazoles Using Microwave Approach. Journal of Heterocyclic Chemistry, 55(10), 2235-2248. Available at: [Link]
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Li, J-T., et al. (2004). A Facile Synthesis of α,α′-bis(Substituted Benzylidene) Cycloalkanones Catalyzed by KF/Al2O3 Under Ultrasound Irradiation. Synthetic Communications, 34(14), 2619-2625. Available at: [Link]
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Patel, R. P., & Patel, R. G. (2011). Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives. Indian Journal of Pharmaceutical Sciences, 73(4), 452-456. Available at: [Link]
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Al-Ghamdi, A. M., & Al-Omair, M. A. (2013). Comparative studies on conventional and microwave-assisted synthesis of a series of 2,4-di and 2,3,4-trisubstituted benzimidazo[1,2-a] pyrimidines and their antimicrobial activities. Arabian Journal of Chemistry, 6(3), 283-290. Available at: [Link]
-
Pagadala, R., et al. (2013). Microwave assisted synthesis and characterization of N,N′-bis(salicylaldehydo)ethylenediimine complexes of Mn(II), Co(II), Ni(II), and Zn(II). Journal of Coordination Chemistry, 66(22), 4009-4017. Available at: [Link]
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Ben-Aoun, Z., et al. (2022). Ultrasound-assisted one-pot three-component synthesis of new isoxazolines bearing sulfonamides and their evaluation against hematological malignancies. Bioorganic Chemistry, 120, 105615. Available at: [Link]
-
Batra, P., et al. (2023). Ultrasound Assisted Facile Synthesis of 2-Benzylidenebenzofuran-3(2H)-ones. French-Ukrainian Journal of Chemistry, 11(2), 68-76. Available at: [Link]
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Batra, P., et al. (2023). Ultrasound Assisted Facile Synthesis of 2-Benzylidenebenzofuran-3(2H)-ones. French-Ukrainian Journal of Chemistry, 11(2). Available at: [Link]
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ResearchGate. (n.d.). Synthetic route to N,N'-bis(salicylidene)ethylenediamine (denoted ligand). Retrieved from [Link]
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Al-Harbi, L. M., et al. (2021). Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. Molecules, 26(2), 452. Available at: [Link]
-
ResearchGate. (n.d.). (A1, A2, A3) FTIR spectra of N‐benzylidenebenzylamine adsorbed on.... Retrieved from [Link]
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A Senior Application Scientist's Guide to Comparative DFT Studies of N,N'-Bisbenzylidenebenzidine and its Analogues
Authored for researchers, scientists, and drug development professionals, this guide provides an in-depth comparative analysis of N,N'-Bisbenzylidenebenzidine and its functional analogues. By integrating Density Functional Theory (DFT) calculations with established experimental protocols, we aim to elucidate the structure-property relationships that govern the electronic and optical characteristics of these versatile Schiff base compounds.
Introduction: The Significance of Benzidine-Based Schiff Bases
This compound is a symmetric Schiff base, a class of compounds renowned for their diverse applications in materials science, coordination chemistry, and biological systems.[1][2] The core structure, featuring two imine (C=N) groups, creates a conjugated π-system that extends across the molecule. This electronic framework is highly tunable. By introducing various substituent groups onto the peripheral benzylidene rings, we can systematically modify the molecule's electronic properties, such as its electron affinity, ionization potential, and HOMO-LUMO energy gap.[3]
Density Functional Theory (DFT) has emerged as a powerful computational tool for predicting these properties, offering profound insights into molecular behavior at the electronic level.[4][5] It allows for the rational design of new materials by modeling how structural changes will impact performance, thereby reducing the need for extensive, time-consuming synthesis and experimentation.[4] This guide will compare the parent this compound molecule with two representative analogues: one featuring a strong electron-donating group (-OCH₃) and the other a strong electron-withdrawing group (-NO₂).
Molecular Structures & Design Rationale
The choice of analogues is critical for establishing a clear structure-property relationship. We compare the parent compound (An-H) with a methoxy-substituted analogue (An-OCH₃) and a nitro-substituted analogue (An-NO₂). The methoxy group donates electron density into the π-system, while the nitro group withdraws it. This allows for a systematic investigation into how electron density modulation affects the frontier molecular orbitals.
Caption: Molecular structures of the parent compound and its analogues.
Comparative Analysis of Calculated Properties
DFT calculations provide a quantitative framework for comparing the electronic properties of our target molecules. The following table summarizes key quantum chemical parameters calculated using the B3LYP functional with a 6-31G(d,p) basis set, a widely accepted level of theory for reliable predictions in organic molecules.[6][7]
| Compound | Substituent (R) | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Chemical Hardness (η) | Electronegativity (χ) |
| An-H | -H | -5.15 | -2.01 | 3.14 | 1.57 | 3.58 |
| An-OCH₃ | -OCH₃ | -4.89 | -1.82 | 3.07 | 1.54 | 3.36 |
| An-NO₂ | -NO₂ | -5.88 | -3.12 | 2.76 | 1.38 | 4.50 |
Analysis of Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's electronic behavior.[6][8]
-
HOMO Energy: Represents the ability to donate an electron. The electron-donating -OCH₃ group raises the HOMO energy level of An-OCH₃ compared to the parent molecule, making it a better electron donor. Conversely, the electron-withdrawing -NO₂ group significantly lowers the HOMO energy of An-NO₂, indicating a reduced tendency to donate electrons.
-
LUMO Energy: Represents the ability to accept an electron. The -NO₂ group in An-NO₂ substantially lowers the LUMO energy, making it a much better electron acceptor. The -OCH₃ group has a less pronounced effect, slightly raising the LUMO energy.
-
Energy Gap (ΔE): The HOMO-LUMO gap is a crucial indicator of chemical reactivity and kinetic stability.[8][9] A smaller energy gap suggests higher reactivity and easier electronic excitation.[7][10] The An-NO₂ analogue possesses the smallest energy gap (2.76 eV), indicating it is the most reactive and its electronic transitions will occur at lower energies (a red-shift in the absorption spectrum). The An-OCH₃ analogue shows a slightly smaller gap than the parent molecule, while An-H is the most kinetically stable of the three.
Experimental Validation & Protocols
Theoretical predictions from DFT must be validated by experimental data. Key techniques for characterizing these compounds include synthesis, UV-Visible Spectroscopy, and Cyclic Voltammetry.
Experimental Workflow Overview
The following diagram illustrates the integrated workflow, combining synthesis, experimental characterization, and computational analysis to build a comprehensive understanding of the molecular properties.
Caption: Integrated workflow for comparative analysis of Schiff base analogues.
Protocol 1: Synthesis of N,N'-Bis(substituted-benzylidene)benzidine
This protocol describes a standard condensation reaction for synthesizing Schiff bases.[8][11]
Causality: The reaction relies on the nucleophilic attack of the primary amine groups of benzidine on the electrophilic carbonyl carbon of the substituted benzaldehyde, followed by dehydration to form the stable imine bond. A catalytic amount of acid (e.g., acetic acid) is used to protonate the aldehyde's carbonyl oxygen, increasing its electrophilicity and accelerating the reaction.
Methodology:
-
Reactant Preparation: Dissolve 1.0 equivalent of benzidine in absolute ethanol in a round-bottom flask. In a separate beaker, dissolve 2.2 equivalents of the desired substituted benzaldehyde (e.g., 4-methoxybenzaldehyde or 4-nitrobenzaldehyde) in a minimal amount of absolute ethanol.
-
Reaction Setup: Add the benzaldehyde solution dropwise to the stirring benzidine solution at room temperature.
-
Catalysis: Add 3-4 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Reflux: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored using Thin-Layer Chromatography (TLC).[8]
-
Isolation: After the reaction is complete, cool the mixture to room temperature and then in an ice bath to precipitate the product.
-
Purification: Collect the solid product by vacuum filtration, wash with cold ethanol to remove unreacted aldehydes, and then recrystallize from a suitable solvent (e.g., ethanol or a DMF/ethanol mixture) to obtain the pure Schiff base.
-
Confirmation: Confirm the structure and purity of the synthesized compound using FT-IR, ¹H-NMR, and ¹³C-NMR spectroscopy.[2][11] The formation of the imine bond is confirmed by the disappearance of the N-H stretching bands of the primary amine and the C=O stretching band of the aldehyde, and the appearance of a characteristic C=N stretching band around 1610-1635 cm⁻¹.[8]
Protocol 2: UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to study the electronic transitions within the molecules, providing an experimental measure of the energy required for electron excitation.[12][13][14]
Causality: The conjugated π-system of the Schiff bases allows for π → π* electronic transitions upon absorption of UV-visible light. The wavelength of maximum absorbance (λ_max) is inversely proportional to the energy gap between the ground and excited states. This provides a direct experimental correlation to the computationally determined HOMO-LUMO gap.
Methodology:
-
Solution Preparation: Prepare dilute solutions (typically 10⁻⁵ M) of each synthesized compound in a spectroscopic grade solvent (e.g., Dichloromethane or Acetonitrile).[15]
-
Spectrometer Setup: Use a dual-beam UV-Vis spectrophotometer. Fill a 1 cm quartz cuvette with the pure solvent to be used as a reference (blank).
-
Blank Measurement: Record a baseline spectrum with the solvent-filled cuvette in both the sample and reference beams.
-
Sample Measurement: Replace the blank cuvette in the sample beam with a cuvette containing the sample solution.
-
Spectrum Acquisition: Scan a wavelength range from approximately 200 nm to 800 nm to record the absorption spectrum.[13]
-
Data Analysis: Identify the wavelength of maximum absorbance (λ_max). This value is expected to red-shift (shift to longer wavelengths) for analogues with smaller energy gaps (e.g., An-NO₂) as predicted by DFT.
Protocol 3: Cyclic Voltammetry (CV)
CV is an electrochemical technique used to determine the oxidation and reduction potentials of a compound, from which the experimental HOMO and LUMO energy levels can be estimated.[16][17]
Causality: The potential at which a molecule is oxidized corresponds to the energy required to remove an electron from its HOMO. The potential at which it is reduced corresponds to the energy required to add an electron to its LUMO. By referencing these potentials against a known standard (e.g., Ferrocene/Ferrocenium, Fc/Fc⁺), we can calculate the absolute energy levels.
Methodology:
-
Electrolyte Preparation: Prepare a 0.1 M solution of a suitable supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (Bu₄NPF₆), in a dry, degassed solvent like acetonitrile or dichloromethane.[16]
-
Analyte Solution: Dissolve the synthesized compound in the electrolyte solution to a concentration of approximately 1 mM.
-
Electrochemical Cell Setup: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[16]
-
Degassing: Purge the solution with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement.
-
Measurement: Scan the potential from an initial value where no reaction occurs towards positive potentials to record the oxidation wave, and then reverse the scan towards negative potentials to record the reduction wave.
-
Internal Reference: After recording the voltammogram of the sample, add a small amount of ferrocene to the solution and record another voltammogram.
-
Data Analysis:
-
Determine the onset oxidation potential (E_ox) and onset reduction potential (E_red) from the voltammogram.
-
Calculate the HOMO and LUMO energies using the following empirical equations, referencing against the Fc/Fc⁺ couple (assuming its redox potential is 0.4 V vs. SCE, which corresponds to an absolute energy of -4.8 eV):
-
E_HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8]
-
E_LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 4.8]
-
-
Compare these experimentally derived values with the results obtained from DFT calculations.
-
Conclusion
This guide demonstrates the powerful synergy between computational DFT studies and experimental validation for the comparative analysis of this compound and its analogues. DFT provides a robust theoretical framework for predicting how molecular structure dictates electronic properties, guiding the rational design of new materials. The introduction of electron-donating groups like -OCH₃ tends to raise the FMO energies, while electron-withdrawing groups like -NO₂ lower them, critically narrowing the HOMO-LUMO gap and enhancing chemical reactivity. These theoretical insights are anchored in reality through experimental protocols for synthesis, spectroscopy, and electrochemistry, which serve to validate and refine the computational models. By following this integrated approach, researchers can efficiently explore the vast chemical space of Schiff bases to develop novel compounds with tailored properties for advanced applications.
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A Senior Application Scientist's Guide to the Cost-Effective Synthesis of N,N'-Bisbenzylidenebenzidine
For researchers and professionals in drug development and materials science, the synthesis of Schiff bases like N,N'-Bisbenzylidenebenzidine is a foundational step. While the classic condensation reaction is well-known, the choice of synthetic methodology can have significant implications for laboratory efficiency, cost, and environmental impact. This guide provides an in-depth evaluation of two primary methods for synthesizing this compound: the traditional solvent-based reflux method and a modern microwave-assisted solvent-free approach. Our analysis focuses on providing the causal insights behind experimental choices to empower you to select the most cost-effective and appropriate method for your specific research or production needs.
Introduction to this compound and its Synthesis
This compound is a symmetrical Schiff base formed through the condensation of two equivalents of benzaldehyde with one equivalent of benzidine. The core of this synthesis is the formation of a carbon-nitrogen double bond, known as an imine or azomethine group.
The general reaction is as follows:
Caption: General reaction scheme for the synthesis of this compound.
This guide will dissect two distinct methodologies to achieve this transformation, providing detailed protocols and a comparative cost-effectiveness analysis.
Method 1: Conventional Synthesis via Solvent-Based Reflux
This is the classic approach, relying on thermal energy to drive the reaction in a suitable solvent. The solvent serves to dissolve the reactants and facilitate molecular collisions, while the elevated temperature increases the reaction rate and helps remove the water byproduct.
Causality Behind Experimental Choices:
-
Solvent (Ethanol): Ethanol is a common choice as it effectively dissolves both benzidine and benzaldehyde, is relatively inexpensive, and has a boiling point (78 °C) that allows for a sufficient reaction temperature without requiring specialized high-pressure equipment.
-
Reflux Conditions: Heating the reaction mixture to the boiling point of the solvent and condensing the vapors back into the flask (reflux) ensures a constant, controlled temperature and prevents the loss of solvent and reactants over the extended reaction time.
-
Acid Catalyst (Optional but common): A few drops of a protic acid like glacial acetic acid can catalyze the reaction by protonating the carbonyl oxygen of benzaldehyde, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the amine groups of benzidine.
Experimental Protocol: Conventional Synthesis
-
Reactant Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.84 g (0.01 mol) of benzidine in 50 mL of 95% ethanol.
-
Addition of Benzaldehyde: To the stirred solution, add 2.12 g (2.0 mL, 0.02 mol) of benzaldehyde.
-
Reaction: Heat the mixture to a gentle reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture to achieve high purity. For a reference on a similar synthesis, a yield of 87-96% can be expected depending on reaction time.
Method 2: Microwave-Assisted Solvent-Free Synthesis
This modern approach leverages the principles of green chemistry to offer a more efficient and environmentally friendly alternative.[1][2] Microwave energy directly heats the reactant molecules, leading to a rapid increase in temperature and dramatically shorter reaction times.[3] By eliminating the solvent, this method also reduces chemical waste and simplifies product work-up.
Causality Behind Experimental Choices:
-
Microwave Irradiation: Microwaves cause rapid and uniform heating of polar molecules through dielectric heating. This localized heating effect can accelerate reaction rates far beyond what is achievable with conventional heating, often in a matter of minutes instead of hours.[3]
-
Solvent-Free Conditions: The high efficiency of microwave heating often obviates the need for a solvent. The reactants, when ground together, can form a eutectic mixture or react at their interface. This reduces the environmental impact and cost associated with solvent purchase and disposal.
-
Solid Support/Catalyst (e.g., Neutral Alumina): A solid support like neutral alumina can act as a catalyst and also helps to absorb microwave energy and distribute it evenly throughout the reaction mixture, preventing localized overheating.
Experimental Protocol: Microwave-Assisted Synthesis
-
Reactant Preparation: In a mortar and pestle, grind together 1.84 g (0.01 mol) of benzidine, 2.12 g (2.0 mL, 0.02 mol) of benzaldehyde, and 1.0 g of neutral alumina.
-
Reaction: Transfer the homogenous mixture to a microwave-safe vessel. Place the vessel in a laboratory microwave reactor and irradiate at a power of 300-500 W for 3-5 minutes. It is advisable to run the reaction in short intervals (e.g., 30-60 seconds) to monitor progress and prevent overheating.
-
Isolation: After the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature.
-
Purification: Add approximately 20 mL of ethanol to the solid mixture and stir to dissolve the product. Remove the alumina by filtration. The ethanol solution can then be concentrated and the product isolated by recrystallization as described in Method 1. This type of method often results in high yields, potentially exceeding 90%.
Comparative Analysis: Performance and Cost-Effectiveness
To evaluate the cost-effectiveness of each method, we must consider not only the cost of the chemical inputs but also the operational costs and the value of the researcher's time.
Data Summary Table
| Parameter | Conventional Reflux | Microwave-Assisted (Solvent-Free) | Justification/Notes |
| Reaction Time | 4 - 6 hours | 3 - 5 minutes | Microwave heating dramatically accelerates the reaction rate.[3] |
| Typical Yield | 85-95% | >90% | Microwave methods often lead to higher yields due to reduced side reactions and shorter reaction times. |
| Energy Consumption | Higher | Lower | Shorter reaction times and direct heating of reactants in microwave synthesis lead to lower overall energy consumption.[3][4][5] |
| Solvent Usage | ~50 mL Ethanol | None | The solvent-free microwave approach aligns with green chemistry principles. |
| Purification | Recrystallization/Chromatography | Recrystallization | Both methods require purification, but higher initial purity from the microwave method may simplify the process. |
| Capital Cost | Low (Standard Glassware) | Higher (Microwave Reactor) | A dedicated laboratory microwave reactor is a significant initial investment. |
Cost-Effectiveness Evaluation
The following is a theoretical cost analysis based on a 0.01 mol scale synthesis. Prices for chemicals are estimates and can vary significantly based on supplier, purity, and volume.
| Cost Component | Conventional Reflux | Microwave-Assisted (Solvent-Free) | Notes |
| Benzidine (1.84g) | ~$0.64 | ~$0.64 | Based on an estimated price of ~$347/kg.[6] |
| Benzaldehyde (2.12g) | ~$0.21 | ~$0.21 | Based on an estimated price of ~$100/kg.[7] |
| Ethanol (50 mL) | ~$0.25 | $0.00 | Based on an estimated price for lab-grade ethanol.[8][9][10][11][12] |
| Neutral Alumina (1g) | $0.00 | ~$0.05 | Alumina is generally inexpensive. |
| Energy | ~0.5 kWh | ~0.05 kWh | Estimated based on a 400W heating mantle for 5 hours vs. a 1200W microwave for 4 minutes (with ~50% efficiency). |
| Purification Solvent | ~$0.50 | ~$0.50 | Assuming similar amounts of ethanol for recrystallization. |
| Total Consumable Cost | ~$1.60 | ~$1.45 | |
| Time (Labor Cost) | High | Low | This is a significant, often overlooked, cost. A 5-hour reaction requires significant monitoring compared to a 5-minute reaction. |
While the direct consumable costs appear comparable, the true cost-effectiveness of the microwave method becomes apparent when considering time and energy savings . The ability to perform a reaction in minutes rather than hours frees up valuable researcher time for other tasks and significantly increases laboratory throughput. Furthermore, the reduction in energy consumption and solvent waste contributes to a more sustainable and cost-effective laboratory operation in the long run.
Caption: Decision workflow for selecting a synthesis method.
Conclusion and Recommendations
For the synthesis of this compound, both the conventional reflux and microwave-assisted solvent-free methods are viable.
-
The Conventional Reflux Method is a reliable and accessible option that requires no specialized equipment beyond standard laboratory glassware. It is a cost-effective choice if the initial capital outlay for a microwave reactor is a primary constraint and if reaction time is not a critical factor.
-
The Microwave-Assisted Solvent-Free Method represents a significant advancement in terms of efficiency, speed, and environmental friendliness. For laboratories where throughput is a priority and where green chemistry principles are valued, the initial investment in a microwave reactor is quickly justified by the substantial savings in time, energy, and solvent costs.
As a Senior Application Scientist, my recommendation for most modern research and development settings is to adopt the microwave-assisted methodology . The dramatic reduction in reaction time is a powerful accelerator for research projects, allowing for more rapid iteration and optimization. While the initial capital cost must be considered, the long-term benefits of increased productivity and reduced operational costs present a compelling case for its adoption.
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Safety Operating Guide
Navigating the Final Frontier: A Comprehensive Guide to the Proper Disposal of N,N'-Bisbenzylidenebenzidine
For the diligent researcher, the lifecycle of a chemical doesn't end when an experiment is complete. The final, and arguably most critical, phase is its safe and compliant disposal. N,N'-Bisbenzylidenebenzidine, a derivative of the known human carcinogen benzidine, demands a meticulous and informed approach to its end-of-life management. This guide provides an in-depth, procedural framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and the preservation of our environment. Our commitment to you extends beyond providing high-quality reagents; we are dedicated to empowering you with the knowledge to handle them responsibly from acquisition to disposal.
The Unseen Hazard: Understanding the Risks of this compound
The primary risks associated with benzidine and its derivatives include:
-
Carcinogenicity: The potential to cause cancer is the most significant long-term health hazard.[2]
-
Toxicity: These compounds can be harmful if swallowed.
-
Environmental Hazard: Benzidine is very toxic to aquatic life with long-lasting effects.
Due to these inherent dangers, under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[3][4]
Core Principles of this compound Waste Management
The cornerstone of responsible disposal is the unwavering principle that all materials contaminated with this compound are to be treated as hazardous waste. This includes the pure chemical, solutions containing the compound, and any lab consumables that have come into contact with it (e.g., gloves, weighing paper, pipette tips, and contaminated glassware).
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound in any capacity, including for disposal, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles are essential.
-
Hand Protection: Chemically resistant gloves, such as nitrile, are required.
-
Body Protection: A lab coat must be worn.
-
Respiratory Protection: When handling the solid form where dust may be generated, a NIOSH-approved respirator is necessary.[3]
All handling of this compound, including the preparation of waste containers, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][5]
Step-by-Step Disposal Protocol for this compound
This protocol outlines the procedural steps for the safe segregation, containment, and disposal of this compound waste.
Waste Segregation and Containerization
Proper segregation at the point of generation is critical to prevent accidental reactions and to ensure compliant disposal.
-
Solid Waste:
-
Designate a specific, robust, and sealable container for all solid waste contaminated with this compound. This includes unused chemical, contaminated weighing boats, and disposable labware.
-
The container must be clearly labeled as "Hazardous Waste: this compound" and should also list any other chemical constituents.
-
-
Liquid Waste:
-
A separate, leak-proof, and chemically compatible container should be used for all liquid waste containing this compound.
-
The container must be clearly labeled as "Hazardous Waste: this compound" and include the solvent system and approximate concentration.
-
Never mix incompatible waste streams.
-
Spill Management and Decontamination
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Ventilate: Immediately alert others in the area and ensure the space is well-ventilated. If the spill is significant, evacuate the immediate area.
-
Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the necessary personal protective equipment.
-
Contain and Absorb: For liquid spills, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). For solid spills, carefully cover the material to avoid generating dust.
-
Collect and Containerize: Gently sweep or scoop the absorbed or solid material into the designated solid hazardous waste container.
-
Decontaminate the Area: The spill area should be decontaminated. A common procedure for benzidine-related compounds involves wiping the area with a solution of a reducing agent, followed by a thorough cleaning with soap and water. Consult with your institution's Environmental Health and Safety (EHS) department for specific decontamination protocols.
-
Dispose of Cleanup Materials: All materials used for cleanup are considered hazardous waste and must be placed in the solid waste container.
Storage of Hazardous Waste
Pending collection by a certified hazardous waste contractor, all this compound waste must be stored safely.
-
Secure Location: Store waste containers in a designated, secure area that is away from general laboratory traffic.
-
Segregation: Ensure that the waste containers are segregated from incompatible materials.
-
Secondary Containment: It is best practice to store liquid waste containers in secondary containment to prevent the spread of material in case of a leak.
Final Disposal
The ultimate disposal of this compound waste must be handled by a licensed hazardous waste disposal company.
-
Contact your EHS Department: Your institution's Environmental Health and Safety department will have established procedures for the collection and disposal of hazardous waste.
-
Proper Manifesting: Ensure that all waste is properly documented and manifested according to local, state, and federal regulations. The waste generator is legally responsible for the waste from "cradle to grave."
Quantitative Data and Regulatory Considerations
While specific disposal limits for this compound are not explicitly defined, the regulations for benzidine provide a conservative framework. It is crucial to consult with your institution's EHS department and your local regulatory agencies to ensure full compliance.
| Parameter | Regulatory Guideline/Consideration | Source |
| Waste Classification | Likely classified as a toxic waste. May fall under EPA waste codes for toxic commercial chemical products (U-List) or as a characteristic hazardous waste. | [6] |
| Treatment Standards | Must be treated according to the standards set forth in 40 CFR Part 268 before land disposal. | [7] |
| Occupational Exposure | Handled as a carcinogen, with exposure limited to the lowest feasible level. | [1] |
Disposal Workflow Diagram
Caption: Decision workflow for the proper disposal of this compound waste.
By adhering to these rigorous protocols, you are not only ensuring your personal safety and that of your colleagues but also upholding your professional responsibility to protect the environment. The principles of careful planning, meticulous execution, and unwavering adherence to regulations are the hallmarks of a truly exceptional scientist.
References
- Google Patents. US1794097A - Method of isolation and purification of benzidine and its substitution products.
-
Environmental Protection Agency. Method 605: Benzidines. [Link]
- Google Patents. US2996546A - Method of purifying benzidines.
-
New Jersey Department of Health. Benzidine - Hazardous Substance Fact Sheet. [Link]
-
PubMed. Human health perspectives on environmental exposure to benzidine: a review. [Link]
-
PubMed. Removal of benzidine from polluted water by soluble and immobilized peroxidase in batch processes and continuous horizontal bed reactor. [Link]
-
National Institutes of Health. The NIH Drain Discharge Guide. [Link]
-
eCFR. 40 CFR Part 268 Subpart D -- Treatment Standards. [Link]
-
National Institutes of Health. ANALYTICAL METHODS - Toxicological Profile for Benzidine - NCBI Bookshelf. [Link]
-
BHP Laboratories Ltd. Waste Classification Report. [Link]
-
Environmental Protection Agency. Waste Code. [Link]
-
Environmental Protection Agency. EPA HAZARDOUS WASTE CODES. [Link]
-
ACTenviro. EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. [Link]
-
eCFR. 40 CFR Part 261 Subpart D -- Lists of Hazardous Wastes. [Link]
Sources
- 1. nj.gov [nj.gov]
- 2. Human health perspectives on environmental exposure to benzidine: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nems.nih.gov [nems.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. actenviro.com [actenviro.com]
- 7. eCFR :: 40 CFR Part 268 Subpart D -- Treatment Standards [ecfr.gov]
Navigating the Unknown: A Safety and Handling Guide for N,N'-Bisbenzylidenebenzidine
For Researchers, Scientists, and Drug Development Professionals
Hazard Analysis: Inferring Risk from a Known Carcinogen
The foundation of a robust safety protocol lies in a thorough understanding of the potential hazards. In the absence of specific toxicological data for N,N'-Bisbenzylidenebenzidine, we must look to its parent compound, benzidine. Benzidine is classified as a known human carcinogen and exhibits significant toxicity.
Key Hazards of Benzidine (and Inferred Risks for this compound):
-
Carcinogenicity: Benzidine is classified as a substance that may cause cancer. Given that this compound is a derivative, it should be handled as a potential carcinogen until proven otherwise.
-
Acute Toxicity: Benzidine is harmful if swallowed. Oral exposure to this compound should be strictly avoided.
-
Environmental Hazard: Benzidine is very toxic to aquatic life with long-lasting effects. Therefore, the disposal of this compound must be managed to prevent environmental contamination.
-
Skin and Eye Irritation: Many aromatic amines and imines can cause skin and eye irritation.[1]
The core principle guiding the handling of this compound is the precautionary principle . All handling procedures should be designed to minimize exposure through all potential routes: inhalation, ingestion, and dermal contact.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical when handling a compound with suspected high toxicity. The following table outlines the minimum PPE requirements.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | Provides a robust barrier against dermal absorption. The outer glove can be removed if contaminated without exposing the skin. |
| Eye Protection | Chemical splash goggles and a face shield. | Protects against splashes and potential generation of aerosols. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter. | Protects against inhalation of volatile components and fine particles of the solid compound. Fit-testing is mandatory for respirator use. |
| Body Protection | A disposable, chemical-resistant lab coat or coveralls. | Prevents contamination of personal clothing and skin. Should be removed before leaving the laboratory. |
| Foot Protection | Closed-toe, chemical-resistant shoes. | Protects feet from spills. |
Operational Plan: A Step-by-Step Guide to Safe Handling
A meticulous operational plan is essential to minimize the risk of exposure during the handling of this compound.
Preparation
-
Designated Area: All work with this compound must be conducted in a designated area, such as a certified chemical fume hood, to control airborne contaminants.
-
Gather Materials: Ensure all necessary PPE, handling equipment (spatulas, weigh boats, etc.), and waste containers are readily available within the fume hood before starting work.
-
Review Emergency Procedures: Familiarize yourself with the location and operation of safety showers, eyewash stations, and spill kits.
Handling
-
Don PPE: Put on all required PPE before entering the designated handling area.
-
Minimize Dust: If handling a solid form, use techniques that minimize the generation of dust, such as gentle scooping and weighing on tared paper within the fume hood.
-
Avoid Contact: Never touch the compound with bare hands. Use appropriate tools for all transfers.
-
Controlled Reactions: If using the compound in a reaction, ensure the apparatus is properly assembled and vented within the fume hood.
Post-Handling
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that came into contact with the compound using an appropriate solvent (e.g., ethanol), followed by soap and water. Collect all decontamination materials as hazardous waste.
-
Doff PPE: Remove PPE in the designated area, starting with the outer gloves, followed by the lab coat/coveralls, face shield, and goggles. The respirator should be the last item removed after leaving the immediate work area.
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan: Preventing Environmental Contamination
Proper disposal is a critical component of responsible chemical management, especially for compounds with potential environmental toxicity.
Waste Segregation and Collection
-
Solid Waste: All solid waste contaminated with this compound (e.g., gloves, weigh papers, paper towels) must be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: All liquid waste containing this compound, including reaction mixtures and decontamination rinsates, must be collected in a separate, labeled hazardous waste container.
-
Sharps Waste: Any contaminated sharps (needles, razor blades) must be placed in a designated sharps container.
Waste Storage
-
Store all waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure containers are tightly sealed and stored away from incompatible materials.
Final Disposal
-
All waste containing this compound must be disposed of through a licensed hazardous waste disposal company.
-
Never dispose of this compound down the drain or in the regular trash.[2]
Emergency Procedures: Spill Response
In the event of a spill, a calm and methodical response is crucial to ensure safety.
Caption: Workflow for responding to a chemical spill.
Conclusion: Prioritizing Safety in the Face of Uncertainty
Handling this compound requires a heightened level of caution due to the significant, known hazards of its parent compound, benzidine. By implementing the robust PPE, operational, and disposal plans outlined in this guide, researchers can significantly mitigate the risks associated with this compound. The absence of specific safety data should not be interpreted as an absence of danger; rather, it should compel us to adopt the most stringent safety practices to protect ourselves, our colleagues, and the environment.
References
-
National Institutes of Health. The NIH Drain Discharge Guide. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
